Helium-water
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
151901-89-2 |
|---|---|
Molekularformel |
H2HeO |
Molekulargewicht |
22.018 g/mol |
IUPAC-Name |
helium;hydrate |
InChI |
InChI=1S/He.H2O/h;1H2 |
InChI-Schlüssel |
JMBPWMGVERNEJY-UHFFFAOYSA-N |
Kanonische SMILES |
[He].O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Helium-Water Binary System Under Extreme Conditions: A Technical Guide to its High-Pressure Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the helium-water (He-H₂O) binary system's phase diagram at high pressures. Understanding these interactions is crucial for various scientific disciplines, including planetary science, materials science, and potentially for novel drug delivery systems utilizing high-pressure environments. This document synthesizes available experimental and theoretical data, presenting it in a clear, accessible format with detailed methodologies and visual representations of key concepts.
Introduction to the this compound System at High Pressure
The behavior of the this compound system under high pressure deviates significantly from that observed at ambient conditions. Due to the small size and inert nature of helium, its interaction with water molecules under pressure leads to the formation of unique crystalline structures known as clathrate hydrates. Unlike typical gas hydrates that form cubic structures (sI or sII), helium and water form a hydrate (B1144303) with a host lattice that closely resembles that of ice II.[1] This "filled ice" structure is a key feature of the He-H₂O phase diagram at high pressures.
Recent computational studies, including first-principles simulations, have expanded our understanding of this system into even more extreme pressure and temperature regimes, predicting the existence of multiple superionic states.[2] These exotic phases of matter, where hydrogen atoms can move freely within a fixed oxygen lattice, have significant implications for the interior structures of ice giants like Uranus and Neptune.[2]
High-Pressure Phase Diagram of this compound
The phase diagram of the this compound system is characterized by several distinct regions, including fluid states, various ice phases, and helium-filled ice structures. At pressures exceeding 0.28 GPa, helium and water react to form a stable helium hydrate.[1] This hydrate's stability range is considerably more extensive than that of pure ice II, and it can melt and recrystallize from the liquid phase.[1]
Theoretical predictions suggest a complex phase diagram at higher pressures and temperatures, featuring solid, superionic, and fluid states.[2] The transition between these phases is dependent on the specific pressure and temperature conditions.
Tabulated Phase Boundary Data
The following tables summarize the key quantitative data from experimental and theoretical studies on the He-H₂O system at high pressure.
Table 1: Formation and Stability of Helium Hydrate (Experimental Data)
| Pressure (GPa) | Temperature (K) | Observed Phase | Composition | Lattice Parameters | Reference |
| > 0.28 | (Not specified) | Helium Hydrate (Ice II-like) | He(6 + x)H₂O | Significantly different from ice II | [1] |
| Up to 0.5 | (Not specified) | Helium Hydrate stable over Ice III/IX | (Not specified) | (Not specified) | [1] |
Table 2: Predicted Phase Boundaries from Ab Initio Molecular Dynamics (AIMD) Simulations
| Pressure (GPa) | Temperature (K) | Predicted Phase/State | H₂O Sublattice Structure | Reference |
| ~10-100 | < 1000 | Solid | I4₁md or Fd-3m | [2] |
| ~20-100 | ~1000-2000 | Superionic I (He diffusive) | I4₁md or Fd-3m | [2] |
| ~50-100 | > 2000 | Superionic II (He and H diffusive) | (Not specified) | [2] |
| > 100 | > ~2500 | Fluid | - | [2] |
Experimental and Theoretical Methodologies
The investigation of the this compound system at high pressure requires specialized experimental and computational techniques.
Experimental Protocol: Neutron Powder Diffraction
A key experimental technique for studying helium hydrates is neutron powder diffraction, which allows for in-situ characterization of materials under high pressure.[1]
Methodology:
-
Sample Preparation: A mixture of D₂O (heavy water is used to reduce incoherent scattering from hydrogen) and a pressure-transmitting medium (if necessary) is loaded into a high-pressure cell.
-
Pressurization: Helium gas is introduced into the cell to the desired pressure.
-
Temperature Control: The temperature of the cell is controlled using a cryostat or furnace.
-
Data Collection: Neutron diffraction patterns are collected at various pressure and temperature points.
-
Phase Identification: The diffraction patterns are analyzed to identify the crystal structures of the phases present. The appearance of new diffraction peaks or changes in peak intensities and positions indicate a phase transition.[1]
-
Compositional Analysis: The intensity of the diffraction peaks can be used to determine the composition of the hydrate, specifically the helium content.[1]
Theoretical Protocol: Ab Initio Molecular Dynamics (AIMD) Simulations
First-principles simulations based on density functional theory (DFT) are powerful tools for exploring the phase diagram of materials at extreme conditions that are difficult to access experimentally.
Methodology:
-
Structure Searching: Evolutionary algorithms or other structure prediction methods are used to identify candidate crystal structures for He-H₂O compounds at various pressures.
-
AIMD Simulations: Molecular dynamics simulations are performed on the most promising structures. In these simulations, the forces on the atoms are calculated from first principles using DFT.
-
Thermodynamic State Identification: The state of the system (solid, superionic, or fluid) is determined by analyzing the mean squared displacement (MSD) of the helium, hydrogen, and oxygen atoms over the course of the simulation.
-
Solid: All atoms vibrate around fixed lattice positions (low MSD).
-
Superionic I (He diffusive): Helium atoms exhibit liquid-like diffusion (high MSD), while oxygen and hydrogen atoms remain in a solid lattice.
-
Superionic II (He and H diffusive): Both helium and hydrogen atoms show diffusive behavior, while the oxygen atoms maintain a crystalline sublattice.[2]
-
Fluid: All atomic species exhibit diffusive behavior.[2]
-
-
Phase Boundary Mapping: By running simulations at a grid of pressure and temperature points, the boundaries between the different phases can be mapped out to construct a theoretical phase diagram.[2]
Visualizing the this compound System at High Pressure
The following diagrams, generated using the DOT language, provide a visual representation of the conceptual phase diagram and the experimental workflow.
Caption: A conceptual representation of the He-H₂O phase diagram at high pressure.
Caption: Workflow for determining the He-H₂O phase diagram using neutron diffraction.
Conclusion
The study of the this compound binary system at high pressure reveals a rich and complex phase behavior, from the formation of unique helium hydrates to the prediction of exotic superionic states. This technical guide has provided a consolidated overview of the current understanding, presenting key data in a structured format and detailing the sophisticated experimental and theoretical methods employed in this field of research. Continued investigation into this system will undoubtedly yield further insights into the fundamental properties of matter under extreme conditions, with potential applications in diverse scientific and technological arenas.
References
The Solubility of Helium in Water: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility of helium in water at different temperatures, detailing experimental protocols and thermodynamic principles.
Helium, an inert gas with unique physical and chemical properties, finds various applications in scientific research and industry, including as a carrier gas in chromatography, a cryogen for cooling superconducting magnets, and in specialized breathing mixtures. In the context of drug development and biomedical research, understanding the solubility of helium in aqueous solutions is crucial for applications such as the development of gas-based therapeutic agents and for understanding the biophysical effects of inert gases on cellular systems. This technical guide provides a comprehensive overview of the solubility of helium in water as a function of temperature, presents a compilation of quantitative data, and details the experimental methodologies used for its determination.
Quantitative Data on Helium Solubility in Water
The solubility of helium in water is a function of temperature, pressure, and the presence of other solutes. Generally, the solubility of gases in liquids decreases with increasing temperature. However, for helium in water, a minimum solubility is observed around 30°C, after which the solubility begins to increase with temperature.[1] This behavior is a result of the complex interplay between the enthalpy and entropy of dissolution.
The solubility of helium in water is often expressed in terms of the Henry's Law constant (
kH
), which relates the partial pressure of the gas above the liquid to the concentration of the dissolved gas. The relationship is given by:
C = k_H ⋅ P
where:
-
C is the concentration of the dissolved gas (e.g., in Molarity, M).
-
is the Henry's Law constant (e.g., in M/atm).kH -
P is the partial pressure of the gas (e.g., in atm).
A higher Henry's Law constant indicates lower solubility.[2] The following table summarizes the solubility of helium in water at various temperatures, expressed through different common units.
| Temperature (°C) | Temperature (K) | Henry's Law Constant (
| Bunsen Absorption Coefficient (
| Mole Fraction (
|
| 0 | 273.15 | 4.2 x 10⁻⁴ | 0.0097 | 7.5 x 10⁻⁶ |
| 10 | 283.15 | 4.0 x 10⁻⁴ | 0.0090 | 7.2 x 10⁻⁶ |
| 20 | 293.15 | 3.8 x 10⁻⁴ | 0.0086 | 6.9 x 10⁻⁶ |
| 25 | 298.15 | 3.7 x 10⁻⁴ | 0.0085 | 6.8 x 10⁻⁶ |
| 30 | 303.15 | 3.7 x 10⁻⁴ | 0.0083 | 6.7 x 10⁻⁶ |
| 40 | 313.15 | 3.8 x 10⁻⁴ | 0.0084 | 6.8 x 10⁻⁶ |
| 50 | 323.15 | 3.9 x 10⁻⁴ | 0.0087 | 7.0 x 10⁻⁶ |
| 75 | 348.15 | 4.4 x 10⁻⁴ | 0.0102 | 8.0 x 10⁻⁶ |
Note: The values presented in this table are compiled from various sources and may have slight variations depending on the experimental method and data fitting procedures used. The Bunsen absorption coefficient is the volume of gas (at STP) dissolved in one volume of liquid at the given temperature when the partial pressure of the gas is 1 atm. The mole fraction is calculated for a total pressure of 1 atm.
Experimental Protocols for Determining Helium Solubility
The accurate determination of gas solubility in liquids requires precise control of temperature and pressure, as well as a reliable method for measuring the amount of dissolved gas. Several experimental techniques have been employed to measure the solubility of helium in water.
Static Equilibrium Methods
These methods involve bringing a known volume of gas and liquid into contact within a closed, thermostated vessel and allowing the system to reach equilibrium. The amount of dissolved gas is then determined by measuring the change in the volume or pressure of the gas phase.
1. Ostwald Method:
-
Principle: A known volume of gas is brought into contact with a known volume of degassed liquid in a calibrated absorption bulb. The system is agitated at a constant temperature until equilibrium is reached. The volume of the remaining gas is measured, and the volume of dissolved gas is calculated by difference.
-
Apparatus: The setup typically consists of a gas buret for measuring the initial and final gas volumes, an absorption bulb connected to the buret (often via a spiral glass tube to increase the contact surface area and facilitate agitation), and a constant temperature bath.
-
Procedure:
-
A precise volume of degassed water is introduced into the absorption bulb.
-
A known volume of pure helium gas is transferred from the gas buret to the absorption bulb.
-
The apparatus is vigorously shaken within the constant temperature bath to facilitate the dissolution of helium until the gas volume remains constant, indicating that equilibrium has been reached.
-
The final volume of the gas in the buret is recorded.
-
The solubility is calculated from the initial and final gas volumes, the volume of the liquid, and the temperature and pressure of the experiment.
-
Dynamic Methods
Dynamic methods involve flowing a gas through a liquid until the liquid is saturated with the gas. The concentration of the dissolved gas is then measured directly.
2. Mass Spectrometric Method:
-
Principle: This method utilizes a mass spectrometer to determine the concentration of helium dissolved in a water sample. It is a highly sensitive and accurate technique.[3]
-
Apparatus: The core components include a gas extraction system and a mass spectrometer. The extraction system is designed to transfer the dissolved gases from the liquid phase to the gas phase under vacuum.[3]
-
Procedure:
-
A water sample is collected in a sealed container, typically a stainless steel cylinder, to prevent the loss of dissolved gases.[3]
-
The dissolved gases are extracted from the water sample into an evacuated cylinder of a known volume.[3] This is often achieved by connecting the sample cylinder to the evacuated cylinder and allowing the dissolved gases to partition into the vacuum.
-
The extracted gas mixture is then introduced into the inlet system of the mass spectrometer.
-
The mass spectrometer is used to measure the partial pressure of helium in the extracted gas, which is then used to calculate the original concentration of dissolved helium in the water sample.
-
Visualization of Key Concepts
To better illustrate the relationship between temperature and helium solubility, as well as the workflow of the experimental determination, the following diagrams are provided.
Caption: Relationship between temperature and helium solubility in water.
Caption: Experimental workflow for mass spectrometric determination of helium solubility.
Conclusion
The solubility of helium in water exhibits a unique temperature dependence, with a minimum solubility observed around 30°C. Accurate determination of helium solubility is essential for various scientific and industrial applications and can be achieved through established experimental protocols such as the Ostwald method and mass spectrometry. The data and methodologies presented in this guide provide a valuable resource for researchers working with helium in aqueous environments.
References
An In-depth Technical Guide to the Thermodynamic Properties of Helium-Dissolved Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of water with dissolved helium. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document summarizes key quantitative data in structured tables, details experimental protocols from cited literature, and provides visual representations of experimental workflows and fundamental thermodynamic relationships.
Core Thermodynamic Properties
The dissolution of helium in water is a process governed by fundamental thermodynamic principles. Key properties that describe this system include solubility, which is often quantified by Henry's Law, as well as the enthalpy and entropy of the solution.
1.1. Solubility and Henry's Law
The solubility of a gas in a liquid is its ability to dissolve in a solvent. For helium in water, this is directly proportional to the partial pressure of the helium above the water, a relationship described by Henry's Law.[1][2] The formula for Henry's Law is:
C = kH * P
Where:
-
C is the concentration of the dissolved gas (solubility).
-
kH is the Henry's Law constant, which is specific to the gas, solvent, and temperature.
A higher Henry's Law constant indicates lower solubility.[2] Helium is noted as the least water-soluble monatomic gas.[3]
Table 1: Henry's Law Constants for Helium in Water at Various Temperatures
| Temperature (°C) | Henry's Law Constant (kH) (M/atm) |
| 25 | 3.8 x 10⁻⁴ |
| 30 | 3.7 x 10⁻⁴ |
Data sourced from multiple references providing values at specific temperatures.[1][4][5][6]
1.2. Solubility at Various Pressures and Temperatures
The solubility of helium in water is not only dependent on pressure but also exhibits a complex relationship with temperature. Research indicates that the solubility of helium in water reaches a minimum at approximately 30°C.[7] Below this temperature, solubility decreases as temperature increases, while above it, solubility increases with temperature.[7]
Table 2: Solubility of Helium in Water at Different Conditions
| Temperature (°C) | Pressure (atm) | Solubility (M) |
| 30 | 1.5 | 5.55 x 10⁻⁴ |
| 30 | 1.8 | 6.66 x 10⁻⁴ (calculated) |
| 25 | 0.3855 | 1.465 x 10⁻⁴ |
Calculated values are derived using Henry's Law (C = kH * P) with the respective constants and pressures provided in the search results.[4][5][6]
1.3. Enthalpy and Entropy of Solution
The dissolution of helium in water is an exothermic process, meaning heat is released when helium dissolves.[8] The standard enthalpies of solution for noble gases, including helium, in water have been measured, indicating that the aqueous solvation process is energetically favorable at 25°C.[9] The changes in enthalpy and entropy are correlated with the cavity surface area and the number of water molecules in the first solvation shell.[9]
Table 3: Thermodynamic Properties of Helium Dissolution in Water at 25°C
| Thermodynamic Property | Value |
| Standard Molar Enthalpy of Solution | Energetically favorable (specific value not provided in search results) |
| Standard Free Energy of Solution | Correlated with cavity surface area |
| Standard Entropy of Solution | Correlated with cavity surface area |
Further experimental data is required for a more comprehensive quantitative summary of enthalpy and entropy changes over a range of temperatures and pressures.
1.4. Partial Molar Volume
The partial molar volume of helium in water has been studied, and it is noted that this property also exhibits a temperature dependence, passing through a minimum near room temperature.[10] Precise density measurements of "gas-free" and "gas-saturated" water can yield the partial molar volumes of dissolved gases at infinite dilution.[11]
1.5. Heat Capacity
Helium gas has a specific heat capacity of 5.1932 J/g°C and a molar heat capacity of 20.786 J/mol°C at constant pressure (1 atm) and 25°C.[12] The heat capacity of water is 4.184 J/g°C.[12] The presence of dissolved helium will slightly alter the heat capacity of the solution.
Experimental Protocols
The measurement of the thermodynamic properties of helium-dissolved water involves several precise experimental techniques.
2.1. Measurement of Gas Solubility
A common method for measuring gas solubility is the manometric method . This technique involves introducing a known amount of degasified liquid and the pure gas into a sealed, constant-volume container. The system is allowed to reach equilibrium at a constant temperature. The solubility is then calculated based on the pressure drop from the initial state to the equilibrium state, using the ideal gas law to determine the mass of the dissolved gas.[13][14]
Another approach is the isobaric method , which is suitable for continuous measurement and ensures high accuracy. In this method, the pressure is kept constant, which helps the system to reach the target equilibrium state more quickly.[15]
2.2. Calorimetric Measurement of Enthalpy of Solution
The enthalpy of solution can be determined using a high-precision steady-state calorimeter.[9] In this method, the heat evolved or absorbed during the dissolution of a known amount of gas into the solvent at constant temperature and pressure is measured. The standard molar enthalpy of solution at infinite dilution is then obtained by correcting for gas phase non-ideality.[9]
Visualizations
3.1. Experimental Workflow for Gas Solubility Measurement
The following diagram illustrates a generalized workflow for determining the solubility of helium in water using a manometric method.
References
- 1. The Henry’s law constant for helium gas in water at 30 °C - Brown 14th Edition Ch 13 Problem 37 [pearson.com]
- 2. testbook.com [testbook.com]
- 3. Helium - Wikipedia [en.wikipedia.org]
- 4. Solved The Henry's law constant for helium gas in water | Chegg.com [chegg.com]
- 5. The Henry's law constant for helium gas in water at 30^{ \circ }C is 3... [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Partial Molar Volumes of Gases at Infinite Dilution in Water at 298.15" by Joseph C. Moore, Rubin Battino et al. [corescholar.libraries.wright.edu]
- 12. Heat Capacities for Some Select Substances [gchem.cm.utexas.edu]
- 13. [PDF] A method for measuring gas solubility | Semantic Scholar [semanticscholar.org]
- 14. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 15. pubs.aip.org [pubs.aip.org]
Unveiling Quantum Phenomena in Helium-Water Interactions: A Technical Guide
December 19, 2025
Abstract
This technical guide provides an in-depth exploration of the quantum effects governing the interactions between helium and water molecules. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these fundamental quantum phenomena. This document details the experimental and theoretical methodologies employed to probe these interactions, with a particular focus on Helium Nanodroplet Isolation (HENDI) spectroscopy and Path Integral Monte Carlo (PIMC) simulations. By presenting quantitative data in structured tables and illustrating complex processes with detailed diagrams, this guide aims to offer a clear and thorough overview of the current state of research in this field. Understanding these quantum-level interactions in a pristine, ultracold environment offers a unique perspective on the intrinsic properties of water and its behavior in complex systems, which can inform the development of more accurate molecular models relevant to pharmaceutical research.
Introduction
At the intersection of chemistry and quantum physics, the study of interactions between helium (He) and water (H₂O) offers a unique window into fundamental quantum mechanical effects. Superfluid helium nanodroplets provide an ultracold (≈0.37 K) and minimally perturbing environment, acting as a "quantum matrix" to isolate and study individual molecules and molecular clusters.[1] This technique, known as Helium Nanodroplet Isolation (HENDI) spectroscopy, allows for the high-resolution spectroscopic investigation of guest species, revealing subtle quantum behaviors that are typically obscured at higher temperatures or in more interactive solvents.[2][3]
For water, a substance of paramount importance in biology and chemistry, nuclear quantum effects (NQEs) such as zero-point energy and quantum tunneling play a significant role in its properties.[4] When a water molecule is embedded in superfluid helium, these quantum characteristics can be studied with unprecedented detail. The weak interaction between helium and the water molecule results in very small spectral shifts and allows for the observation of nearly free rotation of the guest molecule, providing a sensitive probe of the anisotropic potential energy surface of the interaction.[5]
The insights gained from these studies are not purely academic. A fundamental understanding of water's quantum behavior and its interactions at the single-molecule level is crucial for refining the computational models used in various fields, including drug discovery and development. The precise data obtained from HENDI experiments serve as benchmarks for theoretical models that aim to accurately describe aqueous systems and biomolecular interactions. This guide will delve into the experimental protocols for HENDI spectroscopy, present key quantitative findings, and describe the theoretical frameworks, such as Path Integral Monte Carlo (PIMC) simulations, used to model these quantum systems.
Experimental Methodology: Helium Nanodroplet Isolation (HENDI) Spectroscopy
HENDI spectroscopy is a powerful technique for studying the quantum dynamics of molecules and clusters at very low temperatures. The general protocol involves the formation of a beam of helium nanodroplets, the doping of these droplets with water molecules, spectroscopic interrogation, and subsequent detection.
Detailed Experimental Protocol
-
Helium Nanodroplet Formation: A beam of helium nanodroplets is generated by expanding high-purity helium gas (at pressures of 20-60 bar) through a small nozzle (typically 5 µm in diameter) into a vacuum.[6] The nozzle is cooled to cryogenic temperatures (12-22 K) using a closed-cycle cryostat.[6] Under these conditions, the expanding gas cools and condenses to form nanodroplets, which further cool to approximately 0.37 K through evaporative cooling.[1][7]
-
Doping with Water Molecules: The beam of helium droplets then passes through a "pickup" chamber containing water vapor at a low partial pressure.[8] Collisions between the droplets and water molecules lead to the capture of one or more water molecules by the droplets. The number of captured molecules can be controlled by adjusting the water vapor pressure.
-
Ionization (for ion spectroscopy): For studies involving water ions, the doped droplets are subjected to electron impact ionization.[4][9] This process can create various ionic species, including H₂O⁺ and protonated water clusters, within the helium droplet.
-
Spectroscopic Interrogation: The beam of doped droplets is then irradiated with a tunable infrared (IR) laser.[2][3] When the laser frequency is resonant with a ro-vibrational transition of the embedded water molecule or ion, the molecule absorbs a photon.
-
Detection: The absorption of an IR photon deposits energy into the droplet, causing the evaporation of a significant number of helium atoms.[3] This reduction in the droplet's mass (and thus momentum) is detected by a mass spectrometer downstream. By scanning the laser frequency and monitoring the depletion of the droplet beam signal, an absorption spectrum is recorded. For ion spectroscopy, the absorption of multiple photons can lead to the evaporation of the entire droplet, releasing the bare ion which is then detected by a mass spectrometer.[4][9]
Experimental Workflow Diagram
Quantitative Data from Spectroscopic Studies
The following tables summarize key quantitative data obtained from infrared spectroscopy of water monomers and their ions isolated in superfluid helium nanodroplets. These values are compared with gas-phase measurements to highlight the small perturbations induced by the helium environment.
Table 1: Vibrational Frequencies of H₂O Monomer in Helium Droplets
| Vibrational Mode | Transition | Frequency in He Droplet (cm⁻¹) | Gas Phase Frequency (cm⁻¹) | Reference |
| ν₂ (bending) | 1₁₀ ← 1₀₁ | 1616.1 | 1616.4 | [7][10] |
| ν₂ (bending) | 1₁₁ ← 0₀₀ | 1634.9 | 1635.4 | [7][10] |
| ν₂ (bending) | 2₁₂ ← 1₀₁ | 1654.4 | 1654.9 | [7][10] |
Table 2: Vibrational Frequencies of H₂O⁺ Ion in Helium Droplets
| Vibrational Mode | Frequency in He Droplet (cm⁻¹) | Frequency in He-H₂O⁺ Complex (cm⁻¹) | Free Ion Frequency (cm⁻¹) | Reference |
| ν₁ (symmetric stretch) | Not observed below 3200 cm⁻¹ | 3198 | 3213 | [11] |
| ν₃ (asymmetric stretch) | 3285 | 3254 | 3259 | [11] |
Table 3: Rotational Constants of H₂O Monomer
| Constant | Gas Phase (cm⁻¹) | In He Droplet (cm⁻¹) | % Change | Reference |
| A | 27.8761 | Not explicitly determined, but weak coupling is expected. | - | [7][12] |
| B | 14.5074 | Not explicitly determined, but weak coupling is expected. | - | [7][12] |
| C | 9.2877 | Not explicitly determined, but weak coupling is expected. | - | [7][12] |
Note: For light molecules like water, the rotational constants are only slightly perturbed by the helium environment, indicating nearly free rotation.[7]
Table 4: Estimated Rotational Constants of H₂O⁺ Ion in Helium
| Constant | Free Ion (cm⁻¹) | Estimated in He₂-H₂O⁺ (cm⁻¹) | Reference |
| A | 28.0 | 1.31 | [11] |
| B | 12.4 | 0.42 | [11] |
| C | 8.5 | 0.32 | [11] |
Note: The significant reduction in the rotational constants for the ion suggests a stronger interaction with the surrounding helium atoms compared to the neutral molecule.[11]
Theoretical Framework: Path Integral Monte Carlo (PIMC) Simulations
To complement experimental studies and provide a deeper theoretical understanding of the quantum effects in helium-water systems, computational methods like Path Integral Monte Carlo (PIMC) are employed. PIMC is a powerful technique for simulating quantum systems at finite temperatures without uncontrolled approximations.[13]
Core Principles of PIMC
The PIMC method is based on Feynman's path integral formulation of quantum mechanics. It establishes a mathematical isomorphism between a quantum particle and a classical "ring polymer" composed of a number of "beads" connected by harmonic springs.[14] This allows for the calculation of thermodynamic properties of a quantum system by performing classical statistical mechanics simulations on the corresponding system of ring polymers.
The key steps in a PIMC simulation are:
-
Discretization of Imaginary Time: The quantum mechanical density matrix is expressed as a path integral over imaginary time. This path is then discretized into a finite number of time slices, or "beads."
-
Mapping to a Classical System: Each quantum particle is represented by a ring polymer of P beads, where P is the number of time slices. The interactions between particles are applied to the corresponding beads of their respective polymers.
-
Monte Carlo Sampling: The configuration space of the classical ring polymer system is sampled using a Monte Carlo algorithm, such as the Metropolis-Hastings algorithm.[15] This involves proposing random moves for the beads (e.g., displacement of a single bead, or movement of an entire polymer) and accepting or rejecting these moves based on the change in the total energy of the system.
-
Calculation of Observables: Thermodynamic properties and structural information, such as energy, heat capacity, and radial distribution functions, are calculated as averages over the sampled configurations.
Application to this compound Systems
For a system containing a water molecule in a bath of helium atoms, a PIMC simulation would treat both the helium atoms and the hydrogen and oxygen atoms of the water molecule as quantum particles represented by ring polymers. A crucial component for such simulations is an accurate potential energy surface (PES) that describes the interactions between all particles in the system (He-He, He-H₂O, and intramolecular H₂O interactions).[16][17] These simulations can provide insights into:
-
The structure of the helium solvation shell around the water molecule.
-
The extent of quantum delocalization of the hydrogen atoms in the water molecule.
-
The influence of the helium environment on the rotational and vibrational dynamics of the water molecule.
-
The magnitude of nuclear quantum effects on the system's properties.
Logical Diagram of PIMC Simulation
Key Quantum Effects Observed
The combination of HENDI spectroscopy and theoretical simulations has elucidated several key quantum effects in this compound interactions.
-
Nearly Free Rotation of Neutral Molecules: The narrow, well-resolved ro-vibrational lines observed for the water monomer indicate that it rotates almost freely within the superfluid helium droplet.[7] This is a direct consequence of the very weak, albeit anisotropic, interaction potential and the superfluid nature of the helium.
-
Stronger Interaction and Rotational Quenching of Ions: In contrast to the neutral molecule, the rotational constants of the H₂O⁺ ion are significantly reduced in the helium droplet.[11] This points to a much stronger interaction between the ion and the surrounding helium atoms, leading to a more ordered solvation shell and a quenching of the free rotation.
-
Quantum Tunneling: At the low temperatures of helium nanodroplets, quantum tunneling can become a dominant process. For instance, studies on water clusters have shown that quantum tunneling can facilitate the breaking and forming of hydrogen bonds, a phenomenon that would be energetically forbidden in a classical system at these temperatures.[18] While not directly a this compound interaction, the helium droplet provides the ideal environment to observe this intrinsic quantum property of water.
-
Interaction-Induced Localization: At the ultra-low temperatures of superfluid helium, protons involved in hydrogen bonds can experience an extreme "interaction-induced localization." This quantum effect compresses the spatial distribution of the proton, a phenomenon that can be influenced by the surrounding helium solvent.
The relationship between these effects can be visualized as follows:
Conclusion and Outlook
The study of this compound interactions through the synergistic application of Helium Nanodroplet Isolation spectroscopy and advanced computational methods like Path Integral Monte Carlo simulations has provided profound insights into the quantum nature of matter. The ultracold, inert environment of superfluid helium droplets allows for the precise characterization of the ro-vibrational dynamics of water molecules and their ions, serving as a stringent test for our theoretical understanding of intermolecular forces and nuclear quantum effects.
The quantitative data on vibrational frequencies and rotational constants reveal a fascinating dichotomy: while the neutral water molecule behaves as a nearly free rotor, its cation exhibits strong coupling to the helium environment. This highlights the sensitivity of these quantum systems to electrostatic interactions.
For researchers in drug development and related fields, the significance of this work lies in the fundamental knowledge it provides. Accurate modeling of biomolecular systems relies on a correct description of the underlying physics of water and its interactions. The experimental benchmarks and theoretical frameworks discussed in this guide contribute to the development of more robust and predictive computational tools. As experimental techniques continue to improve in resolution and sensitivity, and as computational power grows, we can anticipate an even more detailed picture of the complex quantum dance between helium and water, further refining our understanding of the most essential of liquids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. A Helium Nanodroplet Instrument for Infrared Spectroscopy of Molecular Ions | Department of Chemistry [chem.uga.edu]
- 4. researchgate.net [researchgate.net]
- 5. atom.physik.unibas.ch [atom.physik.unibas.ch]
- 6. A helium nanodroplet setup for mid and far-infrared spectroscopy using pulsed-free-electron lasers: vibrational spectra of propargyl alcohol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08102B [pubs.rsc.org]
- 7. Infrared spectroscopy of the ν 2 band of the water monomer and small water clusters (H 2 O) n=2,3,4 in helium droplets - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04333J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. saporiti.ch [saporiti.ch]
- 16. [astro-ph/0305386] An accurate analytic He-H2 potential energy surface from a greatly expanded set of ab initio energies [arxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
Unveiling the Fleeting Embrace: A Technical Guide to the Theoretical Modeling of the Helium Hydration Shell
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydration of nonpolar species is a fundamental process in chemistry and biology, governing phenomena ranging from protein folding to drug-receptor interactions. As the smallest and most inert noble gas, helium provides a unique and simplified model for studying hydrophobic hydration. Understanding the transient and subtle interactions between helium and water at a molecular level requires sophisticated theoretical and computational approaches. This in-depth technical guide provides a comprehensive overview of the state-of-the-art theoretical methods employed to model the helium hydration shell. We delve into the core computational techniques, present key quantitative data on the structure and energetics of helium hydration, and provide detailed experimental protocols for the validation of these theoretical models. This whitepaper is intended to be a valuable resource for researchers and professionals in computational chemistry, biophysics, and drug development who seek to understand and apply these methods to their own research.
Introduction
The solvation of nonpolar molecules in water, often termed hydrophobic hydration, is characterized by a minimal disruption of the water's hydrogen bond network and is primarily an entropically driven process at room temperature. The helium atom, with its small size and lack of permanent multipole moments, serves as an archetypal hydrophobic solute. Its hydration shell, the local arrangement of water molecules surrounding the helium atom, is a subject of intense theoretical and experimental investigation. A precise characterization of this hydration shell is crucial for benchmarking and refining theoretical models of solvation, which are instrumental in a vast array of applications, including the prediction of protein stability, ligand binding affinities, and the partitioning of molecules between different phases.
This guide will explore the primary theoretical frameworks used to model the helium hydration shell, with a focus on providing actionable data and methodological insights for researchers.
Theoretical Modeling Approaches
The accurate theoretical description of the helium hydration shell necessitates the use of advanced computational methods that can capture both the quantum mechanical nature of the interactions and the statistical mechanics of the condensed phase. The primary approaches can be broadly categorized into quantum mechanical methods for describing the fundamental interactions and statistical mechanics simulations to model the bulk liquid environment.
Helium-Water Interaction Potential
The foundation of any accurate simulation of the helium hydration shell is a precise description of the interaction potential between a helium atom and a water molecule. Due to the weak nature of these van der Waals interactions, high-level ab initio quantum mechanical calculations are required.
-
Coupled Cluster (CC) and Møller-Plesset Perturbation Theory (MP2): These methods provide a highly accurate description of electron correlation, which is essential for capturing the dispersion forces that dominate the He-H₂O interaction.
-
Quantum Monte Carlo (QMC): QMC methods, such as Diffusion Monte Carlo (DMC), offer a stochastic approach to solving the Schrödinger equation and can achieve very high accuracy for systems with few electrons, making them well-suited for calculating the He-H₂O interaction energy.[1][2][3]
-
Empirical Potentials: For large-scale simulations, computationally expensive ab initio calculations are often replaced by more efficient empirical potential energy functions. These functions are typically parameterized to reproduce experimental data or the results of high-level quantum mechanical calculations. A common form for the He-water interaction is a site-site potential, with Lennard-Jones and electrostatic terms.
Computational Simulation Methods
Once a reliable interaction potential is established, various simulation techniques can be employed to study the behavior of a helium atom in bulk water.
-
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of the time evolution of the system. For helium hydration, MD can be used to calculate structural properties like radial distribution functions and dynamic properties like diffusion coefficients.
-
Car-Parrinello Molecular Dynamics (CPMD): CPMD is an ab initio MD method that treats the electronic structure quantum mechanically using density functional theory (DFT) on-the-fly.[4][5] This approach avoids the need for a pre-defined empirical potential and can account for polarization effects.
-
Path Integral Monte Carlo (PIMC) and Path Integral Molecular Dynamics (PIMD): These methods are particularly important for systems where nuclear quantum effects are significant.[2][5][6][7] Given the light mass of the helium atom, quantum effects such as zero-point energy and tunneling can influence its behavior in the hydration shell. PIMC and PIMD simulations explicitly treat the quantum nature of the nuclei.
Quantitative Data on the Helium Hydration Shell
The following tables summarize key quantitative data obtained from various theoretical studies on the helium hydration shell. These data provide a benchmark for understanding the structure and energetics of hydrophobic hydration at the molecular level.
Structural Properties
The structure of the hydration shell is typically characterized by the coordination number and radial distribution functions.
Table 1: Coordination Number of Helium in Water from Theoretical Simulations
| Computational Method | He-O Coordination Number | Notes |
| Classical Molecular Dynamics | 14 - 18 | The coordination number can vary depending on the specific water model and He-water potential used. |
| Path Integral Molecular Dynamics | 16 - 20 | The inclusion of nuclear quantum effects can lead to a slightly larger and more diffuse hydration shell. |
| Car-Parrinello Molecular Dynamics | 15 - 19 | Ab initio MD simulations provide a quantum mechanical description of the electronic structure. |
Note: The coordination number is typically defined as the integral of the He-O radial distribution function up to its first minimum.
Table 2: Key Features of He-O and He-H Radial Distribution Functions (RDFs) from Molecular Dynamics Simulations
| RDF Pair | First Peak Position (Å) | First Minimum Position (Å) |
| He-O | 3.0 - 3.5 | 4.0 - 4.5 |
| He-H | 2.5 - 3.0 | 3.5 - 4.0 |
Energetic Properties
The energetics of helium hydration are characterized by the hydration free energy and the potential of mean force.
Table 3: Hydration Free Energy of Helium in Water from Theoretical and Experimental Studies
| Method | Hydration Free Energy (kcal/mol) | Enthalpic Contribution (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |
| Experimental | ~2.9 - 3.1 | ~ -0.5 to 0.5 | ~2.5 - 3.5 |
| Thermodynamic Integration (MD) | ~2.8 - 3.2 | Varies with potential | Varies with potential |
| Path Integral Simulations | ~2.9 - 3.3 | Varies with potential | Varies with potential |
Note: The hydration free energy is a positive value, indicating that the dissolution of helium in water is thermodynamically unfavorable.
Experimental Protocols for Model Validation
Experimental validation is crucial for assessing the accuracy of theoretical models. The following sections provide detailed methodologies for key experiments used to probe the helium hydration shell.
Neutron Diffraction with Isotopic Substitution
Objective: To determine the He-O and He-H radial distribution functions experimentally.
Methodology:
-
Sample Preparation: Prepare three isotopically distinct samples of water containing dissolved helium under high pressure: H₂O, D₂O, and a null-scattering mixture of H₂O and D₂O. The helium concentration should be maximized to enhance the signal-to-noise ratio.
-
Neutron Scattering Experiment:
-
Place the sample in a high-pressure cell transparent to neutrons (e.g., made of a titanium-zirconium alloy).
-
Use a neutron diffractometer to measure the scattering intensity as a function of the scattering vector, Q.[8][9]
-
Collect data for each of the three isotopic samples and for the empty container.
-
-
Data Analysis:
-
Correct the raw data for background scattering, absorption, and multiple scattering.
-
Perform a Fourier transform of the corrected scattering data to obtain the total pair distribution functions.
-
By taking linear combinations of the pair distribution functions from the three isotopic samples, the individual He-O and He-H radial distribution functions can be extracted.
-
Raman and Infrared Spectroscopy
Objective: To probe the effect of helium on the hydrogen-bonding network of water.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of helium in a high-pressure optical cell.
-
Spectroscopic Measurement:
-
Raman Spectroscopy: Use a Raman spectrometer with a laser excitation source to measure the vibrational spectrum of the water molecules in the solution.[1][10][11] Focus on the O-H stretching region (~3000-3700 cm⁻¹).
-
Infrared (IR) Spectroscopy: Use an FTIR spectrometer to measure the absorption spectrum of the solution in the same spectral region.
-
-
Data Analysis:
-
Compare the spectra of the helium solution with that of pure water.
-
Analyze the changes in the shape and position of the O-H stretching band to infer changes in the hydrogen-bonding environment of the water molecules in the hydration shell of helium. A blue shift in the high-frequency region is often indicative of weaker hydrogen bonds.
-
Solubility Measurements
Objective: To determine the experimental hydration free energy of helium.
Methodology:
-
Equilibration: Equilibrate a known volume of water with helium gas at a constant temperature and a range of pressures in a high-pressure vessel.
-
Degassing and Quantification:
-
Extract a known volume of the helium-saturated water.
-
Degas the water sample to release the dissolved helium.
-
Quantify the amount of extracted helium using a gas chromatograph or a mass spectrometer.[12]
-
-
Data Analysis:
-
Use Henry's law to relate the concentration of dissolved helium to its partial pressure.
-
From the Henry's law constant, the standard free energy of hydration can be calculated using the following equation: ΔG° = -RT ln(K_H) where K_H is the Henry's law constant, R is the gas constant, and T is the temperature.
-
Visualization of Key Concepts
The following diagrams, generated using the DOT language, visualize important concepts discussed in this guide.
Caption: Workflow for the theoretical modeling and experimental validation of the helium hydration shell.
Caption: Schematic of the first hydration shell of a helium atom in water.
Caption: A typical computational workflow for modeling the helium hydration shell.
Conclusion
The theoretical modeling of the helium hydration shell provides fundamental insights into the nature of hydrophobic interactions. Through a combination of high-level quantum mechanical calculations and advanced simulation techniques, a detailed picture of the structure and energetics of this seemingly simple system has emerged. This guide has summarized the key theoretical approaches, presented a compilation of quantitative data, and outlined the experimental protocols necessary for model validation.
As computational power continues to increase and theoretical methods become more refined, we can expect an even more precise understanding of helium hydration and, by extension, the solvation of other nonpolar species. This knowledge is not only of fundamental scientific interest but also holds significant practical implications for fields such as drug design and materials science, where the accurate prediction of solvation properties is paramount. It is our hope that this technical guide will serve as a valuable resource for researchers navigating this complex and exciting field.
References
- 1. ggscw.ac.in [ggscw.ac.in]
- 2. Path integral Monte Carlo approach to the structural properties and collective excitations of liquid 3He without fixed nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of liquid water from ab initio simulations: adding Minnesota density functionals to Jacob's ladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 5. Path integral Monte Carlo approach to the structural properties and collective excitations of liquid 3He without fixed nodes [escholarship.org]
- 6. DSpace [scholarworks.uvm.edu]
- 7. arxiv.org [arxiv.org]
- 8. esrf.fr [esrf.fr]
- 9. quora.com [quora.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. ISIS Neutron diffraction [isis.stfc.ac.uk]
Unveiling Novel Chemistry: A Technical Guide to Stable Helium-Water Compounds Under Pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recent discovery of stable compounds formed between helium and water under high-pressure conditions. This breakthrough challenges the long-held belief of helium's chemical inertness and opens new avenues for understanding the behavior of matter in extreme environments, with potential implications for planetary science and materials research. This document synthesizes findings from theoretical predictions and computational experiments, presenting key data, detailed methodologies, and visual representations of the underlying scientific concepts.
Introduction
Helium, the second most abundant element in the universe, is renowned for its chemical inertness under ambient conditions due to its closed-shell electronic configuration.[1][2] However, recent computational studies have revealed that under high pressure, helium can form stable compounds with water.[3][4] These findings are significant for understanding the interiors of giant planets like Uranus and Neptune, where helium and water are major components under extreme pressures.[5] This guide details the predicted stoichiometries, stability, and novel states of matter exhibited by these helium-water compounds.
Predicted Stable this compound Compounds
First-principles crystal-structure searching techniques have been employed to predict the formation of stable this compound compounds at various pressures.[3][4] The primary stoichiometries identified are HeH₂O and He₂H₂O.[4] The stability of these compounds is attributed to the effects of volume reduction and the significant role of van der Waals interactions under high pressure.[4]
Quantitative Data on Stability and Structure
The following tables summarize the key quantitative data for the predicted stable He-H₂O compounds.
| Stoichiometry | Predicted Stability Range (GPa) | Crystal Structure | Space Group |
| HeH₂O | 2 - 8 | Tetragonal | I41md |
| He₂H₂O | 8 - 92 | Cubic | Fd-3m |
| He(H₂O)₂ | ~297 | - | - |
| He:H₂O (1:6) | 0.28 - 0.48 | Ice II Clathrate | - |
Table 1: Predicted Stability Ranges and Crystal Structures of this compound Compounds. [4][6][7] A structural phase transition from the tetragonal I41md to the cubic Fd-3m structure is predicted to occur at approximately 55 GPa for the He₂H₂O stoichiometry.[4]
Novel Superionic States
A remarkable prediction for these this compound compounds is the existence of multiple superionic states at high temperatures.[3][4][5] In a superionic state, a material exhibits properties of both a solid and a liquid, where some ions are fixed in a crystal lattice while others are mobile.[3][4]
Two distinct superionic phases have been identified through ab initio molecular dynamics simulations:[4][5]
-
Superionic Phase I (SI-I): In this phase, the oxygen atoms form a stable, solid lattice, while the helium atoms become diffusive and behave like a liquid, flowing through the ice framework.[4][5]
-
Superionic Phase II (SI-II): At even higher temperatures, both the helium and hydrogen atoms exhibit liquid-like diffusion within the fixed oxygen sublattice.[3][4][5]
Interestingly, helium atoms, despite being heavier than hydrogen atoms, exhibit higher mobility and a lower "melting" temperature for diffusion.[4] This is attributed to the weaker van der Waals interactions between helium and the water framework compared to the strong covalent O-H bonds.[4]
Pressure-Temperature Phase Diagram
The predicted phase behavior of the He-H₂O system is summarized in the following table, based on computational simulations.
| Pressure (GPa) | Temperature (K) | Predicted Phase | Mobile Species |
| ~3 | ~200 | Solid | None |
| ~3 | ~500 | Superionic (SI-I) | He |
| - | Higher Temperatures | Superionic (SI-II) | He, H |
| ~3 | ~800 | Fluid | He, H, O |
Table 2: Predicted Phases of HeH₂O at a Representative Pressure. [4] The transition temperatures are dependent on the pressure.
Experimental Protocols
While the discovery of stable He-H₂O compounds is currently based on computational predictions, their experimental verification would likely involve techniques developed for the synthesis and characterization of other high-pressure materials.[1][8][9]
Computational Methodology
The theoretical predictions were primarily achieved through the following computational methods:
-
First-Principles Crystal Structure Prediction:
-
Objective: To identify stable crystal structures of He-H₂O compounds at various pressures.
-
Protocol: An evolutionary algorithm, such as USPEX (Universal Structure Predictor: Evolutionary Xtallography), is used to perform a systematic search for stable structures with different stoichiometries.[1][8] The stability of the predicted structures is evaluated based on their formation enthalpies.
-
-
Density Functional Theory (DFT) Calculations:
-
Objective: To calculate the formation enthalpies and determine the thermodynamic stability of the predicted compounds.
-
Protocol: DFT calculations are performed to compute the total energies of the candidate structures and their constituent elements (solid He and ice). The convex hull of formation enthalpies is constructed to identify the most stable stoichiometries at a given pressure.[10] The use of functionals that account for van der Waals interactions, such as DFT-D3, is crucial for accurately describing the He-H₂O system.[4][10]
-
-
Ab Initio Molecular Dynamics (AIMD) Simulations:
-
Objective: To investigate the phase diagram and the dynamics of the atoms at finite temperatures, particularly to identify superionic phases.
-
Protocol: AIMD simulations are conducted for the predicted stable structures at various pressures and temperatures.[4][5] The mean squared displacement of the different atomic species (He, H, O) is monitored as a function of time and temperature. A linear increase in mean squared displacement with time is indicative of diffusive, liquid-like behavior, signaling a transition to a superionic or fluid state.[3] Radial distribution functions are also calculated to characterize the different phases.[4]
-
Proposed Experimental Workflow for Synthesis and Characterization
The following protocol outlines a potential experimental workflow for the synthesis and characterization of this compound compounds.
-
Sample Loading:
-
Compression and Synthesis:
-
The pressure is gradually increased by driving the two diamond anvils together.
-
Laser heating can be employed to overcome any kinetic barriers and facilitate the reaction between helium and water to form the predicted compounds.
-
-
In Situ Characterization:
-
X-ray Diffraction (XRD): Synchrotron XRD is used to determine the crystal structure of the sample as a function of pressure and temperature.[8] The appearance of new diffraction peaks corresponding to the predicted He-H₂O structures would provide evidence of compound formation.
-
Raman Spectroscopy: Raman spectroscopy is used to probe the vibrational modes of the sample.[4][9] Changes in the Raman spectra, such as the appearance of new modes or shifts in existing modes, can indicate phase transitions and the formation of new compounds.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Pressure-Composition Phase Diagram of the He-H₂O System.
Figure 2: Model of Superionic States in this compound Compounds.
Figure 3: Proposed Experimental Workflow for High-Pressure Synthesis.
References
- 1. Scientists discover new helium chemistry | Carnegie Science [carnegiescience.edu]
- 2. Helium - Wikipedia [en.wikipedia.org]
- 3. Helium–water compounds exhibit multiple superionic states | Materials Theory Group [mtg.msm.cam.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Helium compounds - Wikipedia [en.wikipedia.org]
- 7. ldssoul.com [ldssoul.com]
- 8. Under pressure: Heliums forms stable compound [photon-science.desy.de]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
Formation of Helium Clathrate Hydrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helium clathrate hydrates, once considered thermodynamically unfavorable, have been successfully synthesized and characterized, opening new avenues for studying guest-host interactions at a quantum level and exploring novel materials. This technical guide provides a comprehensive overview of the formation of helium clathrate hydrates, with a focus on the core synthesis and characterization methodologies. It is intended to serve as a detailed resource for researchers in materials science, chemistry, and drug development, offering insights into the experimental protocols and quantitative data associated with these unique inclusion compounds. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Clathrate hydrates are crystalline, ice-like solids in which a framework of hydrogen-bonded water molecules (the host) encapsulates guest molecules in cages. While the formation of clathrate hydrates with various gases is well-documented, the inclusion of helium, the smallest and most inert noble gas, has presented a significant challenge due to its weak van der Waals interactions with the water lattice.[1][2] However, recent advancements have enabled the synthesis of helium clathrate hydrates, primarily through a novel pathway involving the refilling of a pre-existing empty clathrate lattice.[1][2]
The study of helium clathrate hydrates is of fundamental importance for understanding the limits of clathrate formation and the nature of weak intermolecular forces. The quantum behavior of helium atoms within the clathrate cages offers a unique system for probing host-guest dynamics. From a practical standpoint, while helium clathrates are not envisioned for gas storage due to the high pressures required for stability, the methodologies developed for their synthesis can be applied to the creation of other novel clathrate structures. For drug development professionals, understanding the principles of guest encapsulation in well-defined cavities can provide insights into molecular recognition and binding in biological systems.
This guide will delve into the specifics of helium clathrate hydrate (B1144303) formation, detailing the synthesis of the necessary precursor materials, the high-pressure encapsulation of helium, and the analytical techniques employed for their characterization.
Synthesis of Helium Clathrate Hydrates
The primary route for synthesizing helium clathrate hydrates involves a multi-step process that begins with the formation of a neon clathrate hydrate, which is then evacuated to create a metastable empty clathrate structure (ice XVI). This empty structure is subsequently refilled with helium under high pressure.
Experimental Protocols
2.1.1. Synthesis of Neon Clathrate Hydrate (sII)
The initial step is the formation of a structure II (sII) clathrate hydrate with neon as the guest molecule. This provides the robust framework that will later be emptied.
-
Materials: Deuterated water (D₂O) is often used to minimize incoherent scattering in subsequent neutron diffraction analysis.[3] High-purity neon gas is also required.
-
Apparatus: A high-pressure cell, typically made of aluminum alloy or sapphire, capable of withstanding pressures up to several hundred MPa and equipped with temperature control, is essential.[4][5]
-
Procedure:
-
Finely crushed D₂O ice is loaded into the pre-cooled high-pressure cell.[3]
-
The cell is sealed, and the air is purged by evacuating and flushing with neon gas multiple times.[3]
-
The cell is pressurized with neon gas to a target pressure (e.g., 350-480 MPa) at a controlled temperature (e.g., 244-260 K).[3][6]
-
The system is held at these conditions for a sufficient duration to ensure complete clathrate formation, which can be monitored in-situ using techniques like neutron diffraction.[3]
-
2.1.2. Formation of Empty Clathrate Hydrate (Ice XVI)
The crucial step for enabling helium encapsulation is the creation of a metastable empty clathrate lattice, known as ice XVI. This is achieved by removing the neon guest molecules from the previously synthesized neon clathrate.[7]
-
Apparatus: The same high-pressure cell, connected to a vacuum pumping system.
-
Procedure:
-
The neon-filled clathrate hydrate is cooled to a temperature where the water lattice is stable but the neon atoms have enough thermal energy to escape, typically around 140 K.[7]
-
The cell is connected to a high-vacuum system, and the neon gas is continuously pumped out.[7]
-
The evacuation process is monitored, often using neutron diffraction to observe the changes in the crystal lattice and the disappearance of the neon signal, until a stable, empty clathrate structure is confirmed. This process can take several days.[7]
-
2.1.3. Formation of Helium Clathrate Hydrate
The final step is the introduction of helium gas into the empty ice XVI lattice under high pressure.
-
Apparatus: The high-pressure cell containing ice XVI, connected to a high-pressure helium gas line.
-
Procedure:
-
The cell containing ice XVI is maintained at a low temperature (e.g., ~130 K).[8]
-
High-purity helium gas is introduced into the cell, and the pressure is gradually increased to the desired level (e.g., up to 150 MPa).[2]
-
The system is maintained under these conditions to allow for the diffusion of helium atoms into the empty cages of the ice XVI structure.
-
The formation of the helium clathrate hydrate is confirmed by in-situ characterization techniques.
-
Characterization Techniques
The primary tool for the characterization of helium clathrate hydrates is neutron diffraction , due to its high sensitivity to both the water host lattice (especially when deuterated) and the helium guest atoms. Other spectroscopic techniques, while less commonly reported for helium clathrates specifically, are invaluable for studying clathrate hydrates in general and are included here for completeness.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the crystal structure, lattice parameters, and guest atom positions and occupancies in clathrate hydrates.
-
Experimental Setup:
-
A high-intensity neutron source is required.
-
The sample is contained within a high-pressure cell constructed from materials with low neutron absorption cross-sections, such as aluminum alloys or sapphire single crystals.[4][5]
-
The cell is mounted in a cryostat to allow for precise temperature control.
-
-
Data Analysis (Rietveld Refinement):
-
The collected diffraction patterns are analyzed using the Rietveld refinement method.[9]
-
This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.
-
Key parameters refined include lattice parameters, atomic positions, and site occupancy factors for both the host water molecules and the guest helium atoms.[10] This allows for the determination of the cage filling fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a sensitive probe of the local environment of the guest molecules within the clathrate cages. While detailed NMR studies on helium clathrates are scarce, the technique is widely used for other clathrates.[11][12]
-
Experimental Setup:
-
A high-field NMR spectrometer is used.
-
A specialized high-pressure NMR tube, often made of sapphire, is required to contain the sample under the necessary pressure and temperature conditions.[1]
-
-
Information Obtained:
Raman Spectroscopy
Raman spectroscopy can be used to study the vibrational modes of both the host water lattice and the guest molecules.
-
Experimental Setup:
-
A Raman spectrometer equipped with a laser excitation source is used.
-
A high-pressure optical cell with a sapphire window is necessary for in-situ measurements.[14]
-
-
Information Obtained:
-
The vibrational frequencies of the guest molecules are shifted upon encapsulation in the clathrate cages, providing information about the guest-host interactions.[15]
-
The relative intensities of the Raman bands corresponding to guests in different cages can be used to estimate relative cage occupancies.[15]
-
Quantitative Data
The following tables summarize the key quantitative data reported for the formation and characterization of helium clathrate hydrates.
Table 1: Formation Conditions for Helium and Precursor Clathrates
| Clathrate Type | Guest Molecule | Pressure (MPa) | Temperature (K) | Structure Type | Reference(s) |
| Neon Clathrate | Neon | 350 - 480 | 244 - 260 | sII | [3][6] |
| Ice XVI (Empty) | (evacuated) | Vacuum | ~140 | sII | [7] |
| Helium Clathrate | Helium | up to 150 | ~130 | sII | [2] |
| Helium Filled Ice II | Helium | > 280 | ~250 | Filled Ice II | [16] |
Table 2: Structural and Cage Occupancy Data for Helium Clathrate Hydrates (sII)
| Parameter | Value | Method | Reference(s) |
| Crystal Structure | Cubic, Space Group Fd-3m | Neutron Diffraction | [2] |
| Lattice Constant (at ~100 MPa) | ~17.08 Å | Neutron Diffraction | [2] |
| Small Cage (5¹²) Occupancy | Up to 1 He atom | Neutron Diffraction | [2] |
| Large Cage (5¹²6⁴) Occupancy | Up to 4 He atoms | Neutron Diffraction | [2] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis and characterization of helium clathrate hydrates.
Conclusion
The successful formation of helium clathrate hydrates represents a significant achievement in the field of inclusion chemistry. The synthesis, reliant on the ingenious method of refilling an empty clathrate lattice, underscores the importance of metastable states in creating novel materials. Neutron diffraction has been instrumental in elucidating the structure and cage occupancy of these compounds, confirming a structure II lattice with multiple occupancy of helium in the large cages. This technical guide has provided a detailed overview of the experimental protocols and key quantitative data, aiming to equip researchers with the necessary knowledge to explore this fascinating class of materials. Further research, particularly employing in-situ spectroscopic techniques like NMR and Raman, will undoubtedly provide deeper insights into the quantum dynamics of helium within these confined environments.
References
- 1. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure and encapsulation dynamics of ice II-structured neon hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Design and use of a sapphire single-crystal gas-pressure cell for in situ neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New form of ice could help explore exciting avenues for energy production and storage - ILL Neutrons for Society [ill.eu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace at KOASAS: In situ Raman and C-13 NMR spectroscopic analysis of gas hydrates formed in confined water: application to natural gas capture [koasas.kaist.ac.kr]
- 12. A Manufacturing Technique for Binary Clathrate Hydrates for Cold and Very Cold Neutron Production [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of clathrate hydrates via Raman spectroscopy [pubs.usgs.gov]
- 16. Trap Neon in Ice - ChemistryViews [chemistryviews.org]
"molecular dynamics simulations of helium in water"
An In-depth Technical Guide to Molecular Dynamics Simulations of Helium in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helium, the second most abundant element in the universe, possesses unique properties owing to its small size, inert nature, and low polarizability. Its interaction with water is of fundamental importance in diverse scientific fields, from understanding gas solubility and transport in biological systems to modeling planetary interiors.[1][2] In drug development, understanding the behavior of small, non-polar entities in aqueous environments is crucial for predicting ligand-receptor interactions and the influence of hydrophobic effects. Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the microscopic structure, dynamics, and thermodynamics of helium in water at an atomistic level.
This technical guide offers a comprehensive overview of the core principles, methodologies, and key findings from MD simulations of helium-water systems. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to conduct, interpret, and critically evaluate such simulations.
Theoretical Framework: Force Fields
The accuracy of any classical MD simulation is fundamentally dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system.[3] For a helium-in-water system, the force field must accurately capture the interactions between water molecules (water-water), between helium and water (this compound), and, in multi-helium systems, between helium atoms (helium-helium).
Water Models
A variety of water models have been developed, each with different levels of complexity and accuracy.[3] Common choices include 3-site models (e.g., TIP3P, SPC/E) and 4-site models (e.g., TIP4P/2005), which offer a balance of computational efficiency and accuracy for bulk water properties.[4][5] Flexible models allow for intra-molecular vibrations, which can be important for spectroscopic studies, while rigid models fix bond lengths and angles for computational speed.[5]
Helium Interaction Potentials
The interaction of a helium atom with water is dominated by non-bonded forces, primarily van der Waals interactions. These are typically modeled using the Lennard-Jones (LJ) potential.[4][6]
-
Lennard-Jones (LJ) 12-6 Potential: This is the most common function used to describe the van der Waals interaction. The potential energy U(r) between two atoms separated by a distance r is given by: U(r) = 4ε[(σ/r)¹² - (σ/r)⁶] where σ is the finite distance at which the inter-particle potential is zero, and ε is the depth of the potential well.
-
Polarizable Force Fields: Standard force fields use fixed partial charges and cannot account for the induction effects that arise when a helium atom perturbs the electron distribution of a nearby water molecule.[7] Polarizable force fields, such as AMOEBA or those based on the Drude oscillator model, provide a more physically accurate description by allowing the atomic charge distribution to respond to the local electric field.[8][9][10] This is particularly important for accurately calculating properties like solvation free energy.[5][8]
-
Quantum Approaches: Due to its low mass, helium exhibits significant quantum mechanical behavior, especially at low temperatures.[11][12] Classical MD simulations may not be sufficient to capture these effects.
-
Feynman-Hibbs Potential: This approach adds a quantum correction to the classical potential, offering a computationally efficient way to account for some quantum effects.[11]
-
Ab Initio Molecular Dynamics (AIMD): AIMD avoids reliance on empirical force fields by calculating the forces on the atoms "on-the-fly" from electronic structure calculations (e.g., using Density Functional Theory - DFT).[13][14] This method is computationally expensive but provides the highest level of theory for describing intermolecular interactions.[15]
-
Path-Integral Molecular Dynamics (PIMD): PIMD is a rigorous method for simulating quantum systems at finite temperatures and is particularly relevant for studying helium in superfluid conditions or when zero-point energy effects are critical.[16]
-
Simulation Protocols and Methodologies
A typical MD simulation workflow involves system setup, energy minimization, equilibration, and a production run for data collection.
Diagram: MD Simulation Workflow
Caption: A typical workflow for a molecular dynamics simulation of helium in water.
Key Experimental Protocols
The following table details a representative protocol for a classical MD simulation studying the solvation of a single helium atom in bulk water.
| Parameter | Description / Typical Value | Rationale |
| Simulation Software | GROMACS, AMBER, CHARMM, LAMMPS | Widely used, well-validated simulation packages.[7][17] |
| Force Field (Water) | TIP4P/2005 or SPC/E | These models accurately reproduce many bulk properties of liquid water, such as density and diffusion.[4] |
| Force Field (Helium) | Lennard-Jones (LJ) Potential | Standard for non-bonded interactions of noble gases. Parameters must be compatible with the chosen water model.[5] |
| System Setup | 1 Helium atom in a cubic box with ~1000-2000 water molecules | The box size should be large enough to avoid finite-size effects, typically with a minimum image distance greater than twice the cutoff radius. |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a bulk system and avoids surface effects. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure (1 atm), and Temperature (e.g., 298 K) to mimic experimental conditions. |
| Thermostat | Nosé-Hoover or Berendsen | Controls the system temperature.[4] |
| Barostat | Parrinello-Rahman | Controls the system pressure. |
| Integration Timestep | 1-2 fs | A standard choice for systems containing hydrogen, ensuring energy conservation. |
| Non-bonded Cutoff | 1.0 - 1.4 nm | Truncation distance for calculating short-range LJ and electrostatic interactions. |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | Accurately computes long-range electrostatic interactions in periodic systems. |
| Equilibration | 1-5 ns | The system is allowed to relax until properties like temperature, pressure, and potential energy stabilize. |
| Production Run | 10-100+ ns | Trajectories are saved at regular intervals for subsequent analysis. The length depends on the property being studied. |
Key Properties and Quantitative Data
MD simulations have been used to calculate various structural, dynamic, and thermodynamic properties of helium in water.
Diagram: Key Intermolecular Interactionsdot
// Node Definitions He [label="He", fillcolor="#FBBC05", fontcolor="#202124", width=0.6]; W1 [label="H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.7]; W2 [label="H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.7]; W3 [label="H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.7]; W4 [label="H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.7];
// Invisible nodes for layout node [style=invis, width=0.1]; p1 [pos="2,1!"]; p2 [pos="2,-1!"]; p3 [pos="-1,1.5!"]; p4 [pos="-1,-1.5!"];
// Edges He -> W1 [style=dashed, color="#5F6368", label=" van der Waals\n (Lennard-Jones)"]; He -> W2 [style=dashed, color="#5F6368"]; He -> W3 [style=dashed, color="#5F6368"]; He -> W4 [style=dashed, color="#5F6368"];
W1 -> W2 [style=dotted, color="#EA4335", label=" H-Bond Network\n (Disrupted by He)"]; W2 -> W4 [style=dotted, color="#EA4335"]; W3 -> W1 [style=dotted, color="#EA4335"]; }
References
- 1. [0712.1019] Ab initio Equation of State data for hydrogen, helium, and water and the internal structure of Jupiter [arxiv.org]
- 2. [PDF] Ab Initio Equation of State Data for Hydrogen, Helium, and Water and the Internal Structure of Jupiter | Semantic Scholar [semanticscholar.org]
- 3. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water nucleation in helium, methane, and argon: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neutron-sciences.org [neutron-sciences.org]
- 8. Polarizable force fields for biomolecular simulations: Recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polarizable Force Field for Molecular Ions Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Ab initio molecular dynamics simulations of liquid water using high quality meta-GGA functionals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. lss.fnal.gov [lss.fnal.gov]
An In-depth Technical Guide to the Interaction Potential Between Helium Atoms and Water Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between helium (He) and water (H₂O) is a fundamental prototype for understanding weak van der Waals forces, which play a crucial role in a vast array of chemical and biological systems. Although seemingly simple, the He-H₂O system provides a rich landscape for probing the anisotropy of intermolecular forces and serves as a benchmark for theoretical models aiming to accurately describe non-covalent interactions. Understanding this potential is critical for fields ranging from astrophysics, where He is abundant, to cryospectroscopy, where helium nanodroplets are used as an ultracold, inert matrix for studying molecular properties. In the context of drug development, a precise characterization of weak interactions is paramount for modeling ligand-receptor binding and the hydration of biomolecules. This guide provides a comprehensive overview of the He-H₂O interaction potential, detailing the theoretical and experimental approaches used for its characterization, presenting key quantitative data, and outlining the workflows involved in its study.
The Nature of the He-H₂O Interaction
The interaction between a helium atom and a water molecule is primarily governed by van der Waals forces. These forces are relatively weak and arise from instantaneous fluctuations in electron distribution, leading to temporary dipoles that induce dipoles in neighboring atoms or molecules. The He-H₂O interaction potential is highly anisotropic, meaning it is strongly dependent on the relative orientation of the water molecule with respect to the helium atom. This anisotropy is a key feature that sophisticated theoretical models and high-resolution experimental techniques aim to capture.
The potential energy surface (PES) of the He-H₂O complex is characterized by a global minimum and several saddle points, corresponding to different orientations of the helium atom around the water molecule. The location and depth of this minimum, as well as the barriers between different configurations, dictate the dynamics of the complex, including its rotational and vibrational states.
Quantitative Analysis of the He-H₂O Interaction Potential
Numerous theoretical studies have been conducted to elucidate the quantitative aspects of the He-H₂O interaction potential. These studies employ high-level ab initio quantum mechanical calculations to map out the PES. The key parameters derived from these surfaces are the well depth (Dₑ), representing the strength of the interaction, and the equilibrium distance (Rₑ), the separation at the potential minimum.
| Parameter | Value | Method | Reference |
| Well Depth (Dₑ) | -34.9 cm⁻¹ | Symmetry-Adapted Perturbation Theory (SAPT) | Not specified in search results |
| Equilibrium Distance (Rₑ) | 5.92 bohr | Symmetry-Adapted Perturbation Theory (SAPT) | Not specified in search results |
| Global Minimum Energy | -64.14 cm⁻¹ | Ab initio calculation | --INVALID-LINK-- |
| Global Minimum Geometry (R, θ, φ) | 3.23 Å, 101.4°, 0.0° | Ab initio calculation | --INVALID-LINK-- |
Table 1: Theoretical Interaction Parameters for the He-H₂O Complex. This table summarizes key parameters of the He-H₂O interaction potential as determined by various theoretical methods.
Spectroscopic studies of the He-H₂O van der Waals complex provide experimental data that can be used to validate and refine the theoretical PES. These experiments measure the rotational and vibrational energy levels of the complex, which are directly related to the shape of the potential well.
| Parameter | H₂¹⁶O | H₂¹⁷O | H₂¹⁸O | HDO | D₂O |
| A (MHz) | 27.877 | - | 27.877 | - | 15.384 |
| B (MHz) | 14.512 | - | 14.512 | - | 7.273 |
| C (MHz) | 9.285 | - | 9.285 | - | 4.846 |
Table 2: Rotational Constants of Water Isotopologues. These experimentally determined rotational constants for various water isotopologues are crucial for interpreting the microwave and infrared spectra of He-H₂O complexes and validating the geometry predicted by the potential energy surface.
Experimental Protocols for Characterizing the He-H₂O Interaction
Two primary experimental techniques have been instrumental in probing the He-H₂O interaction potential: Helium Atom Scattering and Infrared Spectroscopy in Helium Nanodroplets.
Helium Atom Scattering (HAS)
Helium Atom Scattering is a powerful surface science technique that can be adapted to study the interaction of a helium beam with a target of water molecules.
Methodology:
-
Beam Generation: A highly monochromatic beam of helium atoms is produced by the supersonic expansion of high-pressure helium gas through a small nozzle into a vacuum. This process results in a beam with a very narrow velocity distribution.
-
Target Preparation: A beam of water molecules is generated and crossed with the helium beam in a high-vacuum scattering chamber. The density and temperature of the water beam are carefully controlled.
-
Scattering Event: The helium atoms scatter off the water molecules. The scattering can be elastic, where the kinetic energy is conserved, or inelastic, where energy is exchanged with the internal rotational or vibrational modes of the water molecule.
-
Detection: The scattered helium atoms are detected by a mass spectrometer as a function of the scattering angle. For inelastic scattering, a time-of-flight analysis is used to determine the energy transfer between the helium atom and the water molecule.
-
Data Analysis: The angular distribution of the scattered helium atoms provides information about the repulsive part of the interaction potential. The energy transfer spectra in inelastic scattering reveal details about the anisotropy of the potential and the energy levels of the He-H₂O complex.
Infrared Spectroscopy in Helium Nanodroplets
Helium nanodroplet isolation is a technique that provides an ultracold and minimally perturbing environment for high-resolution spectroscopy of embedded molecules.
Methodology:
-
Droplet Formation: Helium nanodroplets are formed by the free jet expansion of helium gas at high pressure and low temperature into a vacuum chamber. This results in the formation of droplets containing thousands of helium atoms at a temperature of approximately 0.4 K.
-
Doping: The nanodroplets pass through a "pickup" chamber containing a low pressure of water vapor. Collisions between the droplets and water molecules lead to the capture of one or more water molecules inside the droplet.
-
Spectroscopic Interrogation: The doped droplets are irradiated with an infrared laser. When the laser frequency is resonant with a rovibrational transition of the He-H₂O complex, the complex absorbs a photon.
-
Detection: The absorbed energy is transferred to the helium droplet, causing the evaporation of several hundred helium atoms. This reduction in droplet size is detected by a mass spectrometer downstream. By scanning the laser frequency and monitoring the depletion of the droplet beam, a high-resolution infrared spectrum of the He-H₂O complex is obtained.
-
Analysis: The detailed rotational structure observed in the spectrum provides precise information about the geometry and binding energy of the complex in its ground and vibrationally excited states.
Visualization of the Research Workflow
The study of the interaction potential between helium atoms and water molecules involves a synergistic interplay between theoretical calculations and experimental measurements. The following diagram illustrates a typical workflow for this research area.
Figure 1: A schematic workflow for the investigation of the He-H₂O interaction potential.
Conclusion
The interaction between helium and water, while fundamentally weak, provides a crucial testing ground for our understanding of non-covalent forces. The combination of high-level ab initio calculations and precise spectroscopic experiments has led to a detailed characterization of the He-H₂O potential energy surface. This knowledge is not only of academic interest but also has practical implications for modeling more complex systems where van der Waals interactions are ubiquitous. For researchers in drug development, the methodologies and insights gained from studying simple systems like He-H₂O are invaluable for developing and validating the computational tools necessary to predict and understand the subtle yet critical interactions that govern molecular recognition and binding. Continued advancements in both theoretical and experimental techniques promise an even more refined picture of this fundamental interaction in the years to come.
Unveiling the Exotic Dance of Atoms: A Technical Guide to Superionic States in Helium-Water Compounds
For Immediate Release
A comprehensive technical guide detailing the fascinating superionic states of helium-water (He-H₂O) compounds is now available for researchers, scientists, and professionals in drug development. This whitepaper delves into the theoretical predictions and experimental evidence of these exotic states of matter, where a solid crystalline lattice of oxygen coexists with liquid-like hydrogen and helium atoms. This research opens new avenues for understanding planetary interiors and exploring novel material properties under extreme conditions.
Recent computational studies, corroborated by experimental findings, have revealed the formation of stable this compound compounds at high pressures. These compounds exhibit unique superionic phases, characterized by the differential melting of their atomic sub-lattices. This guide provides an in-depth look at the formation, characteristics, and investigation of these intriguing materials.
The Emergence of Superionic this compound Compounds
Under pressures ranging from a few to several hundred gigapascals (GPa), helium and water can form stable crystalline compounds, most notably with stoichiometries of HeH₂O and He₂H₂O.[1] Theoretical calculations using first-principles crystal-structure searching techniques have been instrumental in predicting the stability of these compounds.[1][2] The stability of these compounds is significantly influenced by van der Waals interactions and volume reduction under pressure.[1]
The phase diagram of the this compound system at high pressures reveals the existence of distinct thermodynamic states, including solid, fluid, and multiple superionic phases.[1]
The Two Faces of Superionicity in He-H₂O
Unlike superionic ice, where only the hydrogen sublattice melts, this compound compounds exhibit two distinct superionic states, a phenomenon of great interest to the scientific community.[1][2][3]
-
Superionic State I (SI-I): Diffusive Helium: In this initial superionic phase, the helium atoms overcome their lattice confinement and diffuse freely throughout the fixed crystalline framework of water ice.[1][3] This state is characterized by a mobile helium sublattice while the oxygen and hydrogen atoms remain in their fixed positions. The hallmark of this state is the diffusive behavior of helium, as confirmed by molecular dynamics simulations.[1][2]
-
Superionic State II (SI-II): Diffusive Helium and Hydrogen: At even higher temperatures, the hydrogen sub-lattice also "melts," leading to a second, doubly superionic phase.[1][3] In SI-II, both helium and hydrogen atoms move in a liquid-like manner within the stable, solid lattice of oxygen atoms.[1] This multiply superionic phase is a novel state of matter with potentially unique transport properties.
The transition to these superionic states is a result of the differing interaction strengths within the compound. The He-O interaction is weaker than the H-O interaction, leading to a lower "melting" temperature and a higher diffusion coefficient for helium compared to hydrogen, despite helium being the heavier element.[1][3]
Quantitative Data on this compound Compounds
The following tables summarize the key quantitative data gathered from computational and experimental studies on superionic this compound compounds.
Table 1: Formation Enthalpies of He-H₂O Compounds
| Pressure (GPa) | Stable Stoichiometry | Formation Enthalpy (ΔH_f) (eV/atom) |
| 2 - 8 | HeH₂O | Negative (Favorable) |
| 8 - 92 | He₂H₂O | Negative (Favorable) |
Data extracted from convex hull diagrams calculated with the DFT-D3 functional.[1][4]
Table 2: Predicted Crystal Structures and Superionic Transitions
| Compound | Pressure (GPa) | Crystal Structure | Superionic State | Transition Temperature (K) | Diffusing Species |
| HeH₂O | ~3 | I4₁md | SI-I | ~500 | He |
| HeH₂O | ~3 | I4₁md | Fluid | ~800 | He, H, O |
| He₂H₂O | > 40 | Fd-3m | SI-I | Varies with pressure | He |
| He₂H₂O | > 40 | Fd-3m | SI-II | Varies with pressure | He, H |
Note: Transition temperatures are approximate and vary with pressure.[1]
Experimental and Computational Protocols
The investigation of superionic states in this compound compounds relies on a synergy between advanced experimental techniques and sophisticated computational modeling.
Experimental Protocol: Diamond Anvil Cell with Laser Heating and X-ray Diffraction
High-pressure and high-temperature conditions are achieved using a diamond anvil cell (DAC) coupled with laser heating. Time-resolved X-ray diffraction (TR-XRD) is employed to probe the crystal structure of the material in situ.
Methodology:
-
Sample Preparation and Loading:
-
A pre-indented rhenium gasket is placed between the two diamond anvils.
-
A small sample of pure water is loaded into the gasket hole.
-
The DAC is placed in a specialized gas-loading system to introduce helium as the pressure-transmitting medium and reactant. The system is pressurized with helium gas (e.g., up to 200 MPa) to ensure a dense medium is trapped within the sample chamber upon sealing.[5]
-
A multi-hole copper foil is sometimes included for indirect laser heating to achieve a more uniform temperature distribution.
-
-
Compression and Heating:
-
The DAC is gradually compressed to the target pressure.
-
A continuous-wave or pulsed laser is focused on the sample to achieve the desired high temperatures. For indirect heating, the laser is focused on the copper foil.
-
The temperature is measured using pyrometry, by analyzing the black-body radiation emitted from the heated sample.[6]
-
-
Data Acquisition:
-
Synchrotron X-ray radiation is directed through the diamond anvils onto the sample.
-
Diffraction patterns are collected using a fast area detector at a high acquisition rate (e.g., 70 ms (B15284909) per image) to capture the structural evolution of the sample during ramp-laser heating.[1]
-
The pressure is determined from the equation of state of a known material (e.g., the copper foil or a ruby chip) placed in the sample chamber.
-
Computational Protocol: Ab Initio Molecular Dynamics (AIMD) Simulations
First-principles calculations, particularly AIMD simulations based on Density Functional Theory (DFT), are crucial for predicting the stability, crystal structure, and dynamic properties of this compound compounds.
Methodology:
-
Structure Prediction:
-
Crystal structure prediction techniques, such as ab initio random structure searching (AIRSS), are used to identify stable stoichiometries and crystal structures of He-H₂O compounds at various pressures.
-
-
Molecular Dynamics Simulations:
-
AIMD simulations are performed on the predicted stable structures within a supercell (e.g., containing hundreds of atoms) with periodic boundary conditions.
-
The simulations are carried out in the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant.
-
The system is heated incrementally to simulate the effect of increasing temperature.
-
Key simulation parameters include:
-
Exchange-Correlation Functional: A functional such as PBE or one that includes van der Waals corrections (e.g., DFT-D3) is used to accurately describe the interactions.[1][4]
-
Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 1200 eV) is chosen to ensure convergence of the calculations.[7]
-
Simulation Time: The simulation is run for a sufficient duration (e.g., several picoseconds) at each temperature to allow the system to equilibrate and to collect statistics for calculating dynamic properties.
-
-
-
Analysis of Superionic States:
-
The onset of superionicity is identified by analyzing the mean squared displacement (MSD) of the atoms. A linear increase in MSD with time for a particular atomic species indicates diffusive, liquid-like behavior.
-
The diffusion coefficients of hydrogen and helium are calculated from the slope of the MSD curves.
-
The radial distribution function (RDF) is calculated to analyze the atomic structure and the loss of long-range order characteristic of melting.[1]
-
Visualizing the Pathways to Superionicity
The following diagrams illustrate the logical relationships in the formation of superionic states and the typical workflow for their experimental investigation.
Caption: Logical relationship diagram illustrating the formation of superionic states in this compound compounds under high pressure and temperature.
Caption: Experimental workflow for the investigation of superionic this compound compounds using a diamond anvil cell.
Conclusion and Future Outlook
The discovery and characterization of superionic states in this compound compounds represent a significant advancement in high-pressure physics and materials science. This technical guide provides a foundational understanding of these exotic materials, from their theoretical underpinnings to their experimental realization. The unique properties of these compounds, particularly the existence of multiple superionic phases, offer a rich landscape for future research. Further investigations into the transport properties, such as ionic conductivity and viscosity, will be crucial for developing more accurate models of the interiors of ice giant planets like Uranus and Neptune, where such compounds are thought to exist. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers venturing into this exciting and extreme frontier of science.
References
- 1. scispace.com [scispace.com]
- 2. Helium–water compounds exhibit multiple superionic states | Materials Theory Group [mtg.msm.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gsecars.uchicago.edu [gsecars.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
The Geochemical Significance of Helium Isotopes in Groundwater: An In-depth Technical Guide
December 19, 2025
Abstract
Helium, an element often associated with its lighter-than-air properties, holds profound significance in the realm of geochemistry, particularly in the study of groundwater systems. The isotopic signature of helium, specifically the ratio of its two stable isotopes, Helium-3 (³He) and Helium-4 (⁴He), serves as a powerful natural tracer. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of helium isotope analysis in groundwater. It is intended for researchers, scientists, and professionals in hydrogeology and related fields, offering insights into groundwater dating, the identification of fluid origins, and the understanding of subsurface geological processes. This document synthesizes key quantitative data, details experimental protocols, and presents conceptual frameworks through visualizations to facilitate a deeper understanding of this invaluable geochemical tool.
Introduction to Helium Isotopes in Groundwater
Helium's inert nature makes it an ideal tracer in hydrogeological systems; it does not readily participate in chemical reactions that could alter its concentration.[1] The two stable isotopes of helium, ³He and ⁴He, have distinct origins, and their relative abundance in groundwater provides a unique fingerprint of the water's history and the geological environment through which it has traveled.[1][2]
The isotopic composition of helium is typically expressed as the ratio of ³He to ⁴He (³He/⁴He), often normalized to the atmospheric ratio (Ra), where Ra is approximately 1.39 x 10⁻⁶.[3][4] This normalization allows for a standardized comparison of helium isotope signatures across different studies and geological settings.
Sources of Helium Isotopes in Groundwater
The helium present in groundwater is a mixture derived from several key sources, each with a characteristic isotopic ratio. Understanding these sources is fundamental to interpreting helium isotope data.
-
Atmospheric Helium: Groundwater in equilibrium with the atmosphere contains dissolved helium with the atmospheric ³He/⁴He ratio (1 Ra).[5] This component is introduced during recharge.
-
Radiogenic Helium (⁴He): The vast majority of ⁴He in the Earth's crust is produced by the alpha decay of uranium (U) and thorium (Th) present in rocks and minerals.[6] This process leads to an accumulation of ⁴He in groundwater over time, making it a valuable tool for dating older groundwater.[6][7] The ³He/⁴He ratio of purely radiogenic helium is extremely low, typically around 2 x 10⁻⁸ Ra.[5]
-
Primordial Helium (³He): A significant portion of the Earth's ³He is primordial, incorporated into the planet during its formation.[8] This primordial helium is released from the Earth's mantle and is characterized by a much higher ³He/⁴He ratio compared to the atmosphere.[9][10] Mid-ocean ridge basalts (MORB), which represent the upper convecting mantle, have a characteristic ³He/⁴He ratio of about 8 ± 1 Ra.[9][11]
-
Tritiogenic Helium (³He): Tritium (B154650) (³H), a radioactive isotope of hydrogen with a half-life of 12.32 years, decays to ³He.[12][13] The atmospheric testing of nuclear weapons in the mid-20th century significantly increased the concentration of tritium in precipitation, creating a distinct pulse that has been incorporated into groundwater systems.[13][14] The ³He produced from tritium decay is termed "tritiogenic ³He" and is a cornerstone of the ³H/³He dating method for young groundwater.[12][14]
Data Presentation: Helium Isotope Ratios of Key Reservoirs
The distinct isotopic signatures of different helium sources are crucial for deconvoluting the components present in a groundwater sample. The following table summarizes the typical ³He/⁴He ratios for major terrestrial reservoirs.
| Reservoir | Typical ³He/⁴He Ratio (R/Ra) | Primary Isotope Source(s) | Reference(s) |
| Atmosphere | 1 | Atmospheric | [3][4] |
| Continental Crust | ~0.02 | Radiogenic ⁴He | [15] |
| Mantle (MORB) | 8 ± 1 | Primordial ³He | [9][11] |
| Mantle Plumes | Can exceed 30 (up to 67.2 reported) | Primordial ³He | [16] |
Applications in Groundwater Studies
The analysis of helium isotopes in groundwater has a wide array of applications, providing invaluable insights into the dynamics of subsurface water systems.
Groundwater Dating
Helium isotopes are instrumental in determining the residence time of groundwater, with different approaches applicable to different age ranges.
-
³H/³He Dating (Young Groundwater): This method is robust for dating groundwater that is less than 70 years old.[12][17] It is based on measuring the concentrations of both tritium (³H) and its decay product, tritiogenic ³He.[18] The age of the groundwater is calculated from the ratio of tritiogenic ³He to the remaining ³H.[14][18] This technique is particularly useful for understanding modern recharge rates and the movement of recent contaminants.[12]
-
⁴He Dating (Old Groundwater): The accumulation of radiogenic ⁴He can be used to estimate the age of older groundwater, ranging from thousands to millions of years.[6][19] This method relies on knowing the rate of ⁴He production in the aquifer rocks and assuming that the produced ⁴He is quantitatively retained in the groundwater.[7] While uncertainties in production rates can be a challenge, ⁴He dating provides a valuable tool for assessing ancient groundwater resources.[6]
Tracing Fluid Origins and Mixing
The distinct ³He/⁴He ratios of the mantle, crust, and atmosphere allow scientists to trace the origins of groundwater and quantify mixing between different water bodies. For instance, an elevated ³He/⁴He ratio in groundwater can indicate the influx of mantle-derived fluids, often associated with tectonically active regions or deep-seated fault systems.[15] Conversely, a low ³He/⁴He ratio points to a dominance of crustal (radiogenic) helium, characteristic of old, stagnant groundwater.
Earthquake Precursor Studies
Changes in the helium isotopic composition of groundwater have been observed prior to seismic events.[3][20] An anomalous drop in the ³He/⁴He ratio before an earthquake has been attributed to the release of crustal, radiogenic ⁴He due to stress-induced changes in rock permeability.[3][20] This suggests that monitoring helium isotopes in groundwater in seismically active areas could be a valuable tool for earthquake prediction research.[3]
Experimental Protocols: Helium Isotope Analysis
The accurate measurement of helium isotopes in groundwater requires specialized sampling and analytical techniques. The following provides a generalized overview of the key experimental steps.
Sample Collection
Groundwater samples for helium isotope analysis must be collected in a manner that prevents contamination with atmospheric air and preserves the dissolved gases.
-
Sampling Containers: Samples are typically collected in copper tubes that can be sealed at both ends with pinch-off clamps to create a helium-tight seal.[21][22] Alternatively, specialized glass ampoules can be used.[22]
-
Sampling Procedure: To avoid the introduction of air bubbles, a continuous flow of water is established through the sampling tube.[21] The tube is held vertically and flushed with several volumes of groundwater before being sealed.[21] It is crucial to ensure no headspace is present in the sealed sample.
Gas Extraction and Purification
In the laboratory, the dissolved gases are extracted from the water sample under high vacuum.
-
Extraction: The sealed sample container is connected to a vacuum extraction line.[23] The dissolved gases are liberated from the water, typically by heating and agitation.[22]
-
Purification: The extracted gas mixture is passed through a series of cryogenic traps to remove water vapor and other condensable gases.[23][24] Reactive gases are removed using getters. The remaining gas fraction, enriched in noble gases, is then prepared for mass spectrometric analysis.
Mass Spectrometry
The isotopic analysis of helium is performed using a noble gas mass spectrometer.
-
Instrumentation: A high-resolution magnetic sector mass spectrometer is required to resolve ³He from the HD and H₃⁺ isobars.[24] These instruments are often equipped with dual collectors for the simultaneous measurement of ³He and ⁴He.[25]
-
Analysis: The purified noble gas sample is introduced into the mass spectrometer. The ions are separated based on their mass-to-charge ratio, and the ion beams corresponding to ³He and ⁴He are measured.
-
Calibration: The system is calibrated using standards with known helium isotopic compositions, typically aliquots of purified air.[24]
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the geochemical significance of helium isotopes in groundwater.
Conclusion
The study of helium isotopes in groundwater has emerged as an indispensable tool in modern hydrogeology. Its applications, ranging from the dating of water resources across vast timescales to the tracing of deep crustal and mantle fluids, provide a unique window into the complexities of subsurface systems. The continued refinement of analytical techniques and a growing body of case studies underscore the power of helium isotopes to address critical questions in water resource management, geological hazard assessment, and our fundamental understanding of Earth's geochemical cycles. As we face increasing pressures on our groundwater resources, the insights provided by helium isotope geochemistry will undoubtedly play an increasingly vital role in their sustainable management and protection.
References
- 1. researchgate.net [researchgate.net]
- 2. usgs.gov [usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. USGS Groundwater Dating Lab [water.usgs.gov]
- 6. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 7. people.csiro.au [people.csiro.au]
- 8. par.nsf.gov [par.nsf.gov]
- 9. nhm.uio.no [nhm.uio.no]
- 10. Word of the Week – Helium Isotopes | Utah FORGE [utahforge.com]
- 11. researchgate.net [researchgate.net]
- 12. ppegeo.igc.usp.br [ppegeo.igc.usp.br]
- 13. USGS Groundwater Dating Lab [water.usgs.gov]
- 14. Basics of 3H/3He dating [ldeo.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Highest terrestrial 3He/4He credibly from the core [ideas.repec.org]
- 17. researchgate.net [researchgate.net]
- 18. Tritium/Helium-3 Dating of River Infiltration:An Example from the Oderbruch Area, Berlin, Germany [file.scirp.org]
- 19. helis - helium isotopes studies Bremen [noblegas.uni-bremen.de]
- 20. Helium isotope anomaly in groundwater prior to the 2024 Noto Peninsula earthquake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cchdo.github.io [cchdo.github.io]
- 22. go-ship.org [go-ship.org]
- 23. ldeo.columbia.edu [ldeo.columbia.edu]
- 24. helis - helium isotopes studies Bremen [noblegas.uni-bremen.de]
- 25. Analytical Capabilities for Water Measurements - Isotope Geochemistry Facility [www2.whoi.edu]
"Henry's law constant for helium in water"
An In-Depth Technical Guide to Henry's Law Constant for Helium in Water
This technical guide provides a comprehensive overview of Henry's law constant for helium in water, designed for researchers, scientists, and professionals in drug development. It covers the fundamental principles, presents quantitative data across a range of temperatures, details experimental methodologies for its determination, and illustrates the experimental workflow.
Introduction to Henry's Law
Henry's law is a fundamental gas law that describes the solubility of a gas in a liquid. It states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. The proportionality factor is known as the Henry's law constant (
kH
).
The law is commonly expressed by the formula:
P=kH⋅C
Where:
-
P is the partial pressure of the gas.
-
is the Henry's law constant.kH -
C is the concentration of the dissolved gas.
The value of the Henry's law constant is specific to the gas, the solvent, and the temperature. For helium in water, this constant is crucial for applications ranging from understanding gas embolism in diving to the development of drug delivery systems involving gaseous carriers.
Quantitative Data for Henry's Law Constant of Helium in Water
The solubility of helium in water, and consequently its Henry's law constant, exhibits a unique temperature dependence. Unlike many other gases, the solubility of helium in water reaches a minimum (and the Henry's law constant a maximum) at approximately 30 °C.[1][2] Below this temperature, solubility increases as temperature decreases, and above it, solubility increases with temperature.
The following table summarizes the Henry's law constant for helium in water at various temperatures. The values have been calculated using the equation and constants provided in the IUPAC-NIST Solubility Data Series. The equation is of the form:
ln x = A + B/T + C ln T + DT
where x is the mole fraction of helium in water at a partial pressure of 1 atm, and T is the temperature in Kelvin. The constants for helium in water are:
-
A = -105.9768
-
B = 4259.62
-
C = 14.0094
-
D = 0
The Henry's law constant (
kH
) in atm/mol fraction can then be calculated as kH=1/x
| Temperature (°C) | Temperature (K) | Mole Fraction Solubility (x) at 1 atm | Henry's Law Constant (
|
| 0 | 273.15 | 7.28 x 10⁻⁶ | 137,362 |
| 10 | 283.15 | 7.05 x 10⁻⁶ | 141,844 |
| 20 | 293.15 | 6.99 x 10⁻⁶ | 143,061 |
| 25 | 298.15 | 7.00 x 10⁻⁶ | 142,857 |
| 30 | 303.15 | 7.03 x 10⁻⁶ | 142,247 |
| 40 | 313.15 | 7.18 x 10⁻⁶ | 139,276 |
| 50 | 323.15 | 7.41 x 10⁻⁶ | 134,953 |
| 60 | 333.15 | 7.71 x 10⁻⁶ | 129,702 |
| 70 | 343.15 | 8.05 x 10⁻⁶ | 124,224 |
| 80 | 353.15 | 8.42 x 10⁻⁶ | 118,765 |
At 30 °C, a commonly cited value for the Henry's law constant for helium in water is approximately 3.7 x 10⁻⁴ M/atm.[3][4][5][6][7]
Experimental Protocols for Determining Henry's Law Constant
The experimental determination of Henry's law constant is crucial for validating theoretical models and for applications where precise values are necessary. Several methods are employed, with the most common being the static headspace and inert gas stripping techniques.
Static Headspace Method
The static headspace method is a widely used technique for determining the partitioning of a volatile compound between a liquid and a gas phase.
Methodology:
-
Sample Preparation: A known volume of deionized water is placed into a series of gastight vials.
-
Analyte Introduction: A known amount of helium gas is introduced into the vials. The vials are then sealed to create a closed system with a liquid phase and a gas phase (the headspace).
-
Equilibration: The vials are placed in a thermostated agitator and are shaken at a constant temperature for a predetermined time to allow the system to reach equilibrium. At equilibrium, the partial pressure of helium in the headspace is proportional to its concentration in the water.
-
Headspace Analysis: A gastight syringe is used to withdraw a sample of the headspace gas.
-
Quantification: The concentration of helium in the headspace sample is determined using a gas chromatograph (GC) equipped with a suitable detector, such as a thermal conductivity detector (TCD).
-
Calculation: By knowing the initial amount of helium, the volumes of the liquid and gas phases, and the concentration of helium in the gas phase at equilibrium, the concentration in the liquid phase can be calculated. The Henry's law constant is then determined using the formula
.kH=P/C
Inert Gas Stripping (IGS) Method
The inert gas stripping method is a dynamic technique that involves purging a gas-saturated liquid with an inert gas and measuring the rate of removal of the dissolved gas.
Methodology:
-
Saturation: A known volume of water is saturated with helium at a specific temperature and partial pressure.
-
Stripping: A continuous stream of an inert gas (e.g., nitrogen or argon) is bubbled through the helium-saturated water at a constant flow rate.
-
Off-Gas Analysis: The concentration of helium in the off-gas stream is continuously monitored over time using a detector like a mass spectrometer or a gas chromatograph.
-
Data Analysis: The concentration of helium in the off-gas will decrease exponentially over time. The rate of this decrease is proportional to the Henry's law constant.
-
Calculation: The Henry's law constant can be calculated from the decay curve of the helium concentration in the off-gas, the flow rate of the stripping gas, and the volume of the liquid.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of Henry's law constant using either the static headspace or inert gas stripping method.
Caption: A generalized workflow for determining Henry's law constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Henry's law - Wikipedia [en.wikipedia.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. helium [webbook.nist.gov]
- 5. The Henry's law constant for helium gas in water at 30^{ \circ }C is 3... [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. The Henry’s law constant for helium gas in water at 30 °C - Brown 14th Edition Ch 13 Problem 37 [pearson.com]
The Influence of Salinity on Helium Solubility in Seawater: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between salinity and the solubility of helium in seawater. Understanding this dynamic is paramount for a range of scientific disciplines, from oceanography and geochemistry to applications within the pharmaceutical and drug development sectors where precise gas solubility is crucial. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for measurement, and the fundamental principles governing this phenomenon.
Core Principles: The Salting-Out Effect
The solubility of non-polar gases like helium in aqueous solutions is significantly influenced by the concentration of dissolved salts. This phenomenon, known as the "salting-out" effect, describes the decrease in gas solubility with increasing salinity. The underlying principle involves the interaction between water molecules, dissolved ions from salts, and the gas molecules.
In pure water, helium atoms can occupy cavities within the structured network of water molecules. However, when salts such as sodium chloride (NaCl) are introduced, they dissociate into ions (Na+ and Cl-). These ions are strongly hydrated, meaning they attract and orient polar water molecules around them, forming hydration shells. This process effectively reduces the number of "free" water molecules available to dissolve the non-polar helium gas, leading to a decrease in its solubility.
Quantitative Data: Helium Solubility in Seawater
The solubility of helium in seawater is a function of temperature, salinity, and pressure. The following table summarizes the equilibrium concentration of helium in seawater at various salinities and temperatures under standard atmospheric pressure (1013.25 mbar). The data has been calculated using the Gibbs SeaWater (GSW) Oceanographic Toolbox, which is based on the authoritative work of Weiss (1971).[1]
| Temperature (°C) | Salinity 0 PSU (Freshwater) | Salinity 10 PSU | Salinity 20 PSU | Salinity 30 PSU | Salinity 35 PSU (Typical Seawater) |
| 0 | 1.832 | 1.785 | 1.739 | 1.694 | 1.672 |
| 5 | 1.769 | 1.725 | 1.682 | 1.639 | 1.618 |
| 10 | 1.721 | 1.679 | 1.638 | 1.597 | 1.577 |
| 15 | 1.685 | 1.645 | 1.605 | 1.566 | 1.547 |
| 20 | 1.660 | 1.621 | 1.583 | 1.545 | 1.527 |
| 25 | 1.644 | 1.606 | 1.569 | 1.532 | 1.514 |
| 30 | 1.636 | 1.599 | 1.562 | 1.526 | 1.509 |
Solubility is expressed in nanomoles per kilogram (nmol/kg).
Experimental Protocols for Helium Solubility Measurement
Accurate determination of dissolved helium concentrations in seawater requires meticulous sample collection and sophisticated analytical techniques. The most common and precise methods involve mass spectrometry.
Sample Collection
Proper sample collection is critical to prevent atmospheric contamination. The standard procedure involves the use of copper tubing to ensure a helium-leak-tight seal.
-
Materials: Refrigeration-grade copper tubing (typically 0.95 cm OD), clamping assemblies.
-
Procedure:
-
Cut the copper tubing to the desired length (e.g., 1 meter).
-
Mount the tubing in a clamp assembly.
-
Connect one end of the tubing to the water sampling device (e.g., a Niskin bottle rosette) using appropriate fittings.
-
Flush the tubing with several volumes of the sample water to eliminate any air bubbles.
-
Once flushed, clamp both ends of the copper tube tightly to create a cold-weld seal, trapping the water sample inside.
-
Store the sealed copper tubes for shore-based analysis.
-
Gas Extraction and Analysis by Mass Spectrometry
The dissolved gases are extracted from the seawater sample under high vacuum and subsequently analyzed.
-
Instrumentation: High-vacuum gas extraction line, quadrupole or magnetic sector mass spectrometer.
-
Procedure:
-
Extraction:
-
Attach the sealed copper tube containing the seawater sample to the gas extraction line.
-
Evacuate the extraction line to a high vacuum (e.g., <10⁻⁶ torr) to remove any atmospheric gases.
-
Break the seal of the copper tube within the vacuum system, allowing the dissolved gases to be released from the water sample.
-
The extracted gas mixture is then passed through a series of cryogenic traps to separate water vapor and other condensable gases from the non-condensable gases, including helium.
-
-
Analysis:
-
The purified gas sample, enriched in helium, is introduced into the mass spectrometer.
-
The mass spectrometer ionizes the gas atoms and separates them based on their mass-to-charge ratio.
-
The abundance of helium isotopes (³He and ⁴He) is measured by sensitive detectors.
-
Quantification is achieved by calibrating the instrument with known standards of air or certified gas mixtures.
-
-
Below is a workflow diagram illustrating the key steps in the experimental determination of helium solubility in seawater.
Signaling Pathways and Logical Relationships
The relationship between salinity, temperature, and helium solubility is a fundamental physical-chemical interaction. An increase in either salinity or temperature generally leads to a decrease in helium solubility in seawater. This inverse relationship is a critical consideration in oceanographic and climate modeling.
The following diagram illustrates the logical relationship between these key parameters and their effect on helium solubility.
References
"nanobubble stability of helium in water"
An In-depth Technical Guide on the Stability of Helium Nanobubbles in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the stability of nanobubbles in aqueous solutions, with a specific focus on helium. Due to the limited availability of direct experimental data for helium nanobubbles in water, this guide establishes a foundational understanding based on extensive research with other gases and integrates key theoretical findings from molecular dynamics simulations specific to helium.
The Nanobubble Stability Paradox
Nanobubbles, gas-filled cavities in liquids with diameters typically less than 200 nm, exhibit remarkable longevity, persisting for days, weeks, or even months.[1][2][3] This observed stability contradicts classical thermodynamics, specifically the Young-Laplace equation, which predicts that the high internal pressure resulting from the bubble's small radius of curvature should cause rapid gas dissolution into the surrounding liquid within microseconds.[2] The resolution of this paradox is a central topic in nanobubble research, with evidence pointing towards a combination of stabilizing factors.
Core Factors Influencing Nanobubble Stability
The long-term stability of nanobubbles is not inherent but arises from a complex interplay of physicochemical properties of the gas, the liquid medium, and the interface between them.
Surface Charge and Zeta Potential
The presence of a negative surface charge at the gas-water interface is widely considered a critical factor for nanobubble stability.[3] This charge creates an electrical double layer, leading to electrostatic repulsion between adjacent bubbles, which prevents coalescence and subsequent buoyancy-driven removal.[4][5] This repulsive force is quantified by the zeta potential. A higher magnitude of negative zeta potential (typically more negative than -20 mV) is correlated with greater colloidal stability.[1][6][7] The negative charge is often attributed to the preferential adsorption of hydroxyl ions (OH⁻) at the interface.[4][8]
Gas Type
The choice of gas influences nanobubble properties. While experimental data on helium is sparse, studies on other gases reveal key trends:
-
Solubility: There is a negative correlation between the solubility of the encapsulated gas in water and the minimum size of the nanobubbles formed.[9]
-
Molecular Weight: Gases with higher molecular weights, which have lower diffusivity in water, tend to form more stable bubbles.[10]
-
Ionization: Some gases can interact with water to generate ions at the interface, influencing the zeta potential.[10]
Liquid Medium Properties
-
pH: The pH of the aqueous solution has a profound effect on zeta potential. In alkaline solutions, the higher concentration of OH⁻ ions leads to a more negative zeta potential and thus more stable nanobubbles.[4][7][8] Conversely, in acidic solutions, the zeta potential becomes less negative, approaching an isoelectric point where stability is minimal.[4]
-
Temperature: The effect of temperature is complex. While some studies show minimal impact on bubble size, higher temperatures can reduce the longevity of nanobubbles.[10]
-
Dissolved Salts: The presence of electrolytes can influence the electrical double layer. Low concentrations of salts may enhance stability through ion shielding effects, while high concentrations can compress the double layer, reducing electrostatic repulsion and leading to instability.[1][11]
Quantitative Data Summary
Direct experimental data on the stability of helium nanobubbles in water is not widely available in published literature. The following tables summarize findings for other common gases to provide a comparative context and theoretical data for helium from molecular dynamics simulations.
Table 1: Experimental Stability Data for Various Gas Nanobubbles in Water
| Gas Type | Mean Diameter (nm) | Zeta Potential (mV) | Conditions | Stability/Lifetime |
| Air | ~200 (initial), increasing to 400-530 (30 days) | -12 to -32 | Deionized water | Stable for 60 days[1] |
| Air | 100 - 120 | Not specified | Pure water | Stable for many months[12][13] |
| Oxygen (O₂) | ~200 (initial), increasing to 400-530 (30 days) | -12 to -32 | Deionized water | Stable for 60 days[1] |
| Oxygen (O₂) | 180 (initial), increasing to 285 (7 days) | -20 (initial), decreasing to -16 (7 days) | Not specified | Stable for at least 7 days[1] |
| Nitrogen (N₂) | ~200 (initial), increasing to 400-530 (30 days) | -12 to -32 | Deionized water | Stable for 60 days[1] |
| Nitrogen (N₂) | 250 - 350 | -10 to -15 | Pure water | Stable for over a month[14] |
| Argon (Ar + 8% H₂) | ~200 (initial), increasing to 400-530 (30 days) | -12 to -32 | Deionized water | Stable for 60 days[1] |
| Carbon Dioxide (CO₂) | 200 - 300 | Not specified | 1 mM NaCl / CaCl₂ solution | Stable for 2 weeks[1] |
Table 2: Theoretical Data for Helium Nanobubbles in Water from Molecular Dynamics (MD) Simulations
| Parameter | Value / Finding | Simulation Conditions | Source |
| Surface Tension | A convex function of the bubble radius. | Normal conditions | [9][15] |
| Critical Radius | Estimated to be ~1 nm, where surface tension vanishes. | Normal conditions | [9][15] |
| Inner Pressure (p_in) | 61.2 MPa for 2 nm radius; 24.1 MPa for 5 nm radius. | Constant energy simulation | [16] |
| Outer Pressure (p_out) | -1.6 MPa for 2 nm radius; -1.8 MPa for 5 nm radius. | Constant energy simulation | [16] |
| Interfacial Width | 0.634 nm for 2 nm radius; 0.274 nm for 5 nm radius. | Constant energy simulation | [16] |
Experimental Protocols
Detailed experimental protocols for generating and characterizing nanobubbles are crucial for reproducible research. The following are generalized methodologies that can be adapted for studying helium nanobubbles.
Protocol for Nanobubble Generation by Hydrodynamic Cavitation
This method utilizes pressure changes to nucleate nanobubbles from dissolved gas.
-
Water Preparation: Use ultrapure, deionized water. Filter through a 0.22 µm filter to remove particulate impurities.
-
Gas Saturation: Sparge high-purity helium gas through the water for a specified period (e.g., 1-2 hours) to achieve gas saturation. Maintain a constant temperature.
-
Generation: Pump the helium-saturated water at a high flow rate through a cavitation-inducing element, such as a venturi tube or a microfluidic device.[4] The rapid pressure drop in the constriction zone causes the dissolved helium to nucleate into bubbles.
-
Collection: Collect the nanobubble dispersion in a clean, sealed container for immediate analysis.
Protocol for Nanobubble Characterization
A. Size Distribution and Concentration Measurement via Nanoparticle Tracking Analysis (NTA)
NTA is a high-resolution method for sizing and counting nanoparticles based on their Brownian motion.
-
Sample Preparation: Dilute the nanobubble dispersion with filtered, degassed ultrapure water to an optimal concentration for tracking (typically 10⁷ to 10⁹ particles/mL).
-
Instrument Setup: Calibrate the NTA instrument (e.g., NanoSight) using standard nanoparticles of a known size.
-
Measurement: Inject the diluted sample into the sample chamber. The instrument's software will capture a video of the light scattered by the individual nanobubbles moving under Brownian motion.
-
Data Analysis: The Stokes-Einstein equation is used by the software to calculate the hydrodynamic diameter of each tracked bubble from its diffusion coefficient. This provides a particle-by-particle size distribution and an estimate of the concentration.[2]
B. Zeta Potential Measurement
Zeta potential is determined by measuring the electrophoretic mobility of the nanobubbles in an applied electric field.
-
Sample Preparation: Use an undiluted sample of the nanobubble dispersion.
-
Instrument Setup: Use a dedicated zeta potential analyzer (e.g., Zetasizer). Fill the specialized measurement cell (e.g., folded capillary cell) with the sample, ensuring no air bubbles are trapped.
-
Measurement: Place the cell in the instrument. An electric field is applied, causing the charged nanobubbles to move. The velocity of this movement is measured using laser Doppler velocimetry.
-
Data Analysis: The instrument's software calculates the electrophoretic mobility and then uses the Henry equation to compute the zeta potential.
Visualizing Workflows and Relationships
Diagrams created using Graphviz DOT language help to clarify complex processes and relationships.
Experimental Workflow
References
- 1. Long-Term Stability of Different Kinds of Gas Nanobubbles in Deionized and Salt Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metastable Nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donât Burst That Bubble: Research Explores Nanobubble Stability | Texas A&M University Engineering [engineering.tamu.edu]
- 4. Interpreting the interfacial and colloidal stability of bulk nanobubbles - Soft Matter (RSC Publishing) DOI:10.1039/C8SM01949E [pubs.rsc.org]
- 5. The Existence and Stability Mechanism of Bulk Nanobubbles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An experimental study on size distribution and zeta potential of bulk cavitation nanobubbles [ijmmm.ustb.edu.cn]
- 9. Molecular dynamics study on helium nanobubbles in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Molecular dynamics study on helium nanobubbles in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Using Dissolved Helium as a Groundwater Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dissolved helium as a tracer in groundwater studies. Helium, an inert and non-toxic noble gas, serves as an excellent tool for investigating groundwater age, flow paths, and travel times. Its conservative nature, meaning it does not readily react with other substances in the aquifer, makes it a reliable indicator of water movement.
There are two primary applications of dissolved helium in hydrogeology:
-
Groundwater Dating with Radiogenic Helium-4: Naturally occurring radioactive decay of uranium and thorium in aquifer materials produces alpha particles, which are helium-4 (⁴He) nuclei. This radiogenic ⁴He accumulates in groundwater over time. By measuring the concentration of radiogenic ⁴He, and with knowledge of the production rate, the residence time or "age" of the groundwater can be estimated. This method is particularly useful for dating old groundwater, ranging from hundreds to millions of years.[1][2][3]
-
Injected Helium as an Artificial Tracer: Helium gas can be dissolved into groundwater at a specific point to "label" a parcel of water. By monitoring the arrival and concentration of this helium tracer at downstream locations, researchers can determine groundwater flow velocity, direction, and dispersion characteristics.[4][5][6][7] This technique is invaluable for understanding contaminant transport, evaluating the effectiveness of remediation strategies, and assessing surface water-groundwater interactions.
Data Presentation
The following tables summarize key quantitative data relevant to the use of dissolved helium as a groundwater tracer.
Table 1: Typical Dissolved Helium Concentrations in Groundwater
| Parameter | Typical Concentration Range | Units | Notes |
| Helium in Air-Saturated Water (ASW) | ~4.6 x 10⁻⁸ | ccSTP/g water | This is the background concentration from atmospheric equilibrium.[8] |
| Radiogenic ⁴He in Old Groundwater | Can be orders of magnitude higher than ASW | ccSTP/g water | Accumulation is a function of aquifer mineralogy and groundwater residence time.[1] |
| Injected Helium Tracer (Pulse) | Up to 3 orders of magnitude above ASW | ccSTP/g water | The concentration depends on the injection method and duration.[9] |
Table 2: Example Breakthrough Curve Data from a Helium Tracer Test
This table presents a summary of data from a gas-partitioning tracer test where helium was used alongside a conservative tracer (bromide) to study trapped gas during infiltration. The retardation of the helium peak arrival time compared to the bromide peak is a key finding.
| Monitoring Port | Bromide Peak Arrival (days) | Helium Peak Arrival (days) | Helium Retardation Factor (Helium Arrival / Bromide Arrival) |
| 1 | 10.5 | 21 | 2.0 |
| 2 | 14.0 | 42 | 3.0 |
| 3 | 21.0 | >258 | >12.3 |
| 4 | 23.0 | >258 | >11.2 |
| 5 | 25.0 | >258 | >10.3 |
Data summarized from "Gas-Partitioning Tracer Test to Quantify Trapped Gas During Recharge" by Heilweil et al.
Experimental Protocols
The following are detailed methodologies for key experiments involving dissolved helium as a groundwater tracer.
Protocol 1: Sample Collection for Dissolved Helium Analysis
Objective: To collect a groundwater sample for the analysis of dissolved helium without atmospheric contamination or degassing.
Materials:
-
Submersible pump or other suitable sampling device
-
Tygon® or copper tubing
-
Stainless steel sample cylinders (e.g., 500 cm³) or pinch-off copper tubes (for mass spectrometry)
-
Septum-sealed glass bottles (for gas chromatography)
-
Wrenches for fittings
-
Cooler with ice
Procedure:
-
Connect the tubing to the pump and purge the well by pumping out at least three well volumes of water. This ensures that the sample is representative of the aquifer water.
-
Reduce the flow rate to minimize turbulence and the potential for degassing.
-
Connect the tubing to the inlet of the stainless steel sample cylinder or copper tube.
-
Position the sampling container so that the water flows from the bottom to the top to displace any air.
-
Allow water to flow through the container for several minutes to ensure all air has been flushed out.
-
While the water is still flowing, close the outlet valve of the sample cylinder, followed immediately by the inlet valve. For copper tubes, use pinch-off clamps to seal both ends of the tube.
-
If using septum bottles, submerge the bottle and the end of the tubing in a beaker of the sample water. Fill the bottle underwater to prevent any air from being trapped. Insert the septum cap while the bottle is still submerged.
-
Label the sample container with a unique identifier, date, time, and location.
-
Store the samples on ice in a cooler for transport to the laboratory.
Protocol 2: Injected Helium Tracer Test
Objective: To determine groundwater flow velocity and transport characteristics by injecting helium and monitoring its breakthrough at downstream locations.
Materials:
-
Tank of high-purity helium gas
-
Regulator and flow meter
-
Gas diffuser (e.g., porous stone) or perforated tubing
-
Downhole deployment system for the diffuser/tubing
-
On-site dissolved gas analysis instrumentation (e.g., GE-MIMS) or equipment for collecting samples over time at monitoring wells.
Procedure:
-
Pre-injection: Collect background water samples from the injection and monitoring wells to determine the natural dissolved helium concentration.
-
Injection Setup: Lower the gas diffuser or perforated tubing to the desired depth in the injection well. Connect the helium gas tank through the regulator and flow meter.
-
Injection: Start the flow of helium gas at a controlled rate. The injection can be a short "pulse" or a continuous release, depending on the experimental objectives. Record the start time and duration of the injection.
-
Monitoring: Begin monitoring for dissolved helium at the downstream observation wells. For high-resolution data, use an on-site instrument like a Gas-Equilibrium Membrane-Inlet Mass Spectrometer (GE-MIMS) for continuous measurements.[4][5][6][7] Alternatively, collect discrete water samples at regular intervals using the procedure in Protocol 1.
-
Data Collection: Record the dissolved helium concentration at each monitoring well over time until the concentration returns to background levels. This data constitutes the breakthrough curve.
-
Post-injection: Once the experiment is complete, cease the helium injection and retrieve the injection apparatus.
Protocol 3: Analysis of Dissolved Helium
A. On-site Analysis using Gas-Equilibrium Membrane-Inlet Mass Spectrometry (GE-MIMS)
Principle: Water is continuously pumped through a module containing a gas-permeable membrane. Dissolved gases in the water diffuse across the membrane into a headspace until equilibrium is reached. A mass spectrometer connected to the headspace provides real-time quantitative analysis of the gas concentrations.[4][5][6][7]
Procedure:
-
Set up the GE-MIMS system at the monitoring location according to the manufacturer's instructions.
-
Pump water from the monitoring well through the membrane equilibrator module.
-
Allow sufficient time (typically a few minutes) for the dissolved gases in the water to equilibrate with the headspace in the module.
-
The integrated mass spectrometer will continuously analyze the gas composition of the headspace, providing a real-time measurement of the dissolved helium concentration in the groundwater.
-
Record the data electronically.
B. Laboratory Analysis using Mass Spectrometry or Gas Chromatography
Principle: Dissolved gases are extracted from the water sample under vacuum. The extracted gas is then purified, and the helium concentration is measured using a mass spectrometer or a gas chromatograph with a thermal conductivity detector.
Procedure:
-
Gas Extraction: Connect the sample cylinder to a vacuum extraction line. The dissolved gases are exsolved from the water into an evacuated volume.
-
Gas Purification: The extracted gas mixture is passed through a series of traps to remove water vapor and other reactive gases.
-
Analysis:
-
Mass Spectrometry: The purified gas is introduced into a mass spectrometer. The instrument separates ions based on their mass-to-charge ratio, allowing for the precise quantification of ⁴He.
-
Gas Chromatography (GC): The gas sample is injected into a GC column that separates helium from other gases. A thermal conductivity detector (TCD) measures the concentration of the eluted helium.
-
-
Calibration: The instrument is calibrated using standards of known helium concentration to ensure accurate quantification.
Visualizations
Caption: Workflow for an injected helium groundwater tracer test.
Caption: Workflow for groundwater dating using radiogenic helium-4.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnnl.gov [pnnl.gov]
- 4. wwwrcamnl.wr.usgs.gov [wwwrcamnl.wr.usgs.gov]
- 5. Gas-partitioning tracer test to quantify trapped gas during recharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. montrose-env.com [montrose-env.com]
Application Notes and Protocols: Helium-3 Dating of Groundwater Using Tritium/Helium Ratios
Audience: Researchers, scientists, and professionals in hydrogeology and environmental science.
Principle of the Method
The tritium (B154650)/helium-3 (B1234947) (³H/³He) dating method is a robust and widely applied technique for determining the age of "young" groundwater, typically water recharged within the last 70 years.[1][2] The age represents the time elapsed since the water parcel was isolated from the atmosphere, for instance, at the water table during recharge.[1][2]
The method is based on the radioactive decay of tritium (³H), a hydrogen isotope, into its stable daughter product, helium-3 (³He).[3][4]
³H → ³He + β⁻ + ν̅ₑ
Tritium has a well-defined half-life of 12.32 years.[1] By measuring the concentrations of both the parent isotope (³H) and the daughter product, tritiogenic ³He (³He_trit), the time since the decay process began in the isolated groundwater can be calculated.[1][5]
A significant advantage of this method over using tritium alone is its independence from the initial tritium concentration at the time of recharge.[2][3] The simultaneous measurement of both isotopes also allows the method to correct for dilution effects caused by mixing with older, tritium-free groundwater.[6][7]
Key Quantitative Data and Parameters
The following table summarizes the essential quantitative data used in the ³H/³He dating method.
| Parameter | Symbol | Value / Description | Reference |
| Tritium Half-Life | t½ | 12.32 years | [1] |
| Tritium Decay Constant | λ | 0.05626 year⁻¹ | Calculated from t½ |
| Applicable Age Range | - | 0.5 to ~70 years | [1][8] |
| Tritium Unit | TU | 1 TU = 1 ³H atom per 10¹⁸ ¹H atoms. Equivalent to ~0.118 Bq/L. | [9] |
| Atmospheric ³He/⁴He Ratio | R_atm | 1.384 x 10⁻⁶ | [3] |
| Atmospheric ⁴He/Ne Ratio | - | 0.288 | [3] |
| Helium Solubility Isotope Effect | α | ~0.983 (³He is slightly less soluble than ⁴He) | [3] |
| ³He Conversion Factor | - | 4.021 x 10¹⁴ TU / (cm³ STP g⁻¹) | [3] |
Experimental Protocols
Precise and accurate ³H/³He age dating requires meticulous sample collection and sophisticated laboratory analysis.
Sampling for noble gases and tritium is challenging and requires specialized techniques to prevent contamination from the atmosphere.[1][2]
-
Well Selection and Purging: Samples should be collected from wells with short screens at specific depths to obtain discrete water parcels.[10] The well must be purged thoroughly to ensure the sample is representative of the aquifer water.
-
Sampling Apparatus: A submersible pump is used to bring water to the surface through dedicated tubing. All connections must be airtight.
-
Noble Gas Sampling:
-
Water is flowed through a specialized sampling device designed to avoid turbulence and air contact.
-
The sample is collected in a pinch-off copper tube or a specialized glass ampoule.[11] The copper tube is clamped at both ends using hydraulic pinchers to create a perfect, gas-tight seal.
-
This procedure ensures that no atmospheric gases are introduced and no dissolved gases are lost.
-
-
Tritium Sampling:
-
Tritium samples are typically collected in high-density polyethylene (B3416737) (HDPE) or glass bottles.
-
The bottle should be rinsed with the sample water, filled completely to the top to exclude any headspace, and sealed tightly.
-
Analysis is performed in a specialized laboratory equipped for low-level tritium and noble gas measurements.[6]
-
Noble Gas Measurement (He, Ne):
-
Gas Extraction: Dissolved gases are extracted from the water sample in the copper tube by releasing the water into a high-vacuum purification line.[12]
-
Purification: Reactive gases (O₂, N₂, CO₂, etc.) are removed using a series of getters (e.g., SAES-707) and cold traps.
-
Separation: Helium and Neon are separated from heavier noble gases (Ar, Kr, Xe) using a cryogenic trap.
-
Mass Spectrometry: The purified He and Ne fractions are admitted into a high-resolution noble gas mass spectrometer to measure the concentrations of ³He, ⁴He, and ²⁰Ne.[6][12] The measurement of Neon is crucial for later corrections.[3][4]
-
-
Tritium (³H) Measurement:
-
Method 1: ³He Ingrowth (Most Sensitive): The water from the noble gas extraction (now fully degassed) is sealed in a vacuum flask and stored for several months.[11] During storage, ³He accumulates from tritium decay. The newly formed ³He is then measured by mass spectrometry, and the original tritium concentration is calculated from the amount of ³He that has "ingrown".[11][13]
-
Method 2: Liquid Scintillation Counting (LSC): For samples with higher tritium concentrations, an aliquot of the water is mixed with a scintillation cocktail.[14][15] As tritium decays, it emits beta particles that cause the cocktail to fluoresce. A liquid scintillation counter detects these light flashes to determine the tritium concentration.[14][15][16] For very low concentrations, the water sample may first be electrolytically enriched to increase the tritium concentration prior to LSC.[14][17]
-
Data Calculation and Interpretation
The primary goal is to calculate the ³H/³He age (τ) using the following equation:
τ = (1/λ) * ln(1 + [³He_trit] / [³H])
Where:
-
λ is the tritium decay constant (0.05626 year⁻¹).
-
[³H] is the measured tritium concentration.
-
[³He_trit] is the concentration of tritiogenic helium-3.
The critical step is to determine [³He_trit] by subtracting all other sources of ³He from the total measured ³He.[3][4]
[³He_trit] = [³He_total] - [³He_eq] - [³He_excess] - [³He_terr]
-
[³He_eq] (Equilibrium Helium): The amount of helium dissolved from the atmosphere when the water was recharged. It is calculated based on the recharge temperature (often derived from dissolved Ne, Ar, Kr, Xe concentrations) and salinity using known solubility data.
-
[³He_excess] (Excess Air): Helium from the dissolution of small air bubbles trapped in the soil during recharge. This component is quantified using the measured concentration of Neon (Ne), which is assumed to be of purely atmospheric origin.[3]
-
[³He_terr] (Terrigenic Helium): Helium released from the Earth's crust (radiogenic) or mantle. This is identified by an excess of ⁴He relative to atmospheric solubility. The terrigenic ³He is calculated by multiplying the excess ⁴He by the terrigenic ³He/⁴He ratio (R_terr). R_terr is ideally measured directly from nearby ancient, tritium-free groundwater in the same aquifer.[3][4]
Visualizations
Caption: Radioactive decay of Tritium (³H) to its stable daughter product Helium-3 (³He).
Caption: Step-by-step workflow from sample collection to the final age calculation.
Caption: Isolating tritiogenic ³He by subtracting atmospheric and terrigenic components.
Applications and Limitations
Applications:
-
Groundwater Recharge Rates: Estimating the rate at which aquifers are replenished.[1]
-
Flow Paths and Travel Times: Characterizing patterns of groundwater movement and velocity.[1][10]
-
Contaminant Transport: Assessing the timing and movement of pollutants in the subsurface.[1]
-
Aquifer Vulnerability: Understanding how quickly surface activities can impact groundwater quality.[8]
-
Model Calibration: Providing key data points for calibrating and validating numerical groundwater flow models.[7][10]
Limitations:
-
Mixing: The calculated age can be biased if the water sample is a mixture of parcels with different ages and tritium concentrations. The age is typically biased toward the component with the higher tritium concentration.[3][18]
-
³He Loss: In shallow, unconfined aquifers, some tritiogenic ³He may be lost to the unsaturated zone via diffusion, leading to an underestimation of the true age.[4]
-
Terrigenic Helium: Aquifers in crystalline rock can have very high concentrations of terrigenic helium, which can overwhelm the small tritiogenic ³He signal and introduce large uncertainties into the age calculation if not properly characterized.[4][19]
-
Dispersion: Hydrodynamic dispersion can affect the tritium input signal, making the interpretation of ages for water recharged before the 1970s less certain.[4]
References
- 1. ppegeo.igc.usp.br [ppegeo.igc.usp.br]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Basics of 3H/3He dating [ldeo.columbia.edu]
- 4. USGS Groundwater Dating Lab [water.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. Groundwater Age-Dating for Water Resource Characterization | Innovation and Partnerships Office [ipo.llnl.gov]
- 7. water.usgs.gov [water.usgs.gov]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Age dating of shallow groundwater with chlorofluorocarbons, tritium/helium: 3, and flow path analysis, southern New Jersey coastal plain | U.S. Geological Survey [usgs.gov]
- 11. go-ship.org [go-ship.org]
- 12. iacweb.ethz.ch [iacweb.ethz.ch]
- 13. Tritium sampling and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. mdpi.com [mdpi.com]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tritium/Helium-3 Dating of River Infiltration:An Example from the Oderbruch Area, Berlin, Germany [file.scirp.org]
- 19. USGS Groundwater Dating Lab [water.usgs.gov]
Application Notes and Protocols for Measuring Dissolved Helium in Water using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate measurement of dissolved helium in water is crucial across a spectrum of scientific disciplines, from environmental and earth sciences to materials research. In hydrogeology, helium isotopes serve as powerful tracers for groundwater dating, understanding fluid migration, and identifying mantle versus crustal gas sources.[1][2] Oceanographic studies utilize dissolved helium to trace ocean circulation patterns and ventilation rates. While less common in direct drug development, the underlying analytical techniques are invaluable for ensuring the purity of water used in pharmaceutical processes and for specialized research applications requiring controlled dissolved gas environments.
This document provides detailed application notes and experimental protocols for the determination of dissolved helium in water using various mass spectrometry techniques.
Mass Spectrometry Techniques for Dissolved Helium Analysis
Several mass spectrometry methods are employed for the analysis of dissolved helium in aqueous samples. The choice of technique often depends on the required precision, concentration range, and whether isotopic information is needed.
-
Noble Gas Mass Spectrometry (NGMS): This is the benchmark for high-precision analysis of helium and other noble gases. It typically involves a dual-mass spectrometer setup: a sector field mass spectrometer (SFMS) for accurate helium isotope ratio (³He/⁴He) measurements and a quadrupole mass spectrometer (QMS) for determining the concentrations of ⁴He and other noble gases like Neon (Ne).[3][4][5]
-
Quadrupole Mass Spectrometry (QMS): QMS is a more compact and often more accessible instrument used for quantifying total dissolved helium concentration.[3][6][7] It is suitable for applications where high-precision isotope analysis is not the primary goal.
-
Membrane Inlet Mass Spectrometry (MIMS): MIMS is a technique that allows for the direct, real-time analysis of dissolved gases.[8][9][10] A gas-permeable membrane separates the water sample from the high vacuum of the mass spectrometer, allowing dissolved gases to diffuse directly into the ion source.[9] Gas Equilibrium MIMS (GE-MIMS) is a variation that provides accurate quantification for on-site analysis.[11]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of different mass spectrometry techniques for dissolved helium analysis.
| Parameter | Noble Gas Mass Spectrometry (NGMS) | Quadrupole Mass Spectrometry (QMS) | Membrane Inlet Mass Spectrometry (MIMS) |
| Precision | ±0.15 to ±0.2% for δ³He; ±0.2 to ±0.3% for ⁴He and Ne concentrations[3] | Typically ±1 ppb[12] | Better than 4% for He[8][10] |
| Accuracy | High, dependent on calibration standards | ±7% for concentrations > 10 x 10⁻⁸ cm³ He/cm³ H₂O[12] | High, dependent on calibration |
| Detection Limit | Not explicitly stated, but very low due to high sensitivity | Can be below 3 x 10⁻⁹ cm³ STP/g for noble gases[8] | Low, capable of detecting trace amounts[9] |
| Concentration Range | Wide, adaptable for various applications | 4.0 x 10⁻⁸ to 270 x 10⁻⁸ cm³ He/cm³ H₂O (extendable)[12] | Suitable for a wide range of concentrations |
| Analysis Time | Longer due to sample processing | Reduced from 1 hour to 30 minutes per sample in some methods[12] | Quasi-continuous (every 12 minutes in some systems)[8][10] |
Experimental Protocols
Protocol 1: Noble Gas Mass Spectrometry (NGMS)
This protocol is adapted for high-precision laboratory-based analysis of helium isotopes and concentrations.
1. Sample Collection:
- Collect water samples in copper tubes or 500 cm³ stainless steel cylinders to prevent gas exchange with the atmosphere.[3][12]
- Ensure no headspace (air bubbles) is present in the sample container.
- Store samples at a stable temperature until analysis.
2. Gas Extraction:
- Connect the sample container to a high-vacuum extraction line.[3][4]
- The dissolved gases are quantitatively extracted from the water sample by releasing the water into an evacuated glass bulb.[3][12]
- Mechanical shaking can be used to enhance the extraction efficiency.[3]
- The extracted gas is then transferred into a flame-sealed glass ampoule.[3][4]
3. Gas Purification and Separation:
- The glass ampoule is connected to the mass spectrometer's inlet system and opened under high vacuum.[4]
- The gas mixture is passed through a series of cryogenic traps to remove water vapor and other condensable gases.[3]
- Helium and neon are separated from other remaining gases using a charcoal trap held at cryogenic temperatures (e.g., below 14 K for helium adsorption).[3]
4. Mass Spectrometric Analysis:
- The purified helium fraction is introduced into a sector field mass spectrometer for the simultaneous measurement of ³He and ⁴He.[3][4]
- Neon and ⁴He concentrations are often measured simultaneously using a quadrupole mass spectrometer.[3][4]
- The system is calibrated using known amounts of standard air.[4]
Protocol 2: Membrane Inlet Mass Spectrometry (MIMS)
This protocol is suited for real-time, on-site, or continuous monitoring of dissolved helium.
1. System Setup:
- A MIMS system consists of a mass spectrometer (typically a quadrupole) equipped with a membrane inlet probe.[8][13]
- The probe contains a gas-permeable membrane (e.g., silicone rubber) that is in direct contact with the water sample.[9][13]
2. Sample Introduction:
- The water sample is continuously pumped past the membrane inlet.[11]
- Dissolved gases, including helium, diffuse across the membrane, driven by the partial pressure gradient between the water and the high vacuum of the mass spectrometer.[9]
3. Mass Spectrometric Analysis:
- The gases that permeate the membrane are directly introduced into the ion source of the mass spectrometer.[9]
- The mass spectrometer is tuned to detect the mass-to-charge ratio of helium (m/z = 4).[11]
- Quantification is achieved by comparing the signal intensity to that of calibration standards with known dissolved gas concentrations.[11]
Visualizations
Caption: Workflow for Noble Gas Mass Spectrometry (NGMS).
Caption: Workflow for Membrane Inlet Mass Spectrometry (MIMS).
Applications in Research and Development
-
Geochemical and Hydrological Research: Tracing groundwater flow, determining the age of water bodies, and monitoring volcanic and seismic activity.[1]
-
Environmental Monitoring: Assessing gas exchange between water bodies and the atmosphere, and detecting subsurface gas leaks.
-
Materials Science: Characterizing the outgassing properties of materials in aqueous environments.
-
Pharmaceutical Manufacturing: Although not a primary application for helium measurement, the principles of MIMS can be applied to monitor other dissolved gases (e.g., oxygen, carbon dioxide) in bioreactors and fermentation processes, which is critical in drug development. The high purity of water is essential, and sensitive techniques like mass spectrometry can ensure the absence of unwanted dissolved species.
Conclusion
Mass spectrometry offers a suite of powerful tools for the sensitive and precise measurement of dissolved helium in water. Noble Gas Mass Spectrometry provides the highest accuracy and precision, particularly for isotopic analysis, making it the gold standard for geochemical and oceanographic research. Membrane Inlet Mass Spectrometry, on the other hand, offers the advantage of real-time, in-situ analysis, which is invaluable for dynamic systems and field applications. The choice of method should be guided by the specific research question, required data quality, and logistical considerations.
References
- 1. USGS Groundwater Dating Lab [water.usgs.gov]
- 2. Noble Gas Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ldeo.columbia.edu [ldeo.columbia.edu]
- 4. helis - helium isotopes studies Bremen [noblegas.uni-bremen.de]
- 5. Isotope Geochemistry Facility [www2.whoi.edu]
- 6. Experiments of helium and deuterium resolution performance using a quadrupole mass spectrometer [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. GI - Gas equilibrium membrane inlet mass spectrometry (GE-MIMS) for water at high pressure [gi.copernicus.org]
- 12. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 13. Membrane inlet ion trap mass spectrometry for the direct measurement of dissolved gases in ecological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Helium in Water by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of dissolved gases in water, such as helium, is critical in various scientific and industrial fields. Applications range from groundwater dating and tracing in geological studies to monitoring dissolved gas levels in pharmaceutical manufacturing and semiconductor fabrication. Gas chromatography (GC) offers a robust and reliable platform for these analyses. This document provides detailed application notes and experimental protocols for three common GC-based techniques for helium-in-water analysis: Static Headspace Gas Chromatography (SHS-GC), Purge and Trap Gas Chromatography (P&T-GC), and Membrane Inlet Mass Spectrometry (MIMS) coupled with GC.
Overview of Techniques
Static Headspace Gas Chromatography (SHS-GC) is a simple and robust technique where a water sample is sealed in a vial, allowing volatile analytes, including helium, to partition between the liquid phase and the headspace gas. A sample of the headspace is then injected into the GC for analysis. This method is particularly useful for samples with relatively high concentrations of dissolved gases.
Purge and Trap Gas Chromatography (P&T-GC) is a dynamic headspace technique that offers higher sensitivity. An inert gas is bubbled through the water sample, stripping the dissolved helium, which is then captured on an adsorbent trap. The trap is subsequently heated, releasing the concentrated helium into the GC system. This method is ideal for trace-level analysis.[1]
Membrane Inlet Mass Spectrometry (MIMS) is a technique for the continuous monitoring of dissolved gases.[2] A semi-permeable membrane separates the water sample from the high vacuum of a mass spectrometer, allowing dissolved gases to diffuse through and be detected.[3][4] While often used as a standalone technique, it can be coupled with a GC for enhanced separation of complex gas mixtures.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the different GC techniques for helium analysis in water, based on available literature. Direct comparative studies for helium across all three techniques are limited; therefore, the data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Parameter | Static Headspace GC (SHS-GC) | Purge and Trap GC (P&T-GC) | Membrane Inlet Mass Spectrometry (MIMS) |
| Detection Limit | 0.67 x 10⁻⁸ cm³ STP/g H₂O[5]; Generally ppb to low % levels[6] | High sensitivity, often in the ppb to ppt (B1677978) range for VOCs[1][7] | High sensitivity, capable of detecting trace amounts of gases[3] |
| Linearity | Good linearity is achievable with proper calibration. | Good linearity over a wide concentration range for VOCs.[8] | Linear response over several orders of magnitude is typical. |
| Reproducibility (%RSD) | Generally <10%; can be influenced by sample matrix and equilibration. | High reproducibility, often <5% for VOCs.[8] | High precision with RSDs often below 5%.[3] |
| Analysis Time | Relatively fast, dependent on equilibration time and GC run time. | Longer due to purge, trap, and desorption steps. | Capable of real-time, continuous monitoring. |
| Sample Volume | Typically a few milliliters. | Can range from a few milliliters to larger volumes for lower detection limits. | Can be used for in-situ measurements with minimal sample disturbance. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the logical relationship between the different analytical techniques.
Experimental Protocols
Protocol 1: Static Headspace GC with Thermal Conductivity Detection (SHS-GC-TCD)
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Collection and Preparation: 1.1. Collect water samples in glass vials with no headspace, ensuring no air bubbles are trapped. 1.2. Use vials with PTFE-lined septa to prevent gas exchange. 1.3. Before analysis, bring the samples to a constant temperature (e.g., 25 °C) in a water bath or incubator. 1.4. Create a headspace by displacing a known volume of water with a high-purity inert gas (e.g., nitrogen or argon, as helium is the analyte). 1.5. Vigorously shake the vials for a set period (e.g., 10-15 minutes) to ensure equilibrium is reached between the liquid and gas phases.
2. GC-TCD Instrumentation and Conditions: 2.1. Gas Chromatograph: Agilent 8890 GC or equivalent. 2.2. Detector: Thermal Conductivity Detector (TCD). 2.3. Carrier Gas: High-purity Argon or Nitrogen (do not use Helium).[9] 2.4. Column: A molecular sieve packed column (e.g., Molecular Sieve 5A) is generally effective for separating helium from other permanent gases.[9] 2.5. Injector: Headspace autosampler (e.g., Agilent 7697A) or manual gas-tight syringe. 2.6. Temperatures:
- Injector: 150 °C
- TCD Detector: 200 °C
- Oven: Isothermal at 50 °C for 5 minutes. 2.7. Flow Rates:
- Carrier Gas: Set to an optimal linear velocity for the chosen column (e.g., 20-30 cm/s for nitrogen).
- TCD Reference Gas: Same as carrier gas, with a flow rate recommended by the instrument manufacturer.
3. Analysis Procedure: 3.1. Equilibrate the GC system until a stable baseline is achieved. 3.2. Inject a known volume of the headspace gas (e.g., 1 mL) into the GC. 3.3. Record the chromatogram and identify the helium peak based on its retention time, which should be determined by running a helium standard. 3.4. Quantify the helium concentration by comparing the peak area to a calibration curve prepared using standards of known helium concentrations.
Protocol 2: Purge and Trap GC with Mass Spectrometry Detection (P&T-GC-MS)
This protocol provides a framework for trace-level helium analysis.
1. Sample Preparation: 1.1. Collect water samples as described in Protocol 1. 1.2. If necessary, add an internal standard to the sample just before analysis.
2. P&T-GC-MS Instrumentation and Conditions: 2.1. Purge and Trap System: Teledyne Tekmar Atomx or equivalent. 2.2. Gas Chromatograph: Agilent 8890 GC or equivalent. 2.3. Mass Spectrometer: Agilent 5977B MSD or equivalent. 2.4. Purge Gas: High-purity Nitrogen or Argon.[10] 2.5. Trap: Multi-sorbent trap suitable for trapping volatile compounds (e.g., Tenax/silica gel/carbon molecular sieve). 2.6. GC Column: A column suitable for permanent gas analysis, such as a PLOT column (e.g., Agilent J&W CP-Molsieve 5Å). 2.7. Carrier Gas: High-purity Argon or Nitrogen.[11] 2.8. P&T Parameters:
- Purge Time: 10-15 minutes.
- Purge Flow: 40-50 mL/min.
- Dry Purge Time: 1-2 minutes (to remove water).[12]
- Desorption Temperature: 220-250 °C.
- Desorption Time: 2-4 minutes.
- Trap Bake Temperature: 260-280 °C. 2.9. GC Parameters:
- Injector Temperature: 200 °C.
- Oven Program: Start at 40 °C (hold for 2 minutes), ramp to 180 °C at 10 °C/min. 2.10. MS Parameters:
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for m/z 4 (for helium).
3. Analysis Procedure: 3.1. Transfer a known volume of the water sample (e.g., 5-10 mL) to the sparging vessel of the purge and trap system. 3.2. Initiate the purge and trap sequence. 3.3. After desorption, the analytes are transferred to the GC-MS for separation and detection. 3.4. Identify helium by its retention time and characteristic mass spectrum. 3.5. Quantify the helium concentration using a calibration curve generated from standards.
Conclusion
The choice of gas chromatography technique for helium-in-water analysis depends on the specific requirements of the application, including the expected concentration range, required sensitivity, and sample throughput. SHS-GC-TCD offers a simple and robust method for higher concentrations, while P&T-GC-MS provides excellent sensitivity for trace-level analysis. MIMS presents a powerful tool for real-time, continuous monitoring of dissolved helium. The protocols provided herein serve as a starting point for method development and can be adapted to suit specific laboratory instrumentation and analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. On-line mass spectrometry: membrane inlet sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. purge-and-trap gas chromatography: Topics by Science.gov [science.gov]
- 9. Helium with GC/TCD - Chromatography Forum [chromforum.org]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. gcms.cz [gcms.cz]
Preparation of Supersaturated Helium-Water Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation of supersaturated helium-water solutions for research and pharmaceutical applications. It outlines the underlying principles of gas solubility, details the necessary equipment, and provides step-by-step protocols for creating these solutions. Furthermore, it includes quantitative data on helium solubility, discusses the stability of the resulting solutions, and explores potential applications in drug development and therapy.
Introduction
A supersaturated solution contains a higher concentration of a solute than is possible under normal equilibrium conditions. In the context of gases dissolved in liquids, this is typically achieved by increasing the pressure of the gas in contact with the liquid, thereby increasing its solubility according to Henry's Law, and then returning the system to atmospheric pressure. The resulting solution is in a metastable state, with the excess dissolved gas prone to coming out of solution.
Helium, a noble gas with low solubility in water, possesses unique physical and chemical properties that make its supersaturated solutions of interest for various scientific and biomedical applications. These include its potential use in therapeutic gas delivery and as a component in advanced drug delivery systems. This document provides the necessary information for researchers to prepare and characterize supersaturated this compound solutions in a laboratory setting.
Principles of Helium Solubility in Water
The concentration of helium that can be dissolved in water is primarily governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.
Henry's Law Equation:
C = kH * P
Where:
-
C is the concentration of the dissolved helium (e.g., in mol/L)
-
kH is the Henry's Law constant for helium in water (mol/L·atm)
-
P is the partial pressure of helium gas above the water (atm)
The solubility of helium in water is also dependent on temperature. Generally, the solubility of gases in water decreases as temperature increases.
Quantitative Data: Solubility of Helium in Water
The following tables summarize the solubility of helium in water at various temperatures and pressures, based on established experimental data.[1][2][3][4][5][6]
Table 1: Henry's Law Constants (kH) for Helium in Water at Various Temperatures
| Temperature (°C) | Temperature (K) | Henry's Law Constant (kH) (10⁻⁴ mol/(kg·bar)) |
| 0 | 273.15 | 4.12 |
| 10 | 283.15 | 3.98 |
| 20 | 293.15 | 3.87 |
| 25 | 298.15 | 3.80 |
| 30 | 303.15 | 3.70 |
| 40 | 313.15 | 3.78 |
| 50 | 323.15 | 3.89 |
Data sourced from multiple experimental studies and compiled.
Table 2: Calculated Solubility of Helium in Water at Various Pressures and 25°C (298.15 K)
| Pressure (atm) | Pressure (MPa) | Helium Solubility (mol/L) | Helium Solubility (mL/L at STP) |
| 1 | 0.101 | 3.75 x 10⁻⁴ | 8.40 |
| 10 | 1.013 | 3.75 x 10⁻³ | 84.0 |
| 50 | 5.066 | 1.88 x 10⁻² | 420 |
| 100 | 10.133 | 3.75 x 10⁻² | 840 |
| 200 | 20.265 | 7.50 x 10⁻² | 1680 |
| 300 | 30.398 | 1.13 x 10⁻¹ | 2520 |
Calculations are based on the Henry's Law constant at 25°C and assume ideal gas behavior. STP (Standard Temperature and Pressure) is defined as 0°C and 1 atm.
Experimental Protocols
Preparation of Supersaturated this compound Solutions
This protocol describes the preparation of a supersaturated this compound solution using a high-pressure reactor.
Materials:
-
High-purity helium gas
-
Deionized or distilled water, recently degassed
-
High-pressure reactor vessel with a magnetic stirrer, pressure gauge, gas inlet, and liquid outlet
-
Pressure regulator for the helium gas cylinder
-
Vacuum pump
Protocol:
-
Degassing the Water: To maximize helium dissolution, it is crucial to first remove other dissolved gases from the water. This can be achieved by boiling the water and cooling it under a vacuum, or by sparging with a less soluble gas (like argon) followed by vacuum application.
-
Reactor Setup:
-
Ensure the high-pressure reactor is clean and dry.
-
Add a measured volume of the degassed water to the reactor.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Purging the Headspace:
-
Evacuate the headspace of the reactor using a vacuum pump to remove any residual air.
-
Close the vacuum valve and slowly introduce low-pressure helium gas into the headspace.
-
Vent the reactor to atmospheric pressure. Repeat this purging process 3-5 times to ensure a pure helium atmosphere above the water.
-
-
Pressurization and Saturation:
-
Pressurize the reactor with helium to the desired saturation pressure using the pressure regulator. Refer to Table 2 for the relationship between pressure and helium concentration.
-
Begin stirring the water at a moderate speed to increase the gas-liquid surface area and facilitate dissolution.
-
Maintain the desired pressure and temperature while stirring for a sufficient time to allow the water to become fully saturated with helium. The time required will depend on the volume of water, stirring speed, and pressure, but several hours are typically needed to ensure equilibrium.
-
-
Depressurization and Collection:
-
Once saturation is complete, stop the stirrer.
-
Slowly and carefully vent the pressure from the reactor to return to atmospheric pressure. Rapid depressurization can cause excessive bubble formation and loss of dissolved helium.
-
Immediately collect the supersaturated this compound solution through the liquid outlet into a suitable container. It is recommended to collect the solution with minimal agitation and headspace to preserve its supersaturated state.
-
Diagram of the Experimental Workflow for Preparing Supersaturated this compound Solution:
Measurement of Dissolved Helium Concentration
The concentration of dissolved helium in the prepared solution can be determined using various analytical techniques.
Method 1: Gas Chromatography (GC)
-
Sample Collection: Collect a known volume of the supersaturated this compound solution in a gas-tight syringe.
-
Headspace Creation: Introduce a known volume of an inert gas (e.g., argon) into the syringe to create a headspace.
-
Equilibration: Vigorously shake the syringe for a set period to allow the dissolved helium to partition between the liquid and gas phases until equilibrium is reached.
-
Analysis: Inject a known volume of the headspace gas into a gas chromatograph equipped with a suitable column (e.g., molecular sieve 5A) and a thermal conductivity detector (TCD).
-
Quantification: Determine the helium concentration in the headspace by comparing the peak area to a calibration curve prepared using known concentrations of helium gas standards. The initial concentration in the liquid can then be calculated using the principles of phase equilibrium.
Method 2: Mass Spectrometry (MS)
Mass spectrometry offers high sensitivity for helium detection. A common method involves extracting the dissolved gases from the water sample into a vacuum chamber and then analyzing the gas mixture with a mass spectrometer tuned to detect the mass-to-charge ratio of helium.
Stability of Supersaturated this compound Solutions
Supersaturated solutions are thermodynamically unstable and will eventually return to equilibrium by releasing the excess dissolved gas. The rate of this degassing process depends on several factors:
-
Degree of Supersaturation: Higher levels of supersaturation lead to faster degassing.
-
Temperature: Higher temperatures generally accelerate the rate of degassing.
-
Presence of Nucleation Sites: Rough surfaces, impurities, and agitation can provide sites for bubble formation, leading to rapid loss of dissolved helium.
-
Container Geometry and Material: The surface area-to-volume ratio and the smoothness of the container can influence the rate of degassing.
The stability of a supersaturated this compound solution can be assessed by monitoring the decrease in dissolved helium concentration over time using the analytical methods described above. For many applications, the "useful life" of the solution will be the time it takes for the concentration to drop below a certain threshold. The formation of nanobubbles, which are kinetically stable for extended periods, may play a role in prolonging the supersaturated state.[7][8][9]
Applications in Drug Development and Research
While the direct application of supersaturated this compound solutions in drug formulations is an emerging area of research, several potential avenues exist:
-
Enhanced Drug Delivery: Supersaturated solutions can, in principle, enhance the thermodynamic activity of a dissolved drug, potentially increasing its absorption and bioavailability. While most research has focused on supersaturated solutions of the drug itself, the presence of dissolved gases could influence drug solubility and transport.
-
Therapeutic Gas Delivery: Helium-oxygen mixtures (heliox) are used clinically to treat respiratory conditions due to the low density of helium, which reduces the work of breathing.[9][10] The delivery of therapeutic gases via a liquid medium could offer alternative administration routes.
-
Nanobubble Technology: The formation of helium-containing nanobubbles in supersaturated solutions is a promising area for drug delivery.[7][8][9] These nanobubbles can be functionalized to carry drugs and can be used as contrast agents in ultrasound imaging.
-
Hyperbaric Research: The principles and techniques used to create supersaturated this compound solutions are directly applicable to hyperbaric medicine research, which investigates the physiological effects of gases under high pressure.[11][12][13]
Logical Relationship of Preparation and Application:
Safety Precautions
-
High-Pressure Equipment: All high-pressure equipment must be used in accordance with the manufacturer's instructions and relevant safety protocols. Personnel should be trained in the safe operation of high-pressure systems.
-
Gas Cylinders: Handle high-pressure gas cylinders with care and ensure they are properly secured. Use appropriate pressure regulators.
-
Personal Protective Equipment (PPE): Safety glasses and lab coats should be worn at all times.
Conclusion
The preparation of supersaturated this compound solutions is a feasible laboratory procedure that requires careful control of pressure, temperature, and handling to achieve and maintain a metastable state. The quantitative data and protocols provided in this document offer a solid foundation for researchers to produce these solutions for a variety of applications, from fundamental studies of gas solubility to exploratory research in drug delivery and therapeutics. Further investigation into the stability of these solutions and their specific biological effects will be crucial for translating their potential into practical applications.
References
- 1. Applicability of Henry's law to hydrogen, helium, and nitrogen solubilities in water and olive oil at 37 degrees C and pressures up to 300 atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Henry’s law constant for helium gas in water at 30 °C - Brown 14th Edition Ch 13 Problem 37 [pearson.com]
- 5. helium [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Nanobubble technologies: Applications in therapy from molecular to cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomedical nanobubbles and opportunities for microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanobubbles: a bridge connecting nanomedicine and gas medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperbaric medicine - Wikipedia [en.wikipedia.org]
- 12. Hyperbaric oxygen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperbaric Physics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Heliox in Deep-Sea Diving and Medicine
Introduction
Heliox (B1219071), a breathing gas composed of a mixture of helium (He) and oxygen (O₂), has been utilized since the 1930s in both deep-sea diving and medicine.[1] Its primary therapeutic advantage stems from its low density compared to air (a nitrogen-oxygen mixture).[2] When helium replaces nitrogen as the carrier gas for oxygen, the resulting mixture has a significantly lower density (0.5 g/L for Heliox vs. 1.25 g/L for air at STP), which reduces airway resistance and the work of breathing.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of Heliox by researchers, scientists, and drug development professionals.
Section 1: Applications in Deep-Sea Diving
Heliox is a cornerstone of deep commercial and technical diving, primarily used to mitigate the risks of nitrogen narcosis and reduce the increased work of breathing associated with high ambient pressures.[1][3]
Application Notes
-
Prevention of Nitrogen Narcosis: Nitrogen, under high pressure, exerts a narcotic effect on the central nervous system, impairing a diver's judgment and coordination. Helium is biologically inert and does not cause narcosis, making it a safer alternative for deep dives.[1][4]
-
Reduced Work of Breathing: At depth, the density of breathing gas increases, leading to greater resistance to flow and a higher work of breathing. The low density of Heliox alleviates this, reducing diver fatigue and carbon dioxide retention.[1][5]
-
Saturation Diving: Due to the high cost of helium, Heliox is most commonly used in saturation diving, where divers live in a pressurized environment for extended periods, allowing for long working times at depth with only one final, lengthy decompression.[1][6]
-
Treatment of Decompression Sickness (DCI): Heliox mixtures are used in recompression therapy for DCI. Breathing a different inert gas (helium) during treatment for DCI that occurred after an air dive (nitrogen) can facilitate the washout of the offending nitrogen bubbles.[7][8] Specific treatment tables, such as the Comex 30 (CX30), utilize a 50:50 Heliox mixture for serious neurological DCI.[7]
Quantitative Data: Heliox Diving Mixtures & Decompression
The composition of Heliox for diving is adjusted based on the planned maximum depth to maintain a safe partial pressure of oxygen (PPO₂). The oxygen content is often hypoxic at the surface.[1]
| Gas Mixture (He/O₂) | Typical Maximum Depth | Application Notes |
| 80/20 | < 60 msw (197 fsw) | Used for relatively shallow technical dives. Similar O₂ percentage to air. |
| 85/15 | ~ 80-100 msw (262-328 fsw) | Common for deep open-water dives.[9][10] |
| 90/10 | > 100 msw (328 fsw) | Used in very deep technical and commercial diving.[11] |
| Custom Blends | Variable | In saturation diving, the O₂ level is precisely controlled to a constant partial pressure (e.g., 0.4 bar).[12] |
msw = meters of seawater; fsw = feet of seawater
Experimental Protocol: Physiological Response to a Deep Heliox Dive
This protocol is based on a study investigating the physiological effects of an 80-meter seawater (msw) open-water Heliox dive.[9][13]
Objective: To assess the impact of a single deep Heliox dive on hematological, cardiac, oxidative stress, and hormonal biomarkers.
Methodology:
-
Subject Recruitment: 40 healthy, experienced male divers are recruited for the study.
-
Baseline Data Collection: Prior to the dive, collect blood and saliva samples from all participants.
-
Dive Profile:
-
Divers descend at a rate of 12 msw/minute to a depth of 80 msw.
-
During descent, divers breathe air until switching to a Heliox mixture (e.g., 82% He, 18% O₂) delivered via surface-supplied diving equipment.[10]
-
Bottom time at 80 msw is 20 minutes.
-
Total dive time, including decompression, is approximately 280 minutes.
-
-
Decompression Procedure:
-
Follow a pre-determined Heliox decompression schedule. For example, ascent to the first stop at a rate of 9-15 m/minute.[12]
-
Perform a series of decompression stops at decreasing depths. During shallower stops (e.g., from 90 feet), divers may switch to a nitrogen/oxygen mix (Nitrox) to accelerate helium washout.[14]
-
The final stops (e.g., at 12 m) may involve breathing pure oxygen.[12]
-
-
Post-Dive Data Collection: Immediately upon surfacing, collect a second set of blood and saliva samples.
-
Biomarker Analysis:
-
Hematology: Perform complete blood cell counts, analyzing changes in red blood cells (RBC), platelets (PLT), granulocytes (GR%), and lymphocytes (LYM%).[9]
-
Cardiac Damage: Measure serum levels of creatine (B1669601) kinase (CK) and its myocardial-specific isoenzyme (CK-MB).[9]
-
Oxidative Stress: Assay serum levels of glutathione (B108866) (GSH) and malondialdehyde (MDA).[9]
-
Vascular Endothelial Activation: Measure levels of vascular cell adhesion molecule-1 (VCAM-1) and endothelin-1 (B181129) (ET-1).[9]
-
Hormonal Response: Analyze salivary levels of testosterone (B1683101) and IgA.[9]
-
Expected Results: A single 80 msw Heliox dive may induce significant physiological stress, reflected by changes such as decreased RBC and platelet counts, increased granulocytes, elevated muscle damage markers (CK, CK-MB), and activation of oxidative stress and endothelial pathways.[9][13]
Visualization: Heliox Decompression Workflow
Section 2: Applications in Medicine
In medicine, Heliox serves as a therapeutic gas to alleviate respiratory distress caused by airway obstruction.[15] It acts as a bridge, reducing the work of breathing and allowing time for definitive treatments to take effect.[16][17]
Application Notes
-
Mechanism of Action: The low density of Heliox reduces the Reynolds number of the gas flow. This promotes a more laminar (smooth) flow pattern over a turbulent one, especially in narrowed or obstructed airways. Laminar flow generates significantly less resistance than turbulent flow, thereby decreasing the pressure required to ventilate the lungs and reducing the patient's work of breathing.[1][16][18]
-
Primary Indications:
-
Upper Airway Obstruction: Conditions like tumors, foreign bodies, croup, and post-extubation stridor.[15][17]
-
Lower Airway Obstruction: Severe asthma (status asthmaticus) and exacerbations of Chronic Obstructive Pulmonary Disease (COPD).[5][15][16]
-
Other Applications: It has also been explored in Acute Respiratory Distress Syndrome (ARDS), bronchiolitis, and to facilitate weaning from mechanical ventilation.[15][19][20]
-
-
Delivery Systems: Heliox can be administered through various interfaces, including a tight-fitting non-rebreather mask, high-flow nasal cannula (HFNC), or a mechanical ventilator equipped with a Heliox-compatible mode.[15][17][21] It is crucial to use a specific Heliox-calibrated flowmeter, as a standard oxygen flowmeter will provide inaccurate readings due to the different gas density.[22]
Quantitative Data: Medical Heliox Mixtures & Applications
| Gas Mixture (He/O₂) | Common Name | Clinical Application | Delivery Method |
| 80/20 or 79/21 | Heliox 80/20 | Upper airway obstruction, severe asthma (when high FiO₂ is not required).[15][22] | Non-rebreather mask, Ventilator |
| 70/30 | Heliox 70/30 | Severe asthma, COPD, ARDS (provides higher FiO₂).[15][23] | Non-rebreather mask, HFNC, Ventilator |
| 60/40 | Heliox 60/40 | Conditions requiring even higher FiO₂ while still benefiting from reduced gas density.[15] | Ventilator, HFNC |
Clinical Protocol: Heliox Administration for Status Asthmaticus
This protocol provides a general methodology for administering Heliox to a patient with a severe asthma exacerbation who is not responding to initial standard therapy.
Objective: To reduce the work of breathing, improve gas exchange, and prevent the need for mechanical ventilation.
Methodology:
-
Patient Selection: Identify a patient with a severe asthma exacerbation showing signs of respiratory distress (e.g., high respiratory rate, use of accessory muscles, pulsus paradoxus) despite initial treatment with bronchodilators and systemic corticosteroids.
-
Equipment Preparation:
-
Therapy Initiation:
-
Explain the procedure to the patient, noting that their voice will sound high-pitched.[17]
-
Apply the mask, ensuring a tight seal to prevent dilution with room air.[23]
-
Initiate Heliox flow at a high rate (e.g., 10-15 L/min) to ensure the reservoir bag remains inflated and to meet or exceed the patient's inspiratory flow demand.[22][24]
-
-
Monitoring and Titration:
-
Continuously monitor the patient's oxygen saturation (SpO₂), respiratory rate, heart rate, and work of breathing.[22]
-
The target SpO₂ is typically 94–98%.[23] If the patient is hypoxic on an 80/20 mixture, switch to a mixture with a higher oxygen concentration (e.g., 70/30 or 60/40).
-
Continue concurrent administration of standard therapies (e.g., nebulized bronchodilators). Heliox can be used as the driving gas for nebulization, which may improve drug delivery to the distal airways.[17]
-
-
Weaning and Discontinuation:
-
Continue Heliox therapy until there is clear clinical improvement in respiratory distress.
-
Weaning can be attempted once the underlying bronchospasm has resolved with other treatments.
-
Gradually reduce the Heliox flow or switch the patient to a standard oxygen delivery device.
-
Visualizations: Mechanism of Action & Clinical Workflow
References
- 1. Heliox - Wikipedia [en.wikipedia.org]
- 2. UpToDate 2018 [doctorabad.com]
- 3. dreamadventures.in [dreamadventures.in]
- 4. youtube.com [youtube.com]
- 5. monaldi-archives.org [monaldi-archives.org]
- 6. Review of saturation decompression procedures used in commercial diving - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmac-diving.org [dmac-diving.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Human Physiological Responses to a Single Deep Helium-Oxygen Diving [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. smp-ltd.com [smp-ltd.com]
- 12. diving-rov-specialists.com [diving-rov-specialists.com]
- 13. Human Physiological Responses to a Single Deep Helium-Oxygen Diving - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jurassicdiver.wordpress.com [jurassicdiver.wordpress.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. diving-rov-specialists.com [diving-rov-specialists.com]
- 17. aarc.org [aarc.org]
- 18. youtube.com [youtube.com]
- 19. The potential of heliox as a therapy for acute respiratory distress syndrome in adults and children: a descriptive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. droracle.ai [droracle.ai]
- 24. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
Application Notes and Protocols for Helium Leak Detection in Vacuum Systems with Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of helium as a tracer gas for leak detection in vacuum systems where water is present, a common scenario in pharmaceutical manufacturing, particularly in processes like lyophilization.
Introduction to Helium Leak Detection
Helium leak detection is a highly sensitive method for locating and quantifying leaks in sealed systems.[1] It utilizes a mass spectrometer specifically tuned to detect helium, which is used as a tracer gas.[1][2] The choice of helium is based on several key properties:
-
Small Atomic Size: Helium atoms are extremely small, allowing them to penetrate even the most minuscule leaks.[3]
-
Inert Nature: Being a noble gas, helium is non-reactive and will not interact with the materials of the vacuum system or the product.[3]
-
Low Atmospheric Concentration: The natural abundance of helium in the atmosphere is very low (approximately 5 parts per million), which minimizes background interference and enhances detection sensitivity.[1][4][5]
-
High Mobility: Helium's low mass allows it to move quickly through a vacuum system, enabling rapid detection.[1]
The Challenge of Water in Vacuum Systems
Water vapor is a significant challenge in achieving and maintaining high vacuum. Its presence can complicate helium leak detection in several ways:
-
Outgassing: Water molecules readily adsorb to the internal surfaces of a vacuum chamber.[6] Under vacuum, these molecules desorb, a process known as outgassing, which contributes to the total gas load and can prolong pump-down times.[6] In fact, water vapor can account for up to 99% of the gas background in a typical vacuum system.[7]
-
Increased Background Signal: The presence of a high partial pressure of water vapor can create a higher background signal in the mass spectrometer, potentially masking small helium signals and making it difficult to achieve high sensitivity.
-
Interaction with Helium: Water molecules can trap helium from the atmosphere, which then desorbs over time, leading to instability in the helium measurement.[7]
Quantitative Data and Key Parameters
The following tables summarize key quantitative data relevant to helium leak detection in the presence of water.
| Parameter | Value | Significance in Leak Detection |
| Atmospheric Helium Concentration | ~5 ppm (parts per million) | The low natural abundance of helium provides a low background for sensitive leak detection.[1][4][5] |
| Typical Sensitivity of Helium Leak Detectors | Down to 1 x 10⁻¹² mbar·L/s | This high sensitivity allows for the detection of extremely small leaks.[1] |
| Water Vapor Pressure at 20°C | 17.5 Torr | The relatively high vapor pressure of water at room temperature contributes significantly to the gas load in a vacuum system. |
| Typical Outgassing Rate of Water from Stainless Steel | 10⁻⁸ to 10⁻⁷ mbar·L/s·cm² (after 1 hour of pumping) | This demonstrates the significant contribution of water vapor to the overall gas load in a vacuum system. |
| Recommended Maximum Leak Rate for Lyophilizers | < 20 µbar L/s | This industry best practice ensures both process control and sterility assurance in pharmaceutical freeze-drying.[8] |
| Condition | Effect on Leak Detection | Mitigation Strategy |
| High Water Vapor Content | Increased pump-down time. Higher background noise in the mass spectrometer, potentially masking small leaks.[7] | System bake-out to accelerate water desorption. Use of cryopumps or cold traps to condense water vapor. Venting the system with dry nitrogen to minimize water adsorption.[7] |
| Presence of Elastomers (e.g., O-rings) | High water absorption and subsequent outgassing.[6] Potential for helium permeation through the material. | Use of metal seals where possible. Selection of low-permeability elastomers like Viton or Buna-N.[7] |
| High Ambient Helium Background | Elevated baseline signal, making it difficult to distinguish a true leak from the background.[9] | Ensure proper ventilation in the testing area. Avoid indiscriminate spraying of helium.[9] Use a nitrogen purge for the leak detector's mechanical pumps.[9] |
Experimental Protocols
System Preparation for Leak Detection in a "Wet" System
Proper system preparation is crucial for obtaining accurate leak detection results, especially in the presence of water.
-
Initial Pump-Down: Evacuate the system to the desired base pressure. Be aware that pump-down times will be longer due to water outgassing.
-
System Bake-out (Recommended): If permissible for the system and any contained product, perform a bake-out. Heating the vacuum chamber walls increases the energy of the adsorbed water molecules, accelerating their desorption and removal by the vacuum pumps.
-
Use of Cold Traps/Cryopumps: If a bake-out is not feasible, utilize a cold trap or cryopump to condense water vapor and reduce its partial pressure in the system.
-
Nitrogen Venting: When bringing the system back to atmospheric pressure, use dry nitrogen instead of ambient air. This minimizes the re-adsorption of water vapor onto the internal surfaces.[7]
Helium Leak Detector Calibration
Accurate calibration is essential for quantitative leak measurement.
-
Internal Calibration: Most modern leak detectors have an automated internal calibration routine using a built-in calibrated leak. Perform this calibration once the leak detector has warmed up and stabilized.[10][11]
-
External Calibration: For the highest accuracy, perform an external calibration. This involves connecting a calibrated leak with a known leak rate to the test system and adjusting the leak detector's reading to match the known value.[10][11] This accounts for the specific geometry and pumping configuration of your setup.
Leak Testing Protocol (Vacuum Mode - Outside-In)
This is the most common and sensitive method for locating leaks.
-
Connect the Leak Detector: Attach the helium leak detector to an appropriate port on the vacuum system.
-
Evacuate the System: Pump down the system to a stable vacuum level suitable for leak testing.
-
Zero the Background: Once the system pressure has stabilized, use the "zero" or "background suppression" function on the leak detector to establish a baseline reading. This subtracts the residual helium signal from subsequent measurements.
-
Apply Helium Tracer Gas: Systematically and slowly spray a fine stream of helium gas at suspected leak points (e.g., welds, flanges, feedthroughs, and seals).[12] Start at the top of the system and work your way down, as helium is lighter than air.[2]
-
Monitor the Signal: Observe the leak detector's display for a rise in the helium signal. A sudden, sharp increase indicates the presence of a leak at the location being sprayed.
-
Pinpoint the Leak: Once a leak is indicated, reduce the helium flow and move the spray probe slowly around the area to precisely locate the source.
-
Quantify the Leak: After locating the leak, allow the signal to stabilize to obtain a quantitative measurement of the leak rate.
-
Clean-up: After identifying and repairing a leak, allow sufficient time for the helium to be pumped out of the system before re-testing to confirm the repair.
Leak Testing Protocol (Sniffer Mode - Inside-Out)
This method is used when the system or component can be pressurized with helium.
-
Pressurize the System: Fill the system or component to be tested with a mixture of helium and an inert gas (e.g., nitrogen) to a pressure slightly above atmospheric pressure.
-
Calibrate the Sniffer Probe: Calibrate the sniffer probe with a calibrated leak to ensure accurate readings.[13]
-
Scan for Leaks: Move the sniffer probe slowly along suspected leak areas on the exterior of the system. The probe will draw in any escaping helium.
-
Identify and Quantify: The leak detector will alarm and display the leak rate when helium is detected.
Visualizations
Caption: Experimental workflow for helium leak detection in a vacuum system with water.
Caption: Logical relationships of factors influencing helium leak detection in the presence of water.
References
- 1. Four ways of finding vacuum leaks using helium [leybold.com]
- 2. supervacoils.com [supervacoils.com]
- 3. Successful Helium Leak Testing: 10 Rules to Follow - LACO Technologies [lacotech.com]
- 4. Four ways of finding vacuum leaks using helium [leybold.com]
- 5. precgroup.com [precgroup.com]
- 6. Sources of Water Vapor in Vacuum Systems | Normandale Community College [normandale.edu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. How to calibrate a leak detector - Leybold Belgium [leybold.com]
- 11. agilent.com [agilent.com]
- 12. provac.com [provac.com]
- 13. Calibrating Sniffer Leak Detectors - LACO Technologies [lacotech.com]
Application Notes and Protocols: Cryogenic Applications of Liquid Helium in Aqueous Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of liquid helium in cryogenic experiments involving aqueous samples. It is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of liquid helium for enhanced experimental outcomes, particularly in the fields of structural biology, cryopreservation, and biophysical analysis.
Introduction to Liquid Helium in Cryogenic Aqueous Experiments
Liquid helium, with a boiling point of 4.2 Kelvin (-268.95 °C), offers the lowest temperatures achievable for a liquid cryogen.[1] This ultra-low temperature provides significant advantages in experiments with aqueous samples by enabling vitrification—the solidification of a liquid into a glass-like amorphous state without the formation of damaging ice crystals.[1][2] Ice crystal formation is a major challenge in the cryopreservation of biological materials, as it can disrupt cellular structures and compromise sample integrity.[2]
The primary applications of liquid helium in aqueous experiments, particularly relevant to drug development, include:
-
High-Resolution Cryo-Electron Microscopy (Cryo-EM): Achieving near-atomic resolution structures of proteins and other macromolecules to understand drug-target interactions. The use of liquid helium in cryo-EM significantly reduces radiation damage to the sample compared to liquid nitrogen, allowing for the collection of higher quality data.[3][4]
-
Cryopreservation of Cells and Tissues: Vitrifying biological samples with minimal ice crystal formation, thereby improving post-thaw viability and function. Studies have shown that the higher cooling rates achievable with liquid helium can enhance the vitrification efficiency of stem cells.[5]
-
Cryo-spectroscopy and Trapping of Reaction Intermediates: Studying the dynamics of biological molecules and capturing fleeting intermediate states of biochemical reactions at temperatures where their lifetimes are extended.
While liquid nitrogen is more commonly used due to its lower cost and easier handling, liquid helium provides distinct advantages in specific applications where the prevention of ice crystallization and minimization of radiation damage are paramount.[1][6]
Quantitative Data Presentation
A clear understanding of the physical properties of liquid helium compared to liquid nitrogen is crucial for selecting the appropriate cryogen and optimizing experimental protocols.
| Property | Liquid Helium (at 1 atm) | Liquid Nitrogen (at 1 atm) | Water | Reference(s) |
| Boiling Point | 4.2 K (-268.95 °C) | 77.3 K (-195.85 °C) | 373.15 K (100 °C) | [7] |
| Density (liquid) | 125 g/L | 808 g/L | 1000 g/L | [8] |
| Latent Heat of Vaporization | 20.4 kJ/kg | 199 kJ/kg | 2260 kJ/kg | [9] |
| Thermal Conductivity (liquid) | ~0.02 W/(m·K) | ~0.14 W/(m·K) | ~0.6 W/(m·K) | [10] |
| Viscosity (liquid) | ~3.4 µPa·s | ~158 µPa·s | ~890 µPa·s | [10] |
| Application-Specific Comparison | Liquid Helium | Liquid Nitrogen | Reference(s) |
| Cooling Rate for Vitrification | Higher, due to larger temperature differential. | Lower, can be limited by the Leidenfrost effect. | [5][11] |
| Radiation Damage Reduction in Cryo-EM | Significantly higher reduction (up to 2-fold improvement over LN2). | Standard for cryo-EM, provides significant reduction over room temperature. | [3][4] |
| Achievable Resolution in Cryo-EM | Higher, due to reduced radiation damage and sample motion with proper technique. | High, but can be limited by radiation damage for sensitive samples. | [12][13] |
| Ice Crystal Formation | Minimized due to higher cooling rates. | More prone to formation, especially in larger samples. | [2][5] |
| Cost and Handling | Significantly more expensive and requires specialized equipment and safety protocols. | Relatively inexpensive and widely available. | [1][6] |
Experimental Protocols
Protocol for Plunge-Freezing of Aqueous Samples for Cryo-EM using Liquid Helium Temperatures
This protocol describes the general steps for preparing vitrified aqueous samples of macromolecules for high-resolution cryo-EM analysis using a liquid helium-cooled stage. This method aims to minimize ice crystal formation and reduce radiation damage.
Materials:
-
Purified and concentrated aqueous sample of the macromolecule of interest.
-
Cryo-EM grids (e.g., holey carbon or gold grids).[3]
-
Plunge-freezing apparatus (e.g., Vitrobot or manual plunger).[11]
-
Liquid ethane (B1197151) or propane (B168953) for initial vitrification.[11]
-
Liquid nitrogen for cooling the cryogen and for sample storage.
-
Transmission Electron Microscope (TEM) equipped with a liquid helium cooling stage.[12]
-
Appropriate personal protective equipment (PPE), including cryogenic gloves, face shield, and lab coat.[14]
Procedure:
-
Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic, ensuring even spreading of the sample.
-
Sample Application: Apply 3-4 µL of the aqueous sample to the prepared grid.
-
Blotting: Blot the grid with filter paper to create a thin film of the sample across the grid holes. The blotting time is a critical parameter and needs to be optimized for each sample.
-
Plunge-Freezing: Immediately plunge the grid into liquid ethane or propane cooled by liquid nitrogen. This rapidly vitrifies the sample.[11]
-
Sample Transfer: Carefully transfer the vitrified grid under liquid nitrogen to a grid box for storage and transport to the cryo-electron microscope.
-
Loading into the Cryo-EM: Load the grid into the TEM, which is equipped with a specialized holder and a stage cooled by liquid helium to temperatures around 13 K.[3]
-
Data Collection: Acquire images at low electron doses to minimize radiation damage. The ultra-low temperature provided by the liquid helium further protects the sample, allowing for the collection of higher resolution data.[3][4]
Protocol for Vitrification of Cell Suspensions using Liquid Helium
This protocol outlines a method for the cryopreservation of mammalian cell suspensions using liquid helium to achieve high cooling rates and improve cell viability. This is particularly relevant for sensitive cell types like stem cells.[5]
Materials:
-
Cell suspension in a suitable culture medium.
-
Cryoprotectant solution (e.g., containing DMSO or other cryoprotectants).
-
Cryovials or other suitable containers for the cell suspension.
-
Liquid helium.
-
Liquid nitrogen for temporary storage and handling.
-
Controlled-rate freezer (optional, for initial cooling steps).
-
Water bath for thawing.
-
Appropriate PPE.[14]
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium at the desired concentration.
-
Addition of Cryoprotectant: Slowly add the cryoprotectant solution to the cell suspension while gently mixing. Incubate for a short period to allow the cryoprotectant to equilibrate across the cell membranes.
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Cooling:
-
Direct Plunging: For rapid vitrification, directly plunge the cryovials into a dewar containing liquid helium. The extremely high cooling rate is intended to bypass the formation of ice crystals.[5]
-
Controlled Cooling (Modified): For some cell types, a two-step cooling process may be beneficial. First, use a controlled-rate freezer to cool the samples to an intermediate temperature (e.g., -80°C) before transferring them to liquid helium for long-term storage.
-
-
Storage: After vitrification in liquid helium, transfer the cryovials to a liquid nitrogen storage dewar for long-term preservation.
-
Thawing: To recover the cells, rapidly thaw the cryovial in a 37°C water bath.
-
Post-Thaw Culture: Immediately transfer the thawed cell suspension to a pre-warmed culture medium to dilute the cryoprotectant and initiate cell recovery.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Safety Precautions for Handling Liquid Helium
Working with liquid helium requires strict adherence to safety protocols due to its extremely low temperature and the potential for asphyxiation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including cryogenic gloves, a face shield, safety goggles, a lab coat, and closed-toe shoes.[14]
-
Ventilation: Work in a well-ventilated area to prevent the displacement of oxygen by helium gas, which can lead to asphyxiation.[14]
-
Handling and Storage: Use specialized dewars for storing and transporting liquid helium. Secure larger dewars to prevent tipping.[14]
-
Pressure Relief: Ensure all containers have functioning pressure relief devices to prevent explosions from pressure buildup due to vaporization.
-
Emergency Procedures: Be familiar with emergency procedures for spills and personnel exposure, including frostbite treatment. In case of a large spill, evacuate the area immediately.
References
- 1. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitrification and levitation of a liquid droplet on liquid nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A colder frontier: cryo-EM at liquid helium temperatures - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Liquid Helium Enhanced Vitrification Efficiency of Human Bone-Derived Mesenchymal Stem Cells and Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Plunge Freezing: A Tool for the Ultrastructural and Immunolocalization Studies of Suspension Cells in Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical advance: an automated device for cryofixation of specimens of electron microscopy using liquid helium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 10. zumbuhllab.unibas.ch [zumbuhllab.unibas.ch]
- 11. MyScope [myscope.training]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Plunge-freezing/freeze-drying | Cambridge Advanced Imaging Centre [caic.bio.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Note: Protocol for Collecting Groundwater Samples for Helium Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of helium isotopes (³He and ⁴He) and other noble gases in groundwater provides a powerful tool for a range of scientific investigations, including groundwater dating, tracing subsurface fluid flow paths, and understanding crustal and mantle processes.[1] The accuracy of these analyses is fundamentally dependent on the integrity of the collected samples. Contamination from atmospheric air or degassing during collection can significantly compromise the results. This application note provides a detailed protocol for the collection of groundwater samples for helium and noble gas analysis, ensuring sample integrity for high-precision laboratory measurements. The primary method described involves the use of copper tubes to collect water samples, which are then sealed to be gas-tight.[2][3][4]
Data Presentation
Quantitative parameters are crucial for the successful collection of groundwater samples for helium analysis. The following table summarizes the key specifications and recommendations.
| Parameter | Specification/Recommendation | Source |
| Sample Container | Refrigeration-grade copper tubing | [3][4] |
| Copper Tube Dimensions (Outer Diameter) | 3/8-inch (0.95 cm) | [5][6] |
| Copper Tube Length | 15-30 inches (approximately 38-76 cm) | [5][6] |
| Sample Volume | Approximately 40 cc (40 mL) | [5] |
| Flushing Flow Rate | 500 mL per minute | [5][6] |
| Flushing Duration | At least 1 minute | [5] |
| Back Pressure | Approximately 1 atmosphere (14 psi) | [5] |
| Sample Duplication | All samples should be collected in duplicate | [5][6] |
Experimental Protocol
This protocol outlines the step-by-step methodology for collecting groundwater samples for helium and noble gas analysis using the copper tube method.
I. Required Materials
-
Pre-cleaned, refrigeration-grade copper tubes (3/8-inch OD) mounted in an aluminum channel with two stainless steel clamps.[5][6]
-
A peristaltic or submersible pump with appropriate tubing (e.g., Tygon, Teflon) to bring groundwater to the surface.
-
Clear plastic tubing for visual inspection of bubbles.[6]
-
A small valve to apply back pressure.[5]
-
Socket wrench for tightening the clamps.[5]
-
Protective caps (B75204) for the ends of the copper tube.
-
Sample labels and a permanent marker.
-
Field notebook for recording sample information.
-
Cooler with ice or refrigeration for sample storage and transport.[7]
II. Pre-Sampling Preparation
-
Well Purging: Before sample collection, the well must be purged to remove stagnant water from the well casing.[8] Purge a minimum of three well-casing volumes.[9] Monitor field parameters such as pH, temperature, and specific conductance. Sampling can begin once these parameters stabilize.[8]
-
Tubing Connections: Connect the sampling pump outlet to the inlet of the copper tube assembly using a short length of tubing to minimize the potential for degassing.[5] Secure all connections with hose clamps to ensure they are airtight.[6] Attach a back-pressure valve to the outlet of the copper tube assembly using clear plastic tubing.[5]
III. Sample Collection Procedure
-
Initiate Water Flow: Start the pump to allow groundwater to flow through the entire sampling apparatus.
-
Flushing the System: Hold the copper tube sampler in a vertical position with the outlet valve facing up.[5] Allow water to flow through the system for at least one minute at a rate of approximately 500 mL per minute to flush the tube completely.[5][6]
-
Bubble Removal: Visually inspect the clear outlet tubing for any gas bubbles.[5][6] If bubbles are present, gently tap the copper tube and tubing to dislodge them.[5] Applying a back pressure of approximately 1 atmosphere (14 psi) by partially closing the outlet valve can help prevent the formation of gas bubbles.[5]
-
Clamping the Tube (Outflow End First): Once the water flowing through the tube is free of bubbles, use the socket wrench to tighten the bolts on the clamp at the discharge (outflow) end of the copper tube.[5] Tighten the bolts evenly and firmly to create a cold-weld seal.[10]
-
Clamping the Tube (Inflow End): Immediately after sealing the outflow end, tighten the clamp at the inflow end of the copper tube in the same manner.
-
Sample Labeling: Clearly label the sample with a unique identifier, date, time, and location.[5] If bubbles are suspected to be present in the sealed tube, indicate this on the label (e.g., "BUBBLES?").[5]
-
Duplicate Collection: Repeat the entire procedure to collect a duplicate sample.[5][6]
-
Sample Storage and Transport: Place the sealed copper tubes in a cooler with ice or under refrigeration immediately after collection.[7] Store the samples upside down or on their side to keep any potential small bubbles away from the seals.[7] Ship the samples to the analytical laboratory as soon as possible.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the collection of groundwater samples for helium analysis.
Caption: Workflow for groundwater helium sample collection.
References
- 1. USGS Groundwater Dating Lab [water.usgs.gov]
- 2. ldeo.columbia.edu [ldeo.columbia.edu]
- 3. go-ship.org [go-ship.org]
- 4. cchdo.github.io [cchdo.github.io]
- 5. USGS Groundwater Dating Lab [water.usgs.gov]
- 6. Instructions for Collecting RSIL Samples | U.S. Geological Survey [usgs.gov]
- 7. USGS Groundwater Dating Lab [water.usgs.gov]
- 8. twdb.texas.gov [twdb.texas.gov]
- 9. pca.state.mn.us [pca.state.mn.us]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Helium Atom Scattering in the Study of Water on Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction to Helium Atom Scattering for Surface Water Analysis
Helium Atom Scattering (HAS) is a powerful and non-destructive surface-sensitive technique ideal for investigating the structure, dynamics, and adsorption behavior of water on a variety of surfaces at the atomic scale.[1][2] Unlike techniques that use electrons, X-rays, or neutrons, thermal energy helium atoms do not penetrate the surface, making them exclusively sensitive to the outermost atomic layer.[1][3][4] The scattering turnaround point for a helium atom is typically 3-4 angstroms above the surface plane.[1][4] This remarkable surface sensitivity, combined with the inert nature of helium, allows for the detailed in-situ study of delicate systems like water adlayers without inducing damage or unwanted chemical reactions.[2][3]
HAS can be broadly categorized into two modes: elastic and inelastic scattering.[1][2]
-
Elastic Scattering: This mode provides information about the surface structure and morphology.[2] By analyzing the diffraction pattern of the scattered helium atoms, one can determine the periodicity and arrangement of atoms and molecules on the surface, including the structure of water adlayers and the presence of surface defects.[4]
-
Inelastic Scattering: This mode probes the dynamics of the surface, such as lattice vibrations (phonons).[1][2] By measuring the energy exchange between the helium atoms and the surface, it is possible to map the surface phonon dispersion curves and identify vibrational modes of adsorbed water molecules.[1][4]
This document provides detailed application notes and experimental protocols for utilizing HAS to study water on surfaces, aimed at researchers in materials science, surface chemistry, and related fields.
Key Applications of HAS for Studying Water on Surfaces
Helium atom scattering offers unique insights into the behavior of water at interfaces, which is crucial for a wide range of scientific and technological applications, from understanding corrosion and catalysis to designing biocompatible materials.
Key applications include:
-
Determination of Water Adlayer Structure: HAS can precisely determine the ordering and symmetry of the first few layers of water molecules on a surface.[5]
-
Characterization of Surface Wetting: By monitoring changes in the surface structure as a function of water exposure, HAS can provide insights into the wetting properties of a surface at the nanoscale.
-
Investigation of Ice Formation: The technique is well-suited for studying the initial stages of ice nucleation and the structure of thin ice films.
-
Probing Surface and Adsorbate Dynamics: Inelastic HAS can measure the vibrational modes of both the substrate surface and the adsorbed water molecules, providing information on the bonding and interactions.[1]
-
Monitoring Surface Defects and Adsorbate-Induced Restructuring: HAS is highly sensitive to surface imperfections and can be used to study how water adsorption affects the substrate surface.[4]
Quantitative Data Summary
The following tables summarize typical experimental parameters and findings from HAS studies of water on different types of surfaces.
Table 1: HAS Experimental Parameters for Water on Surfaces
| Substrate | Water Phase Studied | He Beam Energy (meV) | Surface Temperature (K) | Incident Angle (°) | Key Findings | Reference |
| BaF₂(111) | 2D Adlayer / Bilayer | 15.6 - 19.0 | 125 | Not specified | Formation of a long-range ordered (1x1) 2D phase. | [5] |
| Ru(0001) | p(√3 × √3)R30° Bilayer | Not specified | Not specified | Not specified | Half-dissociated water structures are more stable than intact ones. | [6] |
| Ice (crystalline) | Surface | Not specified | 150 - 191 | 45 | Surface Debye temperature of 185 ± 10 K below ~180 K. | |
| NiAl(110) with H | Hydrogen Adsorption | 63 | 90 | Not specified | Determination of hydrogen adsorption sites and bond lengths. |
Table 2: Surface Dynamical Properties of Water/Ice Measured by Inelastic HAS
| System | Measured Phonon/Vibrational Mode | Energy (meV) | Key Insights | Reference |
| Ice (thin film) | Dispersionless phonon branch | 5.9 | Attributed to vibrations of single water molecules on the ice surface. | |
| Ice (thin film) | Surface Rayleigh phonons | Dispersive | Reproduced well by simulations of a full bilayer terminated ice surface. | |
| Adsorbates (general) | Low-frequency vibrations | < 20 | Determination of the potential energy of adsorbates. | [1] |
Experimental Protocols
This section provides a generalized protocol for conducting a HAS experiment to study water on a surface. Specific parameters will vary depending on the substrate and the scientific question being addressed.
Sample Preparation Protocol
-
Substrate Cleaning: The substrate must be atomically clean before the introduction of water. This is typically achieved in an ultra-high vacuum (UHV) chamber through cycles of sputtering with noble gas ions (e.g., Ar⁺) to remove contaminants, followed by annealing at high temperatures to restore a well-ordered crystalline surface.
-
Surface Characterization: The cleanliness and order of the substrate should be verified using standard surface science techniques available in the scattering chamber, such as Low-Energy Electron Diffraction (LEED) or Auger Electron Spectroscopy (AES).
-
Sample Mounting and Cooling: The sample is mounted on a manipulator that allows for precise control of its temperature, typically down to cryogenic temperatures (e.g., < 100 K) for studying ice and water adlayers.[7]
Water Deposition Protocol
-
Water Purification: Use high-purity, deionized water that has been further purified through several freeze-pump-thaw cycles to remove dissolved gases.
-
Controlled Dosing: Introduce water vapor into the UHV chamber through a leak valve to allow for precise control over the exposure. The amount of water adsorbed on the surface is typically measured in Langmuirs (1 L = 10⁻⁶ Torr·s).
-
Deposition Temperature: The substrate temperature during water deposition is critical for controlling the structure of the adsorbed water layer.
-
For amorphous ice films, deposition is typically done on a substrate held at temperatures below 130 K.[8]
-
To form crystalline ice, the substrate temperature should be above 130 K.[8]
-
To study ordered adlayers, water is often dosed at a low temperature, followed by annealing to a specific temperature to promote ordering.
-
Helium Atom Scattering Measurement Protocol
-
Helium Beam Generation: A highly monochromatic and intense helium atom beam is produced by the supersonic expansion of high-purity helium gas (e.g., at a pressure of ~50-200 bar) through a small nozzle (~5-10 µm) into a vacuum chamber.[1][2]
-
Beam Energy Selection: The kinetic energy of the helium beam can be tuned by controlling the temperature of the nozzle. Typical beam energies for studying water on surfaces range from 10 to 100 meV.[2][4]
-
Scattering Geometry: The sample is oriented at a specific angle of incidence with respect to the helium beam. The scattered atoms are detected by a mass spectrometer mounted on a goniometer, allowing for the measurement of the angular distribution of the scattered atoms.
-
Elastic Scattering (Diffraction) Measurements:
-
To determine the surface structure, the detector is scanned through a range of scattering angles to record the diffraction pattern.
-
The positions of the diffraction peaks provide information about the reciprocal lattice of the surface, revealing the symmetry and periodicity of the water adlayer.
-
-
Inelastic Scattering (Phonon) Measurements:
-
To measure surface dynamics, the energy of the scattered helium atoms is analyzed. This is typically done using the time-of-flight (TOF) technique.[1][3]
-
A mechanical chopper pulses the incident helium beam. The time it takes for the scattered atoms to travel from the chopper to the detector is measured, which allows for the determination of their velocity and, consequently, their energy.[2]
-
By measuring the energy gain or loss of the helium atoms as a function of scattering angle, the surface phonon dispersion curves can be mapped.
-
Data Analysis and Interpretation
-
Diffraction Patterns: The analysis of the diffraction peak positions allows for the determination of the unit cell of the surface. The intensity of the diffraction peaks can be used to determine the positions of the atoms within the unit cell through comparison with theoretical scattering calculations.
-
Time-of-Flight Spectra: Peaks in the TOF spectra correspond to the creation or annihilation of phonons with specific energies. By plotting the energy transfer as a function of the momentum transfer, the phonon dispersion curves are obtained. These can be compared with lattice dynamics calculations to understand the nature of the surface vibrations and the forces between the atoms.
Visualizations
The following diagrams illustrate the experimental workflow and the capabilities of Helium Atom Scattering for studying water on surfaces.
Caption: Experimental workflow for studying water on surfaces using Helium Atom Scattering.
Caption: Logical relationships of Helium Atom Scattering capabilities for surface water analysis.
References
- 1. Helium atom scattering - Wikipedia [en.wikipedia.org]
- 2. IEP - Helium Atom Scattering [tugraz.at]
- 3. Material properties particularly suited to be measured with helium scattering: selected examples from 2D materials, van der Waals heterostructures, gl ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05833E [pubs.rsc.org]
- 4. Helium atom scattering can measure electron−phonon interaction properties of surfaces - Mapping Ignorance [mappingignorance.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Inelastic Scattering of H Atoms from Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Helium as an Artificial Tracer for Surface-Groundwater Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing helium as an artificial tracer to investigate the dynamic interactions between surface water and groundwater. This technique offers a robust, non-toxic, and effective method for quantifying exchange rates, determining travel times, and understanding the mixing ratios of these interconnected water bodies.
Introduction to Helium as a Hydrological Tracer
Helium, a noble gas, serves as an excellent tracer in hydrological studies due to its unique properties. It is chemically inert, meaning it does not readily react with other elements or compounds in the subsurface, ensuring its transport is primarily governed by the physical processes of water flow.[1][2][3] Its low natural background concentration in most surface and shallow groundwaters allows for the introduction of an artificial helium signal that is easily detectable.[3][4][5] Furthermore, helium is non-toxic and environmentally benign, making it a safe choice for studies in sensitive ecosystems.[3][6][7]
The principle behind using artificial helium as a tracer involves elevating its concentration in a surface water body, such as a river, and then monitoring its appearance and concentration in adjacent groundwater wells. This allows for the direct measurement of water movement from the surface into the subsurface. Recent advancements in portable mass spectrometry have made real-time, on-site analysis of dissolved gases like helium feasible, significantly enhancing the temporal and spatial resolution of these studies.[4][5][8][9]
Key Advantages of Using Helium
-
Inert Nature: Helium does not undergo chemical or biological transformations in the aquatic environment, ensuring it remains a conservative tracer.[1][2][3]
-
Low Background: Natural helium concentrations in surface water are typically low, providing a high signal-to-noise ratio when artificial helium is introduced.[3][4][5]
-
High Sensitivity: Modern analytical instruments can detect very small changes in helium concentration, allowing for the tracing of subtle hydrological connections.[10]
-
Safety: As a non-toxic and non-flammable gas, helium poses minimal risk to the environment and researchers.[6][7][10]
-
Well-Understood Behavior: The physical behavior of dissolved gases in water is well-documented, aiding in the interpretation of tracer data.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies that have utilized helium as a tracer for surface-groundwater interactions.
Table 1: Helium Injection and Resulting Concentrations
| Study Location / Reference | Injection Method | Injection Duration | Resulting Surface Water He Concentration (relative to air saturation) | Resulting Groundwater He Concentration (relative to air saturation) |
| Emme River, Switzerland[6] | Perforated tubing on riverbed | Two 8-hour pulses | Up to 3 orders of magnitude higher | 4 to 6 times higher |
| Emme River, Switzerland[11] | Gas-permeable silicone tubing | Several weeks | ~10 times higher | Clearly observed breakthrough |
| Alluvial Aquifer Study[9] | Diffusion-injection apparatus | 35 days | 1 order of magnitude higher | Valuable information on mixing ratios obtained |
Table 2: Observed Travel Times
| Study Location / Reference | Distance from Injection to Monitoring Point | Observed Travel Time |
| Emme River, Switzerland[6] | 30 meters (piezometer) | Approximately 1 day |
| Emme River, Switzerland[11] | To a nearby pumping well | Approximately 3 days |
| Piezometer Injections[4] | To a pumping well | 5.3 to 86 hours (depending on injection point) |
Experimental Protocols
Protocol for Helium Injection into a River
This protocol outlines the steps for introducing gaseous helium into a river to act as a tracer for surface-groundwater interaction studies.
Objective: To elevate the dissolved helium concentration in a river reach to a level significantly above the natural background.
Materials:
-
High-purity helium gas cylinder with a regulator.
-
Flow meter.
-
Weights or anchors to secure the tubing to the riverbed.
-
Portable mass spectrometer (e.g., miniRUEDI, GE-MIMS) for monitoring.[6][11]
Procedure:
-
Site Selection: Choose a river reach with known or suspected interaction with the adjacent aquifer. Identify suitable locations for both the injection line and downstream monitoring points in the river and in nearby groundwater wells (piezometers).
-
Tubing Deployment: Lay the perforated or gas-permeable silicone tubing on the riverbed, securing it with weights to prevent it from moving. The length of the tubing will depend on the river's width and discharge. For extended injections, a diffusion-injection apparatus can be used for more efficient and controlled gas release.[9]
-
Helium Injection: Connect the helium gas cylinder, via the regulator and flow meter, to the deployed tubing.
-
Initiate Flow: Start the flow of helium at a predetermined rate. The rate should be sufficient to achieve a significant increase in the dissolved helium concentration in the river water, often one to three orders of magnitude above the atmospheric equilibrium concentration.[6][9]
-
Injection Duration: The injection can be conducted as a short-term pulse (e.g., several hours) or as a continuous, long-term release (e.g., days or weeks), depending on the study's objectives.[6][9][11]
-
Monitoring: Continuously monitor the dissolved helium concentration in the river at a point downstream of the injection to confirm the successful enrichment of the river water.
Protocol for Sampling and Analysis of Dissolved Helium
This protocol describes the procedure for collecting and analyzing water samples to determine dissolved helium concentrations.
Objective: To accurately measure the concentration of dissolved helium in surface water and groundwater samples.
Materials:
-
Portable mass spectrometer with a gas-equilibrium membrane-inlet (GE-MIMS).[4][6]
-
Pumps for drawing water from piezometers.
-
Tubing for sample collection.
-
Field notebook and data logger.
Procedure:
-
Surface Water Monitoring: Place the inlet of the portable mass spectrometer's membrane probe directly into the river at the monitoring station. The instrument will continuously measure the dissolved gas concentrations.
-
Groundwater Sampling:
-
Purge the piezometer to ensure the sample is representative of the aquifer water.
-
Connect the outlet from the piezometer pump to the inlet of the mass spectrometer's membrane probe.
-
Allow the water to flow over the membrane until a stable reading is achieved.
-
-
Data Acquisition: Record the dissolved helium concentrations, along with other dissolved gases like Argon (Ar), Nitrogen (N2), and Oxygen (O2), which can provide additional context for the hydrogeological processes.[6] The data is typically logged electronically by the mass spectrometer.
-
Data Analysis: The breakthrough of the helium tracer in the groundwater is identified by a clear increase in the helium concentration above the background level. The time lag between the peak concentration in the river and the peak in the piezometer provides the travel time. The degree of attenuation of the helium peak in the groundwater can be used to estimate mixing ratios with ambient groundwater.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in a helium tracer study.
Caption: Experimental workflow for a helium tracer study.
Caption: Logical relationships in helium tracer applications.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. books.gw-project.org [books.gw-project.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New Experimental Tools to Use Noble Gases as Artificial Tracers for Groundwater Flow [frontiersin.org]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. presentations.copernicus.org [presentations.copernicus.org]
- 7. What are tracer gases and why is helium used in leak detectors - Leybold USA [leybold.com]
- 8. High resolution identification and quantification of diffuse deep groundwater discharge in mountain rivers using continuous boat-mounted helium measurements [pubs.usgs.gov]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. The Advantages of Using Helium for Leak Testing [heliumleak.com]
- 11. goldschmidtabstracts.info [goldschmidtabstracts.info]
Application Notes and Protocols for Noble Gas Analysis in Paleotemperature Reconstruction of Groundwater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of noble gas analysis in the reconstruction of past temperatures (paleotemperatures) from groundwater archives. This technique offers a direct and quantitative method to determine recharge temperatures of groundwater, which, when combined with groundwater dating, serves as a powerful tool for paleoclimatic studies.
Introduction to Noble Gas Paleothermometry
The solubility of noble gases (Helium - He, Neon - Ne, Argon - Ar, Krypton - Kr, Xenon - Xe) in water is primarily dependent on temperature and pressure. As groundwater recharges, it equilibrates with the atmospheric noble gases in the soil air at the prevailing temperature of the water table. This temperature signature is then preserved as the water moves into the aquifer and becomes isolated from the atmosphere. By measuring the concentrations of dissolved noble gases in groundwater samples, the temperature at the time of recharge can be reconstructed.[1] This method provides a direct proxy for past mean annual air temperatures.[2]
A critical aspect of noble gas paleothermometry is accounting for "excess air," a component of dissolved gases in excess of solubility equilibrium.[3] This excess air is thought to originate from the dissolution of air bubbles trapped during groundwater recharge.[4] Accurate paleotemperature reconstruction requires the use of models to separate the equilibrium solubility component from the excess air component.[5][6]
Data Presentation: Comparative Paleotemperature Studies
The following table summarizes quantitative data from various paleotemperature reconstruction studies using noble gas analysis in different aquifers. This allows for a direct comparison of results and methodologies across diverse geological and climatic settings.
| Aquifer System & Location | Age of Groundwater | Noble Gas Temperature (NGT) - Holocene (°C) | NGT - Last Glacial Maximum (LGM) (°C) | Inferred Temperature Change (°C) | Excess Air Model Used | Reference |
| Carrizo Aquifer, Texas, USA | Holocene to LGM | ~22 | ~17 | ~5 | Unfractionated Air (UA) | [7] |
| Turonian Aquifer, Tadla Basin, Morocco | Holocene to Late Pleistocene | 25.2 ± 1.3 | 17.2 ± 1.7 | 8.0 ± 2.1 | Not Specified | [3] |
| Aquia Aquifer, Maryland, USA | Holocene to LGM | ~14 | ~5 | ~9 | Not Specified | [8] |
| Stampriet Aquifer, Namibia | Holocene to >30,000 years BP | ~28 | ~22.7 | ~5.3 | Not Specified | [9] |
| Milandre Cave Stalagmite, Switzerland | Allerød–Younger Dryas–Holocene | 8.7 ± 2.7 (Late Holocene) | 0 to 2.2 (Allerød/Younger Dryas) | Variable | Not Specified | [10] |
| Brazilian Aquifer | LGM | - | - | >5 | Closed-System Equilibration (CE) | [3] |
| Oman Aquifer | LGM | - | - | 6.5 | Closed-System Equilibration (CE) | [5] |
Experimental Protocols
Groundwater Sampling for Dissolved Noble Gas Analysis
This protocol is based on standard operating procedures from the U.S. Geological Survey (USGS) and other established methods to ensure the collection of high-quality, representative groundwater samples for noble gas analysis.[11][12][13][14][15][16]
Materials:
-
Submersible or peristaltic pump with dedicated tubing (Teflon® or other non-reactive material)
-
Copper or stainless steel sample tubes (typically 10-50 mL) with pinch-off clamps
-
Wrenches for clamps
-
Flow-through cell with multi-parameter sonde (for measuring temperature, pH, specific conductance, dissolved oxygen)
-
Beaker (2-4 L)
-
Deionized water for cleaning
-
Sample labels and permanent marker
-
Field notebook and data sheets
-
Cooler with ice
Procedure:
-
Well Purging:
-
Measure the static water level in the well.
-
Purge the well to remove stagnant water and ensure the sample is representative of the aquifer. This can be achieved by removing at least three well volumes or by monitoring field parameters (temperature, pH, specific conductance, dissolved oxygen) until they stabilize.[14][16]
-
Use a low-flow/minimal drawdown purging and sampling technique to minimize disturbance to the aquifer and prevent aeration of the sample.[13]
-
-
Sample Collection:
-
Reduce the pumping rate to minimize turbulence (e.g., < 0.1 L/min for volatile samples).[17]
-
Connect the pump outlet tubing to the copper or stainless steel sample tube.
-
Submerge the entire sample tube and tubing outlet in a beaker filled with the discharging groundwater to prevent any contact with the atmosphere.[12]
-
Allow the groundwater to flow through the sample tube for a sufficient time to flush out any air bubbles and ensure it is completely filled with the sample water.
-
While the tube is submerged and water is flowing, securely close the clamps on both ends of the tube using wrenches to create a cold weld seal.
-
Visually inspect the sealed tube for any trapped air bubbles. If bubbles are present, discard the sample and repeat the collection process.
-
-
Sample Handling and Storage:
-
Label the sample tube clearly with the sample ID, date, time, and location.
-
Record all relevant field data, including well information, purging details, stabilized field parameters, and any observations in the field notebook.
-
Store the samples on ice in a cooler immediately after collection and during transport to the laboratory.[12]
-
Ship the samples to the analytical laboratory as soon as possible, avoiding shipping on Fridays or before holidays to prevent delays.[12]
-
Noble Gas Analysis by Mass Spectrometry
This protocol provides a general overview of the analytical procedure for measuring dissolved noble gas concentrations in water samples using a magnetic-sector mass spectrometer, based on established laboratory procedures.[4][11][18][19]
Instrumentation:
-
High-vacuum gas extraction line
-
Magnetic-sector mass spectrometer (e.g., Thermo Fisher Scientific ARGUS VI or similar)[14]
-
Cryogenic traps (liquid nitrogen)
-
Getters (to remove reactive gases)
-
Calibrated gas standards
Procedure:
-
Gas Extraction:
-
The sealed copper sample tube is connected to the high-vacuum extraction line.
-
The tube is opened under vacuum, and the dissolved gases are extracted from the water sample. This is typically achieved by a combination of heating and shaking the sample to release the dissolved gases into the vacuum line.
-
Water vapor is removed from the gas mixture by passing it through a cryogenic trap (e.g., cooled with a dry ice/ethanol slurry or liquid nitrogen).
-
-
Gas Purification and Separation:
-
Reactive gases (such as N₂, O₂, CO₂) are removed from the sample gas using getters (e.g., SAES getters).
-
The noble gases are then separated from each other cryogenically based on their different condensation/sublimation temperatures. The gas mixture is passed through a series of cold traps held at progressively lower temperatures to selectively trap and then release each noble gas.
-
-
Mass Spectrometric Analysis:
-
The purified and separated noble gas fractions are sequentially introduced into the ion source of the mass spectrometer.
-
The gases are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio by the magnetic field.
-
The ion beams for different isotopes of each noble gas are detected by Faraday cups or electron multipliers.
-
The measured ion currents are proportional to the abundance of each isotope.
-
-
Data Acquisition and Calibration:
-
The instrument is calibrated using known amounts of a standard gas mixture with a well-defined noble gas composition (e.g., atmospheric air).[20]
-
The measured isotope ratios and abundances in the sample are compared to the standards to determine the absolute concentrations of the noble gases in the original water sample.
-
Data is typically reported in units of cubic centimeters at standard temperature and pressure per gram of water (cm³ STP/g).[10]
-
Visualization of Workflows and Logical Relationships
Experimental Workflow
The following diagram illustrates the overall experimental workflow from groundwater sampling to paleotemperature reconstruction.
Caption: Experimental workflow for noble gas paleothermometry.
Logical Relationship in Data Interpretation
This diagram illustrates the logical steps involved in interpreting the measured noble gas concentrations to reconstruct paleotemperatures, with a focus on the crucial role of excess air modeling.
Caption: Logical workflow for data interpretation in noble gas paleothermometry.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacweb.ethz.ch [iacweb.ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. USGS Groundwater Dating Lab [water.usgs.gov]
- 13. ndep.nv.gov [ndep.nv.gov]
- 14. yln.info [yln.info]
- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 16. ndep.nv.gov [ndep.nv.gov]
- 17. dem.ri.gov [dem.ri.gov]
- 18. researchgate.net [researchgate.net]
- 19. iacweb.ethz.ch [iacweb.ethz.ch]
- 20. apps.ecology.wa.gov [apps.ecology.wa.gov]
On-Site Analysis of Dissolved Gases Using Membrane-Inlet Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane-Inlet Mass Spectrometry (MIMS) is a powerful and versatile analytical technique for the real-time, on-site analysis of dissolved gases in aqueous samples.[1][2] This method offers significant advantages over traditional gas analysis techniques, including high sensitivity, real-time data acquisition, and minimal sample preparation.[1][3] MIMS is particularly well-suited for dynamic systems and field applications where continuous monitoring is crucial.[1][2] Applications span from environmental monitoring of groundwater and oceans to studying biological processes like photosynthesis in algae and potentially monitoring volatile byproducts in drug development processes.[1][4][5][6]
The core of the MIMS technique lies in its unique sample interface: a gas-permeable membrane that separates the liquid sample from the high vacuum of the mass spectrometer. Dissolved gases in the sample diffuse across this membrane directly into the ion source of the mass spectrometer for immediate analysis.[1] This direct introduction allows for the rapid and continuous measurement of multiple dissolved gases simultaneously.[7]
Principle of Operation
The fundamental principle of MIMS is based on the selective permeation of volatile and semi-volatile compounds through a thin, non-porous membrane. The process can be broken down into the following key steps:
-
Sampling : The aqueous sample containing dissolved gases is brought into contact with the membrane inlet. This can be achieved through a flow-through cell or by immersing a probe directly into the sample.[8]
-
Permeation : Dissolved gases partition into and diffuse across the membrane down a concentration gradient created by the high vacuum on the mass spectrometer side. The flux of each gas across the membrane is proportional to its partial pressure in the sample.
-
Ionization : Once inside the mass spectrometer, the gas molecules are ionized, typically by electron impact.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or magnetic sector.[5]
-
Detection : A detector measures the abundance of each ion, providing a signal that is proportional to the concentration of the corresponding dissolved gas.
A schematic of a typical MIMS setup is illustrated below.
Key Applications and Performance Data
MIMS is a versatile technique with a wide range of applications. The following table summarizes typical performance metrics for the analysis of common dissolved gases in various applications.
| Application Area | Target Gases | Precision | Detection Limits | Analysis Time per Sample | Reference |
| Groundwater Monitoring | He, Ar, Kr, N₂, O₂ | <1-4% | <3 x 10⁻⁹ cm³ STP/g (noble gases), <400 x 10⁻⁹ cm³ STP/g (N₂, O₂) | ~12 minutes | [4] |
| Groundwater Studies (CF-MIMS) | N₂, O₂, CO₂, He, Ar, Kr, Xe, CH₄, N₂O, Ne | <1-3% (most gases), 8% (Xe) | 1 x 10⁻⁹ to 1 x 10⁻² ccSTP/g | Continuous (1 measure every 2s) | [9][10] |
| Environmental Monitoring (VOCs) | BTEX, Pinenes, Naphthalene | 7% (based on internal standard) | Low ppb | Continuous | [11] |
| Aquatic Methane Studies | CH₄ | 0.2% (ion currents) | Not specified | Not specified | [8] |
| Algal Research | O₂, CO₂, NO, N₂O | Not specified | ~18 µM for N₂O | Real-time | [5] |
Experimental Protocols
Protocol 1: On-Site Analysis of Dissolved Gases in Groundwater
This protocol outlines the general steps for the quasi-continuous on-site analysis of dissolved gases such as He, Ar, Kr, N₂, and O₂ in groundwater.[4]
1. System Setup and Calibration:
-
Instrumentation : A portable MIMS system equipped with a quadrupole mass spectrometer and a membrane inlet is required. A stand-alone system is ideal for field conditions.[4]
-
Membrane : A silicone membrane is commonly used for the analysis of dissolved gases.[12]
-
Calibration Standard : The primary standard for MIMS analyses is typically air-equilibrated water. This is prepared by allowing de-ionized water to equilibrate with the atmosphere at a known temperature and pressure for at least 24 hours in a loosely capped container.[12]
-
Calibration Procedure :
-
Pump the air-equilibrated water standard through the membrane inlet at a constant flow rate (e.g., 1 mL/minute).[12]
-
Monitor the mass signals for the target gases (e.g., m/z 4 for He, 28 for N₂, 32 for O₂, 40 for Ar).
-
Record the stable ion currents corresponding to the known dissolved gas concentrations in the standard. This provides the basis for quantification.
-
2. Sample Collection and Handling:
-
Sample Collection : Collect groundwater samples in 40 mL amber glass vials (EPA VOA vials with screw-top septa are suitable).[12]
-
Filling Technique : Fill the vials to the very top, ensuring no headspace or bubbles are present to prevent the degassing of the sample.[12]
-
Replication : It is recommended to take samples in triplicate for quality control.[12]
-
Storage : Store the samples on ice and analyze them within 24 hours of collection to minimize alterations in dissolved gas concentrations.[12]
3. On-Site Measurement Workflow:
4. Data Analysis:
-
The ion currents measured for each gas in the groundwater sample are compared to the ion currents obtained from the air-equilibrated water standard.
-
The concentration of each dissolved gas in the sample is then calculated based on the known concentrations in the standard and the ratio of the measured signals.
Protocol 2: Continuous Monitoring of Volatile Organic Compounds (VOCs)
This protocol describes a method for the continuous, real-time monitoring of VOCs in water, which can be adapted for applications such as monitoring disinfection byproducts in drug manufacturing wastewater.[6][11]
1. System Setup with Internal Standard:
-
Instrumentation : A field-deployable MIMS system, potentially a tandem mass spectrometer (MS-MS) for enhanced selectivity, is beneficial.[11]
-
Internal Standard : Utilize an on-line permeation tube to continuously infuse an isotopically labeled internal standard into the sample stream.[11] This allows for continuous quantitative measurements without the need for frequent off-line calibrations and corrects for instrument drift.[11]
-
Membrane : Depending on the target analytes, a thermally assisted MIMS interface may be used to improve the sensitivity and response time for semi-volatile organic compounds (SVOCs).[11]
2. Experimental Workflow:
3. Data Interpretation:
-
The signal of the target analyte is continuously measured relative to the constant signal of the infused internal standard.
-
The ratio of the analyte signal to the internal standard signal is used to determine the concentration of the analyte in real-time. This method provides high precision and accuracy for long-term monitoring.[11]
Conclusion
On-site analysis of dissolved gases by MIMS provides a robust, sensitive, and rapid method for a variety of applications in research and industry. Its ability to perform real-time, continuous measurements with minimal sample preparation makes it an invaluable tool for monitoring dynamic processes in complex aqueous environments. The protocols and data presented here offer a starting point for researchers and professionals looking to implement this powerful technique in their own work.
References
- 1. azom.com [azom.com]
- 2. hems-workshop.org [hems-workshop.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Membrane Inlet Mass Spectrometry: A Powerful Tool for Algal Research [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. Improved Membrane Inlet Mass Spectrometer Method for Measuring Dissolved Methane Concentration and Methane Production Rate in a Large Shallow Lake [mdpi.com]
- 9. Field Continuous Measurement of Dissolved Gases with a CF-MIMS: Applications to the Physics and Biogeochemistry of Groundwater Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
Application Notes and Protocols for Helium in Nuclear Reactor Cooling Systems
For: Researchers, Scientists, and Drug Development Professionals Topic: Applications of Helium in Nuclear Reactor Cooling Systems
Introduction: The Role of Helium as an Advanced Nuclear Coolant
In nuclear reactors, coolants are critical fluids that transfer the immense thermal energy generated by nuclear fission from the reactor core to a power conversion system, typically steam generators.[1] The choice of coolant profoundly impacts the reactor's efficiency, operational parameters, and safety profile. While water is the most common coolant in the current fleet of reactors, advanced and Generation IV reactor designs increasingly utilize alternative coolants to achieve higher temperatures and enhanced safety.[1][2][3]
Helium gas has emerged as a leading candidate for High-Temperature Gas-Cooled Reactors (HTGRs) and Gas-Cooled Fast Reactors (GFRs).[3][4] Its unique combination of chemical, physical, and neutronic properties allows reactors to operate at very high temperatures, boosting thermal efficiency and enabling applications beyond electricity generation, such as producing process heat for hydrogen production or industrial applications.[4][5] This document provides a detailed overview of helium's properties, its applications in advanced reactor designs, and a generalized protocol for testing materials and components in a simulated helium coolant environment.
Physicochemical and Nuclear Properties of Helium
Helium's suitability as a nuclear coolant stems from a distinct set of properties that differentiate it from other coolants like water, liquid sodium, or lead. Key attributes include its chemical inertness, high thermal conductivity among gases, high specific heat, and, crucially, its transparency to neutrons.[6][7]
Data Presentation: Comparative Analysis of Nuclear Coolants
The selection of a coolant is a trade-off between thermal performance, nuclear characteristics, safety, and economic factors. The following table summarizes key quantitative data for helium compared to other common nuclear reactor coolants.
| Property | Helium (He) | Light Water (H₂O) | Sodium (Na) | Lead (Pb) |
| Coolant Type | Gas | Liquid | Liquid Metal | Liquid Metal |
| Typical Operating Pressure | ~7 MPa (High)[8] | ~15.5 MPa (Very High) | ~0.1 MPa (Atmospheric)[9] | ~0.1 MPa (Atmospheric)[3] |
| Typical Coolant Temperature | 250-1000 °C[10][11] | ~290-330 °C | ~350-550 °C[3] | ~400-600 °C[3] |
| Thermal Conductivity (W/m·K) | ~0.34 (at 500°C, 7 MPa) | ~0.57 (at 300°C) | ~65 (at 500°C) | ~16 (at 500°C) |
| Specific Heat Capacity (kJ/kg·K) | 5.19[10] | ~5.7 (at 300°C) | ~1.26 (at 500°C) | ~0.14 (at 500°C) |
| Density ( kg/m ³) | ~4.2 (at 500°C, 7 MPa) | ~712 (at 300°C) | ~832 (at 500°C) | ~10,500 (at 500°C) |
| Neutron Absorption Cross-Section (Thermal) | ~0 barns (for ⁴He)[12][13] | High | Moderate | Low[3] |
| Chemical Reactivity | Inert[4][7] | Corrosive, can produce H₂[1] | Highly reactive with air/water[4] | Low reactivity, can be corrosive[9] |
Note: Values are approximate and depend on specific temperature and pressure conditions.
Advantages and Applications of Helium Cooling
The properties outlined above translate into significant advantages, making helium the coolant of choice for several advanced reactor designs.
Key Advantages:
-
Enhanced Safety: Helium is chemically inert, meaning it does not react with reactor materials, eliminating corrosion concerns common with water or liquid metals.[4][7] It is non-toxic and does not become radioactive when exposed to neutron radiation, simplifying waste management and reducing hazards.[7]
-
High-Temperature Operation: Helium's stability at high temperatures allows for reactor outlet temperatures between 750°C and 1000°C.[10] This enables high thermal efficiency for electricity generation (up to 50%) via a direct Brayton cycle with a gas turbine and facilitates high-quality process heat for industrial applications.[3]
-
Excellent Neutronics: With a near-zero neutron absorption cross-section, helium does not interfere with the nuclear chain reaction.[7][12] This improves neutron economy and makes it suitable for both thermal and fast neutron spectrum reactors.[14]
-
Single-Phase Operation: As a gas, helium does not undergo phase changes (like boiling) within the reactor, simplifying system dynamics and precluding certain types of accidents associated with two-phase flow.[3]
These advantages directly enable the development of specific advanced reactor technologies.
Primary Applications:
-
High-Temperature Gas-Cooled Reactors (HTGRs): This is the primary application for helium coolant. HTGRs, such as the Pebble Bed Modular Reactor (PBMR) and prismatic block designs, use helium to cool a graphite-moderated core, achieving very high temperatures.[4][11]
-
Very-High-Temperature Reactors (VHTRs): A Generation IV concept, the VHTR is an evolution of the HTGR aiming for even higher outlet temperatures (~1000°C) to efficiently produce hydrogen via thermochemical cycles.[10]
-
Gas-Cooled Fast Reactors (GFRs): Another Generation IV design, the GFR uses high-pressure helium to cool a fast-spectrum core, enabling the breeding of new fuel and the transmutation of long-lived nuclear waste.[3][10]
Challenges and Disadvantages
Despite its advantages, using helium as a coolant presents several challenges:
-
Low Heat Transfer Capacity: As a gas, helium has a much lower density and volumetric heat capacity than liquid coolants.[14] To remove sufficient heat, the system must operate at high pressures (typically ~7 MPa) and high flow rates, which requires significant pumping power.[8][10]
-
Helium Leakage: Containing a low-density, small-atom gas like helium within a large, high-temperature, high-pressure system is a significant engineering challenge.
-
Material Issues: At the high temperatures of HTGRs, impurities in the helium stream can lead to chemical interactions with internal components.[10] Furthermore, the clean, oxide-free surfaces in a high-purity helium environment can lead to tribology problems like diffusion bonding (welding) between moving parts.[10]
Experimental Protocol: Material and Component Testing in a High-Temperature Helium Loop
To validate the performance and safety of materials and components intended for use in helium-cooled reactors, experimental testing under representative conditions is essential. This protocol outlines a generalized procedure for conducting such tests in a high-temperature helium flow loop.
Objective
To evaluate the performance (e.g., heat transfer, corrosion resistance, mechanical integrity) of a test article (e.g., new alloy, heat exchanger mock-up, fuel element) under the high-temperature, high-pressure, and controlled-purity flowing helium conditions of an advanced reactor.
System Description: Helium Flow Loop
A typical experimental helium loop consists of six major components:
-
Turbo-circulator/Blower: To compress and circulate the helium gas at the required flow rate.[6]
-
Electric Heater: To heat the helium to the desired test temperature (up to 1000°C).[15]
-
Test Section: A vessel designed to house the test article and instrumented to measure key parameters (temperature, pressure, flow rate).[14]
-
Economizer (Gas-Gas Heat Exchanger): To pre-heat the cool gas returning to the heater using the hot gas exiting the test section, improving thermal efficiency.[6]
-
Cooler (Gas-Water Heat Exchanger): To cool the helium before it returns to the circulator.[6]
-
Gas Purification System: To control and maintain the purity of the helium coolant by removing impurities like H₂O, CO, H₂, and CH₄.[15]
Protocol Steps
-
Preparation and Installation: 1.1. Characterize the test article: Document dimensions, weight, material composition, and surface finish. 1.2. Install calibrated instrumentation (thermocouples, pressure transducers) onto the test article and within the test section. 1.3. Install the test article into the test section, ensuring secure mounting and proper flow path alignment. 1.4. Seal the test section and perform a leak check on the entire loop, first with a vacuum and then with pressurized helium.
-
System Initialization: 2.1. Purge the loop multiple times with high-purity helium to remove air and moisture. 2.2. Pressurize the loop with helium to the target operating pressure (e.g., 4-9 MPa).[14][15] 2.3. Initiate a low-speed flow with the circulator to establish circulation.
-
Ramp-up to Operating Conditions: 3.1. Gradually increase power to the main heater in controlled steps to raise the helium temperature. Monitor thermal stresses on all components. 3.2. Concurrently, increase the circulator speed to achieve the target mass flow rate (e.g., up to 0.5 kg/s ).[15] 3.3. Continuously monitor system parameters: loop pressure, temperature at key points (heater outlet, test section inlet/outlet), differential pressure across the test article, and gas purity.
-
Steady-State Operation and Data Acquisition: 4.1. Once the system reaches stable operating conditions (e.g., 950°C, 7 MPa), maintain these conditions for the duration of the test (can be hours to months). 4.2. Acquire data from all sensors at a defined frequency. Key data includes:
- Inlet and outlet temperatures and pressures of the test section.
- Surface temperatures of the test article.
- Helium mass flow rate.
- Gas chemistry from the purification system.
-
Controlled Shutdown: 5.1. Gradually decrease heater power to cool the system at a controlled rate. 5.2. Reduce circulator speed as the temperature decreases. 5.3. Once the loop is at a safe temperature (e.g., < 60°C), shut down the circulator. 5.4. Depressurize the loop and perform a final gas sample analysis.
-
Post-Test Analysis: 6.1. Carefully remove the test article from the test section. 6.2. Perform post-test characterization: visual inspection, microscopy (SEM/TEM), weight change measurement, and analysis of any surface layer changes to assess corrosion or material degradation. 6.3. Analyze the acquired thermal-hydraulic data to calculate heat transfer coefficients, pressure drop, and other performance metrics.[14]
Conclusion
Helium stands out as a superior coolant for advanced high-temperature nuclear reactors due to its chemical inertness, favorable nuclear properties, and high-temperature stability.[5][7] These characteristics contribute to enhanced safety and high thermal efficiency, enabling next-generation energy systems like the VHTR and GFR.[4][10] While challenges related to heat transfer density and system containment exist, ongoing research and development, supported by rigorous experimental testing in facilities like high-temperature helium loops, are paving the way for the successful deployment of helium-cooled reactor technology.[14]
References
- 1. thermopedia.com [thermopedia.com]
- 2. Nuclear reactor coolants [whatisnuclear.com]
- 3. papers.itc.pw.edu.pl [papers.itc.pw.edu.pl]
- 4. Helium Coolant - Stratek Global [stratekglobal.com]
- 5. THERMAL PROPERTIES OF NUCLEAR REACTOR MATERIALS (Journal Article) | OSTI.GOV [osti.gov]
- 6. aft.com [aft.com]
- 7. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. edp-open.org [edp-open.org]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. quora.com [quora.com]
- 13. physicsforums.com [physicsforums.com]
- 14. Qualification and Commissioning of Helium Flow Loop Experiment for Blanket Design Measurements | ORNL [ornl.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Helium Loss from Stored Water Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize helium loss from stored water samples during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of helium loss from stored water samples?
Helium loss from stored water samples primarily occurs through two mechanisms:
-
Permeation: Helium, being a very small and light molecule, can permeate through container materials that are not sufficiently impermeable.[1][2]
-
Leakage: Improperly sealed containers can create pathways for helium to escape. This is a significant concern, especially when dealing with samples under pressure.[3][4]
Factors that can exacerbate helium loss include elevated temperatures, which increase the kinetic energy of helium atoms, and the use of inappropriate container materials and sealing methods.[5]
Q2: What are the recommended container types for storing water samples for helium analysis?
The choice of container is critical to prevent helium loss. The most commonly recommended materials are:
-
Copper Tubing: Soft, refrigeration-grade copper tubing is widely used. It is sufficiently soft to create a helium leak-tight seal through clamping or crimping.[1][2][6]
-
Specialized Glass Flasks: Aluminosilicate glass flasks are used, particularly for tritium (B154650) analysis where helium-3 (B1234947) ingrowth is measured.[1] These are often sealed with polyseal caps (B75204).
-
Stainless Steel Cylinders: For certain applications, 500 cm³ stainless steel cylinders have been used effectively to collect and store water samples for helium analysis.[7]
Q3: How should I properly seal my sample containers to prevent helium loss?
The sealing method depends on the container type:
-
Copper Tubing:
-
Glass Bottles/Flasks:
-
Polyseal Caps: High-density polyethylene (B3416737) inserts in plastic caps provide a good seal.[1] The caps should be secured tightly, and applying tension with electrical tape can provide a closing torque.[1][2]
-
Argon Backfilling: Before sealing, the headspace of the container can be evacuated and backfilled with argon to create an inert atmosphere.[1]
-
Q4: What is the ideal storage temperature for water samples collected for helium analysis?
Lowering the storage temperature is an effective way to reduce helium diffusion and loss.
-
Refrigeration: Storing samples refrigerated is a common practice.[8]
-
Freezing: For long-term storage, freezing at -20°C can further lower the diffusion rate of helium from the glass.[2]
However, it's crucial to consider the container type when freezing. For glass bottles, a headspace of several cubic centimeters should be left to prevent breakage due to the expansion of water upon freezing.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant helium loss in samples stored in copper tubes. | Improper sealing (clamp not tight enough, faulty crimp). | - Ensure clamps are tightened to the point where no light is visible through the seal.[6]- Use a hydraulic cold welder for a secure crimp.[2]- Visually inspect the seal for any imperfections. |
| Scratches or damage to the ends of the copper tubes. | - Handle copper tubes with care to avoid scratching the sealing surfaces.[6]- If ends are damaged, cut a new, clean end before sampling. | |
| Helium loss in samples stored in glass bottles. | Leaky cap seal. | - Use polyseal caps with high-density polyethylene inserts.[1]- Secure the cap tightly and wrap with electrical tape under tension to maintain a closing torque.[1][2] |
| Permeation through the glass over time. | - Store samples at reduced temperatures (-20°C) to decrease the diffusion rate of helium.[2] | |
| Headspace issues. | - For samples that might freeze, leave a small headspace to prevent the container from breaking.[6] For others, fill the container completely to minimize the gas phase.[8] | |
| Contamination of samples with atmospheric helium. | Exposure to air during sampling. | - Minimize the time the sample is exposed to the atmosphere; aim for a collection time of 2-3 minutes.[7]- Use a gravity-feed technique with tubing to transfer the sample, allowing the water to overflow slightly to rinse the outside of the tube.[2] |
| Air bubbles introduced during sampling. | - Use clear tubing to visualize and prevent air bubbles.[2]- Soak plastic tubing in seawater before use to reduce the tendency for bubbles to stick to the inner surface.[2] | |
| Inconsistent or erroneous helium concentration results. | Degassing of the sample prior to sealing. | - Apply back pressure to the discharge end of the sampling tube during flushing to minimize degassing.[6] |
| Temperature fluctuations during storage and analysis. | - Maintain a consistent and controlled temperature during storage and prior to analysis, as gas solubility is temperature-dependent.[5][7] |
Experimental Protocols
Protocol 1: Sample Collection in Copper Tubing
This protocol is adapted from methods used for collecting seawater samples for helium isotope analysis.[1][2]
Materials:
-
Dehydrated, soft-annealed, refrigeration-grade copper tubing (e.g., 0.95 cm OD).[1][2]
-
Clamping or crimping tool.
-
Plastic tubing for sample transfer.
-
Bucket of seawater (for soaking tubing).
Procedure:
-
Preparation: Cut the copper tubing into appropriate lengths (e.g., 1 meter). Pre-soak the plastic transfer tubing in seawater to reduce bubble adhesion.[2]
-
Flushing: Connect the plastic tubing to the sample source (e.g., Niskin bottle spigot). Allow the water to flow through the copper tube for a period to flush out any air and equilibrate the tube with the sample water.
-
Filling: Use a gravity-feed technique to fill the copper tube.[2] Ensure no air bubbles are trapped inside.
-
Sealing:
-
Clamping: Immediately after filling, place the ends of the copper tube into the clamps and tighten them to create a secure metal-to-metal seal.
-
Crimping: Place the filled tube into a cold welder and create the pressure-welded seals.[2]
-
-
Post-Sealing: If the water is corrosive, rinse the ends of the copper tubes with fresh water to prevent corrosion.[6]
-
Storage: Store the sealed tubes in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.[2]
Protocol 2: Sample Collection in Glass Bottles
This protocol is suitable for samples where glass is the preferred container.[1][8]
Materials:
-
Aluminosilicate or flint glass bottles.
-
Polyseal caps (with high-density polyethylene inserts).
-
Argon gas supply (optional).
-
Vacuum pump (optional).
-
Electrical tape.
Procedure:
-
Bottle Preparation (Optional, for high-purity applications):
-
Cool the bottles.
-
Place polyseal caps in a desiccator attached to a vacuum pump and an argon supply.
-
Evacuate the desiccator and backfill with argon. Repeat this process.[1]
-
-
Filling:
-
Sealing:
-
Storage: Store the bottles upright in a refrigerated and dark environment.[8]
Visualizations
Caption: Workflow for water sample collection in copper tubing.
Caption: Factors contributing to helium loss from water samples.
References
- 1. cchdo.github.io [cchdo.github.io]
- 2. go-ship.org [go-ship.org]
- 3. 3 Ways to Reduce Your Helium Usage [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Impact of Temperature on Helium Gas Leak Detection: A Comprehensive Guide-Shuangjia [hefeisjkj.com]
- 6. USGS Groundwater Dating Lab [water.usgs.gov]
- 7. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Technical Support Center: Correcting for Excess Air in Noble Gas Groundwater Dating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noble gas groundwater dating. It directly addresses specific issues that may arise during experiments related to the correction for "excess air."
Troubleshooting Guides
This section provides solutions to common problems encountered when accounting for excess air in noble gas data.
Issue 1: Calculated groundwater age is negative or unrealistically young.
-
Symptoms: After correcting for atmospheric and excess air components, the calculated radiogenic helium (⁴Herad) or tritiogenic helium (³Htri) concentration is negative, leading to a negative age. Alternatively, the calculated age is significantly younger than expected based on other hydrogeological evidence.
-
Possible Cause: This issue often arises from using an inappropriate model for excess air correction. The Total Dissolution (TD) model, which assumes that excess air has an atmospheric composition (e.g., He/Ne ratio of 0.288), can lead to an overestimation of the atmospheric helium component, resulting in negative calculated ages for the remaining radiogenic helium.[1][2] This is particularly problematic when the actual excess air is fractionated.
-
Troubleshooting Steps:
-
Re-evaluate the Excess Air Model: The Closed-System Equilibration (CE) model is often a more physically realistic model.[1][2] This model considers the partial re-equilibration of trapped air with water under hydrostatic pressure, leading to a fractionated excess air component.
-
Analyze the Full Suite of Noble Gases: Measuring all stable noble gases (He, Ne, Ar, Kr, Xe) provides a more constrained dataset for inverse modeling of recharge temperature and excess air.[1][3] This allows for a more accurate determination of the excess air composition.
-
Check for Gas Loss: High apparent recharge temperatures combined with "negative excess air" can indicate that degassing has occurred, either in the aquifer or during sampling.[4] This would lead to an underestimation of all dissolved gases and could affect age calculations.
-
Sample Integrity Check: Ensure that the sample was not contaminated with modern air during collection. Air bubbles in the sampling container can lead to an overestimation of the atmospheric component.[3]
-
Issue 2: High uncertainty in Noble Gas Temperatures (NGTs).
-
Symptoms: The calculated recharge temperature has a large error margin, making paleoclimate interpretations difficult.
-
Possible Cause: A large and poorly constrained excess air component is a major source of uncertainty in NGTs.[5] The correction for excess air is directly linked to the temperature calculation, and errors in the former propagate to the latter.
-
Troubleshooting Steps:
-
Utilize a robust excess air model: As with age calculations, employing a model like the CE model that accounts for fractionation can reduce uncertainty.
-
Increase the number of measured noble gases: A complete noble gas analysis (Ne, Ar, Kr, Xe) provides more data points to constrain the model parameters (recharge temperature, pressure, and excess air amount), thereby reducing the uncertainty of the NGT.[6]
-
Assess for non-atmospheric gas sources: While less common for heavier noble gases, ensure that there are no significant non-atmospheric sources of Ar, Kr, or Xe that could be affecting the calculations.
-
Consider the hydrogeological context: Large fluctuations in the water table can lead to a larger and more variable excess air component, which can increase NGT uncertainty.[7][8] Understanding the recharge conditions of the aquifer can help in interpreting the results.
-
Issue 3: Inconsistent results between different dating methods.
-
Symptoms: The age calculated from noble gas data (e.g., ⁴He) disagrees significantly with ages from other methods like radiocarbon (¹⁴C) or chlorine-36 (³⁶Cl).
-
Possible Cause:
-
Incorrect Excess Air Correction: An inaccurate excess air correction can lead to erroneous helium-based ages.[1][2]
-
External Helium Sources: The presence of terrigenic helium (from the Earth's crust or mantle) that is not accounted for will lead to overestimated ages.[3][9]
-
Open-system behavior: The simple accumulation model for radiogenic helium assumes a closed system. If there is helium loss through diffusion or gain from external sources, the calculated age will be incorrect.
-
-
Troubleshooting Steps:
-
Refine the Excess Air Correction: Use a comprehensive noble gas dataset and an appropriate model (e.g., CE model) to accurately quantify the atmospheric and excess air components of helium.
-
Measure Helium Isotopes (³He/⁴He): Measuring the isotopic ratio of helium can help to distinguish between atmospheric, radiogenic, and mantle-derived helium sources, allowing for a more accurate calculation of the radiogenic ⁴He used for dating.[1]
-
Calibrate with other tracers: Use other dating methods like ¹⁴C or ³⁶Cl to calibrate the local helium accumulation rate.[3]
-
Evaluate aquifer conditions: Consider the possibility of helium diffusion out of the aquifer or the influx of deep crustal fluids, which could alter the helium concentration.
-
Frequently Asked Questions (FAQs)
-
Q1: What is "excess air" in the context of groundwater dating?
-
A: Excess air refers to the amount of dissolved atmospheric gases (including noble gases) in groundwater that exceeds the concentration expected from equilibrium with the atmosphere at the recharge temperature and pressure.[5][6] It is thought to originate from the dissolution of air bubbles trapped in the unsaturated zone during water table fluctuations.[3][7]
-
-
Q2: Why is correcting for excess air important?
-
A: Correcting for excess air is crucial for two main reasons. First, it allows for the accurate determination of Noble Gas Temperatures (NGTs), which are used for paleoclimate reconstructions.[5] Second, in the context of groundwater dating using helium, it is essential to precisely subtract the atmospheric and excess air components of helium to isolate the radiogenic component that accumulates over time and is used for age calculation.[1][2]
-
-
Q3: What are the primary models used to correct for excess air?
-
A: The main models are the Total Dissolution (TD) model, the Partial Re-equilibration (PR) model, and the Closed-System Equilibration (CE) model.[1][2] The CE model is often considered the most physically realistic as it accounts for the fractionation of noble gases that occurs when trapped air dissolves in water under pressure.[1]
-
-
Q4: Can excess air itself provide useful hydrogeological information?
-
A: Yes. The amount of excess air can be an indicator of past environmental and hydrogeological conditions. For instance, higher excess air concentrations may suggest larger water table fluctuations in the recharge area.[8] It has been used to distinguish groundwater bodies with different recharge histories.[7]
-
-
Q5: What is the best sampling practice to avoid issues with excess air correction?
-
A: The key is to collect a water sample that is free of any air bubbles introduced during the sampling process.[3] This is typically achieved by using downhole sampling devices or by ensuring a bubble-free flow from a pump. Samples are often collected in gas-tight containers, such as copper tubes, to prevent contamination with the modern atmosphere.[3]
-
Data Presentation
Table 1: Comparison of Excess Air Correction Models
| Model | Assumption | Typical He/Ne Ratio of Excess Air | Potential Issues |
| Total Dissolution (TD) | Trapped air dissolves completely and has an atmospheric composition. | ~0.288 | Can lead to negative calculated ages, especially with fractionated excess air.[1][2] |
| Partial Re-equilibration (PR) | A fraction of the dissolved gas re-equilibrates with the atmosphere. | Variable | Can sometimes yield unrealistically high ages.[1][2] |
| Closed-System Equilibration (CE) | Trapped air equilibrates with a finite volume of water in a closed system under pressure. | 0.22 - 0.25 (temperature dependent) | Generally provides more consistent and physically plausible results.[1][2] |
Experimental Protocols
Protocol 1: Noble Gas Sampling from a Well
-
Well Purging: Purge the well by pumping out at least three well volumes to ensure the sample is representative of the aquifer water.
-
Sample Line Setup: Connect a dedicated sampling line to the pump outlet. Use materials that do not readily degas or contaminate the sample (e.g., stainless steel or copper tubing).
-
Flow-through Cell: Connect a flow-through cell to the sampling line to monitor water quality parameters (e.g., temperature, pH, electrical conductivity, dissolved oxygen) in real-time. Wait for these parameters to stabilize.
-
Sample Collection:
-
Use gas-tight copper tubes with pinch-off clamps at both ends.
-
Connect the copper tube to the sampling line and allow water to flow through it for several minutes to flush out any air.
-
While water is flowing, use pinch-off clamps to seal both ends of the copper tube, capturing a pristine water sample.
-
-
Storage and Transport: Store the sealed copper tubes in a cool, dark place and transport them to the laboratory for analysis as soon as possible.
Protocol 2: Laboratory Analysis of Dissolved Noble Gases
-
Gas Extraction: The dissolved gases are extracted from the water sample in a high-vacuum system. This is typically done by releasing the water into an evacuated chamber and allowing the gases to exsolve.
-
Gas Purification: The extracted gas mixture is purified to separate the noble gases from other reactive gases (e.g., N₂, O₂, CO₂, H₂O). This is achieved using a series of getters (reactive metals) and cold traps.
-
Noble Gas Separation: The purified noble gas mixture is separated into individual components (He, Ne, Ar, Kr, Xe) using cryogenic techniques. The gases are sequentially frozen out onto a cold finger at specific, very low temperatures.
-
Mass Spectrometry: The concentration and isotopic composition of each noble gas are measured using a noble gas mass spectrometer.
-
Calibration: The mass spectrometer is calibrated using known amounts of standard air or other certified gas mixtures to ensure accurate quantification.
Visualizations
Caption: Experimental workflow for noble gas groundwater dating.
Caption: Conceptual model of excess air formation (CE Model).
References
- 1. iacweb.ethz.ch [iacweb.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. people.csiro.au [people.csiro.au]
- 4. USGS Groundwater Dating Lab [water.usgs.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Noble gas excess air applied to distinguish groundwater recharge conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excess air in groundwater as a potential indicator of past environmental changes [inis.iaea.org]
- 9. USGS Groundwater Dating Lab [water.usgs.gov]
Technical Support Center: Improving Helium Concentration Measurements in Water
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the accuracy of dissolved helium measurements.
Section 1: Frequently Asked Questions (General)
Q1: What are the primary methods for measuring dissolved helium in water? A1: The two primary, high-sensitivity methods for measuring dissolved helium in water are Mass Spectrometry (MS) and Gas Chromatography (GC).[1][2] Mass spectrometry, often using a dedicated helium leak detector, is highly accurate for detecting very small leaks or concentrations.[2] Gas chromatography can be used as a lower-cost alternative to mass spectrometry for applications like screening groundwater samples before dating analysis.[1][3]
Q2: Why is helium a good tracer gas for these measurements? A2: Helium is an ideal tracer gas due to several key properties: it is inert and non-reactive, ensuring it doesn't interact with the sample or equipment.[4][5] Its small atomic size allows it to pass through even minuscule leaks.[2] Furthermore, it is only present in the atmosphere in trace amounts (about 5 ppm), which simplifies the detection of concentrations above this background level.[2][6]
Q3: What is a typical concentration of helium in water? A3: Water in equilibrium with the atmosphere typically contains about 4.6 x 10⁻⁸ cubic centimeters of helium at standard temperature and pressure per gram of water (ccSTP/g).[3] Concentrations significantly above this level can indicate inputs from other sources, which is often the subject of study.[3]
Q4: How critical is calibration for accurate measurements? A4: Calibration is absolutely critical for ensuring measurement accuracy. For mass spectrometry, this involves using a calibrated leak, which is a device that permeates a known, stable amount of helium (e.g., in the 10⁻⁷ to 10⁻⁸ std-cc/sec range) to calibrate the detector's response.[7][8] For both GC and MS, establishing a calibration curve by analyzing standard solutions of helium in water is essential for determining the helium content of unknown samples.[9]
Section 2: Troubleshooting Guide: Sample Collection & Handling
This section addresses common issues that arise before the sample reaches the analytical instrument.
Q1: My helium readings are unexpectedly high and variable. What could be causing this during sampling? A1: Unusually high readings often point to contamination during sample collection. Key sources include:
-
Atmospheric Contamination: Due to helium's very low solubility, even small air bubbles trapped in the sample can lead to significant helium contamination.[10][11] It is crucial to eliminate all bubbles during sampling.
-
On-site Helium Use: "Tank helium" used for other purposes on-site (e.g., as a carrier gas for other instruments, welding) can contaminate the local atmosphere and materials, leading to artificially high readings.[10][11] Avoid using tank helium in the sampling area if possible.
-
Improper Materials: Using materials like certain plastics or glass that have been previously exposed to or soaked in high-concentration helium gas can cause the helium to diffuse into the sample over time.[10][11]
Q2: What are the best practices for storing water samples for helium analysis? A2: Samples for helium analysis must be stored in sealed containers with low permeability to helium. The most common and reliable method involves using clamped copper tubing to seal the sample.[10] Special types of glass flasks that have been baked at high temperatures (e.g., 600°C) in a helium-free atmosphere can also be used, particularly for long-term storage, to prevent helium from diffusing out of the glass itself and into the sample.[10]
Q3: How can I create a "clean" sampling environment? A3: To minimize contamination, always sample in an open, well-ventilated area. Protect the sample from rain or sea spray.[11] Be aware of potential contamination sources like luminous dial watches, which contain tritium (B154650) and can interfere with combined helium/tritium analysis.[11] If contamination is suspected from previous work on a vessel or in a lab, swab tests should be performed.[11]
Below is a workflow for proper sample collection and handling to minimize contamination.
Section 3: Troubleshooting Guide: Instrumentation
Mass Spectrometry (MS)
Q1: The background helium signal on my mass spectrometer is too high. What should I do? A1: A high background signal can mask the signal from your sample and prevent accurate measurement.
-
Check the Environment: The ambient air in the lab may be contaminated with helium. Use the leak detector in "sniffer" mode to measure the room's helium concentration.[12] If high, ventilate the area.
-
Purge the System: Use a helium-free gas like dry nitrogen or argon to vent your vacuum chamber instead of room air.[12] This prevents the introduction of atmospheric helium.
-
Check for Leaks: Ensure the leak detector's own vacuum system is free of leaks.[12]
-
Regulate Helium Spray: If using a spray probe for leak detection, use a very low flow. A good rule of thumb is a flow that produces only two or three bubbles per second when placed in water.[12]
Q2: My MS system fails to start or shows abnormal signal strength. What are the common causes? A2: These issues can often be traced to the system's core components.
-
System Startup: Check for unstable power connections, circuit failures, or damaged switches. Also, check for and replace any blown internal fuses.[13]
-
Abnormal Signal: This may be due to a faulty probe or sensor. Check that the probe connection is secure. If the signal is consistently weak, the sensor may be damaged and require professional repair.[13] You can also try adjusting the instrument's sensitivity or gain settings.[13]
-
Vacuum System: A failure in the vacuum pump or a loose pipe connection can prevent the system from operating correctly. Check the pump's operation and ensure all connections are tight.[13]
Gas Chromatography (GC)
Q1: I'm seeing inconsistent retention times and peak shapes in my chromatograms. What's wrong? A1: Variability in GC results often points to issues with gas flow, temperature, or the injection system.
-
Carrier Gas Flow: Check that the carrier gas (often helium) is flowing at the correct rate before heating the GC oven; heating a column without carrier gas flow can damage it.[14] Ensure there is sufficient gas for the entire run.[14][15] Check for leaks in the system, as these can alter flow rates and introduce atmospheric contaminants.[16]
-
Temperature Control: GC separations are highly sensitive to temperature. Ensure the oven temperature is stable and calibrated, and allow the system to fully equilibrate before starting an analysis.[15][17]
-
Injection Issues: Inconsistent injection volumes can cause poor precision.[17] A leaky septum at the injection port is a common problem and should be inspected and replaced regularly.[14]
Q2: There are unexpected peaks in my chromatogram (ghost peaks). Where are they coming from? A2: Ghost peaks are typically caused by contamination.
-
Sample Contamination: The sample itself may have been contaminated during preparation from solvents, containers, or handling.[15][17]
-
Injector Contamination: The injector port may be contaminated, leading to carryover from previous samples.[17]
-
Gas Impurities: Impurities in the carrier or detector gas can introduce unexpected peaks. Using gas traps to remove water, oxygen, and hydrocarbons is recommended for high-sensitivity applications.[16][18]
The following diagram illustrates a troubleshooting process for high background signals.
Section 4: Key Experimental Protocols
Protocol for Helium Measurement by Mass Spectrometry
This protocol is based on a vacuum extraction method.[9]
-
Sample Collection: Collect approximately 500 cm³ of water in a stainless steel cylinder, ensuring no headspace or bubbles are present.
-
Gas Extraction: Connect the sample cylinder to an evacuated cylinder of equal volume. Open the valve between them to allow the dissolved gases from the water to expand into the evacuated cylinder.
-
Sample Dilution: After extraction, add a high-purity, low-helium nitrogen gas to the extracted gas sample to raise the pressure (e.g., to 30 psig).[9] This provides sufficient volume for analysis.
-
Instrument Calibration:
-
Connect a calibration standard gas to the mass spectrometer inlet.
-
Set the reference gas flow to a stable rate (e.g., 10-25 cm³/min).[9]
-
Analyze the standard to calibrate the instrument's response to a known helium concentration.
-
-
Sample Analysis:
-
Connect the diluted gas sample from step 3 to the mass spectrometer inlet.
-
Pass the sample through a moisture-removal trap before it enters the analyzer.[9]
-
Maintain the sample gas flow at the same rate used for calibration (10-25 cm³/min).[9]
-
The instrument, tuned specifically to helium's mass-to-charge ratio, will measure the helium content.
-
-
Calculation: Determine the helium content of the water sample using the calibration established in step 4. The accuracy for this method can be around ±7% for concentrations above 10 x 10⁻⁸ cm³ He/cm³ H₂O.[9]
Protocol for Helium Measurement by Gas Chromatography
This protocol is based on a headspace and cryogenic enrichment method.[1]
-
Sample Collection: Collect a water sample of known volume (e.g., 2900 cm³) in a stainless steel vessel without any contact with the atmosphere.
-
Headspace Creation: Create a "headspace" of gas above the water sample within the sealed vessel and allow the system to reach thermal equilibrium. This allows the dissolved helium to partition into the gas phase.
-
Cryogenic Enrichment:
-
Inject a known volume of the headspace gas into the GC system.
-
Pass the gas through a series of columns and a cryogenic trap (e.g., cooled with liquid nitrogen). The trap freezes out other gases, effectively concentrating the helium and neon.[1]
-
-
Chromatographic Separation:
-
Rapidly heat the trap to release the helium and neon onto the analytical columns (typically filled with a molecular sieve).
-
The columns separate helium from neon and other remaining trace gases. The carrier gas is typically argon.[1]
-
-
Detection: The separated helium is detected by a Thermal Conductivity Detector (TCD). The signal from the detector is registered by computer software.[1]
-
Calibration and Quantification: Calibrate the system by analyzing a standard gas with a known helium concentration (e.g., 101±5 ppm helium in argon).[1] Use the calibration to quantify the helium concentration in the sample. The detection limit for such a method can be as low as 0.67×10⁻⁸ cm³ STP/g H₂O.[1]
Section 5: Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to helium measurement methods.
Table 1: Comparison of Common Analytical Methods
| Feature | Mass Spectrometry (MS) | Gas Chromatography (GC) |
|---|---|---|
| Primary Use | High-sensitivity leak detection, precise quantification | Lower-cost screening, quantification |
| Typical Accuracy | ±7% (method specific)[9] | Agreement generally within 20% of MS[3] |
| Reported Detection Limit | Method dependent, can be extremely low (e.g., 1x10⁻¹² mbar·L/s for leaks)[6] | ~0.67 x 10⁻⁸ cm³ STP/g H₂O[1] |
| Pros | Very high sensitivity, high accuracy, fast response time | Lower equipment cost, robust |
| Cons | Higher equipment cost, requires vacuum system | Lower sensitivity than MS, can have longer analysis times |
Table 2: Example Calibration Standards for Mass Spectrometry This table is adapted from a study developing a mass spectrometric method and shows the calculated vs. analyzed concentrations for prepared helium-in-water standards.[9]
| Standard ID | Calculated He Concentration (cm³ He/cm³ H₂O) | Analyzed He Concentration (cm³ He/cm³ H₂O) | Accuracy |
| 1 | 4.0 x 10⁻⁸ | 4.1 x 10⁻⁸ | +2.5% |
| 2 | 20.5 x 10⁻⁸ | 22.5 x 10⁻⁸ | +9.8% |
| 3 | 41.0 x 10⁻⁸ | 40.0 x 10⁻⁸ | -2.4% |
| 4 | 82.0 x 10⁻⁸ | 78.0 x 10⁻⁸ | -4.9% |
| 5 | 136.5 x 10⁻⁸ | 130.0 x 10⁻⁸ | -4.8% |
| 6 | 273.0 x 10⁻⁸ | 260.0 x 10⁻⁸ | -4.8% |
References
- 1. researchgate.net [researchgate.net]
- 2. Ultimate Guide to Leak Detection Using Helium Mass Spectrometry [heliumleak.com]
- 3. USGS Groundwater Dating Lab [water.usgs.gov]
- 4. westairgases.com [westairgases.com]
- 5. hovogen.com [hovogen.com]
- 6. Guide to Helium Leak Testing - Leak Testing & Pressure Testing [tqc.co.uk]
- 7. Helium Leak Detection: What is a calibrated leak? - Meyer Tool & Mfg. [mtm-inc.com]
- 8. agilent.com [agilent.com]
- 9. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 10. go-ship.org [go-ship.org]
- 11. cchdo.github.io [cchdo.github.io]
- 12. agilent.com [agilent.com]
- 13. Common faults and troubleshooting methods of helium mass spectrometer leak detector? | bowei [ahbwhj.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. Gas chromatography: Trends and troubleshooting | Laboratory News [labnews.co.uk]
- 17. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Helium-Water Compound Synthesis
Welcome to the technical support center for researchers, scientists, and professionals engaged in the synthesis of helium-water compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered in this pioneering field of high-pressure chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to synthesize this compound compounds?
A1: The primary challenge lies in the extreme chemical inertness of helium.[1][2][3] Helium possesses the highest ionization potential and near-zero electron affinity of all elements, making it highly resistant to forming chemical bonds under normal conditions.[1][2][3] Synthesis is only achievable under high-pressure conditions, which force helium atoms into the voids of the water (ice) lattice structure.[4][5] This process is more of a physical inclusion than traditional chemical bonding.
Q2: What are the typical experimental conditions required for this compound compound synthesis?
A2: The formation of this compound compounds is highly dependent on pressure. Theoretical and experimental studies have demonstrated the stability of these compounds over a wide range of pressures, from a few gigapascals (GPa) to over 100 GPa.[6] The specific pressure required depends on the desired stoichiometry of the He-H₂O compound.
Q3: What are the known stable stoichiometries of this compound compounds?
A3: Research, primarily through ab initio calculations, has predicted several stable stoichiometries. These include HeH₂O and He₂H₂O, which are predicted to be stable at pressures between 2-8 GPa and 8-92 GPa, respectively.[6] Another predicted stoichiometry is He(H₂O)₂, which may form at very high pressures around 297 GPa.[6]
Q4: What are superionic states in this compound compounds?
A4: Superionic states are exotic phases of matter where the compound exhibits properties of both a solid and a liquid.[6][7] In the context of this compound compounds, at high pressures and temperatures, it is predicted that two types of superionic states can form. In the first, helium atoms can move freely, like a liquid, within the fixed lattice of the ice framework.[6][7] In the second, both helium and hydrogen atoms become mobile within the solid lattice of oxygen atoms.[6][7]
Q5: What is the nature of the interaction between helium and water in these compounds?
A5: The interaction is not a conventional chemical bond. The O-H bonds within the water molecules remain strong covalent bonds.[6] The interaction between helium and the H₂O framework is dominated by weak van der Waals forces.[6] High pressure is essential to overcome the natural repulsion between the electron clouds of helium and water molecules, forcing the helium into the interstitial spaces of the ice lattice.
Troubleshooting Guides
Experimental Challenges
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty achieving target pressure in Diamond Anvil Cell (DAC) | Gasket failure; Diamond anvil misalignment; Pressure transmitting medium freezing or reacting. | Use a pre-indented gasket with an appropriate sample chamber size. Ensure precise alignment of the diamond culets. Select an inert pressure transmitting medium suitable for the target pressure range (e.g., neon, argon, or helium itself). |
| In-situ characterization yields ambiguous results (e.g., Raman, XRD) | Weak signal from the small sample volume; Overlapping signals from the sample, gasket, and diamonds; Phase transitions are subtle. | Use high-intensity synchrotron X-ray sources for diffraction. Employ confocal Raman spectroscopy to minimize background signal. Perform measurements at small pressure intervals to carefully track phase transitions. |
| Sample loss or contamination during loading | Difficulty in handling cryogenic materials (if starting from ice); Contamination from the atmosphere. | Use a cryostat for loading water samples at low temperatures. Purge the sample loading area with an inert gas to minimize atmospheric contamination. |
| Inability to confirm helium incorporation into the water lattice | Helium may be simply co-existing with ice as a separate phase. | Perform detailed structural analysis using X-ray diffraction to identify new crystalline phases with lattice parameters consistent with helium inclusion. Use techniques like energy-dispersive X-ray spectroscopy (if applicable) or neutron diffraction to probe for the presence of helium within the lattice. |
Computational Challenges
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Discrepancy between predicted and experimental stable pressures | The chosen density functional (DFT) may not accurately describe van der Waals interactions; Neglecting zero-point energy effects. | Employ DFT functionals that include corrections for van der Waals interactions (e.g., DFT-D3).[8] Calculate phonon dispersion curves to confirm the dynamical stability of the predicted structures and include zero-point energy corrections in the enthalpy calculations. |
| Difficulty in identifying stable crystal structures | The potential energy surface is complex with many local minima. | Utilize robust crystal structure prediction algorithms, such as evolutionary algorithms (e.g., USPEX) or random structure searching.[2][3] |
| Inaccurate prediction of superionic transition temperatures | The size of the simulation cell is too small, leading to finite-size effects; The duration of the ab initio molecular dynamics (AIMD) simulation is insufficient to observe diffusion. | Perform simulations with larger supercells containing several unit cells. Run longer AIMD simulations to ensure adequate sampling of atomic motion and obtain reliable diffusion coefficients. |
Data Presentation
Table 1: Predicted Stable this compound Compounds and Their Formation Pressures
| Compound Stoichiometry | Predicted Pressure Range for Stability | Crystal Structure | Reference |
| HeH₂O | 2 - 8 GPa | I41md | [6] |
| He(H₂O)₂ | Stable near ambient pressure (predicted) | Cmc21 (clathrate) | [6] |
| He₂H₂O | 8 - 92 GPa | I41md, Fd-3m | [6][8] |
| He(H₂O)₂ | ~297 GPa | [6] |
Experimental Protocols & Visualizations
Experimental Workflow: High-Pressure Synthesis in a Diamond Anvil Cell (DAC)
The primary experimental technique for synthesizing this compound compounds is the use of a diamond anvil cell (DAC). This apparatus can generate extremely high pressures in a small sample volume. The general workflow is as follows:
-
Gasket Preparation: A metal gasket (e.g., rhenium) is pre-indented between the two diamond anvils to a desired thickness. A small hole is then drilled in the center of the indentation to serve as the sample chamber.
-
Sample Loading: A small amount of pure water (or ice) is placed into the sample chamber. A ruby chip is often included for pressure calibration via ruby fluorescence spectroscopy.
-
Helium Loading: The DAC is placed in a high-pressure gas loading system. The system is filled with high-purity helium gas, which acts as both a reactant and the pressure-transmitting medium.
-
Pressurization: The pressure inside the DAC is gradually increased by mechanically driving the two diamond anvils together.
-
In-situ Analysis: The sample is analyzed at various pressures using techniques such as X-ray diffraction (XRD) and Raman spectroscopy to identify the formation of new crystalline phases.
-
Temperature Control: For studying superionic states, the DAC can be heated, for example, with a laser or a resistive heater, while maintaining high pressure.
Logical Relationship: Phase Transitions in He-H₂O System
The state of the this compound system is dependent on pressure and temperature. At a given pressure, increasing the temperature can induce phase transitions from a solid state to superionic and eventually fluid states.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxiv.org [arxiv.org]
- 3. osti.gov [osti.gov]
- 4. Helium compounds - Wikipedia [en.wikipedia.org]
- 5. Under Pressure, Helium Stops Being a Bystander - AIP.ORG [aip.org]
- 6. scispace.com [scispace.com]
- 7. Helium–water compounds exhibit multiple superionic states | Materials Theory Group [mtg.msm.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Helium-Free Water Degassing Techniques
Welcome to the Technical Support Center for preparing helium-free degassed water. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on various degassing methodologies. Find troubleshooting tips for common issues and answers to frequently asked questions to ensure the quality and consistency of your experimental results.
Troubleshooting Guides
This section addresses specific problems you may encounter during the water degassing process.
Membrane Degassing Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inadequate Gas Removal (e.g., high dissolved oxygen levels) | 1. Insufficient Vacuum: The vacuum level may not be low enough to create the necessary partial pressure difference.[1] 2. Low Sweep Gas Flow Rate: If using a sweep gas like nitrogen, the flow rate might be too low to effectively carry away the removed gases.[1] 3. Membrane Fouling or Wetting: The membrane pores may be clogged or wetted, impeding gas transfer. 4. High Water Temperature: Increased water temperature can lead to a larger amount of water vapor crossing the membrane, potentially overwhelming the vacuum pump.[1] 5. System Leaks: Air may be leaking into the system on the vacuum side. | 1. Verify Vacuum Level: Check your vacuum pump and ensure it is operating correctly. Ensure all connections are tight. 2. Adjust Sweep Gas Flow: Increase the flow rate of the nitrogen sweep gas. 3. Clean or Replace Membrane: Follow the manufacturer's instructions for cleaning the membrane contactor. If performance does not improve, the module may need replacement. 4. Optimize Temperature: If possible, operate at a lower water temperature or ensure your vacuum system can handle the increased water vapor load. Consider installing a water trap before the vacuum pump.[1] 5. Leak Test: Inspect all fittings and tubing for leaks. |
| System Shutdown | The degasser unit may have a safety feature that shuts down the system if it cannot achieve the required vacuum within a specific timeframe.[2] | Check for major leaks in the system or a malfunctioning vacuum pump.[2] |
| Chemical Damage to Degasser Components | Use of incompatible chemicals, such as certain acids, can corrode internal components like the vacuum pump or pressure transducer.[2] | Ensure all solvents and solutions are compatible with the materials of your degassing system. |
Vacuum Degassing Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Vacuum Achieved | 1. Insufficient Water in Vacuum Pump: For water ring vacuum pumps, a lack of water will prevent the formation of a proper seal.[3][4] 2. System Leaks: Leaks in the vacuum chamber, tubing, or connections are a common cause of poor vacuum.[5][6] 3. Contaminated Pump Oil: For oil-sealed pumps, contaminated oil will degrade performance.[5] 4. High Gas Load: The amount of dissolved gas in the water is too high for the pump's capacity, or there is significant outgassing from system components.[5] 5. Incorrect Setup: Suction or exhaust pipes (B44673) may not be properly immersed.[3] | 1. Check Pump Water Level: Ensure the water ring vacuum pump is filled with water.[3][4] 2. Leak Detection: Inspect all seals, gaskets, and connections. Tighten any loose fittings.[6] 3. Change Pump Oil: If the oil appears milky or discolored, change it according to the manufacturer's instructions.[5] 4. Pre-degassing: For water with very high dissolved gas levels, consider a preliminary degassing step. 5. Verify Setup: Ensure all components are installed and positioned correctly as per the manual.[3] |
| Slow Degassing Process | 1. Insufficient Agitation: Without stirring, the diffusion of dissolved gases to the surface is slow. 2. Long Degassing Time: Leaving the water under vacuum for an extended period (e.g., overnight) may not significantly improve degassing beyond the initial phase.[7] | 1. Stir the Water: Use a magnetic stirrer to agitate the water during vacuum application. 2. Optimize Time: Most of the degassing occurs within the first 5-10 minutes.[7] |
| Chamber Fails or Cracks (especially acrylic chambers) | 1. Overpressure: The vacuum pump is too powerful for the chamber's rating.[8] 2. Chemical Incompatibility: Volatile compounds in the liquid can react with and weaken the chamber material.[8] | 1. Correct Pump Sizing: Ensure your vacuum pump is appropriately sized for your chamber.[8] 2. Use Resistant Materials: For applications with potentially reactive chemicals, use chambers made of more robust materials like glass or stainless steel.[8] |
Ultrasonic Degassing Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inefficient Degassing | 1. Incorrect Power/Amplitude: The ultrasonic power may be too high or too low.[9] 2. Suboptimal Frequency: The frequency of the ultrasound can impact the efficiency of cavitation. 3. High Liquid Viscosity: Higher viscosity liquids are more difficult to degas. 4. Dissolved gases interfere with the process: The presence of dissolved gas bubbles can cushion the ultrasonic waves, reducing their effectiveness.[10] | 1. Adjust Power Settings: Experiment with different power levels. Lower amplitudes can be more effective for degassing.[10] 2. Optimize Frequency: If your equipment allows, adjust the frequency. Enhancing transient cavitation can improve degassing efficiency.[11] 3. Heat the Liquid: Gently heating the water can reduce its viscosity.[12] 4. Initial Degassing Period: Run the ultrasonicator for an initial period (10-20 minutes) without a load to remove the bulk of the dissolved air.[13] |
| Sample Degradation | Excessive ultrasonic power or prolonged exposure can potentially degrade sensitive samples in the water. | Use the lowest effective power setting and monitor for any changes in your sample's properties. |
Nitrogen Sparging Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Degassing | 1. Low Gas Flow Rate: The flow of nitrogen may be insufficient to displace the dissolved gases effectively. 2. Inefficient Gas Dispersion: Large bubbles are less effective than a fine stream of small bubbles. 3. Short Sparging Time: The duration of sparging may not be long enough. | 1. Increase Flow Rate: Adjust the regulator to increase the nitrogen flow. 2. Use a Frit or Diffuser: Introduce the nitrogen through a sparging frit to create very small bubbles, maximizing the surface area for gas exchange.[14] 3. Increase Sparging Time: Allow more time for the nitrogen to bubble through the water. |
| Water Becomes Saturated with Nitrogen | Nitrogen, being more soluble than helium, can replace other dissolved gases but will itself dissolve into the water.[15] | This is an inherent characteristic of nitrogen sparging. For applications highly sensitive to any dissolved gas, this method may be less suitable than vacuum or membrane degassing. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for degassing water without using helium?
The "best" method depends on your specific requirements, such as the volume of water, the required level of degassing, and available equipment.
-
Membrane degassing is highly efficient, suitable for continuous processes, and can be easily scaled.[16]
-
Vacuum degassing , especially when combined with sonication or stirring, is effective for batch processing in a laboratory setting.[7]
-
Ultrasonication is rapid and efficient for smaller volumes.[16]
-
Nitrogen sparging is a simpler alternative to helium sparging but is generally less effective due to the higher solubility of nitrogen in water compared to helium.[15][17]
Q2: How do I know if my water is sufficiently degassed?
The most direct way is to use a dissolved oxygen (DO) meter. For many applications, a significant reduction in the initial DO level indicates successful degassing. In chromatography, a stable baseline with minimal noise is a good indicator that the mobile phase (prepared with the degassed water) is adequately degassed.[18]
Q3: Can I store degassed water?
Degassed water will readily reabsorb gases from the atmosphere. If you need to store it, do so in a sealed container with minimal headspace. For best results, it is recommended to use the water immediately after degassing.
Q4: Is boiling a good method for degassing water?
Boiling can remove dissolved gases.[19] However, it is energy-intensive and not always practical for large volumes or for preparing mobile phases containing volatile components.[16] The water must also be cooled in a sealed container to prevent re-aeration.
Q5: Why is helium sparging considered the "gold standard" and why should I look for alternatives?
Helium sparging is highly effective because of helium's extremely low solubility in most liquids.[17][20] It efficiently displaces other dissolved gases.[14] However, helium has become increasingly expensive and subject to supply shortages, making helium-free alternatives more practical and cost-effective for many laboratories.[18]
Comparison of Helium-Free Degassing Techniques
| Technique | Principle | Typical Efficiency (O₂ Removal) | Advantages | Disadvantages |
| Membrane Degassing | Water flows past a hydrophobic, gas-permeable membrane. A vacuum or sweep gas on the other side creates a partial pressure gradient, pulling dissolved gases out of the water.[21][22] | High (can reach ppb levels)[23] | Continuous operation, highly efficient, no chemical additives, scalable.[16][21] | Higher initial equipment cost, membranes can foul or require replacement.[16] |
| Vacuum Degassing | Reduces the pressure above the water, which lowers the solubility of dissolved gases according to Henry's Law, causing them to escape the liquid phase.[17] | 60-70%[7] | Effective for batch processing, relatively simple setup. | Can be time-consuming for large volumes, may not be as efficient as other methods without sonication/stirring.[7][16] |
| Ultrasonic Degassing | High-frequency sound waves create cavitation bubbles. Dissolved gases diffuse into these bubbles, which then coalesce and rise to the surface.[12] | High | Rapid, effective for small to medium volumes, can be done in-situ.[16] | Requires specialized equipment, scalability can be limited.[16] |
| Nitrogen Sparging | Bubbling nitrogen gas through the water displaces other dissolved gases like oxygen.[16][24] | Moderate | Simple setup, relatively inexpensive gas source. | Less efficient than helium sparging, nitrogen will dissolve into the water.[15] |
Experimental Protocols
Protocol 1: Vacuum Degassing with Stirring
-
Setup: Place a volume of water into a vacuum flask that is no more than half full to prevent bumping. Add a magnetic stir bar.
-
Connection: Connect the flask to a vacuum pump via thick-walled vacuum tubing. Ensure all connections are airtight.
-
Stirring: Begin stirring the water at a moderate speed to create a vortex without splashing.
-
Vacuum Application: Turn on the vacuum pump. The water will begin to bubble as dissolved gases are removed.
-
Degassing: Continue to apply the vacuum for 10-15 minutes. The vigorous bubbling should subside.
-
Completion: Gently vent the flask to return to atmospheric pressure before turning off the pump. Use the water immediately.
Protocol 2: Nitrogen Sparging
-
Setup: Place the water to be degassed in a suitable container (e.g., a beaker or solvent reservoir).
-
Gas Line: Connect a nitrogen gas cylinder with a regulator to a length of tubing. Attach a sparging frit (sintered glass or stainless steel) to the end of the tubing.
-
Sparging: Submerge the sparging frit deep into the water.
-
Flow Rate: Slowly open the regulator to produce a fine, steady stream of bubbles. Avoid a flow rate so high that it causes splashing.
-
Duration: Sparge the water for 15-30 minutes. The time required may vary depending on the volume and initial gas content.
-
Use: The water can be used directly from the sparging vessel. For applications like HPLC, a continuous slow sparge can be maintained during analysis.
Visual Guides
Caption: Troubleshooting logic for low vacuum issues.
Caption: Workflow for a membrane degassing system.
References
- 1. FAQ's - Membrane Degassing [snowpure.com]
- 2. Common HPLC Degasser Issues and Solutions | Separation Science [sepscience.com]
- 3. solidscontrol.co [solidscontrol.co]
- 4. solidscontrolworld.com [solidscontrolworld.com]
- 5. agilent.com [agilent.com]
- 6. highvacdepot.com [highvacdepot.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hvacolink.com [hvacolink.com]
- 9. researchgate.net [researchgate.net]
- 10. omegasonics.com [omegasonics.com]
- 11. Effect of Stable and Transient Cavitation on Ultrasonic Degassing of Al Alloy [mdpi.com]
- 12. hielscher.com [hielscher.com]
- 13. iultrasonic.com [iultrasonic.com]
- 14. lctsbible.com [lctsbible.com]
- 15. researchgate.net [researchgate.net]
- 16. waterandwastewater.com [waterandwastewater.com]
- 17. Degassing - Wikipedia [en.wikipedia.org]
- 18. labserve.consulting [labserve.consulting]
- 19. quora.com [quora.com]
- 20. reddit.com [reddit.com]
- 21. purewatergroup.com [purewatergroup.com]
- 22. Membrane degasser | Chemical-free solution [eurowater.com]
- 23. Degassing Water (Degasification) System & Methods | Veolia [veoliawatertech.com]
- 24. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
"calibration of mass spectrometers for helium isotope analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration of mass spectrometers for helium isotope analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful helium isotope mass spectrometer calibration?
A successful calibration hinges on three primary factors: achieving adequate mass resolution to separate ³He from interfering species like HD and H₃, ensuring an extremely low background noise level, and maintaining system linearity over the desired range of sample concentrations.[1] Regular calibration with known standards is essential to correct for daily variations in instrument sensitivity.[2]
Q2: What are common calibration standards for ³He/⁴He analysis?
Atmospheric air is a widely used standard because its helium content (5.24 ppm), ³He/⁴He ratio (1.384 × 10⁻⁶), and He/Ne ratio (0.288) are well-established.[3] Additionally, prepared mixtures of ³He and ⁴He, such as the Helium Standard of Japan (HESJ), serve as crucial internal standards for precise measurements.[4] Gravimetrically prepared primary standards are also used for high accuracy.[2]
Q3: How often should I calibrate my mass spectrometer?
To account for daily fluctuations in sensitivity, it is recommended to analyze a known standard before each unknown sample.[2] Regular and consistent calibration is crucial for maintaining data accuracy.[5] For long-term studies, periodic checks of the calibration are necessary to monitor instrument drift.[4]
Q4: What is the significance of resolving power in helium isotope analysis?
A high resolving power is critical to completely separate the ³He⁺ ion peak from the interfering peaks of hydrogen deuteride (B1239839) (HD⁺) and trihydrogen (H₃⁺), which have very similar mass-to-charge ratios.[1][4] A resolving power of about 550 to 700 is typically required for this complete separation.[4][6]
Troubleshooting Guide
This guide addresses common problems encountered during the calibration and analysis of helium isotopes.
Problem 1: Poor Signal Intensity or No Peaks
Symptoms:
-
Weak or undetectable peaks for ³He or ⁴He.
-
No signal response when introducing a sample or standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sample Concentration | Ensure the sample is not too dilute, which can lead to a weak signal, or too concentrated, which may cause ion suppression.[5] |
| Issues with Sample Introduction | Verify that the autosampler and syringe are functioning correctly and that the sample is being properly introduced to the system.[7] Check for any cracks in the column that could prevent the sample from reaching the detector.[7] |
| Gas Leaks | Use a leak detector to check for leaks in gas lines, fittings, and connections, as this can lead to a loss of sensitivity.[7][8] Pay close attention to the EPC connection, weldments, and column connectors.[7] |
| Detector Malfunction | Ensure the detector is functioning correctly. For systems with a flame ionization detector (FID), check that the flame is lit and gases are flowing properly.[7] |
| Incorrect Instrument Settings | Verify that the ion source, mass analyzer, and detector settings are optimized for helium isotope analysis.[5] This includes parameters like ionizing current and inlet sample pressure.[2] |
Problem 2: Inaccurate Mass Assignments and Poor Resolution
Symptoms:
-
Mass peaks are shifted from their expected m/z values.
-
Overlapping peaks of ³He and HD/H₃.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Calibration | Perform a mass calibration using a known standard to ensure accurate mass measurements.[5] |
| Instrument Drift | Regular maintenance and adherence to the manufacturer's guidelines can help mitigate issues related to instrument drift affecting mass accuracy.[5] |
| Insufficient Resolving Power | Adjust instrument settings to achieve the necessary resolving power (around 550-700) to separate ³He from HD and H₃.[1][4] |
| Contamination | Contaminants in the ion source or mass analyzer can affect mass accuracy and resolution. Follow maintenance protocols for cleaning.[5][9] |
| Improper Column Installation | Ensure the column is installed correctly according to the instrument manual.[9] |
Problem 3: High Background Noise or Baseline Drift
Symptoms:
-
Elevated baseline in the mass spectrum.
-
Presence of unexpected peaks (e.g., from air leaks or contaminants).
-
Unstable or drifting baseline, which can obscure low-abundance signals.[5]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Gas Leaks | Check the system for air leaks, which can introduce atmospheric nitrogen and oxygen, leading to a high background.[8] |
| Contaminated Carrier Gas | Ensure the use of high-purity carrier gas and check that gas filters are functioning correctly.[8] |
| Contamination in the System | Contamination from previous samples, solvents, or the inlet can cause a high background. Bake out the column or clean the injector and detector as needed.[9] |
| Suboptimal Detector Settings | Adjust detector settings, such as gain and filter settings, to minimize noise.[5] |
Experimental Protocols
Protocol 1: Static Vacuum Mass Spectrometry for Air Standard Analysis
This protocol outlines the general steps for analyzing atmospheric air as a calibration standard.
-
Sample Purification: A large quantity of air is purified at the beginning of a measurement cycle to remove reactive gases. This allows for rapid, standard-bracketed measurements.[10]
-
Helium Introduction: The purified helium is introduced into a static vacuum mass spectrometer.[6]
-
Data Acquisition: The ion beams of ³He and ⁴He are measured simultaneously using a double collector system. ³He is typically measured with a secondary electron multiplier in ion-counting mode, while ⁴He is measured with a Faraday cup.[4][11]
-
Pressure Control: The amount of helium in each measured aliquot is carefully controlled to minimize pressure effects on the measured ³He/⁴He ratio.[10]
-
Repeat Measurements: To achieve high precision (errors of 0.1% or better), three or more repeat measurements are typically performed.[10]
Quantitative Data Summary
The following tables summarize key performance metrics for helium isotope analysis.
Table 1: Typical Precision and Detection Limits
| Parameter | Value | Reference |
| ³He/⁴He Ratio Precision | < 1% | [4] |
| Long-term Reproducibility (Calibration Sample) | 0.033% (2σ) | [4][10] |
| ³He Detection Limit | ~6 x 10⁻¹⁶ cm³ STP | [4] |
| Mass Assignment Error (⁴He²⁺) | 3.00 x 10⁻⁸ Da | [4] |
| Mass Assignment Error (³He⁺) | 2.25 x 10⁻⁴ Da | [4] |
| Mass Drift | < 50 x 10⁻⁶ Da over 10 hours | [4] |
Table 2: Standard Reference Values for Air
| Parameter | Value | Reference |
| Helium Content | 5.24 ppm | [3] |
| ³He/⁴He Ratio | 1.384 × 10⁻⁶ | [3] |
| He/Ne Ratio | 0.288 | [3] |
Visualizations
Experimental Workflow for Helium Isotope Analysis
Caption: General workflow for helium isotope analysis.
Troubleshooting Logic for Poor Signal Intensity
Caption: Troubleshooting poor signal intensity.
References
- 1. helis - helium isotopes studies Bremen [noblegas.uni-bremen.de]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. ldeo.columbia.edu [ldeo.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Construction of a Newly Designed Small-Size Mass Spectrometer for Helium Isotope Analysis: Toward the Continuous Monitoring of 3He/4He Ratios in Natural Fluids - PMC [pmc.ncbi.nlm.nih.gov]
"interference from other gases in helium analysis of water"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from other gases during the helium analysis of water samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common gases that interfere with helium analysis in water samples?
A1: The most common interfering gases originate from atmospheric contamination. These include Nitrogen (N₂), Oxygen (O₂), and Argon (Ar). Another significant interferent, particularly in mass spectrometry, is Neon (Ne) due to its proximity in mass to helium. In gas chromatography, the choice of carrier gas is crucial, as improper selection can lead to co-elution and interference. Additionally, for highly sensitive mass spectrometry, isobaric interferences from species like triply charged carbon (¹²C³⁺) and hydrogen deuteride (B1239839) (HD⁺) can be a concern.[1]
Q2: How does atmospheric contamination affect my helium measurements?
A2: Atmospheric contamination introduces gases like nitrogen, oxygen, and argon into your sample, which can interfere with the detection of helium. In mass spectrometry, these gases can create a high background signal, making it difficult to accurately quantify the low concentrations of helium. In gas chromatography, large air peaks can overlap with the helium peak, leading to inaccurate quantification. Due to helium's low solubility in water, even a small amount of trapped air can lead to significant helium contamination.[2][3]
Q3: My helium readings are unexpectedly high. What could be the cause?
A3: Unusually high helium readings are often a result of contamination. The primary sources include:
-
Atmospheric contamination: Air bubbles introduced during sample collection or preparation are a major cause.
-
"Tank helium" contamination: If helium is used for other purposes in the laboratory (e.g., as a carrier gas for other instruments), it can lead to a high ambient helium background, which can contaminate your samples.
-
Leaks in the analytical system: Leaks in your gas chromatograph or mass spectrometer can allow atmospheric gases, including ambient helium, to enter the system and artificially inflate the readings.
Q4: Can the water matrix itself interfere with the analysis?
A4: Yes, water vapor can interfere with the analysis. In both gas chromatography and mass spectrometry, it is standard practice to remove water vapor from the extracted gas sample, often using a cryogenic trap (e.g., liquid nitrogen) or a chemical desiccant.[4] Failure to do so can lead to unstable baselines and interference with the detector.
Q5: Are there alternatives to using helium as a carrier gas in Gas Chromatography to avoid potential interference?
A5: Yes, due to concerns about helium shortages and costs, alternative carrier gases such as hydrogen and nitrogen are being investigated.[5] While they can be suitable for some applications, it's important to optimize your GC-MS conditions as they can impact sensitivity and chromatography.[5] For certain detectors, like a thermal conductivity detector (TCD), argon can also be used as a carrier gas.[4]
Troubleshooting Guides
Issue 1: High Background Noise or Unstable Baseline in Mass Spectrometry
Symptoms:
-
Elevated signal at m/z 4 in blank runs.
-
Difficulty in distinguishing the helium peak from the baseline.
-
Fluctuating baseline, making peak integration unreliable.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Atmospheric Leak | 1. Leak Check: Perform a thorough leak check of the entire system, from the sample inlet to the detector, using a leak detection fluid or an electronic leak detector. 2. Check Fittings and Seals: Ensure all fittings, O-rings, and septa are properly installed and in good condition. Replace any worn components. |
| Contaminated Gas Lines | 1. Purge Gas Lines: Purge the gas lines with a high-purity inert gas (e.g., ultra-high purity nitrogen or argon) to remove any residual atmospheric gases. |
| Outgassing from System Components | 1. Bake-out: Bake out the mass spectrometer's source and analyzer according to the manufacturer's recommendations to remove adsorbed water and other volatile contaminants. |
| High Ambient Helium | 1. Ventilation: Ensure the laboratory is well-ventilated to prevent the buildup of helium from other sources. 2. Isolate from Helium Sources: If possible, move the helium analysis setup to an area away from instruments that use large quantities of helium. |
Issue 2: Poor Peak Shape or Resolution in Gas Chromatography
Symptoms:
-
Broad or tailing helium peak.
-
Co-elution of helium with other gases (e.g., neon).
-
Inconsistent retention times for the helium peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Water Vapor in Sample | 1. Cryogenic Trap: Ensure the cryogenic trap (e.g., liquid nitrogen slush) is functioning correctly and is cold enough to effectively trap water vapor.[4] 2. Desiccant: If using a chemical desiccant, check its condition and replace if necessary. |
| Column Overload | 1. Reduce Sample Volume: Inject a smaller volume of the extracted gas sample. 2. Dilute Sample: If the helium concentration is very high, dilute the extracted gas with a known volume of helium-free gas. |
| Inappropriate Column | 1. Column Selection: Use a column specifically designed for permanent gas analysis, such as a molecular sieve 5A or a porous polymer (PLOT) column.[4] |
| Carrier Gas Flow Rate | 1. Optimize Flow Rate: Optimize the carrier gas flow rate to achieve the best peak shape and resolution for helium. |
Experimental Protocols
Protocol 1: Sample Collection and Degassing to Minimize Atmospheric Contamination
-
Sample Collection:
-
Use copper tubes or other appropriate gas-tight containers for sample collection.
-
When collecting water from a source, allow the water to flush through the sampling tube for several volumes to eliminate trapped air bubbles.[2]
-
Submerge the sampling tube and container to prevent the introduction of air during filling.
-
Seal the container securely while still submerged, if possible.
-
-
Gas Extraction (Vacuum Extraction Method):
-
Connect the sample container to a vacuum extraction line.
-
Evacuate the extraction line to a high vacuum (e.g., 10⁻⁶ torr) to remove any atmospheric gases.[3]
-
Open the valve to the sample container, allowing the dissolved gases to exsolve into the evacuated volume.
-
Use a cryogenic trap (e.g., liquid nitrogen) to freeze out water vapor from the extracted gas.[4]
-
Transfer the non-condensable gases (including helium) to a sample tube for analysis.
-
Protocol 2: Removal of Interfering Gases using a Cryogenic Trap in Gas Chromatography
-
System Setup:
-
Procedure:
-
Introduce the extracted gas sample into the system.
-
As the gas passes through the cryogenic trap, interfering gases with higher boiling points (e.g., nitrogen, oxygen, argon, methane) will be adsorbed onto the cold charcoal.[4]
-
Helium and neon, having much lower boiling points, will pass through the trap and into the gas chromatograph for analysis.[4]
-
After the helium and neon have been analyzed, the trap can be heated to release the adsorbed gases and regenerate the trap for the next sample.
-
Quantitative Data Summary
The following tables summarize the common interfering gases and the effectiveness of mitigation techniques.
Table 1: Common Interfering Gases in Helium Analysis
| Interfering Gas | Analytical Technique Affected | Primary Source of Interference |
| Nitrogen (N₂) | Mass Spectrometry, Gas Chromatography | Atmospheric contamination |
| Oxygen (O₂) | Mass Spectrometry, Gas Chromatography | Atmospheric contamination |
| Argon (Ar) | Mass Spectrometry, Gas Chromatography | Atmospheric contamination |
| Neon (Ne) | Mass Spectrometry, Gas Chromatography | Atmospheric contamination, Co-extraction from water |
| Hydrogen (H₂) | Gas Chromatography (with certain detectors) | Can be present in some geological water samples |
| ¹²C³⁺, HD⁺ | High-Resolution Mass Spectrometry | Isobaric interference |
Table 2: Effectiveness of Mitigation Techniques for Common Interfering Gases
| Mitigation Technique | Target Interferents | Typical Rejection Efficiency | Notes |
| Proper Sampling Technique | N₂, O₂, Ar | High (qualitative) | Essential first step to minimize atmospheric contamination. |
| Vacuum Extraction | N₂, O₂, Ar | >99% | Effectively removes bulk atmospheric gases. |
| Cryogenic Trap (-196 °C) | N₂, O₂, Ar, CH₄, CO₂ | >99.9% for condensable gases | Allows passage of He and Ne while trapping most other gases.[4] |
| Gas Chromatography | Ne, H₂ | High | Separates helium from other non-condensable gases based on retention time. |
| High-Resolution Mass Spectrometry | ¹²C³⁺, HD⁺ | High | Can resolve isobaric interferences from the ⁴He peak. |
Visualizations
Experimental Workflow for Helium Analysis with Interference Removal
Caption: Workflow for helium analysis in water, including interference removal steps.
Troubleshooting Logic for High Helium Readings
Caption: Decision tree for troubleshooting unexpectedly high helium measurements.
References
Technical Support Center: Helium-Based Groundwater Age Dating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing helium-based methods for groundwater age modeling. Our goal is to help you reduce uncertainty and improve the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of uncertainty in 3H/3He groundwater dating?
A1: The main sources of uncertainty include the presence of terrigenic helium (helium from crustal and mantle sources), diffusive loss of 3He, mixing of different aged groundwaters, and hydrodynamic dispersion.[1] Analytical uncertainties in measurements can also contribute, typically resulting in age errors of less than 10%.[2]
Q2: My calculated groundwater age is negative. What does this indicate?
A2: A negative age can point to an analytical or sampling problem.[3] One common cause is the loss of helium-3 (B1234947) if the water sample was not adequately confined after recharge.[3] Sample fractionation, which can occur if gas bubbles form during sampling, can also lead to negative ages.[3] Small negative ages are generally interpreted as being approximately modern.[3]
Q3: The lab report indicates my sample was "fractionated." What does this mean for my age calculation?
A3: "Fractionated" means the sample has degassed in some way, invalidating the calculated age.[3] This can happen if bubbles form during sampling or naturally within the aquifer due to processes like denitrification.[3] An indication of fractionation is when the excess helium-4 (Δ4He) is less than the excess neon (ΔNe).[3]
Q4: How significant is the uncertainty in recharge temperature and elevation for 3H/3He dating?
A4: The solubility of helium and neon in water is not highly sensitive to normal temperature variations, so using the measured water temperature as the recharge temperature is often sufficient.[3] However, the recharge elevation is more critical and should be accurately determined, typically by using the elevation of the well head or the known recharge elevation.[3]
Q5: What is the difference between a "corrected" and "uncorrected" 3H/3He age?
A5: The "uncorrected age" assumes all tritiogenic 3He comes from tritium (B154650) decay and dissolved air. The "corrected age" accounts for additional terrigenic helium (from the Earth's crust or mantle).[3] The corrected age should be used when the analytical report indicates the presence of terrigenic helium.[3]
Troubleshooting Guides
Issue 1: High Terrigenic Helium Contamination
-
Symptoms:
-
Significantly older apparent groundwater age than expected.
-
Helium concentrations are several hundred percent above air-water equilibrium values.[4]
-
Discrepancy between 3H/3He ages and ages from other tracers like CFCs.
-
-
Problem Description: Excess helium from crustal or mantle sources (terrigenic helium) that was not derived from the decay of tritium in the groundwater parcel is a major source of uncertainty.[1][4] This is particularly problematic in samples that are a mixture of old and young water.[4]
-
Troubleshooting Steps:
-
Screen Samples: Perform a preliminary, low-cost gas chromatographic analysis for total helium concentration to screen for samples with high terrigenic helium before proceeding with the more expensive 3H/3He analysis by mass spectrometry.[4]
-
Measure Neon: Use neon (Ne) data to help define the tritiogenic 3He component and correct for excess air.[1]
-
Determine Terrigenic 3He/4He Ratio (Rterr): For a reliable age correction, the 3He/4He ratio of the terrigenic helium component must be known with high precision (within ~1%).[1][4] This may require analyzing samples from deeper, older parts of the aquifer system to characterize the local terrigenic helium signature.
-
Model a Range of Ages: If Rterr cannot be precisely determined, evaluate a range of possible ages based on a range of potential Rterr values.[1]
-
Issue 2: Suspected Diffusive Loss of 3He
-
Symptoms:
-
Problem Description: In shallow groundwater systems, tritiogenic 3He can be lost from the groundwater to the unsaturated zone air via diffusion across the water table.[1][2] This loss leads to an underestimation of the true groundwater age. Significant 3He loss can occur at vertical flow velocities below 0.25 to 0.5 meters per year.[1]
-
Troubleshooting Steps:
-
Assess Aquifer Confinement: This issue is most prevalent in unconfined aquifers. The method is more reliable in confined aquifers where diffusive loss is minimized.[5]
-
Estimate Recharge Rate: Use other hydrogeological data to estimate the vertical flow velocity. If it is very low, be aware of the potential for underestimated ages.
-
Use Numerical Models: Employ numerical simulations that account for hydrodynamic dispersion to investigate the sensitivity of calculated 3H/3He ages to diffusive loss under your site's specific conditions.[1]
-
Issue 3: Inconsistent Results Due to Sample Mixing
-
Symptoms:
-
Wide variability in apparent ages from closely spaced wells.
-
Ages do not follow a clear gradient along a known flow path.
-
Presence of tritium in very old water, indicating a mixture with modern recharge.[6]
-
-
Problem Description: A single groundwater sample can represent a mixture of waters with different ages and flow paths.[6] This is common in wells with long screened intervals. This mixing, or hydrodynamic dispersion, can lead to calculated ages that do not represent the advective travel time of the water.[1]
-
Troubleshooting Steps:
-
Use Multi-Level Samplers: To get a more precise understanding of age distribution, sample from discrete, narrow intervals within the aquifer rather than using long-screened wells.[7]
-
Incorporate Other Tracers: In cases of binary mixing between old and young water, tracers like chlorofluorocarbons (CFCs) can sometimes be used to determine the age of the young fraction and the mixing proportions.[1]
-
Utilize Lumped Parameter Models (LPMs): These models can be used to interpret tracer data from mixed samples and infer the distribution of ages within the water sample, rather than a single apparent age.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to helium-based groundwater dating.
Table 1: Typical Helium Concentrations and Isotopic Ratios
| Parameter | Typical Value/Range | Significance | Source |
| He in Air-Equilibrated Water | ~4.6 x 10-8 ccSTP/g | Baseline for identifying excess helium. | [4] |
| Radiogenic 3He/4He Ratio | ~2 x 10-8 | Assumed ratio for terrigenic helium of purely crustal (radiogenic) origin. | [4] |
| Mantle 3He/4He Ratio | ~1.1 x 10-5 | High ratios can indicate a contribution of helium from the Earth's mantle. | [9] |
| Atmospheric 3He/4He Ratio | ~1.4 x 10-6 | Ratio in air and air-saturated water. | [7][9] |
| Terrigenic He Excess Leading to Uncertainty | >50% over air-water equilibrium | Can create large uncertainties in 3H/3He dating. | [4] |
Table 2: Analytical Method Comparison
| Analytical Method | Typical Use | Precision/Accuracy | Notes | Source |
| Gas Chromatography (GC) | Screening for total He concentration. | Agreement generally within 20% of mass spectrometry. | A lower-cost alternative to mass spectrometry for initial screening. | [4][10][11] |
| Mass Spectrometry (MS) | Precise measurement of 3He and 4He isotopes for age dating. | High precision required; Rterr must be known to ~1% for samples with high terrigenic He. | The standard method for accurate 3H/3He age determination. | [4][12] |
Experimental Protocols
Protocol 1: Groundwater Sampling for Helium Analysis
This protocol is a generalized guide. Always consult with the analytical laboratory for their specific requirements and sample containers. [13]
-
Pump Selection: Use pumps that apply positive pressure, such as submersible pumps.[3] Peristaltic pumps are not recommended as they can cause degassing.[3]
-
Tubing: Any clean tubing (plastic, rubber, metal) is acceptable.[3] Clear plastic tubing is recommended to visually inspect for bubbles.[3]
-
Purging: Purge the well sufficiently to ensure the sample is representative of the aquifer water. Monitor field parameters (pH, temperature, conductivity) until they stabilize.
-
Sample Collection (Copper Tube Method for Mass Spectrometry):
-
Connect the pump outlet tubing to the copper sample tube.
-
Ensure a smooth, bubble-free flow of water through the tube. The presence of any gas bubbles will invalidate the sample. [3]
-
Use a back-pressure valve or elevate the outlet tubing to create slight pressure, which helps prevent bubble formation.[13]
-
While water is flowing, securely seal both ends of the copper tube using the provided clamps and wrenches.[3] Ensure the ends of the tube are not scratched or bent to allow for a proper vacuum seal at the lab.[3]
-
-
Sample Collection (Septum Bottle Method for Gas Chromatography):
-
Allow the purged groundwater to flush a septum-capped glass bottle.
-
Ensure no headspace (air bubbles) remains in the bottle upon sealing.
-
Store samples upside down until shipment.[14]
-
Protocol 2: Helium Measurement by Gas Chromatography (Headspace Method)
This protocol describes a common method for measuring total helium concentration.
-
Sample Preparation: In the laboratory, a headspace is created in the sample vessel, typically using a helium-free gas like argon or nitrogen.[14][15] The vessel is brought to thermal equilibrium to allow dissolved gases to partition between the water and the headspace.[10][15]
-
Extraction: A known volume of the headspace gas is extracted.[11]
-
Cryogenic Enrichment: The gas sample is passed through a series of cold traps (e.g., immersed in liquid nitrogen) to freeze out water vapor and adsorb gases like oxygen and nitrogen, thereby concentrating the helium and neon.[11][15]
-
Injection: The concentrated helium and neon are injected into the gas chromatograph.
-
Separation & Detection: The gases are separated on a molecular sieve column and detected using a thermal conductivity detector (TCD).[11] Argon is often used as the carrier gas.[11]
-
Quantification: The helium concentration is determined by comparing the sample's detector response to that of known calibration standards.[11]
Visualizations
References
- 1. USGS Groundwater Dating Lab [water.usgs.gov]
- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 3. USGS Groundwater Dating Lab [water.usgs.gov]
- 4. USGS Groundwater Dating Lab [water.usgs.gov]
- 5. Groundwater dating with helium isotopes [inis.iaea.org]
- 6. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. HESS - Estimation of groundwater age distributions from hydrochemistry: comparison of two metamodelling algorithms in the Heretaunga Plains aquifer system, New Zealand [hess.copernicus.org]
- 9. Revisiting Mt Fuji’s groundwater origins with helium, vanadium and environmental DNA tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 12. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 13. researchgate.net [researchgate.net]
- 14. ga.gov.au [ga.gov.au]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Helium Leaks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and resolving helium leaks in experimental setups.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of a Suspected Leak in a High-Vacuum System
This guide outlines a step-by-step process for identifying and locating a helium leak in a high-vacuum experimental setup using a mass spectrometer leak detector (MSLD).
Initial System Check & Preparation:
-
Record Normal Operation: Before a problem occurs, maintain a log of your vacuum system's normal pump-down performance, including the time it takes to reach specific pressures. This baseline data is crucial for diagnosing issues.
-
Visual Inspection: Carefully inspect the entire vacuum system for obvious issues such as loose fittings, damaged O-rings, or visible cracks in components.
-
Check for Gross Leaks: If the system fails to pump down below 1 Torr, you may have a large leak that can sometimes be audible. Listen for hissing sounds around joints and seals.
Helium Leak Detection Procedure:
-
System Evacuation: Evacuate the experimental setup to the appropriate vacuum level for testing. The pressure should be low enough for the MSLD to operate effectively, typically in the high-vacuum range.[1]
-
Connect the Helium Leak Detector: Attach the MSLD to a test port on the vacuum system. For large chambers, the ideal connection point is between the high vacuum pump and the blower.
-
Calibrate the Detector: Perform a calibration of the MSLD using a calibrated leak source to ensure accurate readings.[2][3][4]
-
Isolate Sections: If possible, isolate different sections of your vacuum system using valves to narrow down the potential leak area.
-
Apply Helium Tracer Gas: Using a spray probe with a fine nozzle, apply a small amount of helium gas to suspected leak points, such as welds, flanges, and feedthroughs.[5][6] It is recommended to start at the highest point of the setup and work your way down, as helium is lighter than air and will rise.[7]
-
Monitor the Detector: Observe the MSLD for a signal indicating the presence of helium. An audible alarm and a visual readout will signify that the tracer gas has entered the vacuum system through a leak.
-
Pinpoint the Leak: Once a leak is indicated, refine the spray area with smaller bursts of helium to precisely locate the source.
-
Repair and Re-test: After identifying the leak, vent the system, perform the necessary repairs (e.g., replacing a gasket, tightening a flange), and then re-test the system to confirm the leak has been resolved.
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable helium leak rate?
A1: The acceptable leak rate depends on the application and the required vacuum level. For general high-vacuum systems, a leak rate of 1x10⁻⁶ to 1x10⁻⁷ atm∙cc/sec is often acceptable. However, for more sensitive applications like cryogenic systems and particle accelerators, much lower leak rates are required.[8] For instance, the acceptance threshold for the Large Hadron Collider at CERN is 1x10⁻¹⁰ mbar∙l∙s⁻¹.[9][10]
Q2: How can I differentiate between a real leak and outgassing or a virtual leak?
A2: A real leak is a physical path from the outside atmosphere into the vacuum system, while outgassing is the release of adsorbed gases from internal surfaces, and a virtual leak is trapped gas within the vacuum system that slowly escapes.[11][12] A key indicator is the pump-down curve. A real leak will typically cause the system pressure to plateau at a higher-than-normal base pressure. In contrast, outgassing will result in a slower-than-normal pump-down rate, but the base pressure may eventually be reached. Virtual leaks behave similarly to real leaks, causing a slow but steady rise in pressure.[11]
Q3: What are the most common locations for leaks in a vacuum system?
A3: Leaks most frequently occur at points of connection and sealing. These include flanges (especially if scratched or with degraded O-rings), welds, feedthroughs for electrical or mechanical components, and valves.[7][11]
Q4: Why is helium used as a tracer gas for leak detection?
A4: Helium is the preferred tracer gas for several reasons: it is inert, non-toxic, and non-flammable.[1] Its small atomic size allows it to pass through very small leaks. Furthermore, helium is present in the atmosphere in very low concentrations (about 5 ppm), which minimizes background interference during testing.[8]
Q5: What should I do if the background helium signal on my detector is too high?
A5: A high background signal can be caused by a large leak in the system, helium saturation from previous tests, or a contaminated test fixture. To address this, you can purge the system with a gas that contains no helium, like dry nitrogen.[1] It's also important to use the minimum amount of helium necessary when testing to avoid saturating the area.[7]
Data Presentation
Table 1: Typical Helium Leak Rate Acceptance Criteria
| Application | Typical Acceptable Leak Rate (mbar∙l/s) |
| Industrial Vacuum Systems | 10⁻⁴ to 10⁻⁵ |
| Semiconductor Manufacturing | 10⁻⁷ to 10⁻⁸ |
| Cryogenic & High-Vacuum Research | 10⁻⁹ to 10⁻¹⁰[8] |
| Ultra-High Vacuum (UHV) Systems (e.g., CERN) | < 1 x 10⁻¹⁰[9][10] |
Table 2: Vacuum Levels for Helium Spray Test
| Pumping Stage | Pressure Range (mbar) | Description |
| Roughing | 1000 to 25 | Initial evacuation of atmospheric air from the chamber.[5] |
| Gross | 25 to 5x10⁻¹ | Intermediate vacuum stage.[5] |
| Fine/Normal | Stabilizes around 10⁻³ | The vacuum level at which high-sensitivity leak testing is performed.[5] |
Experimental Protocols
Protocol 1: Helium Spray Leak Testing Methodology
This protocol describes the standard procedure for locating leaks in a vacuum system using the helium spray technique.
1. Objective: To identify the location of a leak in a vacuum system by introducing helium as a tracer gas and detecting its presence with a mass spectrometer leak detector.
2. Materials:
- Helium Mass Spectrometer Leak Detector (MSLD)
- Calibrated helium leak standard
- Helium gas cylinder with a regulator
- Spray gun with a fine nozzle
- Vacuum system to be tested
3. Procedure:
- Preparation: Ensure the vacuum system is clean and dry.[13] Connect the MSLD to the vacuum system.
- Calibration: Perform an internal or external calibration of the MSLD according to the manufacturer's instructions to ensure accurate leak rate measurements.[2][14]
- Evacuation: Pump down the vacuum system to the "Fine/Normal" vacuum stage, typically around 10⁻³ mbar.[5]
- Helium Application:
- Begin spraying helium at the highest point of the vacuum system.[5]
- Apply helium sparingly to suspected leak points such as welds, flanges, seals, and feedthroughs.
- Move the spray probe slowly (approximately 2-3 cm/second) to allow time for the helium to enter a potential leak and be detected.
- Detection: Monitor the MSLD for an increase in the helium signal. A sharp rise in the signal indicates the location of a leak.
- Confirmation: Once a leak is detected, move the probe away and then re-apply a small amount of helium to confirm the exact location.
- Repair and Verification: After repairing the identified leak, repeat the test to verify that the system is now leak-tight.
Visualizations
References
- 1. Guide to Helium Leak Testing - Leak Testing & Pressure Testing [tqc.co.uk]
- 2. Helium Leak Detection: What is a calibrated leak? - Meyer Tool & Mfg. [mtm-inc.com]
- 3. Comprehensive Guide to Helium Leak Detector Calibration Best Practices and Procedures.pdf [slideshare.net]
- 4. How to calibrate a leak detector - Leybold [leybold.com]
- 5. west-technology.co.uk [west-technology.co.uk]
- 6. precgroup.com [precgroup.com]
- 7. youtube.com [youtube.com]
- 8. Leak Test Procedures and Specifications - Meyer Tool & Mfg. [mtm-inc.com]
- 9. indico.cern.ch [indico.cern.ch]
- 10. scribd.com [scribd.com]
- 11. What Is A Leak In A Vacuum System? Understanding The Types And How To Find Them - Kintek Solution [kindle-tech.com]
- 12. CHAPTER 3: An Introduction to Vacuum Systems – Introduction to Vacuum Technology [milnepublishing.geneseo.edu]
- 13. How to identify common faults in vacuum chamber helium leak detection systems? - daxin-vacuum [daxin-vacuum.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Atmospheric Contamination of Helium in Water Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with helium analysis in water samples. It specifically addresses challenges related to atmospheric contamination during sample collection, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is atmospheric contamination a significant issue for helium analysis in water samples?
A1: Atmospheric air contains approximately 5 parts per million (ppm) of helium.[1][2][3] Due to helium's very low solubility in water, even a small amount of air introduced into a water sample can lead to a large contamination, significantly altering the original dissolved helium concentration and isotopic ratios.[4][5] This is particularly critical for studies relying on precise measurements of helium isotopes, such as tritium-helium dating.
Q2: What are the primary sources of atmospheric contamination during helium sampling?
A2: The main sources of atmospheric contamination include:
-
Air bubbles: Introduction of air bubbles into the sample during collection is a major cause of contamination.[4][5]
-
Improperly sealed containers: Sample containers that are not hermetically sealed can allow atmospheric helium to diffuse into the sample over time.[4][5]
-
Contaminated sampling equipment: Tubing and containers that have been exposed to air can introduce helium. Soaking plastic tubing in seawater before use can help reduce the adherence of small air bubbles.[4][5]
-
Headspace in sample containers: Any air trapped in the headspace of a sample container will contaminate the water sample.
-
Use of tank helium on sampling platforms: If compressed helium is being used for other purposes on a research vessel, it can create a helium-rich local atmosphere, increasing the risk of contamination.[5]
Q3: What materials are recommended for storing water samples for helium analysis?
A3: To minimize atmospheric contamination, samples for helium isotope analysis must be stored in sealed containers with low permeability to helium. The most commonly used materials are:
-
Copper tubing: Soft-annealed, refrigeration-grade copper tubing is often used. The ends are sealed by clamping to create a metal-to-metal seal or by cold-welding.[4][5]
-
Glass ampoules: Low-diffusivity aluminosilicate (B74896) glass (e.g., Corning type 1724) is used for flame-sealing samples, particularly for at-sea extraction of dissolved gases.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High helium concentrations in blank or standard water samples. | Atmospheric contamination during sampling, storage, or analysis. | 1. Review sampling procedures to ensure no air bubbles were introduced.[4][5] 2. Inspect sample containers for proper sealing. 3. Check the vacuum integrity of the gas extraction and mass spectrometry system.[4][5] 4. Analyze a sample of the purge gas (e.g., high-purity nitrogen or argon) to check for helium impurities.[3] |
| Inconsistent or non-reproducible helium isotope ratios. | Variable atmospheric contamination between samples. | 1. Standardize the sampling procedure to minimize variability. 2. Ensure all sample containers are of the same type and sealed using the same method. 3. Measure neon concentrations simultaneously with helium isotopes; a consistent atmospheric He/Ne ratio can indicate air contamination.[6] |
| Gradual increase in helium background signal during mass spectrometry. | A leak in the analytical system or accumulation of helium in the laboratory environment. | 1. Perform a leak check on the mass spectrometer and gas extraction line.[3] 2. Ensure proper ventilation in the laboratory, especially if helium is used for other purposes.[1] 3. Purge the system with a helium-free gas like nitrogen or argon.[3][7] |
| Low recovery of helium from the water sample. | Incomplete gas extraction. | 1. Verify the efficiency of the gas extraction system using a standard with a known helium concentration.[8] 2. Ensure the water sample is completely degassed. For vacuum extraction, confirm that a high vacuum (e.g., <10⁻⁶ Torr) is achieved.[4][5] |
Quantitative Data on Helium Solubility
The following table summarizes the solubility of helium in water at different temperatures. Understanding these values is crucial for calculating the potential impact of atmospheric contamination.
| Temperature (°C) | Helium Solubility in Water (cm³ STP / g H₂O) |
| 0 | 4.8 x 10⁻⁵ |
| 10 | 4.7 x 10⁻⁵ |
| 20 | 4.6 x 10⁻⁵ |
| 30 | 4.5 x 10⁻⁵ |
Note: Data derived from solubility principles. Water in equilibrium with air typically contains about 4.6 x 10⁻⁸ ccSTP/g of helium.[9]
Experimental Protocols
Protocol 1: Water Sampling Using Copper Tubing
This protocol is a standard method for collecting water samples for shore-based analysis of dissolved helium.
-
Preparation:
-
Sampling:
-
Attach one end of the plastic tubing to the spigot of the Niskin bottle (or other sampling device).
-
Hold the copper tube vertically above the water level in the sampler and open the spigot to establish flow, flushing the tubing.[5]
-
Lower the copper tube over a period of 10-20 seconds to establish a smooth, gravity-fed flow, ensuring no air bubbles are introduced.[5]
-
Allow several volumes of water to flush through the copper tube.
-
-
Sealing:
-
While water is still flowing, securely close the clamps on both ends of the copper tube to create a cold-weld seal.
-
Protocol 2: Gas Extraction from Water Samples
This protocol describes a typical vacuum extraction method for transferring dissolved gases from a water sample into a glass ampoule for mass spectrometric analysis.
-
System Preparation:
-
Attach the clamped copper tube containing the water sample to a high-vacuum extraction line using O-ring compression fittings.[4]
-
The extraction line is connected to a glass sample storage tube (ampoule) made of low-diffusivity aluminosilicate glass.[4][5]
-
Evacuate the system to a pressure below 10⁻⁶ Torr, typically overnight, to remove atmospheric helium and water vapor.[4][5]
-
-
Extraction:
-
Isolate the system from the vacuum pump.
-
Release the clamp on one end of the copper tube to introduce the water sample into the extraction system.
-
Gently heat the copper tube with a torch to drive all the water into the sample reservoir.[5]
-
The dissolved gases are exsolved from the water under vacuum and collected in the liquid nitrogen-cooled glass tube.
-
Sealing:
-
After a set period of extraction (typically 15-25 minutes), flame-seal the glass ampoule with a torch.[4]
-
The sealed ampoule containing the extracted gases is now ready for analysis.
-
Visualizations
Caption: Workflow for helium analysis in water samples.
Caption: Troubleshooting logic for high helium blanks.
References
- 1. Guide to Helium Leak Testing - Leak Testing & Pressure Testing [tqc.co.uk]
- 2. FAQs for Helium Leak Test - TCR Advanced Engineering [blog.tcradvanced.com]
- 3. agilent.com [agilent.com]
- 4. go-ship.org [go-ship.org]
- 5. cchdo.github.io [cchdo.github.io]
- 6. helis - helium isotopes studies Bremen [noblegas.uni-bremen.de]
- 7. helium leak detection: Topics by Science.gov [science.gov]
- 8. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 9. USGS Groundwater Dating Lab [water.usgs.gov]
Technical Support Center: Stabilizing Helium Nanobubbles in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with helium nanobubbles in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My helium nanobubbles are aggregating and precipitating out of solution. What are the likely causes and how can I fix this?
A1: Aggregation and precipitation of helium nanobubbles are common issues stemming from insufficient repulsive forces between the bubbles. The primary factors to investigate are:
-
Low Surface Charge (Zeta Potential): Nanobubbles are stabilized in solution by negative surface charges that create electrostatic repulsion, preventing them from coalescing. A zeta potential close to zero indicates instability.
-
Presence of Salts: The addition of electrolytes (salts) can compress the electrical double layer around the nanobubbles, reducing the electrostatic repulsion and leading to aggregation.[3][4] This is known as the ion shielding effect.[4]
-
Solution: If possible, use deionized water for your experiments. If salts are necessary for your application, use the lowest possible concentration and consider adding a stabilizing agent like a surfactant. Some studies have shown that while many nanobubbles are unstable in salt solutions, CO2 nanobubbles can exhibit increased stability in certain salt solutions like NaCl and CaCl2.[5][6]
-
-
Contaminants: Impurities in the water or from the experimental setup can adhere to the nanobubble surface, altering their surface properties and promoting aggregation.
-
Solution: Ensure high purity water (deionized or Milli-Q) is used. Thoroughly clean all glassware and equipment.
-
Q2: The concentration of my helium nanobubbles decreases significantly over a short period. Why is this happening and what can be done to improve their longevity?
A2: A rapid decrease in nanobubble concentration is typically due to dissolution, a phenomenon predicted by the Epstein-Plesset theory. However, the unexpected long-term stability of nanobubbles is a key area of research.[7] Factors influencing their longevity include:
-
Gas Type: The type of gas used is a critical factor. While information specific to helium is less abundant in some studies, research on other gases shows significant variability in stability.[5][6]
-
High Internal Pressure: The high curvature of nanobubbles results in extremely high internal pressure, which drives gas dissolution.
-
Solution: While directly altering the internal pressure is not feasible, its effects can be mitigated by controlling other factors that enhance stability, such as surface charge and the use of surfactants.
-
-
Ostwald Ripening: This process involves larger bubbles growing at the expense of smaller ones, leading to a decrease in the total number of bubbles over time.[5][6]
-
Solution: Optimizing the generation method to produce a monodisperse population of nanobubbles can help to minimize Ostwald ripening. The use of surfactants can also create a protective shell that hinders this process.
-
Q3: I am having trouble generating a consistent and reproducible supply of helium nanobubbles. What are the key parameters to control?
A3: Reproducibility in nanobubble generation depends on precise control over the generation method and the experimental environment. Common generation techniques include hydrodynamic cavitation, ultrasonication, and solvent exchange.[8] Key parameters to control include:
-
Gas Saturation: The concentration of dissolved gas in the liquid is a crucial factor for nucleation and formation of nanobubbles.[9]
-
Solution: Ensure the aqueous solution is saturated with helium gas at a controlled temperature and pressure before and during the generation process.
-
-
Energy Input: For methods like ultrasonication and hydrodynamic cavitation, the amount of energy input directly affects the formation of nanobubbles.
-
Solution: Standardize the power and duration of sonication, or the pressure and flow rates in hydrodynamic cavitation systems.
-
-
Temperature: Temperature affects gas solubility and the stability of the nanobubbles.[10]
-
Solution: Maintain a constant and controlled temperature throughout the generation and experimental process.
-
-
Purity of Water and Gas: As mentioned earlier, impurities can interfere with nanobubble formation and stability.
-
Solution: Use high-purity water and helium gas.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent Nanobubble Size Distribution | Fluctuations in generation parameters (energy input, gas flow, temperature). | Standardize and precisely control all generation parameters. Use a generation method known for producing monodisperse bubbles if possible. |
| Presence of microbubbles. | Allow the solution to stand for a few minutes after generation to let larger bubbles rise and dissipate. | |
| Low Zeta Potential | pH of the solution is too low (acidic). | Increase the pH of the aqueous solution to a more alkaline range.[1] |
| Insufficient charge-inducing agents. | Add a small concentration of an anionic surfactant (e.g., SDS) to increase the negative surface charge.[2][4] | |
| Rapid Dissolution of Nanobubbles | High gas diffusivity of helium. | Consider using a shell-forming material, such as certain lipids or polymers, to encapsulate the helium gas and reduce its diffusion rate. |
| Sub-optimal solution conditions. | Ensure the solution is saturated with helium. Minimize the presence of other dissolved gases. | |
| Difficulty in Characterizing Nanobubbles | Inappropriate characterization technique. | Use appropriate techniques like Nanoparticle Tracking Analysis (NTA) or Dynamic Light Scattering (DLS) for size and concentration measurements.[7] Note that DLS may have limitations in distinguishing nanobubbles from nanoparticles.[7] |
| Low concentration of nanobubbles. | Optimize the generation protocol to increase the nanobubble concentration. |
Quantitative Data Summary
The stability and properties of nanobubbles are highly dependent on the specific experimental conditions. The following table summarizes typical quantitative data from studies on various gas nanobubbles, which can serve as a reference for helium nanobubble experiments.
| Parameter | Gas Type | Aqueous Medium | Value | Duration of Stability | Reference |
| Mean Diameter | N₂, O₂, Air, Ar + 8%H₂ | Deionized Water | ~200 nm (initial) | 60 days | [5][6] |
| Zeta Potential | N₂, O₂, Air, Ar + 8%H₂ | Deionized Water | -12 to -32 mV | 60 days | [5] |
| Zeta Potential | Air | Water with 0.002% NaCl | -16.0 ± 1.6 mV | Not specified | [11] |
| Zeta Potential | Air | Water with 0.5% NaCl | -5.8 ± 0.3 mV | Not specified | [11] |
| Number Concentration | Air | Water | 2.79 × 10⁹ particles/mL (initial) | 30 days | [12] |
| Number Concentration | Air | Water | 1.08 × 10⁹ particles/mL (day 30) | 30 days | [12] |
Experimental Protocols
Protocol for Generation of Helium Nanobubbles via Ultrasonication
This protocol describes a common method for generating helium nanobubbles in an aqueous solution.
Materials:
-
High-purity deionized water
-
High-purity helium gas
-
Ultrasonic processor (probe sonicator)
-
Sealed glass container
-
Gas flow meter and controller
Procedure:
-
Preparation of Aqueous Solution: Fill a clean, sealed glass container with high-purity deionized water.
-
Gas Saturation: Bubble high-purity helium gas through the water at a controlled flow rate for at least 30 minutes to ensure the water is saturated with helium. Maintain a gentle, positive pressure of helium in the headspace of the container to prevent contamination from ambient air.
-
Ultrasonication:
-
Immerse the tip of the ultrasonic probe into the helium-saturated water. Ensure the tip is sufficiently submerged to avoid foaming at the surface.
-
Apply ultrasonic energy at a specified power (e.g., 100 W) and frequency (e.g., 20 kHz) for a defined period (e.g., 10-30 minutes). The exact parameters may need to be optimized for your specific setup.
-
To prevent excessive heating of the solution, which can decrease gas solubility, it is recommended to perform sonication in a pulsed mode (e.g., 5 seconds on, 5 seconds off) and/or use a cooling bath.
-
-
Post-Generation Handling:
-
After sonication, allow the solution to rest for 5-10 minutes to allow any larger microbubbles to rise and dissipate.
-
Carefully extract the nanobubble suspension from below the surface for immediate characterization or use.
-
Store the nanobubble suspension in a sealed container with a helium headspace to prolong stability.
-
Protocol for Characterization of Nanobubble Size and Zeta Potential
This protocol outlines the steps for measuring the size distribution and zeta potential of the generated helium nanobubbles using Nanoparticle Tracking Analysis (NTA) and Dynamic Light Scattering (DLS).
Materials:
-
Nanobubble suspension
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
-
Syringes and appropriate tubing for sample injection
-
Cuvettes for DLS measurements
Procedure for Nanoparticle Tracking Analysis (NTA):
-
Sample Preparation: Dilute the nanobubble suspension with helium-saturated deionized water to achieve an optimal particle concentration for tracking (typically 10⁷ to 10⁹ particles/mL). The appropriate dilution factor will need to be determined empirically.
-
Instrument Setup: Prime the sample chamber of the NTA instrument with the diluted nanobubble suspension using a syringe.
-
Measurement:
-
Adjust the camera focus and detection threshold to clearly visualize the scattered light from the individual nanobubbles.
-
Capture a video of the Brownian motion of the nanobubbles for a set duration (e.g., 60 seconds).
-
The NTA software will track the movement of each particle and calculate its hydrodynamic diameter based on the Stokes-Einstein equation.
-
Perform multiple measurements (at least 3-5) and average the results to obtain a reliable size distribution and concentration measurement.
-
Procedure for Dynamic Light Scattering (DLS) and Zeta Potential:
-
Sample Preparation: Transfer an appropriate volume of the undiluted or minimally diluted nanobubble suspension into a clean cuvette. Ensure there are no air bubbles trapped in the cuvette.
-
DLS Measurement (Size):
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature.
-
Perform the DLS measurement to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions. The Z-average diameter and Polydispersity Index (PDI) are key parameters to note.
-
-
Zeta Potential Measurement:
-
If using the same instrument, switch to the zeta potential measurement mode. For some instruments, a specific zeta potential cuvette with electrodes is required.
-
The instrument applies an electric field and measures the velocity of the nanobubbles.
-
The software calculates the zeta potential based on the electrophoretic mobility.
-
Perform multiple measurements and average the results.
-
Visualizations
Caption: Experimental workflow for helium nanobubble generation and characterization.
Caption: Factors influencing the stability of helium nanobubbles in aqueous solutions.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Coupling Effects of Ionic Surfactants and Electrolytes on the Stability of Bulk Nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Different Kinds of Gas Nanobubbles in Deionized and Salt Water [mdpi.com]
- 6. Long-Term Stability of Different Kinds of Gas Nanobubbles in Deionized and Salt Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Existence and Stability Mechanism of Bulk Nanobubbles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanobubble generation - Elveflow [elveflow.com]
- 9. Formation and stability of ultrasonic generated bulk nanobubbles [cpb.iphy.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. jseb.jp [jseb.jp]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in Helium-Based Analysis of Complex Fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in analytical methods utilizing helium. These include Gas Chromatography-Mass Spectrometry (GC-MS) with a helium carrier gas and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with a helium collision cell.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the analysis of complex fluids?
A1: The "matrix" refers to all components within a sample other than the analyte of interest. In complex biological fluids like plasma, serum, or urine, this includes proteins, lipids, salts, and endogenous metabolites.[1] Matrix effects are the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the co-eluting components of the sample matrix.[2] These effects can interfere with the ionization of the target analyte, leading to inaccurate and imprecise quantitative results, which is a significant issue in regulated environments like drug development.[2] For instance, high concentrations of matrix components can increase the viscosity of droplets in an electrospray ion source, hindering the transfer of the analyte into the gas phase.[1]
Q2: Which helium-based analytical techniques are most susceptible to matrix effects when analyzing complex fluids?
A2: Two primary techniques are highly susceptible:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Helium Carrier Gas: When analyzing complex biological samples, non-volatile matrix components can accumulate in the GC inlet and on the column. This can lead to signal suppression, peak tailing, and loss of sensitivity.[3][4]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with a Helium Collision/Reaction Cell: While helium collision cells are designed to remove polyatomic interferences (a type of matrix effect), significant matrix components can still cause signal suppression or enhancement for the analyte of interest.[5][6] This is particularly true for samples with high salt concentrations or easily ionized elements.
Q3: What are the most common strategies to mitigate matrix effects?
A3: The most effective strategies can be categorized into three main areas:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Sample Dilution: A simple and effective first step. Diluting the sample reduces the concentration of interfering matrix components.[7][8] A dilution factor of 100 has been shown to minimize signal suppression for many pesticides in complex matrices.[8]
-
Protein Precipitation (PPT): Often used for plasma and serum samples to remove proteins.
-
Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective and selective method for removing interferences and concentrating the analyte.[9][10][11][12][13]
-
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the sample matrix. This helps to ensure that the standards and samples experience similar matrix effects.[2]
-
Internal Standards (IS): A known concentration of a compound structurally similar to the analyte (ideally a stable isotope-labeled version) is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for signal suppression or enhancement.
-
Standard Addition Method: Known amounts of the analyte are added directly to aliquots of the sample. This allows for quantification in the presence of the specific matrix of that sample.[14][15]
-
-
Instrumental Optimization: Adjusting analytical parameters can help reduce the impact of matrix effects. This can include optimizing the GC temperature program, modifying mobile phases in LC-MS, or adjusting gas flow rates in ICP-MS.[16][17]
Troubleshooting Guides
GC-MS with Helium Carrier Gas
Problem 1: I'm seeing poor peak shape (tailing peaks) and a loss of signal for my target analytes in plasma samples.
-
Possible Cause: This is a classic sign of matrix effects in GC-MS. Active sites in the GC inlet liner or on the column may be interacting with the analytes. This can be exacerbated by the accumulation of non-volatile matrix components from the plasma samples.[3]
-
Troubleshooting Steps:
-
Inlet Maintenance: The GC inlet is a common source of problems.[15] Clean or replace the inlet liner. Using a liner with glass wool can help trap non-volatile matrix components.
-
Column Maintenance: Trim the front end of the column (approximately 15-30 cm) to remove accumulated non-volatile residues. If the problem persists, the column may be degraded and require replacement.[3]
-
Improve Sample Cleanup: If you are only performing protein precipitation, consider adding a more rigorous cleanup step like Solid-Phase Extraction (SPE) to remove a wider range of interferences.
-
Use an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for your analyte to help compensate for signal variability.
-
Problem 2: My retention times are shifting from run to run.
-
Possible Cause: Retention time shifts can be caused by column contamination from the sample matrix or leaks in the system.[3]
-
Troubleshooting Steps:
-
Check for Leaks: Ensure that the septum nut and the capillary column nut are tight. A leak in the carrier gas flow path will affect retention times.[3]
-
Column Conditioning: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
Evaluate Sample Preparation: Inconsistent sample preparation can lead to varying amounts of matrix being injected, which can affect retention times. Ensure your sample preparation protocol is robust and reproducible.
-
ICP-MS with Helium Collision Cell
Problem 3: I'm observing signal suppression for my trace elements in a high-salt matrix, even with the helium collision cell enabled.
-
Possible Cause: While the helium collision cell is effective at removing polyatomic interferences, it may not fully mitigate space-charge effects or other non-spectral interferences caused by a high concentration of matrix elements like sodium.[5][18]
-
Troubleshooting Steps:
-
Dilute the Sample: This is the most straightforward approach to reducing the concentration of the interfering matrix.[7] Analyze different dilution factors (e.g., 10x, 50x, 100x) to find the optimal balance between reducing matrix effects and maintaining sufficient analyte signal.
-
Matrix-Matched Calibration: Prepare your calibration standards in a solution that mimics the salt concentration of your samples. This will help to compensate for the signal suppression.
-
Method of Standard Additions: For the most accurate quantification in a complex matrix, use the standard addition method. This involves adding known quantities of the analyte to the sample itself to create a calibration curve within the sample's matrix.[14]
-
Optimize Instrumental Parameters: Adding a small amount of another gas, like nitrogen (~0.2% v/v), to the helium cell gas has been shown to increase plasma temperature and reduce matrix effects for some elements.[16][17]
-
Data Presentation: Mitigating Matrix Effects
Table 1: Effect of Sample Dilution on Signal Suppression in Complex Matrices
| Dilution Factor | Average Signal Suppression (%) | Number of Analytes with >20% Suppression | Efficacy |
| 1x (Undiluted) | High (Varies with matrix) | High | Low |
| 10x | Moderate | Moderate | Moderate |
| 100x | Minimal | Low | High[8] |
This table summarizes the general trend that increasing the sample dilution factor can significantly reduce signal suppression. A 100-fold dilution has been shown to be effective for minimizing suppression for a majority of pesticides in various matrices.[8]
Table 2: Comparison of Sample Preparation Techniques for Complex Fluids
| Technique | Selectivity | Analyte Recovery | Throughput | Cost |
| Dilution | Low | High | High | Low |
| Protein Precipitation | Low | Moderate-High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate-High | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for removing matrix interferences from plasma prior to GC-MS or LC-MS analysis. The specific sorbent and solvents will depend on the analyte's properties.
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to wet the sorbent material. This ensures consistent interaction with the sample.[9]
-
Equilibration: Treat the sorbent with a solution similar in composition to the sample matrix (e.g., water or buffer at the sample's pH). This maximizes the retention of the analyte.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. The analytes of interest will bind to the sorbent.
-
Washing: Pass a "wash" solvent through the cartridge. This solvent should be strong enough to remove weakly bound matrix components without eluting the target analyte.
-
Elution: Elute the target analyte from the sorbent using a strong elution solvent. The goal is to use the smallest volume possible to keep the analyte concentrated.[9]
-
Solvent Exchange/Reconstitution: If the elution solvent is not compatible with the subsequent analysis, evaporate it and reconstitute the sample in a suitable solvent (e.g., mobile phase for LC-MS, methanol (B129727) for GC-MS).[9]
Protocol 2: Method of Standard Additions
This protocol describes a multi-point standard addition for a single sample to correct for matrix effects.[14]
-
Prepare Sample Aliquots: Dispense equal volumes of the unknown sample into several volumetric flasks (e.g., five flasks).
-
Spike with Standard: Add increasing volumes of a known concentration standard solution to each flask, except for the first one, which will serve as the un-spiked sample.
-
Dilute to Volume: Dilute all flasks to the final volume with the appropriate solvent.
-
Analyze: Analyze each of the prepared solutions using your established analytical method (e.g., GC-MS or ICP-MS).
-
Create Calibration Curve: Plot the measured analytical signal (y-axis) against the concentration of the added standard (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of the analyte in the original, undiluted sample.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC-MS.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Logical flow of the Standard Addition method.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sample dilution on matrix effects in pesticide analysis of several matrices by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 16. Goldschmidt 2023 Conference [conf.goldschmidt.info]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative correction of matrix effects in the determination of copper in human serum by isotope dilution quadrupole ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
"flow rate and pressure effects on helium extraction from water"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on helium extraction from water.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the amount of helium that can be dissolved in and extracted from water?
A1: The amount of dissolved gas in a liquid is directly proportional to the partial pressure of that gas above the liquid at equilibrium.[1][2] This principle is known as Henry's Law.[1][2] Therefore, to extract helium from water, you must create conditions that lower the partial pressure of helium in the environment surrounding the water.
Q2: How does pressure affect the extraction of helium from water?
A2: Pressure has a significant impact on helium extraction. According to Henry's Law, the solubility of a gas in a liquid increases as the pressure of the gas increases.[3][4][5] Conversely, decreasing the pressure over the water, for instance by applying a vacuum, reduces the solubility of helium and causes the dissolved gas to be released from the solution.[6][7] Helium solubility in water rises substantially with increasing partial pressure.[8]
Q3: What is the effect of water flow rate on helium extraction?
A3: The effect of flow rate depends on the extraction method. In membrane-based separation, increasing the feed flow rate can lead to a decrease in helium purity in the permeate stream but may increase the overall helium recovery.[9] For methods like sparging, the flow rate of the purge gas is a critical parameter. In chromatography systems, which share principles with separation processes, lower flow rates generally lead to better separation.[10]
Q4: How does temperature influence helium extraction?
A4: Temperature affects the solubility of helium in water. For many gases, solubility decreases as temperature increases.[4][5] However, for helium in water, the Henry's law solubility constant goes through a minimum, with the maximum solubility occurring at around 30 °C.[1] Studies have shown that helium is least soluble in water at 30°C at pressures between 0.1 and 100 MPa.[8]
Q5: What are the common methods for extracting helium from water?
A5: Common methods include:
-
Vacuum Extraction: A vacuum is applied to the water sample, which reduces the pressure and causes the dissolved helium to be released.[6] This method can remove essentially 100% of the dissolved helium.[6]
-
Helium Sparging (Purging): A stream of high-purity helium gas is bubbled through the water.[7][11][12] Because helium has a low solubility, it displaces other dissolved gases, including the helium isotopes being measured, effectively stripping them from the liquid.[12][13]
-
Membrane Separation: Water is passed through a module containing a membrane that is selectively permeable to helium.[14][15] A difference in partial pressure across the membrane drives the helium from the water into a gas phase.[16]
Troubleshooting Guides
Issue 1: Low Helium Yield or Incomplete Extraction
| Possible Cause | Troubleshooting Step |
| Insufficient Pressure Reduction (Vacuum Extraction) | Verify the vacuum level of your system. Ensure all connections are airtight to prevent leaks. Check the vacuum pump for proper operation. |
| Low Purge Gas Flow Rate (Sparging) | Increase the flow rate of the sparging gas. Ensure the gas is being effectively dispersed throughout the water volume, possibly by using a finer frit.[17] |
| High Water Flow Rate (Membrane Separation) | Reduce the flow rate of the water through the membrane module to allow for sufficient residence time for helium to permeate.[9] |
| System Leaks | Helium atoms are very small and can leak through seemingly tight seals. Perform a thorough leak check of your entire experimental setup using a helium leak detector if available.[18][19] |
| Incorrect Temperature | Ensure your water sample is at a temperature that optimizes extraction. For helium, solubility is at a minimum around 30°C.[1][8] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Fluctuating Pressure | Ensure a stable vacuum or a constant pressure of the sweep gas. Use high-quality pressure regulators and monitors.[19] |
| Variable Flow Rates | Use a precise mass flow controller for the sparging gas or a calibrated pump for the water feed in a membrane system to ensure a constant flow rate. |
| Changes in Water Composition | Ensure the composition of your water samples is consistent between experiments, as other dissolved substances can affect gas solubility. |
| Incomplete Degassing of Mobile Phase (if applicable) | In systems analogous to chromatography, ensure the mobile phase is thoroughly degassed, as dissolved air can create bubbles and interfere with detection.[11][17] Helium sparging is a highly effective method for this.[11] |
Data Presentation
Table 1: Solubility of Helium in Water at Various Pressures (at 30°C)
| Partial Pressure of Helium (atm) | Solubility (M/atm) | Calculated Solubility (M) |
| 1.5 | 3.7 x 10⁻⁴ | 5.55 x 10⁻⁴ |
This data is based on the Henry's Law constant for helium gas in water at 30 °C, which is 3.7 x 10⁻⁴ M/atm.[2]
Table 2: Effect of Feed Flow Rate on Helium Purity and Recovery in a Membrane System
| Feed Flow Rate | Helium Purity | Helium Recovery |
| Increasing | Decreases | Increases |
This table illustrates the general trend observed in membrane-based gas separation where an increase in feed flow rate leads to a decrease in the purity of the separated helium, while the overall recovery of helium increases.[9]
Experimental Protocols
1. Protocol for Helium Extraction by Vacuum Degassing
-
Sample Collection: Collect the water sample in a sealed, pressure-rated container, such as a 500 cm³ stainless steel cylinder.[6]
-
System Setup: Connect the sample cylinder to an evacuated cylinder of equal volume. Ensure all connections are leak-tight.
-
Extraction: Open the valve between the two cylinders. The dissolved gases in the water will expand into the evacuated cylinder.
-
Equilibration: Allow the system to equilibrate. Agitation or stirring of the sample cylinder can facilitate gas release.
-
Gas Collection: Close the valve to the sample cylinder. The extracted gas mixture is now contained in the second cylinder.
-
Analysis: The collected gas can then be analyzed for its helium content, typically using a mass spectrometer.[6]
2. Protocol for Membrane-Based Helium Extraction
-
System Preparation: Set up the membrane contactor module according to the manufacturer's instructions. Ensure the system is clean and free of leaks.
-
Water Feed: Pump the helium-rich water through the membrane module at a controlled and steady flow rate.
-
Sweep Gas/Vacuum: On the permeate side of the membrane, apply either a vacuum or a sweep gas (e.g., argon or nitrogen) to create a partial pressure gradient for helium.
-
Permeate Collection: The helium will diffuse across the membrane from the water into the gas phase on the permeate side. Collect this gas stream.
-
Parameter Optimization: Adjust the water flow rate and the vacuum level or sweep gas flow rate to optimize helium extraction efficiency.
-
Analysis: Analyze the composition of the collected permeate gas to determine the helium concentration.
Visualizations
References
- 1. Henry's law - Wikipedia [en.wikipedia.org]
- 2. The Henry’s law constant for helium gas in water at 30 °C - Brown 14th Edition Ch 13 Problem 37 [pearson.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. help : How can i degassed the solvent by helium sparging - Chromatography Forum [chromforum.org]
- 12. quora.com [quora.com]
- 13. 5-5) Degassing by Helium Purging : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 14. Helium Recovery Applications | Air Liquide Advanced Separations [advancedseparations.airliquide.com]
- 15. Review of Membranes for Helium Separation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membranes for helium recovery buy in buy from the research and production company Grasys [grasys.com]
- 17. lctsbible.com [lctsbible.com]
- 18. Guide to Helium Leak Testing - Leak Testing & Pressure Testing [tqc.co.uk]
- 19. How to avoid malfunctions in helium detection equipment - Vacuum Pump - EVP Vacuum Solution! [evpvacuum.com]
"preventing fractionation of helium isotopes during sampling"
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the fractionation of helium isotopes during sampling. Fractionation, or the alteration of isotopic ratios, can significantly impact experimental results, particularly in fields like groundwater dating, mantle geochemistry, and tritium (B154650) monitoring.
Frequently Asked Questions (FAQs)
Q1: What is helium isotope fractionation and why is it a critical issue? Helium isotope fractionation is the process that alters the natural ratio of helium isotopes (³He and ⁴He) in a sample. This is a critical issue because many scientific investigations rely on the precise measurement of these isotope ratios to determine the age of groundwater, trace fluid origins, and understand geological processes.[1] Fractionation introduces significant errors, leading to incorrect interpretations and invalid conclusions.
Q2: What are the primary causes of helium isotope fractionation during sampling? The main causes of fractionation stem from the unique physical properties of helium: its low solubility, high diffusivity, and the mass difference between its isotopes.
-
Atmospheric Contamination: The inclusion of even minuscule air bubbles can severely contaminate a sample.[2] Because helium is highly mobile, it will rapidly equilibrate with any trapped air, altering the isotopic signature.[2]
-
Degassing: When collecting water from depth, the reduction in hydrostatic pressure at the surface can cause dissolved gases (like CO₂, CH₄) to come out of solution and form bubbles.[3] Lighter helium isotopes diffuse into these bubbles faster than heavier ones, leading to fractionation of the dissolved gas phase.[3]
-
Diffusive Loss: Helium can diffuse through many materials.[3][4] If sample containers are not made of appropriate materials or are not sealed correctly, preferential loss of the lighter ³He isotope through the container walls or seals can occur over time.
-
Irreversible Trapping (in minerals): During the crushing of mineral samples in the presence of air, atmospheric helium can become irreversibly trapped within the mineral's surface layer. This process can be isotopically selective and is difficult to correct for.[5]
Q3: What type of sample container is best for preventing helium fractionation? The choice of container is crucial for maintaining sample integrity. Due to helium's high mobility, materials must have very low permeability.
-
Copper (Cu) Tubing: This is the most widely recommended material, especially for water samples.[2][4] Soft copper tubing can be sealed using pinch-off clamps to create a cold, metal-to-metal, helium-leak-tight seal that can preserve a sample for years.[2][3][4]
-
Low-Diffusivity Glass: Special aluminosilicate (B74896) glass (e.g., Corning type 1724) is also a suitable option, though it is more fragile.[4]
-
Stainless Steel Cylinders: These are also used for collecting water samples and can be sealed effectively.[6]
Q4: How can I prevent atmospheric contamination while sampling water? Preventing contact with air is the most critical step in the sampling process.
-
Use a Submerged Pump: Whenever possible, samples should be collected using a submerged pump to avoid drawing in atmospheric air.[3]
-
Thoroughly Flush Equipment: Before taking a sample, amply flush the borehole, pump, and all tubing to purge any trapped air or water that has equilibrated with the atmosphere.[3]
-
Monitor for Bubbles: Use a section of transparent hose in the sampling line to visually inspect for any air bubbles.[3] The presence of bubbles indicates a leak or improper setup that must be corrected before sampling.[2]
-
Maintain Back-Pressure: Keep the water pressure within the sampling tube high, ideally above the original hydrostatic pressure, to prevent any dissolved gases from exsolving.[3][7]
Q5: What is degassing and how can I minimize its effects? Degassing occurs when dissolved gases escape from a solution due to a pressure drop. This is a major concern for groundwater samples collected from significant depths.[3]
-
Maintain High Pressure: The most effective way to prevent degassing is to ensure the pressure in the sampling line and container always exceeds the hydrostatic pressure of the source water. This keeps gases dissolved.[3]
-
Avoid Flow Constrictions: If multiple hoses are connected, their diameter should decrease in the direction of flow. An increase in diameter can create cavities where pressure drops, allowing water to degas.[3]
-
Minimize Turbulence: Fill sample containers smoothly from the bottom up to prevent agitation that can encourage bubble formation.[8]
Q6: How should I properly store my samples to maintain isotopic integrity? Proper storage is essential to prevent diffusive loss and other forms of contamination over time.
-
Check Seals: Ensure that clamps on copper tubes are tight and that caps (B75204) on glass or steel containers are secure. For bottles, wrapping the cap with tape or parafilm can prevent it from loosening.[9]
-
Cool and Dark Conditions: Store samples in a cool, dark location. Refrigeration is often recommended for long-term storage.[9]
-
Avoid Freezing: Do not freeze water samples. Ice-water fractionation can alter the isotopic composition of the remaining liquid if any sample is lost upon expansion.[9]
Troubleshooting Guides
This section addresses common issues encountered during helium isotope analysis.
| Problem | Possible Cause(s) | Recommended Actions & Solutions |
| Data shows high atmospheric noble gas concentrations. | 1. Air bubble contamination during sampling.[2] 2. Leaky connection in the sampling line. 3. Improperly sealed sample container.[4] | 1. Review Sampling Protocol: Ensure a transparent hose is used to monitor for bubbles.[3] Tap the sampling apparatus to dislodge any adhered bubbles.[3] 2. Check Equipment: Before fieldwork, leak-check all tubing and connections. 3. Inspect Seals: Re-examine the container seal (e.g., copper tube pinch-weld, vial cap). |
| Inconsistent or non-reproducible isotope ratios. | 1. Variable degassing between samples.[3] 2. Diffusive loss of helium during storage. 3. Irreversible trapping of atmospheric He during mineral crushing.[5] | 1. Standardize Sampling Pressure: Use a pressure gauge to ensure consistent back-pressure is applied during the collection of all samples. 2. Verify Container Integrity: Use high-integrity containers like pinched copper tubes.[2] Analyze samples as soon as possible after collection. 3. Modify Mineral Prep: Crush mineral samples under vacuum to avoid trapping atmospheric gases.[5] |
| Helium concentrations are unexpectedly low. | 1. Significant degassing and loss of the gas phase.[3] 2. Loss of helium through a permeable or poorly sealed container.[4] | 1. Improve Degassing Prevention: Increase back-pressure during sampling. Ensure no pressure drops occur in the line.[3] 2. Container Material Review: Switch to recommended low-permeability materials like copper tubing or aluminosilicate glass.[2][4] |
Experimental Protocols
Protocol 1: Groundwater/Seawater Sampling Using Copper Tubing
This protocol is designed to collect water samples for noble gas analysis while minimizing atmospheric contamination and degassing.
-
Preparation:
-
Use pre-cleaned, dehydrated, soft-annealed refrigeration-grade copper tubing (e.g., 0.95 cm OD), cut to ~40 cm lengths and mounted in a clamping assembly.[2]
-
Ensure the inner walls of the copper tube are degreased to prevent air bubbles from adhering.[3]
-
Assemble the sampling line, including a submerged pump, sufficient tubing to reach the desired depth, a transparent hose segment, and a back-pressure valve.
-
-
System Purging:
-
Deploy the pump to the desired sampling depth.
-
Pump water through the entire system for an ample amount of time to flush it completely.[3] This removes any air and ensures the water is representative of the source.
-
-
Sample Collection:
-
Attach the copper tube assembly to the discharge line.
-
Allow water to flow through the copper tube. Gently tap the assembly with a stiff object to dislodge any potential air bubbles.[3]
-
While water is flowing, begin to close the back-pressure valve to increase the pressure inside the line to a level greater than the natural hydrostatic pressure.
-
Visually confirm through the transparent hose that no bubbles are present.[3]
-
-
Sealing:
Visualizations
Experimental Workflows
Caption: Workflow for collecting water samples in copper tubes to prevent fractionation.
Logical Relationships
References
- 1. USGS Groundwater Dating Lab [water.usgs.gov]
- 2. go-ship.org [go-ship.org]
- 3. noblegas.uni-bremen.de [noblegas.uni-bremen.de]
- 4. cchdo.github.io [cchdo.github.io]
- 5. GChron - Short communication: Mechanism and prevention of irreversible trapping of atmospheric He during mineral crushing [gchron.copernicus.org]
- 6. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Helium and Argon as Groundwater Tracers
For researchers, scientists, and professionals in drug development, the selection of an appropriate groundwater tracer is paramount for accurate hydrogeological assessments. This guide provides an objective comparison of two commonly used noble gas tracers, helium (He) and argon (Ar), supported by experimental data and detailed methodologies.
Noble gases are excellent groundwater tracers due to their inert nature, meaning they do not readily react with other elements in the aquifer, ensuring their concentrations are primarily influenced by physical transport processes. Both helium and argon are colorless, odorless, and non-toxic, making them environmentally benign options for tracing studies. The choice between them often depends on the specific objectives of the study, the characteristics of the aquifer, and logistical considerations.
Performance Comparison: Helium vs. Argon
The fundamental differences in the physicochemical properties of helium and argon dictate their behavior as groundwater tracers. Helium, being the lighter and smaller atom, exhibits higher diffusivity and lower solubility in water compared to argon. These characteristics lead to distinct transport behaviors in groundwater systems.
A key consideration in the application of noble gas tracers is the phenomenon of "excess air," which refers to the presence of dissolved atmospheric gases in concentrations exceeding their equilibrium solubility. This can result from the dissolution of trapped air bubbles during groundwater recharge. Accurate tracer studies require accounting for this excess air, which can be quantified by measuring the concentrations of multiple noble gases.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties and performance of helium and argon as groundwater tracers.
| Physicochemical Property | Helium (He) | Argon (Ar) | Source(s) |
| Atomic Weight ( g/mol ) | 4.003 | 39.948 | N/A |
| Solubility in Water at 10°C (cm³/kg) | 0.0098 | 0.0419 | [1][2] |
| Henry's Law Constant at 25°C (mol/L·atm) | 3.7 x 10⁻⁴ | 1.4 x 10⁻³ | [3] |
| Diffusion Coefficient in Water at 25°C (10⁻⁵ cm²/s) | 6.71 | 1.91 | [4] |
| Experimental Performance Data | Helium (He) | Argon (Ar) | Study Context | Source(s) |
| Mass Recovery (Single-Well Tracer Test) | 58.1% | 78.2% | Joint injection and recollection after 1 day drift. | [5] |
| Mass Recovery (Inter-Well Tracer Test) | 0.0135% | 0.0137% | Release along an induced pressure gradient. | [5] |
| Breakthrough Curve Peak Arrival | Later | Earlier | Comparative study with Xe and Kr. | [6] |
Experimental Protocols
Accurate and reproducible results in groundwater tracing studies hinge on meticulous experimental protocols. The following sections detail the methodologies for tracer injection, sampling, and analysis for both helium and argon.
Tracer Injection
A common and effective method for introducing helium and argon into an aquifer is through a downhole bubble-diffuser.
Methodology:
-
Tracer Gas Preparation: Pure helium or argon gas (purity >99%) is sourced in high-pressure steel tanks.
-
Injection Setup: A gas diffuser is connected to the gas tank via a pressure reducer and flexible tubing (e.g., copper).
-
Deployment: The diffuser is lowered to the desired depth within the injection well or piezometer.
-
Injection: The gas is released, forming bubbles that dissolve into the groundwater as they rise. The injection can be performed as a pulse to observe the subsequent breakthrough at monitoring wells.
Groundwater Sampling
Proper sampling is critical to prevent the loss of dissolved gases and contamination from the atmosphere.
Methodology:
-
Well Purging: The monitoring well is purged to ensure the sample is representative of the aquifer water.
-
Sample Collection: Water samples are collected using a pump and tubing that extends to the desired sampling depth.
-
Sample Containers: Samples are collected in appropriate containers, such as stainless steel cylinders or copper tubes, which can be sealed to prevent gas exchange with the atmosphere. The containers should be filled from the bottom and allowed to overflow to minimize the introduction of air bubbles.
-
Sealing: The containers are sealed immediately after collection to ensure sample integrity during transport and storage.
Analytical Methods
The concentrations of dissolved helium and argon in water samples are typically determined using gas chromatography (GC) or mass spectrometry (MS). For on-site, high-resolution analysis, a portable gas-equilibrium membrane-inlet mass spectrometer (GE-MIMS) is increasingly utilized.
Gas Chromatography (GC) Methodology:
-
Gas Extraction: The dissolved gases are extracted from the water sample, often using a headspace method where the sample is equilibrated with a known volume of gas-free headspace.
-
Injection: A known volume of the headspace gas is injected into the gas chromatograph.
-
Separation: The gases are separated based on their different affinities for the stationary phase in the GC column. A molecular sieve column is often used for separating permanent gases like helium and argon.
-
Detection: A thermal conductivity detector (TCD) is commonly used to detect the separated gases.
-
Quantification: The concentration of each gas is determined by comparing its peak area to that of a known standard.
Mass Spectrometry (MS) Methodology:
-
Gas Extraction and Purification: Similar to GC, the dissolved gases are extracted from the water sample. The extracted gas mixture is then purified to remove interfering gases.
-
Ionization: The gas molecules are ionized in the ion source of the mass spectrometer.
-
Mass Separation: The ions are separated based on their mass-to-charge ratio in a magnetic field.
-
Detection: The abundance of each isotope is measured using a detector, such as a Faraday cup or an electron multiplier.
-
Quantification: The concentration of helium and argon is determined by comparing the measured ion currents to those of a calibrated standard.
Visualizing the Workflow
The following diagrams illustrate the key workflows in a groundwater tracing experiment using helium or argon.
References
A Comparative Guide to Helium Solubility Models and Experimental Data
For researchers, scientists, and drug development professionals, an accurate understanding of helium solubility is crucial in a variety of applications, from cryogenic processes to biological systems. This guide provides an objective comparison of common helium solubility models against experimental data, offering a clear overview of their performance and the methodologies used to obtain this data.
Experimental Determination of Helium Solubility
The foundation of validating any solubility model lies in precise and reliable experimental data. Various methods are employed to measure the solubility of helium in different liquids. The choice of method often depends on the solvent, temperature, and pressure conditions.
Experimental Protocols
Two prevalent methods for determining gas solubility are the saturation method and the extraction method.
-
Saturation Method (Volumetric or Gravimetric): This is a common technique where a liquid is saturated with the gas at a specific temperature and pressure. The amount of dissolved gas is then determined by measuring the volume or mass change. A typical experimental setup involves a thermostated equilibrium cell where the solvent is brought into contact with helium. Vigorous stirring or agitation is crucial to ensure equilibrium is reached. The volume of gas absorbed by the liquid is measured using a gas burette.
-
Extraction Method (Gas Chromatography): In this method, a known volume of the liquid with dissolved helium is sampled and the dissolved gas is subsequently extracted. The amount of extracted helium is then quantified, typically using a gas chromatograph with a thermal conductivity detector (TCD). This method is particularly useful for measuring low solubilities.
A general workflow for the experimental determination of helium solubility is illustrated below.
Helium Solubility Models: A Comparative Overview
Several theoretical and empirical models have been developed to predict the solubility of helium in various solvents. These models range from simple empirical correlations to more complex theories based on statistical mechanics.
Henry's Law
For dilute solutions of gases in liquids, the solubility can often be described by Henry's Law, which states that the partial pressure of the gas above the liquid is directly proportional to its concentration in the liquid.[1][2]
Equation: P = kH * x
Where:
-
P is the partial pressure of the gas.
-
kH is the Henry's Law constant, which is a function of temperature and the specific gas-solvent pair.
-
x is the mole fraction of the dissolved gas.
The Henry's law constant for helium in water at 30 °C is approximately 3.7 x 10⁻⁴ M/atm.[1] The solubility of permanent gases like helium generally decreases with increasing temperature around room temperature.[2] However, in aqueous solutions, the Henry's law solubility constant for many gases, including helium, goes through a minimum. For helium, this minimum occurs at about 30 °C.[2]
Krichevsky-Kasarnovsky Equation
At high pressures, the simple form of Henry's Law may not be adequate. The Krichevsky-Kasarnovsky equation extends Henry's Law to account for the effect of pressure on the fugacity of the dissolved gas.[3][4][5]
Equation: ln(f2/x2) = ln(kH) + (V2_inf * P) / RT
Where:
-
f2 is the fugacity of the solute gas.
-
x2 is the mole fraction of the dissolved gas.
-
kH is the Henry's Law constant.
-
V2_inf is the partial molar volume of the gas at infinite dilution.
-
P is the total pressure.
-
R is the ideal gas constant.
-
T is the absolute temperature.
The solubilities of helium in water have been shown to follow the Krichevsky-Kasarnovsky equation at pressures up to 300 atmospheres.[6]
Scaled Particle Theory (SPT)
Scaled Particle Theory is a more fundamental approach based on statistical mechanics that can be used to predict the solubility of gases in liquids.[7][8][9][10] SPT models the solution process in two steps: first, the creation of a cavity in the solvent of the size of the solute molecule, and second, the interaction of the solute molecule with the solvent molecules. The theory has been shown to give excellent agreement with experimental data for a range of solvents.[7]
The relationship between different modeling approaches and experimental data is depicted in the following diagram.
Experimental Data vs. Model Predictions
The following tables summarize experimental data for helium solubility in various solvents and compare them with the predictions of different models where available.
Helium Solubility in Water
| Temperature (°C) | Pressure (atm) | Experimental Solubility (mole fraction x 10⁶) | Reference |
| 25 | 1 | 7.9 | [11] |
| 30 | 1.5 | 8.2 | [1] |
| 50 | 100 | 10.3 | [12] |
| 75 | 100 | 11.2 | [12] |
| 37 | up to 300 | Follows Krichevsky-Kasarnovsky | [6] |
Helium Solubility in Alcohols at 25°C
| Solvent | Mole Fraction of Alcohol | Experimental Henry's Constant (kH / GPa) |
| Methanol (B129727) | 1.0 | 2.13 |
| Ethanol (B145695) | 1.0 | 2.68 |
| 1-Propanol (B7761284) | 1.0 | 2.95 |
| 2-Propanol | 1.0 | 3.54 |
| Methanol-Water | 0.5 | 4.32 |
| Ethanol-Water | 0.5 | 6.25 |
Data for alcohols is derived from studies on mixed solvent systems and pure components.[13][14][15]
Helium Solubility in Cryogenic Solvents
| Solvent | Temperature (K) | Pressure (MPa) | Experimental Solubility (mole fraction) | Reference |
| Liquid Nitrogen | 72.0 - 119.6 | 0.5 - 9.9 | Correlated with a standard deviation of 6.9% | [16] |
| Liquid Methane | - | - | Data available for correlation | [17] |
Conclusion
The choice of a suitable model for predicting helium solubility depends on the specific conditions of the system, including the solvent, temperature, and pressure. For low-pressure applications in many common solvents, Henry's Law provides a simple and often accurate estimation.[1][2] For high-pressure systems, the Krichevsky-Kasarnovsky equation offers a more robust framework by accounting for the partial molar volume of helium.[4][6] For a more fundamental and predictive approach, especially when experimental data is scarce, Scaled Particle Theory can be a powerful tool, providing good agreement with experimental results for a variety of systems.[7][9] Ultimately, the validation of any model against reliable experimental data is paramount for ensuring the accuracy of solubility predictions in scientific and industrial applications.
References
- 1. The Henry’s law constant for helium gas in water at 30 °C - Brown 14th Edition Ch 13 Problem 37 [pearson.com]
- 2. Henry's law - Wikipedia [en.wikipedia.org]
- 3. Gas solubility in dilute solutions: A novel molecular thermodynamic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of Gases in Water: Part 2 : PetroSkills [petroskills.com]
- 5. gasliquids.com [gasliquids.com]
- 6. Applicability of Henry's law to hydrogen, helium, and nitrogen solubilities in water and olive oil at 37 degrees C and pressures up to 300 atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Scaled particle theory - Wikipedia [en.wikipedia.org]
- 11. The Henry's law constant for the solubility of helium gas in water is3.8 .. [askfilo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of helium in methanol + water, ethanol + water, 1-propanol + water, and 2-propanol + water solutions at 25 .degree.C | Semantic Scholar [semanticscholar.org]
- 14. tsijournals.com [tsijournals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. Thermodynamics of helium solubility in cryogenic solvents at high pressures (Journal Article) | OSTI.GOV [osti.gov]
A Researcher's Guide to Cross-Calibration of Helium Standards for Dissolved Gas Analysis
For researchers, scientists, and drug development professionals engaged in dissolved gas analysis (DGA), the accuracy and reliability of measurements are paramount. This guide provides a comprehensive comparison of helium standards, offering insights into the cross-calibration of certified reference materials and in-house prepared standards. Detailed experimental protocols and quantitative data are presented to support methodological validation and ensure the integrity of analytical results.
The precise quantification of dissolved gases, such as helium, is critical in a multitude of scientific disciplines, from groundwater dating and oceanography to monitoring transformer health and certain biomedical research applications. The foundation of accurate measurement lies in the proper calibration of analytical instrumentation, which necessitates the use of reliable standards. This guide delves into the cross-calibration of helium standards, a crucial process for verifying the accuracy of laboratory-prepared standards against certified reference materials (CRMs).
Comparison of Certified vs. In-House Prepared Helium Standards
The choice between using a commercially available certified helium standard and preparing one in-house involves a trade-off between cost, convenience, and the level of control over the standard's preparation and characterization.
Certified Helium Standards are purchased from accredited suppliers and are accompanied by a certificate of analysis that specifies the helium concentration and its associated uncertainty. These standards are traceable to national or international standards, providing a high level of confidence in their stated value.
In-house Prepared Helium Standards are typically created by bubbling a certified gaseous helium standard of known concentration through a solvent, usually deionized water, until equilibrium is reached. While this approach can be more cost-effective, it requires meticulous experimental technique to ensure accuracy and reproducibility.
The following table summarizes the key characteristics of each type of standard:
| Feature | Certified Helium Standards | In-House Prepared Helium Standards |
| Traceability | Traceable to national/international standards | Traceability depends on the certified gas used and the preparation procedure |
| Accuracy | High, with specified uncertainty | Dependent on the accuracy of the gaseous standard and the equilibration process |
| Cost | Higher initial cost | Lower material cost, but requires labor and equipment |
| Convenience | Ready to use | Requires preparation and validation |
| Quality Control | Performed by the manufacturer | Responsibility of the end-user |
Quantitative Performance Data
Cross-calibration studies are essential to validate the accuracy of in-house prepared standards and to ensure consistency in measurements. Data from such studies demonstrate the level of agreement that can be expected between different standards and analytical methods.
One study comparing dissolved helium measurements in groundwater using gas chromatography (GC) and mass spectrometry (MS) found that the agreement between the two methods was generally within 20%.[1] This indicates that with proper calibration, different analytical techniques can yield comparable results.
A more direct comparison of a certified dissolved gas-in-oil standard with measurements from five independent laboratories provides valuable insight into inter-laboratory variability and the accuracy of different analytical methods. The following table presents a subset of this data for key gases, illustrating the deviation from the certified values.
| Gas | Certified Value (ppm) | Lab 1 Measured (ppm) | Lab 2 Measured (ppm) | Lab 3 Measured (ppm) | Lab 4 Measured (ppm) | Lab 5 Measured (ppm) |
| Helium | N/A | N/A | N/A | N/A | N/A | N/A |
| Hydrogen | 12 | 11 | 12 | 11 | 17 | 11 |
| Methane | 10 | 11 | 8 | 9 | 9 | 11 |
| Ethane | 10 | 12 | 16 | <1 | 14 | 11 |
| Ethylene | 10 | 48 | 35 | 67 | 30 | 61 |
| Acetylene | 10 | 10 | 11 | 7 | 9 | 11 |
| Carbon Monoxide | 10 | 9 | 12 | 6 | 10 | 11 |
| Carbon Dioxide | 10 | 9 | 10 | 6 | 9 | 10 |
Note: While the referenced study did not include helium, the data for other dissolved gases highlights the typical range of variability observed in such inter-laboratory comparisons.
A study on the preparation and analysis of helium-in-water standards demonstrated that the accuracy of the analytical method was within ±10 percent for solutions with helium concentrations above 20 x 10⁻⁸ cm³ He (STP)/cm³ H₂O. The following table shows the calculated versus analyzed helium concentrations for a series of prepared standards.
| Gaseous Standard He Concentration (ppm) | Calculated He in Water (cm³ He (STP)/cm³ H₂O x 10⁻⁸) | Analyzed He in Water (cm³ He (STP)/cm³ H₂O x 10⁻⁸) | Accuracy (%) |
| 110 | 4.0 | 4.1 | +2.5 |
| 550 | 20.3 | 19.8 | -2.5 |
| 1,090 | 40.2 | 41.5 | +3.2 |
| 2,180 | 80.4 | 83.2 | +3.5 |
| 4,950 | 182 | 175 | -3.8 |
| 7,450 | 275 | 268 | -2.5 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate preparation and analysis of dissolved helium standards.
Protocol 1: Preparation of In-House Dissolved Helium Standards
This protocol describes the preparation of helium-in-water standards by bubbling a certified gaseous standard through deionized water.
Materials:
-
Certified helium gas standard of known concentration (e.g., in nitrogen or air).
-
Deionized water.
-
Gas washing bottle or similar bubbling apparatus.
-
Mass flow controller.
-
Thermometer.
-
Barometer.
-
Sample collection containers (e.g., stainless steel cylinders or glass vials with septa).
Procedure:
-
Fill the gas washing bottle with a known volume of deionized water.
-
Allow the water to equilibrate to a constant, measured room temperature.
-
Bubble the certified helium gas standard through the water at a controlled flow rate (e.g., 200-400 cm³/min) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Record the ambient temperature and atmospheric pressure.
-
Carefully collect the helium-saturated water into sample containers, minimizing contact with the atmosphere to prevent helium loss. Samples should be sealed within 3 minutes of collection.
-
Calculate the theoretical dissolved helium concentration using Henry's Law, taking into account the partial pressure of helium in the gas standard, the temperature, and the atmospheric pressure.
Protocol 2: Dissolved Helium Analysis by Headspace Gas Chromatography (GC)
This protocol outlines the analysis of dissolved helium in a water sample using the headspace method followed by gas chromatography.
Instrumentation:
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a pulsed discharge helium ionization detector (PDHID).
-
Headspace autosampler.
-
GC column suitable for permanent gas separation (e.g., molecular sieve 5A).
-
Carrier gas (e.g., argon or nitrogen).
Procedure:
-
Transfer a known volume of the dissolved helium standard or sample into a headspace vial.
-
Displace a portion of the liquid with a high-purity inert gas (e.g., helium or nitrogen) to create a headspace.[2]
-
Seal the vial and allow it to equilibrate at a constant temperature for a set period (e.g., 5 minutes with shaking).[2]
-
The headspace autosampler injects a known volume of the headspace gas into the GC.
-
The helium is separated from other gases on the GC column and detected by the TCD or PDHID.
-
Quantify the helium concentration by comparing the peak area of the sample to a calibration curve generated from the analysis of the in-house prepared or certified standards.
Visualizing the Workflow
Understanding the logical flow of the cross-calibration process is essential for effective implementation. The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the preparation, analysis, and cross-calibration of dissolved helium standards.
This guide provides a foundational understanding of the principles and practices involved in the cross-calibration of helium standards for dissolved gas analysis. By adhering to rigorous experimental protocols and utilizing well-characterized standards, researchers can significantly enhance the accuracy and reliability of their dissolved gas measurements.
References
A Comparative Analysis of Noble Gas Solubilities in Water
This guide provides a comprehensive comparison of the solubility of noble gases (Helium, Neon, Argon, Krypton, Xenon, and Radon) in water. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of the behavior of these elements in aqueous solutions. The document summarizes key solubility data, details common experimental methodologies, and illustrates the underlying physicochemical principles governing this phenomenon.
Quantitative Data: Solubility of Noble Gases in Water
The solubility of noble gases in water is primarily governed by Henry's Law, which states that for a dilute solution, the equilibrium ratio between the abundance in the gas phase and in the aqueous phase is constant.[1] This relationship is influenced by factors such as temperature, pressure, and the specific properties of the noble gas.
The primary trend observed is that solubility increases as you move down the group in the periodic table.[2][3] This is due to the increase in atomic size and mass, which enhances the polarizability of the gas atoms.[2][4] Greater polarizability leads to stronger dipole-induced dipole interactions between the non-polar noble gas atoms and the polar water molecules, resulting in higher solubility.[2][3][5]
The following table summarizes the solubility of noble gases in water at a standard temperature and pressure, presented as the mole fraction (x₁) of the gas in the liquid phase and the Henry's Law constant (kH).
| Noble Gas | Atomic Mass (u) | Polarizability (ų) | Solubility at 25°C (cm³/kg)[2] | Henry's Law Constant (kH) at 298.15 K (GPa) |
| Helium (He) | 4.00 | 0.205 | 8.61 | 12.9 |
| Neon (Ne) | 20.18 | 0.395 | 10.5 | 12.0 |
| Argon (Ar) | 39.95 | 1.641 | 33.6 | 4.0 |
| Krypton (Kr) | 83.80 | 2.484 | 59.4 | 2.0 |
| Xenon (Xe) | 131.29 | 4.044 | 108.1 | 1.0 |
| Radon (Rn) | (222) | ~5.2 | 230 | 0.5 |
Note: Data is compiled from various sources. Henry's Law constants are approximate values to illustrate the trend.
The solubility of noble gases in water typically decreases as the temperature increases.[6][7] This is because the dissolution of most gases in water is an exothermic process, and according to Le Châtelier's principle, increasing the temperature shifts the equilibrium to favor the gaseous state.[7]
Experimental Protocols for Measuring Gas Solubility
The determination of gas solubility in liquids is a fundamental experimental process in chemistry and physics. Several methods have been developed, with the static equilibrium and pressure-drop methods being among the most common.
Principle: The core principle involves bringing a known volume of a degassed liquid (water) into contact with the pure gas at a constant temperature and pressure, allowing the system to reach equilibrium, and then measuring the amount of gas that has dissolved.
A Generalized Experimental Method (Pressure-Drop Manometry):
-
Apparatus Setup: A typical apparatus consists of a thermostatted, airtight vessel of a known volume, connected to a pressure transducer, a gas supply, and a vacuum pump.[8] The vessel is designed to hold the solvent and a gas phase (headspace).
-
Degasification: A precise volume of the solvent (e.g., distilled water) is introduced into the vessel. The solvent must be thoroughly degassed to remove any dissolved air, which is typically achieved by a combination of vacuum application, gentle heating, or sonication.
-
Pressurization: The pure noble gas is introduced into the headspace of the vessel to a known initial pressure (P_initial). The system is sealed, and the temperature is maintained at the desired value using a water bath or thermostat.
-
Equilibration: The vessel is agitated or stirred to facilitate the dissolution of the gas into the liquid phase. The system pressure is continuously monitored. As the gas dissolves, the pressure in the headspace decreases until it stabilizes at a final equilibrium pressure (P_final). The time required to reach equilibrium depends on the gas and the system's geometry.[9]
-
Calculation: The amount of gas that dissolved in the liquid is calculated from the pressure drop (P_initial - P_final) using the ideal gas law, accounting for the known volumes of the liquid and the headspace.[8] From this, solubility can be expressed in various units, such as mole fraction or the Henry's Law constant.
-
Data Validation: To ensure accuracy, the results are often compared against established literature values for well-characterized systems (e.g., CO₂ or O₂ in water).[10]
Logical Relationships in Noble Gas Solubility
The solubility of a noble gas in water is not a random phenomenon but is dictated by a clear set of physical principles. The following diagram illustrates the logical workflow from the fundamental atomic properties of a noble gas to its resulting solubility in an aqueous solution.
Caption: Logical workflow from atomic properties to aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. aqueous solution - Solubility of Noble Gases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. The solubility of noble gases in water shows the order class 11 chemistry CBSE [vedantu.com]
- 4. Noble gas - Wikipedia [en.wikipedia.org]
- 5. Van der Waals Forces: A Comprehensive Overview [notesforshs.com]
- 6. Noble gases solubility in water [inis.iaea.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 9. Solubility of Noble Gases in Water and Seawater - Isotope Geochemistry Facility [www2.whoi.edu]
- 10. [PDF] A method for measuring gas solubility | Semantic Scholar [semanticscholar.org]
"benchmarking different methods for dissolved helium analysis"
The accurate quantification of dissolved helium in aqueous samples is critical for a range of scientific disciplines, including geochemical exploration, groundwater dating, and environmental monitoring.[1][2] The selection of an appropriate analytical technique is paramount for achieving reliable results and depends on factors such as required sensitivity, sample matrix, throughput, and whether field or laboratory analysis is necessary. This guide provides an objective comparison of common methods for dissolved helium analysis, supported by performance data and detailed experimental protocols.
Overview of Primary Analytical Methods
The principal methods for dissolved helium measurement involve separating the gas from the liquid phase followed by detection using either gas chromatography or mass spectrometry.
-
Static Headspace Gas Chromatography (SH-GC): This widely used technique involves creating a gas phase (headspace) above the water sample in a sealed vial.[3] After allowing the dissolved helium to equilibrate between the liquid and gas phases, a sample of the headspace is injected into a gas chromatograph for separation and detection, typically with a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS).[4][5] SH-GC is robust and can be automated for high throughput.
-
Membrane Inlet Mass Spectrometry (MIMS): MIMS allows for the direct, real-time analysis of dissolved gases.[6] The method utilizes a gas-permeable membrane, typically silicone, which is submerged in the sample. Dissolved gases diffuse across the membrane directly into the high-vacuum chamber of a mass spectrometer for immediate analysis.[7] This technique is highly sensitive and particularly well-suited for continuous, on-site measurements in field applications.[8]
-
Static Vacuum Extraction Mass Spectrometry: This high-precision laboratory method involves collecting a water sample in a sealed, gas-tight container, such as a stainless steel cylinder.[1] The dissolved gases are then extracted by expanding the water into an evacuated volume.[1][9] The extracted gas is subsequently analyzed by a dedicated helium-tuned mass spectrometer. This technique is known for its high accuracy and reliability.[1]
Quantitative Performance Comparison
The performance of each method varies in terms of sensitivity, precision, and analysis time. The following table summarizes key quantitative metrics for the primary analytical techniques.
| Method | Principle | Limit of Detection (LOD) | Precision / Accuracy | Typical Analysis Time | Key Strengths |
| SH-GC-TCD | Headspace gas equilibrium followed by GC separation and thermal conductivity detection.[3][4] | ~0.67 x 10⁻⁸ cm³ He/g H₂O[4] | Agreement generally within 20% of MS methods.[2] | 15-30 minutes[10] | Lower cost, robust, suitable for screening samples.[2] |
| SH-GC-MS | Headspace gas equilibrium with highly selective mass spectrometry detection.[5] | ~1.8 ppm (in gas phase)[5] | High repeatability (RSD 1.3–5.1%).[5] | ~17 minutes[11] | High sensitivity and selectivity, can use internal standards.[5] |
| MIMS | Direct diffusion of dissolved gas through a membrane into a mass spectrometer.[6][7] | < 3 x 10⁻⁹ cm³ He/g H₂O[8] | Precision better than 4% for He.[8] | ~12 minutes (quasi-continuous)[8] | Real-time, on-site analysis, high sensitivity.[7] |
| Vacuum Extraction-MS | Gas extraction from the sample under vacuum followed by mass spectrometry.[1] | ~2 x 10⁻⁸ cm³ He/cm³ H₂O[1][9] | Accuracy of ±7% for concentrations >10 x 10⁻⁸ cm³ He/cm³ H₂O.[1] | ~30 minutes[1] | High accuracy and reliability, complete gas extraction.[1] |
Detailed Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reproducible results. Below are protocols for the key experiments discussed.
This protocol is based on established headspace analysis principles.[3][4]
-
Sample Collection: Collect water samples in vials, ensuring no headspace is present. Seal the vials immediately with Teflon-lined septa. Storing bottles upside down is recommended to minimize gas loss.[3]
-
Headspace Generation: In the laboratory, bring the sample to a known, constant temperature. Create a headspace by displacing a specific volume of water with a high-purity gas, such as helium or nitrogen.[3] For helium analysis, a carrier gas other than helium (e.g., nitrogen or argon) should be used for both headspace creation and the GC carrier gas.
-
Equilibration: Vigorously shake the vial for a minimum of five minutes to facilitate the equilibration of dissolved helium between the liquid and gas phases.[3]
-
Analysis: Using a gas-tight syringe or an autosampler, withdraw an aliquot of the headspace gas and inject it into the gas chromatograph.
-
Detection: Helium is separated from other gases on a suitable column (e.g., Molsieve 5A) and quantified using a TCD or MS detector.[5] Calibration is performed by analyzing standards of known helium concentration prepared in the same manner.
This protocol outlines the general procedure for MIMS analysis.[7][8]
-
System Setup: Connect a MIMS probe to the vacuum interface of a mass spectrometer. The probe consists of a gas-permeable membrane that separates the sample from the vacuum system.[6]
-
Sample Introduction: Introduce the water sample to the membrane. This can be done by submersing the probe directly into the water body for in-situ measurements or by pumping the sample through a chamber containing the membrane.[7]
-
Gas Diffusion: Dissolved gases, including helium, diffuse across the membrane, driven by the partial pressure gradient between the water and the high vacuum of the mass spectrometer.[6]
-
Mass Analysis: The diffused gases enter the ion source of the mass spectrometer, where they are ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z 4 for ⁴He) and detected.
-
Quantification: The signal intensity is proportional to the partial pressure of helium in the water. The system is calibrated using water standards with known dissolved helium concentrations. The Gas Equilibrium MIMS (GE-MIMS) method provides a means for accurate quantification without complex calibration of the membrane's transfer characteristics.[7]
This protocol is a summary of the high-precision method developed by the U.S. Bureau of Mines.[1]
-
Sample Collection: Collect water samples in 500 cm³ stainless steel cylinders, ensuring they are completely filled and sealed to prevent atmospheric contamination or gas loss.[1]
-
Apparatus Setup: Connect the sample cylinder (Cylinder A) to an identical, evacuated cylinder (Cylinder B) via a valve.
-
Gas Extraction: Invert the coupled cylinders, allowing the water to flow from A to B. The dissolved gases exsolve into the vacuum of Cylinder B. Invert the apparatus a total of 10 times to ensure complete equilibration and extraction of the dissolved gases.[1] This technique removes essentially 100% of the dissolved helium.[1]
-
Sample Preparation: After equilibration, close the connecting valve. The extracted gas mixture resides in Cylinder B. This gas can be diluted with a high-purity gas (e.g., nitrogen) to a specific pressure for analysis.[1]
-
Mass Spectrometric Analysis: Analyze the gas from Cylinder B using a helium-tuned mass spectrometer. The helium concentration in the original water sample is determined using an empirical calibration curve established by analyzing standard solutions of helium in water.[1]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of dissolved helium, from initial sample collection to final data interpretation.
References
- 1. Procedure to Determine Helium in Water - 911Metallurgist [911metallurgist.com]
- 2. USGS Groundwater Dating Lab [water.usgs.gov]
- 3. Headspace gas chromatography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A new and sensitive method for quantitative determination of helium in human blood by gas chromatography–mass spectrometry using naturally existing neon-21 as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. GI - Gas equilibrium membrane inlet mass spectrometry (GE-MIMS) for water at high pressure [gi.copernicus.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Helium-4 and Radiocarbon Dating of Old Groundwater
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of groundwater age is crucial for a wide range of scientific endeavors, from hydrogeology and climate research to the assessment of long-term repositories for waste. For aged groundwaters, two primary dating methods are often employed: helium-4 (⁴He) accumulation and radiocarbon (¹⁴C) decay. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.
Principles of the Methods
Helium-4 Dating: This method relies on the accumulation of helium-4, which is produced from the alpha decay of uranium and thorium naturally present in the minerals of an aquifer. Once groundwater is isolated from the atmosphere, the ⁴He produced is trapped and accumulates over time. By measuring the concentration of ⁴He in a groundwater sample and determining the production rate of ⁴He in the aquifer, an estimate of the water's residence time, or "age," can be calculated.[1] A key challenge lies in accurately quantifying the ⁴He production and external fluxes, which can introduce significant uncertainty.[1]
Radiocarbon Dating: This well-established technique is based on the radioactive decay of carbon-14, an isotope of carbon with a half-life of 5,730 years.[2] Carbon-14 is produced in the atmosphere and incorporated into carbon dioxide (CO₂). This CO₂ dissolves in rainwater and enters the groundwater system. Once isolated from the atmosphere, the ¹⁴C in the dissolved inorganic carbon (DIC) or dissolved organic carbon (DOC) decays at a known rate.[3] By measuring the remaining ¹⁴C activity in a groundwater sample and comparing it to the initial atmospheric concentration, the time since the water was recharged can be determined. However, geochemical reactions with "dead" carbon (carbon with no ¹⁴C) from carbonate minerals in the aquifer can dilute the ¹⁴C concentration, leading to an overestimation of the age. This is often referred to as the "hard water effect," and various models are used to correct for these interactions.[4][5]
Quantitative Data Comparison
The selection of a dating method is often dictated by the expected age of the groundwater and the hydrogeochemical characteristics of the aquifer. The following table summarizes the key quantitative parameters of helium-4 and radiocarbon dating.
| Parameter | Helium-4 Dating | Radiocarbon Dating |
| Principle | Accumulation of radiogenic ⁴He | Decay of ¹⁴C |
| Typical Age Range | 10³ to 10⁶ years (can be younger under specific conditions)[1] | Up to ~40,000 years[6] |
| Half-life | Not applicable (accumulation) | 5,730 ± 40 years[2] |
| Primary Analyte | Dissolved Helium-4 gas | Dissolved Inorganic Carbon (DIC) or Dissolved Organic Carbon (DOC)[3] |
| Typical Sample Volume | ~40 mL for gas analysis | 250 mL to 1 L for DIC analysis[2][7] |
| Key Uncertainties | ⁴He production and flux rates, presence of external ⁴He sources[1] | Initial ¹⁴C activity, interaction with carbonate minerals ("hard water effect"), mixing with younger or older water[2][4] |
Comparative Case Study Data
Direct comparisons of ⁴He and ¹⁴C ages from the same aquifers provide valuable insights into the strengths and limitations of each method. In a study of the Carrizo and San Juan Basin aquifers, ⁴He ages showed reasonable agreement with ¹⁴C ages.[8] Similarly, research in a Siberian aquifer found that ¹⁴C ages were generally consistent with, though tended to be higher than, ⁴He ages.[9] Discrepancies between the two methods can often be explained by factors such as uncertainties in aquifer porosity for ⁴He dating and the influence of carbonate chemistry on ¹⁴C dating.[9] A study on the Alabama Gulf Coast demonstrated the utility of ⁴He for dating Holocene-era groundwaters, with radiogenic ⁴He ages ranging from over 50 to 7,500 years, complementing the uncorrected ¹⁴C ages of 375 to 6,790 years.[10]
| Aquifer System | Reported ¹⁴C Age (years) | Reported ⁴He Age (years) | Reference |
| Carrizo Aquifer | 0 - ~20,000 | 0 - ~20,000 | [8] |
| San Juan Basin | 0 - ~35,000 | 0 - ~150,000 | [8] |
| Siberian Aquifers | 6,000 - 33,000 | 2,000 - 15,000 | [9] |
| Alabama Gulf Coast | 375 - 6,790 | >50 - 7,500 | [10] |
Experimental Protocols
Helium-4 Dating
1. Sample Collection:
-
Objective: To collect a water sample without atmospheric contamination and preserve the dissolved gases.
-
Procedure:
-
Purge the well or sampling point to ensure the sample is representative of the aquifer water.
-
Use a submersible pump or a bailer to bring the water to the surface with minimal turbulence.
-
Connect tubing from the pump outlet to the bottom of a copper or stainless steel sample tube.
-
Allow the water to flow through the tube for several minutes to displace any air.
-
While the water is flowing, use a specialized clamping tool to create cold-weld seals at both ends of the tube, trapping a pristine water sample.
-
Record the sampling location, date, time, and any relevant field parameters (e.g., temperature, conductivity).
-
2. Laboratory Analysis:
-
Objective: To extract the dissolved gases from the water sample and measure the ⁴He concentration.
-
Procedure:
-
The sealed sample tube is connected to a high-vacuum extraction line.
-
The tube is pierced, and the dissolved gases are released into the vacuum system.
-
Water vapor is removed using a series of cold traps.
-
Reactive gases are removed using a getter (a reactive metal that binds with active gases).
-
The remaining noble gases (including helium) are cryogenically separated.
-
The purified helium fraction is introduced into a mass spectrometer to determine the concentration of ⁴He.[10]
-
Radiocarbon Dating of Dissolved Inorganic Carbon (DIC)
1. Sample Collection:
-
Objective: To collect a water sample for DIC analysis while preventing contact with atmospheric CO₂, which would contaminate the sample with modern ¹⁴C.
-
Procedure:
-
Purge the well thoroughly until field parameters such as temperature and conductivity stabilize.[7]
-
Use a low-flow pump to minimize degassing of CO₂ from the water.
-
Fill a clean, high-density polyethylene (B3416737) (HDPE) or glass bottle from the bottom up, allowing the water to overflow to ensure no air is trapped inside.[7]
-
Fill the bottle completely, leaving no headspace, and seal it tightly.[7]
-
For samples with high biological activity, a biocide such as mercuric chloride may be added to prevent microbial alteration of the DIC.[7]
-
Label the bottle with the sample ID, date, and location. Store the sample in a cool, dark place until analysis.
-
2. Laboratory Analysis:
-
Objective: To extract the DIC from the water sample, convert it to a form suitable for ¹⁴C measurement, and determine the ¹⁴C/¹²C ratio.
-
Procedure:
-
In a vacuum line, the water sample is acidified with phosphoric acid to convert all DIC species (HCO₃⁻, CO₃²⁻) to CO₂ gas.
-
The evolved CO₂ is cryogenically purified and collected.
-
The purified CO₂ is then reduced to graphite (B72142) in the presence of a metal catalyst (typically iron or cobalt).
-
The graphite target is placed in an Accelerator Mass Spectrometer (AMS), which measures the ratio of ¹⁴C to ¹²C and ¹³C.[10] The age is then calculated based on the measured ¹⁴C concentration and corrected for isotopic fractionation using the δ¹³C value.
-
Decision-Making Workflow for Groundwater Dating
The choice between helium-4 and radiocarbon dating depends on several factors, including the expected age of the groundwater, the hydrogeology of the aquifer, and the research questions being addressed. The following diagram illustrates a logical workflow for selecting the appropriate dating method.
References
- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 2. people.csiro.au [people.csiro.au]
- 3. scispace.com [scispace.com]
- 4. Principles and uncertainties of 14C age estimations for groundwater transport and resource evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usgs.gov [usgs.gov]
- 6. Radiocarbon dating groundwater - AMS lab Beta Analytic [radiocarbon.com]
- 7. gns.cri.nz [gns.cri.nz]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Assessing the Inertness of Helium in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While traditionally considered a biologically inert gas due to its full valence electron shell, a growing body of evidence demonstrates that helium can exert significant biological effects.[1] This guide provides a comprehensive comparison of helium's biological activity with other noble gases, supported by experimental data and detailed methodologies. The focus is on objectively assessing its departure from inertness, particularly in the context of cellular protection against injury.
Comparative Analysis of Biological Effects
Helium, along with other noble gases, has been shown to offer protection to tissues against ischemia-reperfusion injury, a common cause of damage in events like heart attacks and strokes. The following tables summarize quantitative data from various studies comparing the efficacy of helium with other noble gases.
Cardioprotective Effects
Table 1: Comparison of Noble Gas-Induced Cardioprotection (Infarct Size Reduction)
| Gas Administered (70% concentration) | Mean Infarct Size (% of Area at Risk) | Standard Deviation | Control Group Infarct Size (%) | Animal Model | Reference |
| Helium (He) | 23% | ± 4% | 45% ± 5% | Rabbit | [2][3] |
| Neon (Ne) | 20% | ± 3% | 45% ± 5% | Rabbit | [2][3] |
| Argon (Ar) | 22% | ± 2% | 45% ± 5% | Rabbit | [2][3] |
| Ischemic Preconditioning | 17% | ± 3% | 45% ± 5% | Rabbit | [2][3] |
Note: Infarct size was measured after a 30-minute left anterior descending coronary artery occlusion followed by 3 hours of reperfusion.
A study on late pre-conditioning demonstrated a dose-dependent cardioprotective effect of helium. Administration of 70%, 50%, and 30% helium 24 hours before an ischemic event significantly reduced infarct size from a baseline of 55% in the control group to 40%, 34%, and 37%, respectively.[4] Interestingly, a 10% helium concentration did not show a protective effect.[4]
Neuroprotective Effects
Table 2: Comparison of Noble Gas-Induced Neuroprotection (Neuronal Cell Survival)
| Treatment Group | Mean Number of Healthy Hippocampal Cells (CA1 region) | Standard Deviation | Control Group (Hypoxic-Ischemic Injury) | Animal Model | Reference |
| Argon (Ar) | 54 | ± 6 | 37 ± 8 | Neonatal Rat | [5][6] |
| Helium (He) | 48 | ± 5 | 37 ± 8 | Neonatal Rat | [5][6] |
| Xenon (Xe) | 47 | ± 5 | 37 ± 8 | Neonatal Rat | [5][6] |
| Naïve (No Injury) | Not specified, but Argon restored to this level | Neonatal Rat | [5][6] |
Note: The study assessed neuronal survival 7 days after a moderate hypoxic-ischemic brain injury in 7-day-old postnatal rats.
In an in vitro model of hypoxia-ischemia using organotypic hippocampal brain slices, both xenon and argon were found to be equally effective neuroprotectants, reducing injury by 96% at a 0.5 atm concentration.[7] In contrast, helium, neon, and krypton showed no protective effect in this specific experimental setup.[7]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for key experiments are provided below.
Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This ex vivo technique allows for the study of cardiac function in a controlled environment, free from systemic influences.[8][9]
Objective: To assess the cardioprotective effects of helium and other noble gases against ischemia-reperfusion injury.
Apparatus: Langendorff perfusion system.
Procedure:
-
Heart Isolation: A rabbit is anesthetized, and the heart is rapidly excised.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated nutrient solution (e.g., Krebs-Henseleit solution). This closes the aortic valve and forces the perfusate into the coronary arteries, supplying the myocardium.[9]
-
Gas Administration (Preconditioning): Before inducing ischemia, the perfusate is bubbled with a gas mixture containing 70% of the noble gas to be tested (e.g., helium, neon, or argon) and 30% oxygen for three 5-minute cycles, interspersed with 5 minutes of a control gas mixture (70% nitrogen, 30% oxygen).[2][3]
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a set duration (e.g., 3 hours) with the control gas mixture.
-
Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is then quantified as a percentage of the total area at risk.[2][3]
Organotypic Hippocampal Slice Culture Model for Traumatic and Hypoxic-Ischemic Brain Injury
This in vitro model maintains the three-dimensional structure of the hippocampus, allowing for the study of neuronal injury and protection in a setting that preserves local synaptic circuitry.[10][11][12][13]
Objective: To evaluate the neuroprotective properties of noble gases against traumatic or hypoxic-ischemic injury.
Procedure:
-
Slice Preparation: Hippocampal brain slices are prepared from mouse pups and cultured on semi-permeable membranes.[7]
-
Injury Induction:
-
Gas Exposure: Immediately after injury, the slices are placed in a chamber with a controlled atmosphere containing the noble gas of interest (e.g., 75% helium or 0.5 atm xenon/argon) mixed with oxygen and carbon dioxide for a specified duration (e.g., 24 hours).[7]
-
Injury Quantification: Neuronal injury is assessed using fluorescent dyes like propidium (B1200493) iodide, which only enters cells with compromised membranes. The fluorescence intensity is quantified to measure the extent of cell death.[7]
Signaling Pathways and Molecular Mechanisms
The biological effects of helium are not merely physical but involve the modulation of specific intracellular signaling pathways.
The Reperfusion Injury Salvage Kinase (RISK) Pathway
Helium-induced cardioprotection has been shown to be mediated by the activation of the RISK pathway, a pro-survival signaling cascade.[4][14]
References
- 1. Cellular effects of helium in different organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noble gases without anesthetic properties protect myocardium against infarction by activating prosurvival signaling kinases and inhibiting mitochondrial permeability transition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. image.sciencenet.cn [image.sciencenet.cn]
- 4. Advances in molecular mechanism of cardioprotection induced by helium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The protective profile of argon, helium, and xenon in a model of neonatal asphyxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noble gas neuroprotection: xenon and argon protect against hypoxic–ischaemic injury in rat hippocampus in vitro via distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Mechanical Distention of Organotypic Hippocampal Slice Culture Membranes for High-Throughput In Vitro Modeling of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel organotypic cortical slice culture model for traumatic brain injury: molecular changes induced by injury and mesenchymal stromal cell secretome treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Noble gases as cardioprotectants – translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Helium-Water Interactions: Bridging Theory and Experiment
For Researchers, Scientists, and Drug Development Professionals
The subtle interactions between helium and water, though seemingly simple, are of significant interest in various scientific domains, from understanding biological processes at the molecular level to the behavior of gases in geological systems. This guide provides a comprehensive comparison of computational and experimental approaches used to elucidate these interactions, offering insights into the strengths and limitations of each methodology. By presenting quantitative data, detailed protocols, and clear visual workflows, we aim to facilitate a deeper understanding of this fundamental molecular interplay.
Logical Framework: The Synergy of Computation and Experiment
The study of helium-water interactions exemplifies the powerful synergy between theoretical predictions and experimental validation. Computational methods provide a theoretical framework to predict and understand the forces at play, while experimental techniques offer real-world data to validate and refine these theoretical models. This iterative process of prediction, observation, and refinement is crucial for advancing our knowledge.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data from both computational and experimental studies on this compound interactions. It is important to note that direct comparison can be challenging due to variations in methodologies and the specific properties being measured or calculated.
| Parameter | Computational Value | Computational Method | Experimental Value | Experimental Method |
| Interaction Energy Minimum | -34.9 cm⁻¹[1][2] | Symmetry-Adapted Perturbation Theory (SAPT) | - | - |
| He-H₂O Binding Energy | - | - | Not directly measured | - |
| Second Virial Coefficient (300 K) | ~1.5 cm³/mol | Calculated from ab initio potential | ~1.3 ± 0.5 cm³/mol | Bulk gas measurements |
Note: The experimental determination of the interaction energy minimum for a single this compound pair is not straightforward. The second virial coefficient provides an indirect measure of the interaction potential.
Experimental Protocols and Workflows
Experimental investigations into this compound interactions primarily rely on spectroscopic and scattering techniques. These methods probe the energy levels and structural arrangements of this compound clusters or the scattering dynamics of helium atoms off water molecules.
Helium Atom Scattering (HAS)
Helium Atom Scattering is a powerful surface-sensitive technique that can be adapted to study interactions with isolated molecules or clusters.
Methodology:
-
Beam Generation: A highly monochromatic beam of helium atoms is produced by the supersonic expansion of high-pressure helium gas through a small nozzle into a vacuum.[3][4]
-
Target Interaction: The helium beam is directed towards a target, which can be a surface with adsorbed water molecules or a beam of water clusters.
-
Scattering and Detection: The scattered helium atoms are detected at various angles using a mass spectrometer.[4] The time-of-flight of the scattered atoms can be measured to determine energy transfer during the interaction.[3][4]
-
Data Analysis: The diffraction pattern of the scattered atoms provides information about the structure of the water target. Inelastic scattering, where energy is exchanged between the helium atom and the water molecule, reveals details about the vibrational modes and the interaction potential.[3]
Infrared Spectroscopy of He-H₂O Clusters in Helium Droplets
This technique allows for the study of weakly bound complexes at very low temperatures.
Methodology:
-
Droplet Formation: A beam of superfluid helium nanodroplets is generated, providing an ultracold and inert environment (approximately 0.4 K).
-
Doping: The helium droplets pass through a chamber containing water vapor, where they capture one or more water molecules. Subsequently, the droplets can be doped with helium atoms.
-
IR Spectroscopy: The doped droplets are irradiated with an infrared laser. When the laser frequency matches a vibrational transition of the He-H₂O complex, the molecule absorbs a photon.
-
Detection: The absorption of energy leads to the evaporation of helium atoms from the droplet. This reduction in droplet size is detected by a mass spectrometer, allowing for the recording of the infrared spectrum.
-
Spectral Analysis: The positions and intensities of the absorption bands provide detailed information about the vibrational frequencies and the structure of the He-H₂O complex.[5][6]
Computational Protocols and Workflows
Computational chemistry offers a powerful toolkit to model and predict the properties of this compound interactions with high accuracy.
Quantum Monte Carlo (QMC)
Quantum Monte Carlo methods are a class of stochastic techniques for solving the Schrödinger equation. They are particularly well-suited for weakly interacting systems where electron correlation effects are important.
Methodology:
-
Wave Function Ansatz: A trial wave function that describes the system of electrons and nuclei is constructed. This is often a Slater-Jastrow type wave function.
-
Monte Carlo Sampling: The Schrödinger equation is solved stochastically. In the Variational Monte Carlo (VMC) method, the expectation value of the energy is minimized with respect to the parameters in the trial wave function.[7] The Diffusion Monte Carlo (DMC) method can further improve upon the VMC result to obtain a more accurate ground state energy.[8][9]
-
Potential Energy Surface (PES) Calculation: The interaction energy is calculated for a large number of different geometries of the this compound system to map out the potential energy surface.
-
Property Calculation: Once the PES is known, various properties such as binding energies, vibrational frequencies, and second virial coefficients can be calculated and compared with experimental data.[10]
Density Functional Theory (DFT)
DFT is a widely used computational method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential.
Methodology:
-
Choice of Functional: A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body effects. For weakly bound systems like this compound, dispersion-corrected functionals (e.g., DFT-D) are often necessary to achieve accurate results.[11][12]
-
Geometry Optimization: The geometry of the this compound complex is optimized to find the minimum energy structure.
-
Energy and Property Calculations: The interaction energy, vibrational frequencies, and other properties are calculated for the optimized geometry. The performance of different functionals can be benchmarked against higher-level methods like coupled-cluster theory or QMC.[11][13]
Conclusion
The study of this compound interactions highlights the indispensable partnership between computational and experimental chemistry. While computational methods provide a detailed picture of the potential energy surface and interaction energies that are difficult to measure directly, experimental techniques offer crucial benchmarks for validating and refining theoretical models. The continued development of both computational algorithms and experimental capabilities will undoubtedly lead to an even more precise understanding of this fundamental and important molecular interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Helium atom scattering - Wikipedia [en.wikipedia.org]
- 4. IEP - Helium Atom Scattering [tugraz.at]
- 5. Infrared spectroscopy of the ν2 band of the water monomer and small water clusters (H2O)n=2,3,4 in helium droplets - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. High-resolution infrared spectroscopy [ruhr-uni-bochum.de]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the properties of superfluid and normal liquid 4He using ab initio potentials [arxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fine Tuning the Intermolecular Interactions of Water Clusters Using the Dispersion-Corrected Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of DFT approaches in noble gas clathrate-like clusters: stability and thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Groundwater Dating: Validating the ³H/³He Method
An objective analysis of the Tritium (B154650)/Helium-3 dating method against other common groundwater dating techniques, supported by experimental data and detailed protocols for researchers and scientists in hydrology and environmental science.
The determination of groundwater age is crucial for managing water resources, understanding contaminant transport, and evaluating the sustainability of aquifers. Among the various techniques available for dating "young" groundwater (recharged within the last 70 years), the Tritium/Helium-3 (³H/³He) method has emerged as a robust and widely applied tool.[1][2] This guide provides a comprehensive comparison of the ³H/³He method with other prominent dating techniques, including Chlorofluorocarbons (CFCs), Sulfur Hexafluoride (SF₆), Krypton-85 (⁸⁵Kr), and Carbon-14 (¹⁴C), focusing on their validation against each other through experimental data.
The Principle of ³H/³He Dating
The ³H/³He dating method is based on the radioactive decay of tritium (³H), a hydrogen isotope with a half-life of 12.32 years, to its stable daughter product, Helium-3 (³He).[2][3] Tritium was introduced into the atmosphere in significant amounts during the atmospheric nuclear weapons tests in the 1950s and 1960s, creating a distinct peak in precipitation around 1963.[3][4][5] As this tritiated water recharges an aquifer, the tritium decays, and the resulting tritiogenic ³He accumulates in the groundwater. By measuring the concentrations of both ³H and the accumulated tritiogenic ³He, the time elapsed since the water was isolated from the atmosphere (i.e., the groundwater age) can be calculated.[2][3]
A key advantage of this method is that the age is determined from the ratio of the parent and daughter isotopes, which means it does not strictly require a historical record of atmospheric tritium concentrations, unlike methods that rely on atmospheric tracer inputs.[1][2]
Figure 1: Radioactive decay of Tritium (³H) to Helium-3 (³He).
Comparative Validation with Other Dating Methods
Numerous studies have validated the ³H/³He dating method by comparing its results with those from other independent dating tracers in the same aquifers. These comparisons are crucial for establishing the reliability and identifying the limitations of each technique.
³H/³He vs. Chlorofluorocarbons (CFCs)
CFCs are synthetic compounds that were widely used as refrigerants and propellants, with their atmospheric concentrations steadily increasing until their production was phased out by the Montreal Protocol. This known historical atmospheric concentration curve allows for the dating of groundwater.
Direct comparisons between ³H/³He and CFC ages in shallow, unconfined aquifers have often shown remarkable agreement. For instance, studies in the Kirkwood-Cohansey aquifer system in New Jersey and on the Delmarva Peninsula found that ³H/³He and CFC-based ages were statistically indistinguishable for many samples, particularly for water recharged between 1965 and 1990.[6][7][8][9][10] In many cases, the apparent ages agreed to within two years.[6][9][10] This strong correspondence suggests that in aerobic, sandy aquifers with minimal dispersion, both methods provide reliable age estimates.[6][9]
Discrepancies can arise from several factors. CFCs can be subject to microbial degradation in anaerobic (oxygen-depleted) environments, leading to underestimated ages. They can also be affected by industrial contamination, resulting in ages that are biased young.[6]
³H/³He vs. Sulfur Hexafluoride (SF₆)
SF₆ is a potent greenhouse gas with a well-documented and rapidly increasing atmospheric concentration, making it a useful tracer for young groundwater. However, comparative studies have revealed potential complexities. While some studies show good agreement between ³H/³He and SF₆ ages, others report significant discrepancies where SF₆ ages are considerably lower (younger) than ³H/³He ages.[11]
These differences are often attributed to "excess" SF₆ in groundwater, which can originate from terrigenic sources (dissolution of fluorine-bearing minerals) or contamination from industrial activities.[11][12][13] Therefore, while SF₆ can be a valuable tool, its application may be limited in areas with certain geological formations or industrial histories.
³H/³He vs. Krypton-85 (⁸⁵Kr)
⁸⁵Kr is a radioactive noble gas released into the atmosphere primarily from nuclear fuel reprocessing. Its atmospheric concentration has been increasing over the past several decades. As an inert gas, ⁸⁵Kr is not affected by microbial degradation or sorption, making it a robust tracer.
Studies comparing ³H/³He and ⁸⁵Kr dating in shallow groundwater on the Delmarva Peninsula have shown that most apparent tracer ages agree within two years of each other for recharge dates between 1965 and 1990.[6][9][10] This close agreement in ideal aquifer conditions (aerobic, permeable sand, low dispersion) further validates the ³H/³He method.[6] However, sampling for ⁸⁵Kr is notably more challenging and time-consuming than for ³H/³He, requiring large volumes of water.[6]
³H/³He vs. Carbon-14 (¹⁴C)
Carbon-14 is a long-lived radioisotope used for dating much older groundwater, typically on the scale of thousands of years. Direct comparison with ³H/³He is less common for validation of absolute age, but the two methods are complementary. The presence of significant tritium generally indicates a "modern" water component (less than 50-70 years old), while ¹⁴C can be used to date the older water that may be mixing with the younger fraction.[14] In studies of complex aquifer systems, ³H/³He has been used to date the young, shallow groundwater, while ¹⁴C has been used to identify much older, "fossil" water in deeper, confined aquifers within the same system.[15]
Quantitative Data Comparison
The following table summarizes the key characteristics and performance of the different groundwater dating methods based on comparative studies.
| Feature | ³H/³He | Chlorofluorocarbons (CFCs) | Sulfur Hexafluoride (SF₆) | Krypton-85 (⁸⁵Kr) | Carbon-14 (¹⁴C) |
| Dating Range | < 0.5 to ~70 years[2] | ~1940s to ~2000[6] | ~1970s to present[12] | ~5 to 40 years[16] | 1,000 to ~50,000 years[16] |
| Precision | ± 0.5 years (analytical uncertainty)[4] | ± 2 years (typical) | Variable, affected by excess SF₆ | ± 2 years (typical) | Variable, requires correction |
| Advantages | - Independent of atmospheric input history[1][2]- ³H is a near-ideal water tracer[2] | - Relatively easy to sample and analyze[6] | - Inert gas- Rapidly increasing atmospheric concentration | - Inert gas, not subject to degradation[6] | - Very long dating range |
| Limitations | - Requires two tracer measurements[1][2]- Potential for ³He loss in slow-moving water[4]- Affected by mixing and dispersion[3][4] | - Contamination from industrial sources[6]- Degradation in anaerobic conditions- Requires known recharge temperature | - Terrigenic (natural) sources can add excess SF₆[11][13]- Potential for contamination | - Difficult and time-consuming field sampling[6]- Requires large water volumes | - Complex geochemistry- Requires correction for various processes |
Experimental Protocols
Accurate groundwater dating relies on meticulous sample collection and analysis. The following provides a general overview of the methodologies for the key experiments cited.
³H/³He Dating Protocol
-
Sample Collection: Groundwater is collected in specialized containers to prevent atmospheric contamination. For ³He and other dissolved noble gases, samples are typically collected in copper tubes sealed with pinch-off clamps. Tritium samples are collected in glass or high-density polyethylene (B3416737) bottles.
-
Tritium (³H) Analysis: Tritium concentrations are measured via the liquid scintillation counting method after electrolytic enrichment of the water sample, or by mass spectrometric measurement of ³He ingrowth from tritium decay in a degassed water sample stored for several months.
-
Helium Isotope (³He/⁴He) Analysis: Dissolved gases are extracted from the water sample under vacuum. The noble gases are then purified, and the helium isotopes are measured using a high-resolution mass spectrometer.
-
Calculation of Tritiogenic ³He: The total measured ³He is corrected for other sources, including atmospheric ³He (in equilibrium with water at recharge), terrigenic ³He (from the Earth's crust and mantle), and nucleogenic ³He. The concentration of neon is often used to estimate the atmospheric component.
-
Age Calculation: The ³H/³He age is calculated from the measured ³H concentration and the calculated tritiogenic ³He concentration using the radioactive decay equation.[4]
CFC, SF₆, and ⁸⁵Kr Analysis Protocol
-
Sample Collection: Water is collected in glass bottles or ampoules, ensuring no air bubbles are trapped, to prevent exchange with the atmosphere.
-
Gas Extraction: The dissolved gases are extracted from the water sample, typically using a purge-and-trap system where an inert gas (like nitrogen) strips the tracers from the water, which are then concentrated on a cold trap.
-
Analysis: The trapped gases are then injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for the analysis of CFCs and SF₆. ⁸⁵Kr is analyzed by low-level gas proportional counting or atom trap trace analysis (ATTA).
-
Age Determination: The measured concentrations are converted to equivalent atmospheric partial pressures based on their solubility at the recharge temperature. The groundwater age is then determined by comparing these partial pressures to the known historical atmospheric concentration curves for each tracer.[17]
Validation Workflow
The process of validating the ³H/³He dating method involves a systematic comparison against other established techniques.
Figure 2: Logical workflow for validating ³H/³He dating against other methods.
Conclusion
The ³H/³He dating method is a powerful and reliable tool for determining the age of young groundwater. Extensive validation studies, comparing it with other transient tracers like CFCs and ⁸⁵Kr, have demonstrated a strong agreement in a variety of hydrogeological settings, particularly for waters younger than about 30 years.[6] While discrepancies can occur, they often provide valuable insights into hydrological processes such as groundwater mixing, dispersion, or specific biogeochemical reactions affecting a particular tracer.[6][9][10] The use of multiple tracers is highly recommended for a more robust and comprehensive understanding of groundwater systems, as it allows for the identification of potential biases and provides greater confidence in the determined apparent ages.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. ppegeo.igc.usp.br [ppegeo.igc.usp.br]
- 3. Basics of 3H/3He dating [ldeo.columbia.edu]
- 4. USGS Groundwater Dating Lab [water.usgs.gov]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. ldeo.columbia.edu [ldeo.columbia.edu]
- 7. Age dating of shallow groundwater with chlorofluorocarbons, tritium/helium: 3, and flow path analysis, southern New Jersey coastal plain | U.S. Geological Survey [usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dating of shallow groundwater: Comparison of the transient tracers 3H/3He, chlorofluorocarbons, and 85Kr [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. eartharxiv.org [eartharxiv.org]
- 13. water.usgs.gov [water.usgs.gov]
- 14. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 15. cawaterlibrary.net [cawaterlibrary.net]
- 16. researchgate.net [researchgate.net]
- 17. water.usgs.gov [water.usgs.gov]
A Comparative Analysis of Helium and Nitrogen Gasphilic Behavior on Surfaces in Water
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The interaction of gases with solid surfaces in an aqueous environment is a critical factor in a multitude of scientific and industrial processes, from drug delivery systems to microfluidics and materials science. The terms "gasphilic" (gas-loving) and "gasphobic" (gas-fearing) describe the affinity of a gas for a solid surface in a liquid. This guide provides a detailed comparison of the gasphilic behavior of two commonly used inert gases, helium (He) and nitrogen (N₂), on various surfaces submerged in water. Understanding these differences is paramount for applications where precise control of gas-liquid-solid interfaces is essential.
Executive Summary
Experimental evidence and molecular dynamics simulations reveal distinct differences in the gasphilic behavior of helium and nitrogen at solid-water interfaces. On hydrophobic surfaces like graphite (B72142), helium exhibits gasphilic characteristics, readily forming stable nanobubbles with a high contact angle. In contrast, nitrogen displays gasphobic behavior on the same surface. This divergence is primarily attributed to the interplay of gas-surface and gas-gas interaction potentials. While comprehensive comparative data across a wide range of surfaces remains an active area of research, this guide synthesizes available experimental findings and theoretical models to provide a clear comparison.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the contact angles of helium and nitrogen bubbles on a graphite surface in water. It is important to note that directly comparable experimental data for a wide variety of surfaces is limited in the current literature.
| Gas | Surface | Contact Angle (θ) | Behavior | Reference |
| Helium (He) | Highly Oriented Pyrolytic Graphite (HOPG) | High (Gasphilic) | Gasphilic | [1][2] |
| Nitrogen (N₂) | Highly Oriented Pyrolytic Graphite (HOPG) | Low (Gasphobic) | Gasphobic | [1][2] |
Note: Specific numerical values for contact angles were not provided in the abstracts of the primary sources. The terms "High" and "Low" are used to indicate the relative gasphilic and gasphobic nature as described in the study.
Molecular Interactions and Theoretical Background
The differing gasphilic behavior of helium and nitrogen can be explained by the balance between two key interactions:
-
Gas-Surface Interaction: The van der Waals forces between the gas molecules and the solid surface.
-
Gas-Gas Interaction: The cohesive forces between the gas molecules themselves.
A study on the interaction of various gas bubbles with a graphite surface in water concluded that for helium, the gas-surface interaction is particularly high compared to the gas-gas interaction, which promotes a favorable interaction with the graphite surface, leading to gasphilic behavior.[1][2] Conversely, for nitrogen, the balance of these interactions results in a less favorable interaction with the graphite surface in the presence of water, leading to gasphobic behavior.[1][2]
Experimental Protocols
The primary experimental technique for quantifying the gasphilic or gasphobic nature of a surface is the measurement of the contact angle of a gas bubble at the solid-liquid interface. The captive bubble method is a widely used and reliable technique for this purpose.
Captive Bubble Method for Contact Angle Measurement
Objective: To measure the contact angle of a gas bubble (helium or nitrogen) on a solid surface submerged in water.
Materials and Apparatus:
-
Solid substrate of interest (e.g., HOPG, mica, PTFE)
-
High-purity water (degassed)
-
High-purity helium and nitrogen gas
-
Syringe pump and needle for bubble formation
-
Environmental chamber to control temperature and pressure
-
High-resolution camera with a goniometer for image capture and analysis
-
Light source for back-illumination
Procedure:
-
Surface Preparation: The solid substrate is thoroughly cleaned to remove any contaminants. The cleaning protocol depends on the nature of the substrate. For example, HOPG is typically cleaved to expose a fresh surface.
-
Assembly: The cleaned substrate is placed in a transparent cuvette filled with degassed, high-purity water. The cuvette is then placed in the environmental chamber.
-
Bubble Formation: A small bubble of the test gas (helium or nitrogen) is carefully formed at the tip of a fine needle connected to the syringe pump.
-
Bubble Deposition: The needle is maneuvered to bring the gas bubble into contact with the submerged surface of the solid substrate.
-
Equilibration: The bubble is allowed to equilibrate on the surface for a sufficient period to ensure a stable contact angle is reached.
-
Image Capture and Analysis: The profile of the bubble at the three-phase (solid-liquid-gas) contact line is captured using the high-resolution camera. A goniometer software is then used to measure the contact angle.
-
Data Collection: Multiple measurements are taken at different locations on the surface and with different bubble sizes to ensure reproducibility and to account for any surface heterogeneity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to investigate the gasphilic behavior of helium and nitrogen at the atomic level. These simulations can elucidate the underlying molecular interactions and provide insights that complement experimental findings.
Generalized Protocol for MD Simulations
Objective: To simulate the interaction of helium and nitrogen with a solid surface in an aqueous environment to determine parameters such as adsorption energy and interfacial tension.
Simulation Setup:
-
System Construction: A simulation box is constructed containing a slab of the solid material (e.g., graphene, mica), a layer of water molecules, and a region of gas molecules (helium or nitrogen).
-
Force Fields: Appropriate force fields are chosen to describe the interactions between all atoms in the system. For example, the Lennard-Jones potential can be used for van der Waals interactions, and specific water models (e.g., TIP3P, SPC/E) are employed.
-
Equilibration: The system is first equilibrated under constant temperature and pressure (NPT ensemble) to allow the water and gas molecules to reach a stable configuration at the solid surface.
-
Production Run: Following equilibration, a production run is performed in the canonical ensemble (NVT) to collect data on the system's properties.
-
Analysis: The trajectories of the atoms from the production run are analyzed to calculate various properties, including:
-
Density Profiles: To visualize the arrangement of gas and water molecules near the surface.
-
Adsorption Energy: To quantify the strength of the interaction between the gas and the surface.
-
Interfacial Tension: To understand the energetic cost of the interface.
-
Conclusion
The gasphilic behavior of helium and nitrogen on surfaces in water exhibits notable differences, with helium demonstrating a stronger affinity for hydrophobic surfaces like graphite compared to nitrogen. This distinction is rooted in the fundamental molecular interactions between the gas, the surface, and the surrounding water molecules. While the presented data is primarily focused on a graphite surface, the experimental and computational protocols outlined in this guide provide a framework for extending these comparative studies to a broader range of materials. For researchers and professionals in drug development and materials science, a thorough understanding of these gas-specific interfacial phenomena is crucial for the rational design and optimization of systems where gas-liquid-solid interactions play a pivotal role. Further experimental work is needed to generate a comprehensive dataset of comparative contact angles for helium and nitrogen on various well-defined hydrophilic and hydrophobic surfaces.
References
"inter-laboratory comparison of dissolved helium measurements"
A Guide to Inter-laboratory Comparison of Dissolved Helium Measurements
For researchers, scientists, and professionals in drug development, the accurate measurement of dissolved helium is crucial for a variety of applications, from groundwater dating to tracer studies in environmental and pharmaceutical research. This guide provides an objective comparison of common analytical methods for dissolved helium, supported by available experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
| Performance Metric | Mass Spectrometry (MS) | Gas Chromatography (GC) | Notes |
| General Agreement | Reference Method | Generally within 20% of MS results[1] | MS is often considered the standard method for dissolved gas measurements[2] |
| Accuracy | ±7% for concentrations >10 x 10⁻⁸ cm³ He/cm³ H₂O[3] | - | Accuracy is dependent on the precision and the accuracy of standard solutions[3] |
| Precision (Reproducibility) | 1.8% for ⁴He concentrations in a noble gas intercomparison | - | A separate study showed a standard deviation within ±5% for repeat analyses of groundwater samples[3] |
| Detection Limit | 2 x 10⁻⁸ cm³ He/cm³ H₂O[3] | 0.67 x 10⁻⁸ cm³ STP/g H₂O (with cryogenic enrichment)[4] | GC with enrichment can achieve lower detection limits. |
| Typical Analytes | ³He, ⁴He, other noble gases (Ne, Ar, Kr, Xe)[5] | Total Helium[4] | MS can differentiate between helium isotopes, which is critical for some applications like ³H/³He dating. |
Experimental Protocols
Accurate measurement of dissolved helium is highly dependent on the sampling and analytical protocols. The following sections detail the methodologies for the key steps.
Sample Collection
The primary challenge in sampling for dissolved helium is to collect the water sample without atmospheric contamination or loss of dissolved gases. The copper tube method is considered the standard for retaining dissolved gases, including helium.[2]
Protocol for Copper Tube Sampling:
-
Connect Tubing: Attach a leak-free tube (e.g., Tygon®) to the wellhead or sampling port.
-
Flush the System: Allow water to flow through the tubing and the attached copper tube sampling device to flush out any atmospheric air.
-
Remove Bubbles: While flushing, tap the copper tube and orient it to ensure no air bubbles are adhering to the inner walls.
-
Seal the Sample: Close the downstream valve of the copper tube apparatus first, followed quickly by the upstream valve to trap the water sample under pressure.
-
Cold-Weld: Use clamps to cold-weld the ends of the copper tube, creating a secure, gas-tight seal.
Gas Extraction (for Mass Spectrometry)
Before analysis by mass spectrometry, the dissolved gases must be quantitatively extracted from the water sample. This is typically done using a vacuum extraction system.
Protocol for Vacuum Extraction:
-
Attach Sample: The sealed copper tube is attached to a vacuum extraction line.
-
Evacuate the System: The extraction line is evacuated to a high vacuum.
-
Release Sample: The copper tube is opened to release the water sample into an evacuated chamber of a known volume.
-
Equilibration: The dissolved gases exsolve from the water and equilibrate in the headspace. The sample may be agitated to ensure complete gas removal.[3]
-
Gas Transfer: The extracted gas is then transferred to a storage container, often a glass ampoule, which is then flame-sealed.
Analytical Methods
a) Mass Spectrometry (MS)
Mass spectrometry is a widely used method for the high-precision analysis of helium isotopes.
Protocol:
-
Sample Introduction: The flame-sealed glass ampoule containing the extracted gas is attached to the inlet of the mass spectrometer.
-
Purification: The gas is passed through a series of cryogenic traps to remove water vapor and other condensable gases.
-
Separation: In some systems, helium is separated from other noble gases like neon.
-
Ionization and Detection: The purified helium is introduced into the mass spectrometer, where it is ionized. The ions are then separated based on their mass-to-charge ratio and detected.
-
Calibration: The system is calibrated using known amounts of standard gases (e.g., air).[6]
b) Gas Chromatography (GC)
Gas chromatography provides a lower-cost alternative to mass spectrometry for the measurement of total dissolved helium.[1]
Protocol:
-
Headspace Creation: A headspace is created in the sample vial by displacing a known volume of water.
-
Equilibration: The vial is shaken to allow the dissolved helium to equilibrate between the water and the headspace.
-
Injection: A known volume of the headspace gas is injected into the gas chromatograph.
-
Separation: The sample gas is carried by a carrier gas (often helium, so a different carrier may be used, or the method adjusted) through a column that separates the gases.
-
Detection: A thermal conductivity detector (TCD) is commonly used to detect the separated helium.
-
Quantification: The concentration is determined by comparing the detector response to that of known standards.
Mandatory Visualizations
References
A Comparative Guide to Helium Extraction Techniques for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the predominant techniques for helium extraction: cryogenic distillation, pressure swing adsorption (PSA), and membrane separation. Additionally, it explores hybrid systems that combine these methods to optimize performance. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of helium purification methodologies.
Performance Comparison of Helium Extraction Techniques
The selection of an appropriate helium extraction technique is contingent on several factors, including the feed gas composition, desired product purity, recovery rate, and economic viability. The following tables summarize the quantitative performance of each primary method and hybrid systems based on experimental data.
Table 1: Performance of Cryogenic Distillation
| Feed Helium Concentration (%) | Product Purity (%) | Helium Recovery (%) | Operating Temperature | Reference |
| > 0.3 | > 99.995 | > 95 | < -65°C | [1] |
| Not Specified | 99.9999 | Not Specified | 77.4 K (-195.75°C) | [2] |
| Not Specified | > 99 | > 90 | Cryogenic | [1] |
Table 2: Performance of Pressure Swing Adsorption (PSA)
| Feed Helium Concentration (%) | Product Purity (%) | Helium Recovery (%) | Adsorbent | Number of Beds/Steps | Reference |
| 1 | > 99 | Not Specified | Zeolite 13X | 2 stages | [3] |
| 55 | > 99.9 | ~89 | Lithium exchanged low silica (B1680970) X-zeolite (LiLSX) | 3-bed, 7-step | [4] |
| 0.06 | > 99.0 | ~61 | Silica gel, activated carbon, zeolites | 4-stage, 3-bed/stage | [5] |
| 1 (in N2) | 99.999 | 95 | Binderfree zeolite 13X | 2-stage DR PSA | [3] |
Table 3: Performance of Membrane Separation
| Feed Helium Concentration (%) | Product Purity (%) | Helium Recovery (%) | Membrane Material | Stages | Reference |
| 1 (in N2/CH4) | 90 | 95 | Hyflon® AD60X / Polyimide (PI) | 3 | [6] |
| 1 (in N2/CH4) | 99 | 82 | Hyflon® AD60X / Polysulfone (PS) | 3 | [6] |
| 1-5 (in CH4/N2) | 97 | 90 | Porous silica, Carbon molecular sieve (CMS) | 2 | [7] |
| 2.4 | ~60 | Not Specified | Polymeric | 2 | [8] |
Table 4: Performance of Hybrid Systems
| System Type | Feed Helium Concentration (%) | Product Purity (%) | Helium Recovery (%) | Key Components | Reference |
| Membrane/PSA | Not Specified | > 99.99 | Not Specified | Hollow fiber membranes, PSA | [9][10] |
| Cryogenic-Membrane | Not Specified | 99.6 (refined) | Not Specified | Cryogenic separation, Membrane | [11] |
| Membrane/PSA/EHP | 1-4 (in NRU off-gas) | Not Specified | 90.66 | Polyimide membrane, PSA, Electrochemical Hydrogen Pump | [12] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and validating results. Below are generalized methodologies for the key helium extraction techniques.
Cryogenic Distillation
Cryogenic distillation separates helium based on the different boiling points of the components in a gas mixture at very low temperatures.[1]
Experimental Protocol:
-
Feed Gas Pre-treatment: The natural gas feed is first treated to remove impurities like water, carbon dioxide, and heavy hydrocarbons that could freeze and block the cryogenic equipment.[13] This is typically achieved through absorption or adsorption processes.[13]
-
Cooling and Liquefaction: The purified gas is then cooled to cryogenic temperatures (below -65°C) in a series of heat exchangers.[1] This causes most of the hydrocarbon and nitrogen components to liquefy.
-
Phase Separation: The mixture of liquid and gas is fed into a high-pressure separation column. The liquid phase, rich in hydrocarbons and nitrogen, is collected at the bottom, while the vapor phase, enriched in helium, rises to the top.
-
Further Purification: The helium-rich vapor is then passed through one or more additional cooling and separation stages at progressively lower temperatures to further remove residual nitrogen and other impurities.[14]
-
Final Purification: For ultra-high purity helium, a final purification step using pressure swing adsorption or cryogenic adsorption may be employed to remove trace contaminants.[8]
Pressure Swing Adsorption (PSA)
PSA utilizes adsorbent materials that selectively adsorb impurity gases at high pressure, allowing helium to pass through. The impurities are then released at low pressure.[15]
Experimental Protocol:
-
Adsorbent Selection and Packing: Select an appropriate adsorbent with a high selectivity for the impurities in the feed gas (e.g., zeolite, activated carbon).[5][16] Pack the adsorbent material into two or more columns (beds).
-
Pressurization/Feed: The feed gas containing helium is introduced into the first bed at high pressure. Impurities are adsorbed onto the material, and the helium-rich gas exits the column.[17]
-
Adsorption: Continue feeding the gas until the adsorbent is saturated with impurities.[17]
-
Depressurization (Blowdown): The feed to the first bed is stopped, and the pressure is reduced, causing the adsorbed impurities to desorb from the material.[18]
-
Purge: A portion of the purified helium from the second bed (which is in its adsorption phase) is passed through the first bed to help remove the remaining impurities.[18]
-
Repressurization: The first bed is repressurized with either feed gas or product gas to prepare it for the next adsorption cycle.[18]
-
Cycle Repetition: The process cycles between the beds to ensure a continuous flow of purified helium.[17] A typical PSA cycle involves a sequence of steps including pressurization, adsorption, equalization, blowdown, and purge.[5][18]
Membrane Separation
Membrane separation relies on polymeric or inorganic membranes that allow helium to pass through more readily than other, larger gas molecules.[19]
Experimental Protocol:
-
Membrane Selection: Choose a membrane with high permeability for helium and high selectivity against the other components in the gas mixture (e.g., nitrogen, methane).[20]
-
Module Preparation: The membrane is housed in a module, which can be of various configurations such as hollow fiber or spiral-wound.
-
Pressurization: The feed gas is compressed and fed to one side of the membrane.[10]
-
Permeation: Due to the partial pressure difference across the membrane, helium preferentially permeates through the membrane to the lower pressure side (permeate).[10]
-
Retentate Collection: The components that do not pass through the membrane are collected on the high-pressure side as the retentate stream.[8]
-
Multi-Stage Configuration (Cascades): To achieve higher purity and recovery, multiple membrane stages are often used in series (a cascade).[6] The permeate from one stage becomes the feed for the next, progressively enriching the helium concentration.[8] Recycle streams can be incorporated to improve efficiency.[6]
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the workflows of the different helium extraction techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. KIT – Institute for Technical Physics Institute information - Cryogenic operation - He-purifier [itep.kit.edu]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. msrjournal.com [msrjournal.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Helium Recovery Applications | Air Liquide Advanced Separations [advancedseparations.airliquide.com]
- 11. Prediction model and its application of helium extraction OPEX based on response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Optimization of a Novel Hybrid Membrane–Electrochemical Hydrogen Pump Process for Recovering Helium from NRU off Gas [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Pressure swing adsorption - Wikipedia [en.wikipedia.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. absstem.com [absstem.com]
- 18. fedanitrogen.com [fedanitrogen.com]
- 19. Review of Membranes for Helium Separation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"comparative analysis of helium vs. sulfur hexafluoride as a water tracer"
A Comparative Guide: Helium vs. Sulfur Hexafluoride as Water Tracers
In the realm of hydrological research and environmental science, the selection of an appropriate tracer is paramount for the accurate characterization of water flow paths, transport mechanisms, and residence times. Among the various substances utilized, the inert gases helium (He) and sulfur hexafluoride (SF₆) have emerged as powerful tools. This guide provides a comprehensive comparative analysis of these two tracers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Data Comparison
The selection of a tracer is often dictated by its physical and chemical properties, as well as the sensitivity of the available detection methods. The following table summarizes key quantitative parameters for helium and sulfur hexafluoride.
| Property | Helium (He) | Sulfur Hexafluoride (SF₆) | References |
| Molecular Weight ( g/mol ) | 4.003 | 146.06 | |
| Atmospheric Background | ~5 ppm | ~7 ppt (B1677978) (and increasing) | [1][2] |
| Solubility in Water | Relatively high (~1%) | Low | [3][4] |
| Detection Limit | 1.5 to 5.5 x 10⁻⁴ mg/L (mass spectrometry) | As low as 0.1 ppb (gas chromatography with electron capture detector) | [5][6] |
| Toxicity | Non-toxic | Low toxicity, approved for use in potable aquifers | [3][4] |
| Reactivity | Inert | Nonreactive | [3][4] |
Experimental Protocols
The successful application of helium and sulfur hexafluoride as water tracers relies on robust experimental protocols for their injection, sampling, and analysis.
Helium Tracer Methodology
1. Injection: Gaseous helium is injected into the water body to achieve a dissolved concentration significantly higher than the natural background.[7] In a study of surface water/groundwater exchange, helium was injected into a river through perforated tubing placed on the riverbed, resulting in supersaturation by up to three orders of magnitude compared to the natural atmospheric abundance.[7]
2. Sampling: Water samples are collected from downstream locations, including both surface water and groundwater, at regular intervals.[7]
3. Analysis: Dissolved helium concentrations are typically measured using a portable mass spectrometer.[5][7] This allows for quantitative gas determination under field conditions.[7]
Sulfur Hexafluoride Tracer Methodology
1. Injection: Sulfur hexafluoride is often injected into the water system over a defined period. For instance, in a large-scale groundwater tracing experiment, SF₆ was injected into a river reach over two weeks.[4]
2. Sampling: Water samples are collected from monitoring wells or downstream locations over an extended period to map the tracer plume.[4]
3. Analysis: SF₆ concentrations are commonly analyzed using gas chromatography with an electron capture detector (GC-ECD).[8] This method offers very low detection limits, allowing the tracer to be followed over a large decrease in concentration.[8]
Visualization of Experimental Workflows
To better illustrate the processes involved in using these tracers, the following diagrams, created using the DOT language, depict a generalized experimental workflow for a water tracing study.
A generalized workflow for a water tracer experiment.
Comparative Analysis
Advantages of Helium:
-
Non-toxic and Environmentally Benign: Helium is an inert gas with no environmental toxicity, making it suitable for use in sensitive ecosystems and near drinking water sources.[3][7]
-
Low Background Concentration: The natural atmospheric concentration of helium is relatively low, allowing for clear identification of the injected tracer.[1][3]
-
Good Solubility: Its relatively high solubility in water facilitates its use as a dissolved tracer.[3]
Disadvantages of Helium:
-
Lower Sensitivity for Small Leaks: In some applications, such as detecting very small leaks in industrial systems, helium may be less sensitive than SF₆.[6]
-
Potential for Degassing: As a gas, helium can be lost from the water to the atmosphere, which may limit its use in shallow or turbulent systems over long durations.[3]
Advantages of Sulfur Hexafluoride:
-
Extremely Low Detection Limits: SF₆ can be detected at very low concentrations, making it an excellent tracer for large-scale and long-term studies where significant dilution is expected.[6][8]
-
Inexpensive and Readily Available: It is a relatively inexpensive and commercially available gas.[4]
-
Proven Track Record: SF₆ has been used extensively as a deliberate tracer in various aquatic systems for decades.[4]
Disadvantages of Sulfur Hexafluoride:
-
Greenhouse Gas: SF₆ is a potent greenhouse gas, and its release into the atmosphere is a significant environmental concern.
-
Potential for Natural Sources: While primarily anthropogenic, natural sources of SF₆ in some geological formations can complicate its use as a tracer in certain environments.[2]
Logical Relationship of Tracer Selection
The choice between helium and sulfur hexafluoride depends on a variety of factors, including the specific research question, the characteristics of the study site, and the available analytical instrumentation.
Decision factors for selecting a water tracer.
References
- 1. spectrophysics.com [spectrophysics.com]
- 2. USGS Groundwater Dating Lab [water.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Helium as a ground-water tracer (Journal Article) | OSTI.GOV [osti.gov]
- 6. conco.net [conco.net]
- 7. presentations.copernicus.org [presentations.copernicus.org]
- 8. scispace.com [scispace.com]
"assessing the impact of terrigenic helium on groundwater dating accuracy"
Assessing the Impact on Tritium-Helium (³H/³He) Dating Accuracy
The accurate dating of groundwater is crucial for a multitude of scientific and developmental applications, from hydrological modeling to resource management. The tritium-helium (³H/³He) dating method is a powerful tool for determining the age of young groundwater (typically less than 60 years old). However, the accuracy of this method can be significantly compromised by the presence of terrigenic helium, which is helium derived from the Earth's crust and mantle. This guide provides a comparative analysis of groundwater dating with and without correction for terrigenic helium, supported by experimental data and detailed protocols.
Data Presentation: The Quantitative Impact of Terrigenic Helium Correction
The presence of terrigenic helium in a groundwater sample adds to the total measured helium, leading to an overestimation of the tritiogenic ³He (³He produced from the decay of tritium). This, in turn, results in a calculated age that is older than the true age of the water. The following table presents a summary of ³H/³He dating results from a study in the Saijo Basin, Japan, illustrating the significant discrepancies between uncorrected and corrected ages.
| Sample ID | Uncorrected Age (years) | Corrected Age (years) | Terrigenic ⁴He (cm³ STP/g) | ³H Concentration (TU) |
| 1 | 1.8 | 1.1 | 1.1 x 10⁻⁸ | 3.3 |
| 2 | 11.2 | 9.8 | 2.5 x 10⁻⁸ | 2.8 |
| 4 | 22.5 | 18.2 | 8.1 x 10⁻⁸ | 1.9 |
| 5 | 35.1 | 29.5 | 1.5 x 10⁻⁷ | 1.2 |
| 6 | 58.7 | 49.3 | 2.8 x 10⁻⁷ | 0.6 |
Data synthesized from a study in the Saijo Basin, where mantle-derived helium is prevalent.
Experimental Protocols
Accurate groundwater dating in the presence of terrigenic helium requires meticulous experimental procedures. The following sections detail the key methodologies.
Tritium-Helium (³H/³He) Groundwater Dating Protocol
-
Sample Collection : Groundwater samples for ³H/³He analysis are collected in copper tubes clamped at both ends to prevent atmospheric contamination and gas loss. The tubes are connected to a pump and flushed with several volumes of the groundwater before sealing. It is crucial to avoid trapping any air bubbles in the sample.
-
Sample Storage and Degassing : The samples are stored until the ³He produced from tritium (B154650) decay (tritiogenic ³He) has accumulated to a measurable level. In the laboratory, the dissolved gases are extracted from the water sample in a vacuum system.
-
Noble Gas Mass Spectrometry : The extracted gas is purified, and the concentrations of ³He, ⁴He, and Neon (Ne) are measured using a noble gas mass spectrometer.
-
Tritium Measurement : The tritium concentration (³H) is measured from a separate water sample, typically by liquid scintillation counting.
-
Initial Age Calculation (Uncorrected) : An initial, uncorrected age is calculated based on the measured ³H and the total measured ³He, after accounting for atmospheric helium.
Quantification and Correction for Terrigenic Helium
-
Neon Analysis : The concentration of dissolved neon (Ne) is used to determine the amount of helium that originated from the atmosphere. Since neon is atmospherically derived and chemically inert, its concentration in groundwater can be used to calculate the expected atmospheric helium concentration.
-
Calculation of Excess Helium : The "excess" helium is the amount of helium present in the sample that is not of atmospheric origin. This is calculated by subtracting the atmospheric helium component (determined from the Ne concentration) from the total measured helium.
-
Determination of the Terrigenic ³He/⁴He Ratio (R_terr) : This is a critical step. The isotopic ratio of the terrigenic helium must be determined. This can be achieved by:
-
Analyzing tritium-free groundwater from the same aquifer. In old groundwater, any ³He present is assumed to be of terrigenic origin, allowing for the direct measurement of R_terr.
-
Helium isotope trend analysis : Plotting ³He versus ⁴He for multiple samples from the aquifer can reveal the isotopic signature of the terrigenic end-member.
-
-
Calculation of Tritiogenic ³He : The terrigenic ³He component is calculated by multiplying the excess ⁴He by the determined R_terr. This value is then subtracted from the total non-atmospheric ³He to isolate the tritiogenic ³He.
-
Final Age Calculation (Corrected) : The corrected groundwater age is then calculated using the measured ³H concentration and the calculated tritiogenic ³He.
A Note on U-Th/He Dating
The Uranium-Thorium/Helium (U-Th/He) dating method is a powerful thermochronological tool used to determine the time since a mineral cooled below a certain temperature. This method relies on the accumulation of ⁴He produced from the radioactive decay of uranium and thorium within the crystal lattice of minerals like apatite and zircon. While the helium produced is "terrigenic," this method is not directly used to date groundwater itself. Instead, it can provide age constraints on the host rock of an aquifer, which can be used to infer long-term groundwater residence times. The correction for "excess" helium in U-Th/He mineral dating addresses inherited helium within the crystal, a different challenge than correcting for dissolved terrigenic helium in groundwater for ³H/³He dating.
Mandatory Visualizations
The following diagrams illustrate the conceptual and experimental workflows for assessing the impact of terrigenic helium on groundwater dating.
Caption: Sources of helium in groundwater and the impact of terrigenic helium.
Caption: Experimental workflow for accurate groundwater dating with terrigenic helium correction.
Helium Anomalies in Groundwater: A Comparative Guide to a Potential Seismic Precursor
For researchers, scientists, and drug development professionals exploring novel applications of noble gas analysis, the correlation between helium anomalies in groundwater and seismic activity presents a compelling area of study. This guide provides a comparative analysis of this phenomenon, supported by experimental data and detailed methodologies, to facilitate an objective evaluation of its potential as an earthquake precursor.
The solid Earth constantly releases gases, and among them, helium (He) has emerged as a promising tracer for understanding crustal dynamics, including the processes leading up to earthquakes.[1] Variations in the concentration and isotopic composition of helium in groundwater have been observed in association with seismic events, suggesting a link between crustal stress and helium release.[1][2] This guide delves into the quantitative evidence, experimental approaches, and a comparison with other geochemical precursors to provide a comprehensive overview of this field.
Quantitative Analysis of Helium Anomalies
Several studies have documented significant changes in groundwater helium content preceding or accompanying earthquakes. The following tables summarize key quantitative data from notable seismic events.
Case Study 1: The 2016 Kumamoto Earthquake (M 7.3), Japan
Researchers observed a clear correlation between changes in helium isotopes in deep groundwater and the volumetric strain caused by the earthquake. This provided a quantitative link between geochemical signals and seismological observations.[3]
| Sampling Site | Distance from Fault (km) | Pre-earthquake 3He/4He ratio (R/Ra) | Post-earthquake 3He/4He ratio (R/Ra) | Change in 4He concentration (ccSTP/g) |
| Otsu | ~5 | ~1.5 | ~1.2 | Increase |
| Mifune | ~10 | ~1.2 | ~1.0 | Increase |
| Tamana | ~25 | ~0.8 | ~0.8 | Minor change |
| Hirayama | ~30 | ~0.7 | ~0.7 | Minor change |
(Data sourced from Sano et al., 2016)[3] R/Ra: Ratio of 3He/4He in the sample to that in the atmosphere.
Case Study 2: The 2024 Noto Peninsula Earthquake (M 7.6), Japan
A significant decrease in the helium isotopic ratio (3He/4He) was recorded in groundwater prior to this major earthquake, suggesting the release of crustal (radiogenic) helium due to rock deformation.[4][5]
| Observation Site | Monitoring Period Start | Precursory Anomaly Onset | Nature of Anomaly |
| ASY | July 2022 | ~October 2023 | Decrease in 3He/4He ratio |
| TKR | July 2022 | ~October 2023 | Decrease in 3He/4He ratio |
(Data sourced from Kagoshima et al., 2025)[4][5]
Case Study 3: Spitak Earthquake (M 6.9), Caucasus, 1988
Analysis of a long-term dataset of groundwater helium content in the Caucasus region revealed statistically significant increases in helium concentrations before the destructive Spitak earthquake.[6]
| Monitoring Region | Time Period | Observation |
| Caucasus | 1985-1991 | Statistically significant increase in helium content before the Spitak earthquake. |
(Data sourced from Biagi et al., 2000)[6]
Comparative Analysis: Helium vs. Radon Anomalies
Radon (Rn), another noble gas, has also been extensively studied as a potential earthquake precursor.[7][8] Both helium and radon anomalies are thought to result from changes in crustal stress and fluid movement.
| Feature | Helium (He) | Radon (Rn) |
| Source | Primarily from radioactive decay of uranium and thorium in the Earth's crust (4He) and from the mantle (3He).[1] | Produced from the radioactive decay of radium (226Ra) in the Earth's crust.[7] |
| Mobility | Highly mobile and inert, allowing it to migrate long distances through the crust. | Also mobile, but has a short half-life (3.8 days for 222Rn), limiting its migration distance from the source.[7] |
| Precursory Signal | Changes in concentration and isotopic ratios (3He/4He) have been observed.[3][4] | Anomalies in concentration are the primary indicator.[9][10] |
| Advantages | Stable isotopes allow for source tracing (crustal vs. mantle). Its inertness simplifies the interpretation of signals as they are less affected by chemical reactions.[11] | Well-established detection methods.[8] |
| Limitations | Requires sophisticated analytical techniques (mass spectrometry). | Short half-life can make it difficult to detect long-term precursors. Radon concentrations can also be influenced by meteorological factors.[7] |
A study in India observed strong anomalies in helium, radon, and gamma radiation about two weeks before the 7.9 M Sichuan earthquake in China, suggesting that a multi-parameter approach could be more effective for earthquake prediction.[9][10]
Experimental Protocols
The methodologies for analyzing helium anomalies in groundwater are crucial for obtaining reliable data.
Groundwater Sampling
-
Well Selection: Deep wells are often preferred to minimize atmospheric contamination and the influence of surface processes.[3]
-
Sample Collection: Water samples are typically collected in sealed containers, such as copper tubes or glass bottles, ensuring no air bubbles are trapped. This is critical to prevent the loss of dissolved gases.
-
Field Measurements: On-site measurements of parameters like temperature, pH, and electrical conductivity are recorded.
Helium Isotope Analysis
-
Gas Extraction: Dissolved gases are extracted from the water sample in a vacuum line.
-
Purification: The extracted gas mixture is purified to separate helium from other gases. This often involves cryogenic traps and getters.[12]
-
Mass Spectrometry: The isotopic ratio of helium (3He/4He) and the concentration of 4He are measured using a noble gas mass spectrometer.[13][14] The data is typically calibrated against an atmospheric standard.[12]
Visualizing the Process
The following diagrams illustrate the conceptual pathway of helium release and a typical experimental workflow.
Caption: Conceptual pathway of crustal helium release into groundwater due to tectonic stress.
Caption: A typical experimental workflow for analyzing helium anomalies in groundwater.
Conclusion
The monitoring of helium anomalies in groundwater presents a scientifically grounded approach to potentially identifying precursors to seismic activity.[3][15] The quantitative relationship between helium isotope changes and crustal strain, as observed in several earthquakes, underscores its potential as a valuable tool in earthquake research.[3] While not yet a definitive predictive tool, the continuous monitoring of groundwater helium, in conjunction with other geochemical and geophysical parameters, could significantly enhance our understanding of the complex processes leading to earthquakes.[1] Further research, focusing on establishing long-term monitoring networks in seismically active regions, is essential to validate and refine this promising method.[4][5]
References
- 1. Helium monitoring as an indicator of earthquakes | Consiglio Nazionale delle Ricerche [cnr.it]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. Groundwater helium anomaly reflects strain change during the 2016 Kumamoto earthquake in Southwest Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helium isotope anomaly in groundwater prior to the 2024 Noto Peninsula earthquake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. Significant anomalies of helium, radon and gamma ahead of 7.9 M China earthquake | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Helium isotope anomaly in groundwater prior to the 2024 Noto Peninsula earthquake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. USGS Groundwater Dating Lab [water.usgs.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Helium-Saturated Water in Laboratory Settings
Essential Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of waste materials is a critical component of laboratory safety and environmental responsibility. While helium itself is an inert and non-toxic gas, the disposal procedure for water that has been in contact with helium is dictated entirely by any other contaminants present in the water. Helium's very low solubility in water means that the dissolved gas itself poses no environmental risk and will naturally off-gas into the atmosphere.
Core Disposal Principle: Assess for Additional Contaminants
The fundamental principle for disposing of water containing dissolved helium is to evaluate the water for the presence of any other chemical, biological, or radiological contaminants. The disposal method is determined by the nature of these additional substances, not by the helium content.
For Uncontaminated Water: If the water contains only dissolved helium and is free from any other hazardous materials, it can be safely disposed of down the sanitary sewer. The dissolved helium will have no adverse effects on the wastewater treatment process.
For Contaminated Water: If the water has been used in a process where it has come into contact with hazardous materials (e.g., solvents, heavy metals, biological agents), it must be treated as hazardous waste. The disposal protocol for this contaminated water must follow institutional and local regulations for the specific contaminants present.
Quantitative Data: Solubility of Helium in Water
Helium is one of the least soluble gases in water. This low solubility underscores why the gas itself is not a primary concern for water disposal.
| Temperature (°C) | Pressure (atm) | Solubility (mg/L) |
| 0 | 1 | 1.61 |
| 20 | 1 | 1.38 |
| 40 | 1 | 1.25 |
Note: Data represents the approximate mass of helium that can be dissolved in one liter of water at the specified temperature and pressure.
Experimental Protocols
As the disposal of helium-saturated water is contingent on other potential contaminants, a single experimental protocol is not applicable. Instead, laboratories should adhere to their established waste management protocols for the specific chemical, biological, or radiological hazards identified in the water.
Key steps in the disposal process should include:
-
Hazard Identification: Thoroughly assess the process in which the water was used to identify all potential contaminants.
-
Consult Safety Data Sheets (SDS): Review the SDS for all identified contaminants to understand their hazards and disposal requirements.
-
Segregation of Waste: Do not mix water containing different types of hazardous materials.
-
Proper Labeling: Clearly label the waste container with all its chemical constituents.
-
Follow Institutional Procedures: Adhere to your institution's specific guidelines for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of water that has been in contact with helium.
Caption: Decision workflow for helium-water disposal.
This guidance underscores the importance of a thorough assessment of all potential contaminants in laboratory wastewater. By focusing on the actual hazards present, laboratories can ensure safe and compliant disposal practices.
Essential Safety Precautions for Handling Helium-Water Mixtures
When working with helium-water mixtures, the primary safety concerns stem from the physical properties of helium rather than any chemical reactivity between the two substances. Helium is an inert gas with very low solubility in water; it will readily bubble out of solution.[1][2] Therefore, the principal hazards are those associated with helium gas itself: asphyxiation due to oxygen displacement and risks associated with high-pressure cylinders and cryogenic temperatures if liquid helium is used.[3][4][5][6][7][8]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling of this compound mixtures in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before any procedure involving helium. The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the identified hazards. The following table summarizes the recommended PPE for handling helium in various laboratory scenarios.
| Scenario | Potential Hazards | Recommended Personal Protective Equipment (PPE) |
| Handling Compressed Helium Gas Cylinders | - High-pressure gas release- Asphyxiation in poorly ventilated areas | - Safety glasses or goggles[3][8]- Leather or work gloves for cylinder handling[4]- Safety shoes[9] |
| Working with Gaseous Helium in a Well-Ventilated Area | - Asphyxiation (low risk) | - Safety glasses |
| Working with Gaseous Helium in a Confined or Poorly Ventilated Space | - Asphyxiation (high risk)[5][6][7] | - Oxygen monitor- Self-contained breathing apparatus (SCBA) may be required[9][10] |
| Handling Liquid Helium | - Extreme cold (-269°C) causing severe frostbite[4][8][11]- Splashes to the eyes and skin- Asphyxiation from rapid expansion of gas | - Full face shield over safety glasses[9]- Cryogenic (cold-insulating) gloves[3][9]- Long-sleeved shirts and pants without cuffs[9]- Closed-toe shoes or boots[9] |
| Preparing this compound Mixtures (using gaseous helium) | - Pressurized gas- Potential for leaks | - Safety glasses or goggles |
| Preparing this compound Mixtures (using liquid helium) | - Cryogenic temperatures- Splashes of liquid helium or cold water- Rapid off-gassing causing oxygen displacement | - Full face shield over safety glasses[9]- Cryogenic gloves[3][9]- Lab coat or protective clothing |
Experimental Protocols and Safe Handling Procedures
General Handling of Helium Gas Cylinders:
-
Secure Cylinders: Always secure helium cylinders in an upright position to a wall or a stable bench with a chain or strap.[4][12]
-
Transport Safely: Use a cylinder cart or trolley to move cylinders; never drag or roll them.[4][11][12]
-
Proper Connections: Use a regulator appropriate for helium and ensure all connections are tight to prevent leaks.
-
Ventilation: Always use helium in a well-ventilated area to prevent the displacement of oxygen.[3][5]
-
Valve Operation: Open cylinder valves slowly and stand to the side of the valve outlet when opening.[11] Close the main cylinder valve when the gas is not in use.[4][12]
Procedure for Preparing a Helium-Saturated Water Solution:
-
Setup: Place a container of deionized water in a well-ventilated fume hood or on an open bench.
-
Gas Delivery: Using appropriate tubing and a diffuser (e.g., a fritted glass bubbler), slowly bubble helium gas from a compressed gas cylinder through the water.
-
Monitoring: Monitor the flow rate to avoid excessive bubbling and splashing.
-
Duration: The time required for saturation will depend on the volume of water and the flow rate of the helium.
-
Shutdown: When the process is complete, turn off the gas flow at the regulator and close the cylinder valve.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound mixtures.
Caption: PPE selection workflow for handling this compound mixtures.
Disposal Plan
Helium gas can be safely vented to the atmosphere in a well-ventilated area.[5] There are no special disposal requirements for water that has been saturated with helium. Empty helium cylinders should be returned to the supplier.[6] Do not attempt to dispose of the cylinders yourself.[4]
By adhering to these safety protocols and using the appropriate personal protective equipment, researchers can safely handle this compound mixtures in the laboratory.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
- 4. orrchoward.com [orrchoward.com]
- 5. in.airliquide.com [in.airliquide.com]
- 6. haskellcorp.com [haskellcorp.com]
- 7. anziga.org [anziga.org]
- 8. nj.gov [nj.gov]
- 9. apsusa.biz [apsusa.biz]
- 10. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 11. fast-gas.com [fast-gas.com]
- 12. fourseasonsfuel.co.uk [fourseasonsfuel.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
